molecular formula C78H125N25O23 B13778026 Angiogenin

Angiogenin

カタログ番号: B13778026
分子量: 1781.0 g/mol
InChIキー: OQNNLMANCATHNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Angiogenin (ANG), also known as Ribonuclease 5 (RNase 5), is a 14.4 kDa secretory protein belonging to the RNase A superfamily that was first isolated from a human colon adenocarcinoma cell line . This recombinant Human this compound protein is produced in E. coli and is of high purity (>97%), making it ideal for reliable and consistent research outcomes. Its biological activity is verified through ribonucleolytic assays . As a potent inducer of new blood vessel formation, this compound plays a critical role in both physiological and pathological processes . Its mechanism of action is multifaceted: it binds to cell-surface actin on endothelial cells, which can activate protease cascades for basement membrane degradation and facilitate cell invasion . A key step is its receptor-mediated endocytosis and translocation into the nucleus, where it accumulates in the nucleolus and stimulates ribosomal RNA (rRNA) transcription, a vital process for cell growth and proliferation . Furthermore, under stress conditions like hypoxia, this compound cleaves tRNA to produce stress-induced tiRNAs, which can modulate protein synthesis and influence cell survival and apoptosis . This protein is essential for researchers investigating tumor biology, as it promotes multiple stages of cancer progression. This compound drives tumor angiogenesis, cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT) in various cancers, including those of the liver, breast, colon, and lung . Beyond oncology, this compound has significant neurotrophic and neuroprotective functions in the central nervous system, and loss-of-function mutations in the ANG gene are linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease (PD) . This product is intended for research applications only, including the study of angiogenesis, cancer mechanisms, neurodegenerative diseases, and innate immunity.

特性

分子式

C78H125N25O23

分子量

1781.0 g/mol

IUPAC名

4-amino-5-[[4-amino-1-[[2-[[1-[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88)

InChIキー

OQNNLMANCATHNH-UHFFFAOYSA-N

正規SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N

製品の起源

United States

Foundational & Exploratory

Angiogenin: A Multifaceted Regulator of Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG) is a 14 kDa secreted ribonuclease that plays a critical role in a diverse range of physiological and pathological processes. Initially identified as a potent inducer of neovascularization, its functions extend to the regulation of cell growth, survival, and stress responses. This technical guide provides a comprehensive overview of the primary in vivo functions of this compound, detailing its molecular mechanisms of action, key experimental protocols for its study, and quantitative data to support its multifaceted roles. Particular emphasis is placed on its enzymatic activity, signaling pathways, and its dual function in promoting cell proliferation under normal conditions and ensuring cell survival under stress.

Core Functions of this compound

This compound's primary functions in vivo are centered around its ability to stimulate the formation of new blood vessels (angiogenesis) and to modulate cell growth and survival. These functions are intrinsically linked to its unique enzymatic and signaling properties.

A Potent Angiogenic Factor

This compound is a powerful stimulator of angiogenesis, a process crucial for development, wound healing, and tumor growth.[1] It orchestrates multiple steps in the angiogenic cascade, including:

  • Endothelial Cell Activation: ANG interacts with endothelial and smooth muscle cells, triggering their migration, invasion, and proliferation.[1]

  • Extracellular Matrix Degradation: ANG binds to cell surface actin, forming a complex that activates proteolytic cascades involving plasmin, which in turn degrades the basement membrane, allowing endothelial cells to invade the surrounding tissue.[1]

  • Tubular Structure Formation: Activated endothelial cells organize into three-dimensional tubular structures, forming new blood vessels.

A Regulator of Cell Proliferation and Survival

Beyond its role in angiogenesis, this compound directly influences cell proliferation and survival. Its function is context-dependent, promoting growth in favorable conditions and shifting to a pro-survival role under cellular stress.

  • Growth Promotion: Under normal conditions, ANG translocates to the nucleus of proliferating cells, where it enhances the transcription of ribosomal RNA (rRNA), a critical component of ribosomes. This boost in ribosome biogenesis supports the increased protein synthesis required for cell growth and division.[2]

  • Stress-Induced Survival: In response to cellular stress (e.g., oxidative stress, nutrient deprivation), this compound's localization shifts from the nucleus to the cytoplasm. Here, it cleaves transfer RNA (tRNA) molecules within their anticodon loops to produce tRNA-derived stress-induced RNAs (tiRNAs).[2][3] These tiRNAs can reprogram protein translation, inhibiting global protein synthesis to conserve energy while selectively allowing the translation of pro-survival proteins.[2]

Molecular Mechanisms of Action

This compound's diverse functions are mediated through a combination of its intrinsic ribonucleolytic activity and its ability to engage with cell surface receptors to activate intracellular signaling pathways.

Ribonucleolytic Activity

This compound is a member of the ribonuclease A superfamily, possessing a catalytic activity that is essential for its biological functions.[3] However, its activity is significantly lower than that of pancreatic RNase A, suggesting a high degree of substrate specificity.[1]

  • rRNA Transcription: In the nucleolus, the ribonucleolytic activity of ANG is required for its ability to stimulate rRNA transcription, although the precise mechanism is still under investigation.[2][4]

  • tRNA Cleavage: Under stress, ANG specifically cleaves tRNAs to generate tiRNAs.[3] This activity is tightly regulated, and in unstressed cells, ANG is held in an inactive state in the cytoplasm through its interaction with the ribonuclease inhibitor RNH1.[3]

Signaling Pathways

This compound initiates intracellular signaling cascades by binding to cell surface receptors. While a single, definitive receptor has remained elusive, several interacting partners have been identified, including a putative 170 kDa receptor, plexin B2, and the epidermal growth factor receptor (EGFR).[5] Binding to these receptors can activate key signaling pathways:

  • ERK1/2 and Akt Pathways: Activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (Akt) pathways is a common downstream effect of this compound binding. These pathways are central to cell proliferation, survival, and migration.[1]

  • Plasminogen Activation: this compound's interaction with cell surface actin enhances the activation of plasminogen to plasmin by tissue plasminogen activator (tPA).[6] Plasmin is a potent protease that degrades the extracellular matrix, facilitating cell migration and invasion.

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to this compound's binding affinities and its effects on cellular processes.

ParameterValueCell Type/SystemReference
Binding Affinity (Kd)
This compound Binding Protein~5 x 10⁻¹⁰ MBovine Aortic Endothelial Cells[7]
Peptide Antagonist (chANG/chGNA)~44 nMIn vitro[8]
Ribonuclease Inhibitor (RNH1) Interaction
Dissociation Constant (Ki)< 10⁻¹⁵ MIn vitro[9]
Effect on rRNA Synthesis
Reduction in 47S rRNA precursor upon ANG knockdown59% and 73%HeLa Cells[10]
Effect on Cell Proliferation
Increase in [³H]thymidine incorporation (100 ng/mL ANG)48%Human Umbilical Vein Endothelial Cells (HUVEC)
Increase in cell number (1000 ng/mL ANG)52%Human Umbilical Vein Endothelial Cells (HUVEC)
Enhancement of Plasminogen Activation
Increase in proteolytic activity (ANG-actin complex vs. no complex)11-foldIn vitro[6]
Increase in proteolytic activity (ANG-actin complex vs. actin alone)6-foldIn vitro[6]

Table 1: Quantitative Analysis of this compound's Biochemical and Cellular Activities.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the study of this compound's functions.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay assesses the angiogenic potential of a substance by observing the formation of new blood vessels on the chorioallantoic membrane of a developing chicken embryo.

Protocol:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.

  • Windowing: On embryonic day 3-4, a small window is carefully cut into the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or a carrier substance (e.g., Matrigel) containing this compound is placed directly onto the CAM.

  • Incubation: The window is sealed, and the egg is returned to the incubator for 2-3 days.

  • Observation and Quantification: The CAM is then examined under a stereomicroscope. The angiogenic response is quantified by counting the number of new blood vessel branches converging towards the sample.

Endothelial Cell Tube Formation Assay

This in vitro assay models the differentiation of endothelial cells into capillary-like structures, a key step in angiogenesis.

Protocol:

  • Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

  • Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the matrix in the presence of this compound or a control substance.

  • Incubation: The plate is incubated at 37°C for 4-18 hours.

  • Visualization and Quantification: The formation of tube-like structures is observed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Nuclear Translocation Assay by Immunofluorescence

This assay visualizes the movement of this compound from the cytoplasm into the nucleus of cells.

Protocol:

  • Cell Culture: Cells (e.g., proliferating endothelial cells) are grown on coverslips.

  • Treatment: The cells are treated with this compound for a specified time.

  • Fixation and Permeabilization: The cells are fixed with a chemical fixative (e.g., methanol (B129727) or paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.

  • Immunostaining: The cells are incubated with a primary antibody specific for this compound, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA dye (e.g., DAPI).

  • Microscopy and Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The nuclear localization of this compound is determined by the co-localization of the this compound signal with the nuclear stain.

Quantification of tiRNAs by Northern Blotting

This technique is used to detect and quantify the levels of specific tiRNAs produced in response to this compound under stress conditions.

Protocol:

  • RNA Extraction: Total RNA is extracted from cells that have been subjected to stress in the presence or absence of this compound.

  • Gel Electrophoresis: The RNA is separated by size on a denaturing polyacrylamide gel.

  • Transfer: The separated RNA is transferred from the gel to a nylon membrane.

  • Hybridization: The membrane is incubated with a labeled nucleic acid probe that is complementary to the specific tiRNA of interest.

  • Detection: The signal from the labeled probe is detected, typically using autoradiography or chemiluminescence.

  • Quantification: The intensity of the signal is quantified using densitometry and normalized to a loading control to determine the relative abundance of the tiRNA.

Visualizing this compound's Molecular Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's function.

Angiogenin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor (e.g., Plexin B2, EGFR) This compound->Receptor Binds Actin Cell Surface Actin This compound->Actin Binds Angiogenin_cyt Cytoplasmic This compound This compound->Angiogenin_cyt Internalization Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA ERK ERK1/2 Receptor->ERK Akt Akt Receptor->Akt Actin->Plasminogen Enhances Activation Proliferation_Migration Proliferation_Migration ERK->Proliferation_Migration Promotes Cell_Survival Cell_Survival Akt->Cell_Survival Promotes ECM_Degradation ECM_Degradation Plasmin->ECM_Degradation Leads to RNH1 RNH1 tRNA tRNA tiRNA tiRNA tRNA->tiRNA Translation_Reprogramming Translation_Reprogramming tiRNA->Translation_Reprogramming Induces rDNA rDNA rRNA rRNA Transcription rDNA->rRNA Angiogenin_cyt->RNH1 Inhibited by Angiogenin_cyt->tRNA Cleaves (Stress) Angiogenin_nuc Nuclear This compound Angiogenin_cyt->Angiogenin_nuc Nuclear Translocation Angiogenin_nuc->rDNA Binds to Promoter

Figure 1: this compound's multifaceted signaling pathways.

Experimental_Workflow_Angiogenesis cluster_CAM CAM Assay (In Vivo) cluster_Tube Tube Formation Assay (In Vitro) Incubate_Eggs Incubate Fertilized Eggs Window_Egg Create Window in Eggshell Incubate_Eggs->Window_Egg Apply_ANG Apply this compound to CAM Window_Egg->Apply_ANG Reincubate Re-incubate Apply_ANG->Reincubate Quantify_Vessels Quantify New Blood Vessels Reincubate->Quantify_Vessels Coat_Plate Coat Plate with Matrigel Seed_Cells Seed Endothelial Cells with this compound Coat_Plate->Seed_Cells Incubate_Plate Incubate Seed_Cells->Incubate_Plate Quantify_Tubes Quantify Tube Formation Incubate_Plate->Quantify_Tubes

Figure 2: Workflow for key in vivo and in vitro angiogenesis assays.

Angiogenin_Dual_Function cluster_growth Normal Growth Conditions cluster_stress Stress Conditions This compound This compound Nuclear_Translocation Nuclear Translocation This compound->Nuclear_Translocation Cytoplasmic_Retention Cytoplasmic Retention/Release from RNH1 This compound->Cytoplasmic_Retention rRNA_Transcription ↑ rRNA Transcription Nuclear_Translocation->rRNA_Transcription Ribosome_Biogenesis ↑ Ribosome Biogenesis rRNA_Transcription->Ribosome_Biogenesis Cell_Proliferation Cell Proliferation Ribosome_Biogenesis->Cell_Proliferation tRNA_Cleavage tRNA Cleavage Cytoplasmic_Retention->tRNA_Cleavage tiRNA_Production tiRNA Production tRNA_Cleavage->tiRNA_Production Translation_Reprogramming Translational Reprogramming tiRNA_Production->Translation_Reprogramming Cell_Survival Cell Survival Translation_Reprogramming->Cell_Survival

Figure 3: The dual role of this compound in cell proliferation and survival.

Conclusion

This compound is a pleiotropic protein with a central role in angiogenesis and the regulation of fundamental cellular processes like proliferation and survival. Its unique combination of ribonucleolytic activity and the ability to trigger intracellular signaling cascades allows it to adapt its function to the cellular context, promoting growth in favorable environments and orchestrating a pro-survival response under stress. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the complex biology of this compound and to explore its potential as a therapeutic target in a variety of diseases, including cancer and neurodegenerative disorders.

References

Angiogenin: A Technical Guide to Protein Structure and Active Site for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Angiogenin (ANG) is a unique 14.1 kDa member of the ribonuclease A superfamily, distinguished by its potent pro-angiogenic activity despite its relatively weak ribonucleolytic function.[1][2] This dual role has positioned ANG as a critical target in oncology and a potential therapeutic agent in neurodegenerative diseases like ALS.[3][4][5] Its biological functions, including the induction of neovascularization, cell proliferation, and modulation of protein synthesis, are intricately linked to its three-dimensional structure and the unique configuration of its active site.[3][4][6] This document provides a detailed examination of the this compound protein structure, the architecture of its active site, its catalytic mechanism, and associated signaling pathways. Furthermore, it outlines key experimental protocols for its study, offering a comprehensive resource for researchers and professionals in drug development.

Introduction to this compound

First isolated from the conditioned media of human colon adenocarcinoma cells, this compound was identified as the first tumor-derived protein capable of inducing new blood vessel formation in vivo.[1][7] It is a potent angiogenic factor, active at femtomolar concentrations.[1] While secreted by most tumor cells and essential for their growth, ANG is a normal plasma protein found at concentrations of 250–360 ng/mL.[8] Structurally, ANG shares 33% sequence identity with bovine pancreatic ribonuclease (RNase A) and conserves the key catalytic residues.[1][3] However, its ribonucleolytic activity against standard substrates is 100,000 to a million times weaker than that of RNase A.[1][3] This attenuated enzymatic activity is crucial for its biological function; mutations that abolish its catalytic capability also eliminate its angiogenic potential.[3][9] ANG's mechanism of action is multifaceted, involving cell surface interactions, signal transduction, nuclear translocation to boost rRNA transcription, and stress-induced cleavage of transfer RNA (tRNA) in the cytoplasm to regulate translation.[3][4][10]

This compound Protein Structure

Human this compound is a single-chain polypeptide of 123 amino acids with a molecular weight of approximately 14.1 kDa.[2][3][11] Its structure has been resolved to high resolution by X-ray crystallography, revealing a classic kidney shape characteristic of the RNase A superfamily.

Tertiary Structure and Comparison to RNase A

The overall fold of this compound is very similar to that of pancreatic ribonuclease A.[11][12] However, significant differences exist in distinct regions that are critical for its unique biological functions, namely the ribonucleolytic active center and a putative receptor-binding site.[11][12]

Key Functional Sites

Biochemical and structural analyses have established three principal functional sites on the ANG molecule:[13]

  • Catalytic Site: Responsible for the ribonucleolytic activity.

  • Receptor-Binding Site: A region spanning approximately from Lys60 to Asn68, which interacts with cell surface receptors, such as actin, to initiate signaling and internalization.[3][13]

  • Nuclear Localization Signal (NLS): A sequence located between residues 30 and 34 (30MRRG33) that mediates the protein's translocation into the nucleus.[13]

Structural Data Summary

Quantitative data from several crystallographic studies of human this compound are summarized below. These structures provide the foundation for our understanding of ANG's function and for structure-based drug design.

Parameter PDB ID: 1ANG [11][14]PDB ID: 1B1I [15]PDB ID: 4B36 [5]PDB ID: 1UN3 [16]
Resolution 2.40 ÅNot Specified1.76 Å1.70 Å
Method X-Ray DiffractionX-Ray DiffractionX-Ray DiffractionX-Ray Diffraction
Organism Homo sapiensHomo sapiensHomo sapiensHomo sapiens
Expression System Escherichia coliEscherichia coliNot SpecifiedNot Specified
Total Molecular Weight 14.17 kDa14.34 kDa29.12 kDa (dimer)14.17 kDa
Residue Count 123123229115
R-Value Work 0.220Not Specified0.2360.199
R-Value Free Not SpecifiedNot Specified0.2850.223

The this compound Active Site and Catalytic Mechanism

While ANG's enzymatic activity is weak, it is indispensable for its angiogenic function.[15] The active site architecture explains both its catalytic nature and its low efficiency compared to RNase A.

The Catalytic Triad (B1167595)

This compound possesses the canonical catalytic triad of the RNase A family, consisting of Histidine-13 , Lysine-40 , and Histidine-114 .[1] These residues are essential for catalysis, and site-directed mutagenesis to replace His-13 or His-114 with alanine (B10760859) diminishes ribonucleolytic activity by over 10,000-fold and virtually abolishes angiogenic activity.[3]

The Pyrimidine-Binding Site (B1) and the Role of Gln-117

A key structural feature distinguishing this compound from RNase A is the obstruction of its primary pyrimidine-binding subsite (B1).[11] In ANG, the side chain of Glutamine-117 occupies the space analogous to the pyrimidine-binding pocket in RNase A, effectively blocking access for standard RNA substrates.[11][12] This obstruction is a primary reason for ANG's low intrinsic catalytic activity.[3][11][17] Removal or mutation of this Gln-117 residue can increase ribonucleolytic activity by 11- to 30-fold.[3] This suggests that a conformational change of the C-terminal segment containing Gln-117 is required for substrate binding and catalysis.[11][12]

The Purine-Binding Site (B2)

This compound also contains a secondary purine (B94841) base-binding site (B2), which contributes to its substrate specificity.[1]

Ribosomal Activation of this compound

Recent studies have revealed a novel mechanism for ANG activation. The catalytic activity of isolated this compound is very low, but it is potently activated upon binding to the cytosolic 80S ribosome.[10][18][19] This interaction occurs when the ribosome's A-site is vacant, a condition that increases during cellular stress.[10][18] The ribosome acts as both an activator and a specificity factor. Binding to ribosomal RNA induces a significant conformational change in this compound's C-terminal tail, shifting it by more than 15 Å.[10][18] This rearrangement displaces the inhibitory Gln-117, fully opening the active site and positioning the catalytic residues His-13 and His-114 for efficient tRNA cleavage.[10] The ribosome then directs the tRNA substrate into the now-accessible active site.[10][18]

Ribosomal_Activation_of_this compound cluster_Extracellular Cytosol cluster_Process Activation Process cluster_Outcome Result Inactive_ANG Inactive this compound (Blocked Active Site - Gln117) Binding ANG binds to Ribosomal A-Site Inactive_ANG->Binding Interaction Ribosome 80S Ribosome (Vacant A-Site) Ribosome->Binding tRNA tRNA Substrate Cleavage tRNA Cleavage at Anticodon Loop tRNA->Cleavage Substrate (directed by ribosome) Conformation_Change Conformational Change: C-terminus rearranges, Gln117 is displaced Binding->Conformation_Change Induces Active_ANG Active this compound (Open Catalytic Site) Conformation_Change->Active_ANG Results in Active_ANG->Cleavage Catalyzes tiRNA tiRNAs (tRNA halves) -> Translation Repression Cleavage->tiRNA Produces

Workflow of this compound activation by the 80S ribosome.

Biological Functions and Signaling Pathways

This compound's biological effects are mediated through several distinct but interconnected pathways.

  • Extracellular Signaling: ANG binds to cell surface receptors on endothelial and smooth muscle cells, activating signal transduction cascades.[3][6] This leads to the activation of extracellular signal-related kinase 1/2 (ERK1/2) and protein kinase B (Akt), promoting cell migration, invasion, and proliferation.[3][6] The AKT/mTOR pathway has been specifically implicated in ANG-mediated growth in bladder cancer cells.[20]

  • Proteolytic Cascade Activation: The binding of ANG to cell surface actin can trigger proteolytic cascades that degrade the basement membrane, a crucial step for endothelial cell invasion during angiogenesis.[3][6]

  • Nuclear Translocation and Function: Following internalization, ANG translocates to the nucleus.[3] There, it binds to the this compound binding element (ABE) in the upstream region of ribosomal DNA (rDNA), enhancing rRNA transcription and promoting cell growth.[3]

  • Cytoplasmic Function: Under cellular stress, ANG cleaves tRNAs in the anticodon loop, producing tRNA-derived stress-induced RNAs (tiRNAs) or tRNA halves.[10][18] This action leads to a repression of translation and is implicated in stress response and neuroprotection.[10][18]

Angiogenin_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANG_ext This compound (ANG) Receptor Cell Surface Receptor (e.g., Actin, 170-kDa protein) ANG_ext->Receptor Binds ERK_path ERK1/2 Pathway Receptor->ERK_path Activates AKT_path Akt/mTOR Pathway Receptor->AKT_path Activates ANG_int Internalized ANG Receptor->ANG_int Internalization Proliferation Cell Proliferation, Migration, Invasion ERK_path->Proliferation AKT_path->Proliferation tRNA_cleavage tRNA Cleavage (Stress Condition) ANG_int->tRNA_cleavage Stress-induced ANG_nuc Nuclear ANG ANG_int->ANG_nuc Nuclear Translocation (via NLS) Translation_Rep Translation Repression tRNA_cleavage->Translation_Rep rRNA_trans rRNA Transcription ANG_nuc->rRNA_trans Enhances

Key signaling pathways initiated by this compound.

Experimental Protocols

The study of this compound relies on robust methods for its production, purification, and functional characterization.

Recombinant this compound Expression and Purification

Bioactive this compound can be produced in various expression systems. A common method involves eukaryotic expression in Pichia pastoris, which allows for proper folding and secretion.[21][22]

Methodology Outline:

  • Cloning: The DNA fragment encoding human this compound is inserted into an expression vector (e.g., pPIC9 for Pichia pastoris).[22]

  • Transformation: The vector is transformed into the host cells (e.g., P. pastoris).[22]

  • Expression: Transformed cells are cultured, and protein expression is induced according to the vector's promoter system. ANG is secreted into the culture supernatant.[22]

  • Harvesting: The culture medium is collected by centrifugation to remove cells.

  • Purification: The supernatant is subjected to chromatography. A typical and effective step is cation-exchange chromatography using a column like SP Sepharose FF, which yields protein at >90% purity.[22] The first isolation from HT-29 cell supernatants also utilized cation-exchange and reversed-phase HPLC.[7]

  • Verification: Purity is assessed by SDS-PAGE and Coomassie blue staining.[2] Concentration is determined by methods like the BCA assay.[2]

Purification_Workflow start Recombinant Expression (e.g., P. pastoris) culture Cell Culture Supernatant start->culture Secretion chromatography Cation-Exchange Chromatography (e.g., SP Sepharose) culture->chromatography Loading analysis Purity & Concentration Analysis (SDS-PAGE, BCA) chromatography->analysis Elution & Collection end Purified this compound (>90% purity) analysis->end Verification

General workflow for recombinant this compound purification.
This compound Ribonucleolytic Activity Assays

Several assays can be employed to measure ANG's enzymatic activity.

A. In Vitro tRNA Cleavage Assay: This assay directly measures the cleavage of RNA substrates.

  • Substrate: Total RNA extracted from a cell line (e.g., HeLa cells) or a specific tRNA (e.g., yeast tRNAAla).[19][23]

  • Buffer: A biochemically optimal buffer (e.g., 50 mM MES pH 5.5, 10 mM NaCl, 10 mM MgCl2) or a physiological buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2) is used.[23] ANG activity is known to be higher at lower pH.[23]

  • Reaction: Recombinant ANG is incubated with the RNA substrate.

  • Termination: The reaction is stopped by adding Proteinase K solution to degrade the this compound.[23]

  • Analysis: The RNA products (e.g., tRNA halves) are visualized and quantified using methods like denaturing gel electrophoresis.

B. Ribosome Stimulated this compound Nuclease Assay (RiSANA): This protocol specifically measures the potentiation of ANG activity by ribosomes.[19]

  • Components: The assay includes recombinant ANG, a tRNA substrate, and purified mammalian 80S ribosomes.[19]

  • Procedure: ANG is incubated with the tRNA substrate in the presence and absence of 80S ribosomes.

  • Analysis: Cleavage products are analyzed as above. A significant increase in tRNA cleavage in the presence of ribosomes indicates activation.[19]

C. High-Throughput Screening (HTS) for Inhibitors: To identify small molecule inhibitors, HTS assays are designed to detect the inhibition of ribonucleolytic activity.

  • Principle: An assay was developed using a fluorescence-based method to screen for compounds that bind to the active site and inhibit catalysis.[9][24][25]

  • Screening: Large compound libraries (e.g., NCI Diversity Set) are screened.[9][24]

  • Hit Validation: Positive hits are validated by determining their inhibitory constants (Ki values). For example, the inhibitor NCI 65828 was identified with a Ki of 81 μM.[24]

X-ray Crystallography for Structural Determination

Solving the three-dimensional structure of this compound and its variants is crucial for understanding its mechanism and for drug design.

  • Crystallization: Purified this compound protein is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives to find conditions that yield diffraction-quality crystals.

  • Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data, resulting in a final structure with associated quality metrics like resolution and R-values.[11]

Conclusion and Future Directions

This compound presents a complex and compelling target for therapeutic intervention. Its structure reveals a fascinating evolutionary adaptation of the RNase A fold, where catalytic activity is tightly controlled to serve a distinct biological purpose—angiogenesis. The obstruction of the active site by Gln-117 and its subsequent activation by the ribosome are key mechanistic features. This detailed understanding of ANG's structure and active site provides a solid foundation for the rational design of small-molecule inhibitors. Targeting the enzymatic active site is a validated strategy for developing novel anticancer drugs, as inhibitors of this site have demonstrated antitumor activity in preclinical models.[9][24] Future research will likely focus on developing more potent and selective inhibitors and further elucidating the role of ribosomal activation in both physiological and pathological contexts.

References

Whitepaper: The Multifaceted Mechanism of Action of Angiogenin in Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the core mechanisms of action of angiogenin in angiogenesis.

Introduction

This compound (ANG) is a 14.2 kDa secreted ribonuclease, first isolated from the conditioned medium of human colon adenocarcinoma cells.[1][2] It is a potent inducer of neovascularization and a member of the RNase A superfamily, sharing 33% sequence identity with bovine pancreatic ribonuclease.[3][4] Despite this homology, its ribonucleolytic activity is 100,000 to 1,000,000 times less efficient than that of RNase A.[3] This attenuated enzymatic function is, however, indispensable for its angiogenic capabilities.[3] ANG is implicated in a wide array of physiological and pathological processes, including tumor growth and neurodegenerative diseases.[5][6] Its presence in normal human plasma at concentrations of 250–360 ng/mL underscores its role in physiological homeostasis.[2]

This document provides a detailed technical overview of the molecular mechanisms through which this compound drives angiogenesis, focusing on its extracellular signaling, intracellular trafficking, and the critical role of its enzymatic activity.

A Dual-Signaling Paradigm: Extracellular and Intracellular Actions

This compound’s pro-angiogenic activity is not mediated by a single linear pathway but rather through a coordinated series of events that occur both on the cell surface and within the cell, particularly in the nucleus. These actions collectively stimulate endothelial cell migration, invasion, proliferation, and differentiation into tubular structures.[5][7]

Upon secretion, this compound interacts with endothelial and smooth muscle cells to initiate angiogenesis.[3] This process begins with binding to cell surface proteins, leading to the activation of downstream signaling cascades and proteolytic systems.

  • Receptor Binding: this compound binds to several cell surface molecules. A putative 170-kDa transmembrane protein has been identified as a high-affinity receptor on proliferating human umbilical vein endothelial cells (HUVECs).[8] Additionally, ANG binds to α-actin on the endothelial cell surface, which is thought to mediate the activation of cell-associated proteases.[5][9] More recently, Plexin-B2 has also been identified as a receptor for this compound.[10]

  • Activation of Proteolytic Cascades: The binding of this compound to surface actin forms a complex that stimulates the generation of plasmin from plasminogen.[4] Plasmin, a serine protease, degrades components of the basement membrane and extracellular matrix (ECM), such as laminin (B1169045) and fibronectin, a critical step for allowing endothelial cells to invade the surrounding tissue.[3][4]

  • Intracellular Signaling: ANG binding to its receptors activates key intracellular signaling pathways that promote cell proliferation and survival. These include the extracellular signal-related kinase 1/2 (ERK1/2) and the protein kinase B (Akt) pathways.[3][4] Activation of the ERK1/2 pathway by ANG has been shown to upregulate the expression of Matrix Metallopeptidase-2 (MMP2), further contributing to ECM degradation and cell invasion.[1]

A crucial and defining feature of this compound's mechanism is its translocation to the nucleus, which is essential for its angiogenic activity.[3][11]

  • Endocytosis and Nuclear Translocation: Following cell surface binding, this compound is rapidly internalized by receptor-mediated endocytosis and transported to the nucleus.[11][12] This process is dependent on the cell's proliferative state, occurring in growing cells but not in confluent, non-proliferating monolayers.[11][12] The cell-binding site of ANG is required for internalization, whereas the catalytic site is not.[11]

  • Nucleolar Accumulation and rRNA Transcription: Within the nucleus, this compound accumulates in the nucleolus, the primary site of ribosome biogenesis.[11][13] Here, it binds to a specific this compound binding element (ABE), a CT-rich sequence in the promoter region of ribosomal DNA (rDNA).[3] This interaction stimulates the transcription of 45S ribosomal RNA (rRNA), the precursor for mature rRNAs.[3][13] The resulting increase in ribosomes enhances the cell's protein synthesis capacity, which is necessary to support the rapid cell growth and proliferation required for angiogenesis.[13]

The Critical Role of Ribonucleolytic Activity

While ANG's RNase activity is weak, it is essential for its biological functions.[3][14] Mutations in the catalytic site (e.g., at His-13 or His-114) abolish both its enzymatic and angiogenic activities.[3] The RNase function is multifaceted:

  • Generation of tRNA-derived Stress-Induced RNAs (tiRNAs): Under cellular stress, cytoplasmic this compound can cleave transfer RNAs (tRNAs) in their anticodon loop.[4][15] This cleavage produces small RNA fragments known as tiRNAs, which can inhibit translation initiation and promote the assembly of stress granules, leading to a temporary halt in protein synthesis and conserving cellular resources.[15]

  • Stimulation of rRNA Transcription: The mechanism by which RNase activity is required for rRNA transcription in the nucleus is not fully elucidated but is a prerequisite for this key nuclear function.

The interplay between these functions allows this compound to finely tune cellular metabolism, inhibiting global protein synthesis under stress while promoting the machinery for robust protein synthesis during proliferation.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and functional relationships of this compound.

Angiogenin_Signaling_Pathway This compound Signaling Pathways cluster_extracellular Extracellular & Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ANG This compound Receptor Receptor (170kDa / Actin / Plexin-B2) ANG->Receptor Binding ANG_endo This compound ANG->ANG_endo Endocytosis PLC PLC Receptor->PLC PI3K PI3K Receptor->PI3K Plasminogen Plasminogen Receptor->Plasminogen Activation ERK ERK1/2 PLC->ERK Akt Akt PI3K->Akt Plasmin Plasmin Plasminogen->Plasmin Invasion Invasion & Migration Plasmin->Invasion Proliferation Proliferation Akt->Proliferation MMP2 MMP2 Gene Expression ERK->MMP2 tRNA tRNA tiRNA tiRNA tRNA->tiRNA Translation_Inhibition Translation Inhibition (Stress) tiRNA->Translation_Inhibition ANG_endo->tRNA Cleavage ANG_nuc This compound ANG_endo->ANG_nuc Nuclear Translocation MMP2->Invasion rDNA rDNA rRNA rRNA Transcription rDNA->rRNA Ribosome_Biogenesis Ribosome Biogenesis rRNA->Ribosome_Biogenesis ANG_nuc->rDNA Binding to ABE Ribosome_Biogenesis->Proliferation Angiogenin_Functional_Domains This compound Protein: Functional Domains cluster_functions ANG This compound (123 aa) Catalytic Site (His-13, Lys-40, His-114) Receptor Binding Site Nuclear Localization Signal (NLS) (31-RRR-33) RNase Ribonucleolytic Activity (tRNA cleavage) ANG:f1->RNase Binding Cell Surface Binding (Endocytosis Trigger) ANG:f2->Binding Nuclear Nuclear Import ANG:f3->Nuclear Angiogenesis Angiogenesis RNase->Angiogenesis Binding->Angiogenesis Nuclear->Angiogenesis Tube_Formation_Workflow Workflow: Endothelial Cell Tube Formation Assay start Start step1 Coat 96-well plate with basement matrix (e.g., Matrigel) start->step1 step2 Incubate at 37°C to form a gel step1->step2 step3 Seed endothelial cells (e.g., HUVECs) onto the gel step2->step3 step4 Add this compound and controls step3->step4 step5 Incubate for 4-18 hours at 37°C step4->step5 step6 Stain cells with Calcein AM step5->step6 step7 Image with fluorescence microscope step6->step7 step8 Quantify tube length, junctions, and loops step7->step8 end End step8->end

References

Angiogenin Signaling in Endothelial Cells: A Technical Guide to Core Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a potent, 14.1 kDa polypeptide belonging to the ribonuclease (RNase) A superfamily, that plays a critical role in angiogenesis—the formation of new blood vessels from pre-existing ones.[1] Its involvement in physiological processes such as wound healing and pathological conditions including tumor growth and metastasis makes its signaling pathways in endothelial cells a key area of research for therapeutic development. This technical guide provides an in-depth overview of the core this compound signaling pathways in endothelial cells, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further investigation and drug discovery efforts.

Core Signaling Pathways

This compound's pro-angiogenic effects are mediated through a complex network of signaling events, initiated by its binding to endothelial cell surface receptors, followed by the activation of intracellular signaling cascades and subsequent nuclear translocation to modulate gene expression.

Receptor Binding and Initial Activation

This compound initiates its signaling cascade by binding to specific receptors on the surface of endothelial cells. Two primary receptors have been identified: a 170-kDa putative receptor and cell-surface actin .[2] The binding of this compound to these receptors is a critical first step for its endocytosis and subsequent downstream signaling.

Intracellular Signaling Cascades

Upon receptor binding, this compound triggers several key intracellular signaling pathways that are central to the angiogenic process, including cell proliferation, migration, and survival.

Low concentrations of this compound have been shown to activate inositol-specific phospholipase C (PLC) in various types of endothelial cells.[3] This activation leads to a transient increase in the intracellular levels of the second messengers 1,2-diacylglycerol (DAG) and inositol trisphosphate (IP₃) .[3] DAG, in turn, can activate Protein Kinase C (PKC), which is implicated in downstream signaling events. The activation of PLC by this compound is dose-dependent, with a maximal response observed in the ng/mL range.[3]

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of endothelial cell survival and migration. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate a variety of downstream targets, including endothelial nitric oxide synthase (eNOS).

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is a key regulator of cell proliferation. This compound induces the transient phosphorylation of ERK1/2 in human umbilical vein endothelial cells (HUVECs).[4] Inhibition of the upstream kinase MEK1 abolishes this compound-induced ERK phosphorylation and subsequent cell proliferation, highlighting the importance of this pathway in this compound's mitogenic activity.[4]

Regulation of Endothelial Nitric Oxide Synthase (eNOS)

This compound stimulates the synthesis of nitric oxide (NO), a critical signaling molecule in vascular physiology, through the activation of endothelial nitric oxide synthase (eNOS).[5] This activation is mediated by the PI3K/Akt pathway.[5] The this compound-induced increase in NO levels contributes to the angiogenic process. The stimulation of NOS activity by this compound has a threshold in the range of 250 ng/mL to 1 µg/mL, with maximal NO release occurring after approximately 30 minutes of exposure.[5]

Nuclear Translocation and Regulation of rRNA Transcription

A pivotal step in this compound-induced angiogenesis is its translocation to the nucleus of proliferating endothelial cells.[1] Once in the nucleus, this compound accumulates in the nucleolus and stimulates the transcription of ribosomal RNA (rRNA).[1] This increase in rRNA is a rate-limiting step in ribosome biogenesis and protein synthesis, which is essential for cell growth and proliferation. Downregulation of this compound in endothelial cells leads to a decrease in rRNA transcription and inhibits cell proliferation induced by other angiogenic factors like VEGF and bFGF.[1]

This compound Signaling Pathways Diagram

Angiogenin_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor 170-kDa Receptor / Actin This compound->Receptor Binding ANG_nucleus This compound This compound->ANG_nucleus Endocytosis & Translocation PLC PLC Receptor->PLC PI3K PI3K Receptor->PI3K Raf1 Raf-1 Receptor->Raf1 IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC PKC->Raf1 Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Migration Migration Akt->Migration MEK MEK Raf1->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation NO Nitric Oxide (NO) eNOS->NO Angiogenesis Angiogenesis NO->Angiogenesis rRNA rRNA Transcription ANG_nucleus->rRNA rRNA->Proliferation Protein Synthesis Protein Synthesis rRNA->Protein Synthesis Western_Blot_Workflow A 1. Seed endothelial cells and grow to 80-90% confluency. B 2. Serum-starve cells for 4-6 hours. A->B C 3. Treat cells with this compound (e.g., 100 ng/mL) for various time points (0, 5, 15, 30, 60 min). B->C D 4. Lyse cells in RIPA buffer with protease and phosphatase inhibitors. C->D E 5. Determine protein concentration using BCA assay. D->E F 6. Prepare lysates with Laemmli sample buffer and boil for 5 min. E->F G 7. Separate proteins by SDS-PAGE (10% gel). F->G H 8. Transfer proteins to a PVDF membrane. G->H I 9. Block membrane with 5% BSA or non-fat milk in TBST for 1 hour. H->I J 10. Incubate with primary antibodies (e.g., anti-phospho-ERK1/2, anti-phospho-Akt) overnight at 4°C. I->J K 11. Wash membrane with TBST (3x5 min). J->K L 12. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. K->L M 13. Wash membrane with TBST (3x5 min). L->M N 14. Detect signal using an ECL substrate and imaging system. M->N O 15. Strip membrane and re-probe for total ERK1/2 and total Akt as loading controls. N->O Immunofluorescence_Workflow A 1. Seed endothelial cells on glass coverslips and grow to 50-70% confluency. B 2. Treat cells with this compound (e.g., 1 µg/mL) for 30 minutes. A->B C 3. Wash cells with PBS. B->C D 4. Fix cells with 4% paraformaldehyde for 15 minutes. C->D E 5. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. D->E F 6. Block with 1% BSA in PBS for 1 hour. E->F G 7. Incubate with anti-Angiogenin primary antibody overnight at 4°C. F->G H 8. Wash with PBS (3x5 min). G->H I 9. Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark. H->I J 10. Wash with PBS (3x5 min). I->J K 11. Counterstain nuclei with DAPI. J->K L 12. Mount coverslips on slides with anti-fade mounting medium. K->L M 13. Visualize using a fluorescence microscope. L->M Tube_Formation_Workflow A 1. Thaw Matrigel on ice overnight. B 2. Coat wells of a 96-well plate with Matrigel and allow to solidify at 37°C for 30-60 min. A->B C 3. Harvest and resuspend endothelial cells in serum-free medium. B->C D 4. Seed cells onto the Matrigel-coated wells. C->D E 5. Add this compound to the desired final concentration. D->E F 6. Incubate at 37°C for 4-18 hours. E->F G 7. Image the tube-like structures using a microscope. F->G H 8. Quantify tube formation (e.g., total tube length, number of junctions). G->H

References

The Double-Edged Sword: Angiogenin's Pivotal Role in Tumor Progression and Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG), a 14 kDa ribonuclease, has emerged as a critical player in the complex landscape of cancer biology. Initially identified for its potent pro-angiogenic capabilities, ANG is now understood to possess a multifaceted role in driving tumor progression and metastasis. This technical guide provides a comprehensive overview of the current understanding of ANG's mechanisms of action, its clinical significance in various malignancies, and its promise as a therapeutic target. Through a detailed exploration of its signaling pathways, impact on cellular processes, and the methodologies used for its study, this document serves as a vital resource for researchers and drug development professionals dedicated to combating cancer.

Introduction: this compound as a Key Regulator of Tumorigenesis

Solid tumors, to grow beyond a few millimeters, require a dedicated blood supply, a process known as angiogenesis. This compound is a potent inducer of this neovascularization, promoting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] However, the role of ANG in cancer extends far beyond angiogenesis. It directly influences cancer cell proliferation, survival, migration, and invasion, making it a central figure in the cascade of events leading to metastasis.[3] Dysregulation of ANG expression is a common feature in a wide array of human cancers, including breast, colorectal, pancreatic, and lung cancer, often correlating with poor prognosis and aggressive disease.[3][4] This guide will delve into the molecular intricacies of ANG's function, providing a foundation for the development of novel anti-cancer therapies.

The Molecular Arsenal of this compound: Mechanisms of Action

This compound employs a diverse set of molecular mechanisms to exert its pro-tumoral effects, acting both extracellularly and intracellularly.

Induction of Angiogenesis

ANG stimulates multiple stages of the angiogenic cascade. It binds to endothelial cells, inducing their proliferation, migration, and formation into tubular structures.[1] One of the key interactions is with actin on the surface of endothelial cells, which initiates a proteolytic cascade leading to the degradation of the basement membrane and extracellular matrix, facilitating endothelial cell invasion.[1]

Nuclear Translocation and Regulation of Ribosomal RNA (rRNA) Transcription

A crucial aspect of ANG's function is its translocation to the nucleus of both endothelial and cancer cells.[5] This process is mediated by a specific nuclear localization sequence within the ANG protein.[3] Once in the nucleolus, ANG stimulates the transcription of ribosomal RNA (rRNA), a rate-limiting step in ribosome biogenesis.[3] The resulting increase in ribosomes fuels the high protein synthesis rates required for rapid cell proliferation.

Activation of Pro-Survival and Proliferative Signaling Pathways

ANG activates key intracellular signaling pathways that are frequently dysregulated in cancer:

  • PI3K/Akt/mTOR Pathway: this compound can activate the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[4][6] This activation can occur through ANG's interaction with the ribonuclease inhibitor (RI), leading to the phosphorylation of key downstream targets.[4]

  • ERK1/2 Pathway: ANG has been shown to induce the phosphorylation of ERK1/2, another critical pathway involved in cell proliferation and survival.[5][7] This activation contributes to ANG's mitogenic effects on cancer cells.

Promotion of Cell Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT)

ANG actively promotes the migratory and invasive properties of cancer cells. Its interaction with the cellular cytoskeleton and its ability to induce the expression of matrix metalloproteinases (MMPs) contribute to the breakdown of tissue barriers, allowing cancer cells to invade surrounding tissues and metastasize.[5] Furthermore, emerging evidence suggests that ANG can induce epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness. This is a critical step in the metastatic cascade.

Quantitative Insights: this compound in Numbers

The following tables summarize key quantitative data on this compound's expression, function, and inhibition, providing a comparative overview for researchers.

Table 1: this compound Expression in Human Cancers
Cancer Type Finding Reference
Pancreatic CancerMean serum ANG concentration in patients (566.6 ± 191.9 ng/ml) was significantly higher than in healthy volunteers (359.0 ± 59.9 ng/ml).[6][6]
Colorectal CancerMean serum ANG concentration in patients (411.8 ± 106.3 ng/ml) was significantly higher than in healthy volunteers (321.7 ± 59.7 ng/ml).[4][4]
Breast CancerSerum ANG levels were higher in cancer patients (mean, 401.2 ng/ml) compared to healthy controls (mean, 206.0 ng/ml).[8][8]
Colorectal CancerHigh this compound mRNA expression (tumor:normal ratio >1.9) was associated with significantly worse survival.[9][9]
Table 2: Functional Effects of this compound on Cancer Cells
Cell Line / Model Effect of this compound Reference
UROtsa-ANG clone 7 xenografts60% increase in microvessel density (MVD).[10][10]
T24 shANG xenografts40% decrease in MVD.[10][10]
HeLa shANG xenografts40% decrease in MVD.[10][10]
Table 3: Efficacy of this compound Inhibitors
Inhibitor Mechanism of Action IC50 / Efficacy Reference
NCI compound 65828Small molecule inhibitor of ribonucleolytic activityKi = 81 µM[11][12]
C-181431Small molecule inhibitorKi = 41 ± 7 µM[12]
N-13778Small molecule inhibitorKi = 42 µM[12]
Monoclonal antibody 26-2FNeutralizing antibodyIncreased percentage of tumor-free mice from 10-25% to 65% in a xenograft model.[13][14][13][14]
ActinANG antagonistPrevented the establishment of tumors in a xenograft model.[13][14][13][14]
N65828 (4 mg/kg) on T24 xenograftsSmall molecule inhibitor36% reduction in MVD.[7][7]
N65828 (8 mg/kg) on T24 xenograftsSmall molecule inhibitor51% reduction in MVD.[7][7]
N65828 (4 mg/kg) on HeLa xenograftsSmall molecule inhibitor49% reduction in MVD.[7][7]
N65828 (8 mg/kg) on HeLa xenograftsSmall molecule inhibitor58% reduction in MVD.[7][7]

Visualizing the Complexity: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the workflows of essential experimental protocols used to study its function.

ANG_Signaling_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANG This compound Receptor Putative Receptor ANG->Receptor Actin Actin ANG->Actin RI Ribonuclease Inhibitor (RI) ANG->RI binds ANG_nucleus This compound ANG->ANG_nucleus Nuclear Translocation PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation ERK ERK1/2 ERK->Cell_Proliferation MEK->ERK activates Proteolytic_Cascade Proteolytic Cascade Actin->Proteolytic_Cascade Cell_Migration Cell Migration & Invasion Proteolytic_Cascade->Cell_Migration RI->PI3K inhibits interaction rDNA rDNA ANG_nucleus->rDNA rRNA_transcription rRNA Transcription rDNA->rRNA_transcription rRNA_transcription->Cell_Proliferation

This compound Signaling Pathways

Experimental_Workflows cluster_angiogenesis Angiogenesis Assays cluster_migration_invasion Cell Migration & Invasion Assays cluster_in_vivo In Vivo Tumor Model CAM_assay Chick Chorioallantoic Membrane (CAM) Assay CAM1 Prepare fertilized chicken eggs CAM_assay->CAM1 CAM2 Create window in eggshell CAM_assay->CAM2 CAM3 Apply test substance on CAM CAM_assay->CAM3 CAM4 Incubate and observe blood vessel formation CAM_assay->CAM4 Tube_formation Endothelial Tube Formation Assay Tube1 Coat plate with Matrigel Tube_formation->Tube1 Tube2 Seed endothelial cells Tube_formation->Tube2 Tube3 Treat with test substance Tube_formation->Tube3 Tube4 Incubate and visualize tube formation Tube_formation->Tube4 Transwell Transwell Migration/ Invasion Assay Trans1 Seed cells in upper chamber Transwell->Trans1 Trans2 Add chemoattractant to lower chamber Transwell->Trans2 Trans3 Incubate to allow migration/invasion Transwell->Trans3 Trans4 Stain and quantify migrated cells Transwell->Trans4 Wound_healing Wound Healing/ Scratch Assay Wound1 Grow cells to confluence Wound_healing->Wound1 Wound2 Create a scratch/ wound Wound_healing->Wound2 Wound3 Treat with test substance Wound_healing->Wound3 Wound4 Image and quantify wound closure over time Wound_healing->Wound4 Xenograft Subcutaneous Tumor Xenograft Model Xeno1 Inject tumor cells subcutaneously into mice Xenograft->Xeno1 Xeno2 Monitor tumor growth Xenograft->Xeno2 Xeno3 Administer treatment Xenograft->Xeno3 Xeno4 Measure tumor volume and metastasis Xenograft->Xeno4 CAM1->CAM2 CAM2->CAM3 CAM3->CAM4 Tube1->Tube2 Tube2->Tube3 Tube3->Tube4 Trans1->Trans2 Trans2->Trans3 Trans3->Trans4 Wound1->Wound2 Wound2->Wound3 Wound3->Wound4 Xeno1->Xeno2 Xeno2->Xeno3 Xeno3->Xeno4

Key Experimental Workflows

Methodologies for Studying this compound Function

A robust understanding of ANG's role in cancer has been built upon a variety of well-established experimental protocols. This section provides detailed methodologies for key assays.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is a widely used in vivo model to assess angiogenesis.

  • Materials: Fertilized chicken eggs, 70% ethanol, sterile PBS, Whatman filter paper discs, test substance (e.g., recombinant ANG or inhibitor), incubator.

  • Protocol:

    • Incubate fertilized chicken eggs at 37°C with humidity for 3-4 days.

    • On day 3 or 4, create a small window in the eggshell to expose the CAM.

    • Prepare sterile filter paper discs soaked with the test substance or vehicle control.

    • Gently place the disc on the CAM.

    • Seal the window with tape and return the eggs to the incubator.

    • After 2-3 days, observe and quantify the formation of new blood vessels radiating from the disc.

Endothelial Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, endothelial cell growth medium, 96-well plate, test substance.

  • Protocol:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

    • Harvest HUVECs and resuspend them in medium containing the test substance.

    • Seed the HUVECs onto the Matrigel-coated wells.

    • Incubate for 4-12 hours at 37°C.

    • Visualize and quantify the formation of tube-like structures using a microscope and image analysis software.

Transwell Migration and Invasion Assay

This assay measures the ability of cancer cells to migrate through a porous membrane, with an additional layer of extracellular matrix for invasion studies.

  • Materials: Transwell inserts (with or without Matrigel coating), cancer cells, serum-free medium, medium with chemoattractant (e.g., FBS), 24-well plate, cotton swabs, crystal violet stain.

  • Protocol:

    • Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate for 12-48 hours to allow cells to migrate (or invade through the Matrigel) towards the chemoattractant.

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the insert with crystal violet.

    • Count the stained cells under a microscope to quantify migration or invasion.

Wound Healing (Scratch) Assay

This assay provides a simple method to study directional cell migration in vitro.

  • Materials: Cancer cells, 6-well or 12-well plates, sterile pipette tip, cell culture medium, microscope with a camera.

  • Protocol:

    • Grow cancer cells to a confluent monolayer in a multi-well plate.

    • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove dislodged cells and replace with fresh medium containing the test substance.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).

    • Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Subcutaneous Tumor Xenograft Model

This in vivo model is used to evaluate the effect of ANG on tumor growth and metastasis in a living organism.

  • Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cells, sterile PBS or Matrigel, calipers, treatment agent (e.g., ANG inhibitor).

  • Protocol:

    • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

    • Inject the cell suspension subcutaneously into the flank of the mice.

    • Monitor the mice regularly for tumor formation and measure tumor volume using calipers.

    • Once tumors reach a certain size, randomize the mice into treatment and control groups.

    • Administer the treatment agent according to the study design.

    • Continue to monitor tumor growth and, at the end of the study, excise tumors and organs to assess for metastasis.

This compound as a Therapeutic Target in Oncology

The central role of this compound in promoting tumor growth and metastasis makes it an attractive target for anti-cancer drug development.[3] Several strategies are being explored to inhibit ANG's activity:

  • Monoclonal Antibodies: Neutralizing antibodies that bind to ANG and block its interaction with its receptor or its enzymatic activity have shown promise in preclinical models.[15]

  • Small Molecule Inhibitors: Compounds that inhibit the ribonucleolytic activity of ANG or block its nuclear translocation are being developed.[7][11][12]

  • Antisense Oligonucleotides and siRNAs: These molecules can be designed to specifically target and degrade ANG mRNA, thereby reducing its expression.

The dual action of ANG inhibitors, targeting both angiogenesis and direct cancer cell proliferation, presents a compelling therapeutic strategy.

Conclusion and Future Directions

This compound stands as a pivotal mediator of tumor progression and metastasis, operating through a complex network of signaling pathways and cellular functions. Its dual role in promoting both neovascularization and cancer cell proliferation underscores its significance as a high-value therapeutic target. The continued elucidation of the intricate molecular mechanisms governing ANG's activity, including the definitive identification of its cell surface receptor, will be crucial for the development of more potent and specific inhibitors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to advance the field and translate our understanding of this compound biology into effective anti-cancer therapies. The future of ANG-targeted therapy holds the promise of a powerful new weapon in the fight against cancer.

References

Angiogenin as a Biomarker for Cancer Diagnosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a 14 kDa protein and a member of the ribonuclease A superfamily, first isolated from the conditioned medium of human colon adenocarcinoma cells.[1] It is a potent stimulator of neovascularization, playing a crucial role in the formation of new blood vessels, a process essential for tumor growth, invasion, and metastasis.[1][2] Elevated levels of this compound have been observed in the serum and tumor tissues of patients with various malignancies, making it a promising biomarker for cancer diagnosis, prognosis, and a potential target for therapeutic intervention.[1][3][4] This guide provides a comprehensive overview of the role of this compound as a cancer biomarker, including quantitative data, detailed experimental protocols, and key signaling pathways.

Data Presentation: this compound in Cancer Diagnosis

The following tables summarize quantitative data on serum this compound concentrations and its diagnostic accuracy in various cancers.

Table 1: Serum this compound Concentrations in Cancer Patients vs. Healthy Controls

Cancer TypePatient CohortThis compound Concentration (ng/mL) - Cancer Patients (Mean ± SD or Median)This compound Concentration (ng/mL) - Healthy Controls (Mean ± SD or Median)Reference(s)
Overall Cancer Meta-analysis of 37 studies96.21 higher than controls (pooled SMD)336.14 ± 142.83[4][5]
Gastric Cancer 48 patients407.8 ± 105.2333.0 ± 59.3[3]
Prostate Cancer 39 newly diagnosed patients392 ± 17328 ± 20[6]
Prostate Cancer 40 hormone-refractory patients436 ± 24328 ± 20[6]
Prostate Cancer 252 patients for biopsy487.5 (median)414.8 (median, non-cancer)[7]
Non-Small Cell Lung Cancer (NSCLC) 75 patients522414[4]
Lung Cancer 99 patients3493 pg/mL (median)2148 pg/mL (median)[8]
Invasive Cervical Cancer 62 patients308.1 pg/mL (median)248.9 pg/mL (median)[2]
Early-Stage Breast Cancer 90 patients243.24244.5[1]

Table 2: Diagnostic Accuracy of this compound for Cancer Detection

Cancer TypeSample TypeSensitivitySpecificityArea Under the Curve (AUC)Reference(s)
Prostate Cancer (tPSA ≤ 4.0 ng/mL) Serum88.9%45.2%Not Reported[7]
Lung Cancer Serum72.7%71%0.779[8]
Bladder Cancer Urine66%75%Not Reported[9]
Gastric Cancer (VEGF-C + CA 15-3) Serum89.1%50.0%0.840[10]

Signaling Pathways Involving this compound in Cancer

This compound exerts its pro-tumorigenic effects through several key signaling pathways. Understanding these pathways is crucial for developing targeted therapies.

This compound-Mediated Activation of ERK/MAPK Pathway

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. This compound can activate this pathway, leading to increased tumor cell growth and angiogenesis.

ERK_MAPK_Pathway This compound and the ERK/MAPK Signaling Pathway ANG This compound Receptor Cell Surface Receptor (e.g., Putative 170-kDa protein) ANG->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc) ERK->TranscriptionFactors Translocates to nucleus and activates Proliferation Cell Proliferation TranscriptionFactors->Proliferation Angiogenesis Angiogenesis TranscriptionFactors->Angiogenesis PI3K_AKT_mTOR_Pathway This compound and the PI3K/AKT/mTOR Signaling Pathway ANG This compound Receptor Cell Surface Receptor ANG->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Survival Cell Survival mTOR->Survival Nuclear_Translocation_Pathway This compound Nuclear Translocation and rRNA Transcription cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANG_cyto This compound Endocytosis Endocytosis ANG_cyto->Endocytosis Internalization ANG_nucl This compound Endocytosis->ANG_nucl Nuclear Translocation rDNA rDNA Promoter ANG_nucl->rDNA Binds to rRNA rRNA Transcription rDNA->rRNA Stimulates Ribosome Ribosome Biogenesis rRNA->Ribosome Protein Protein Synthesis Ribosome->Protein ELISA_Workflow General ELISA Workflow for this compound Detection Start Start Prep Prepare Reagents, Standards, and Samples Start->Prep Add Add Standards and Samples to Coated Plate Prep->Add Incubate1 Incubate Add->Incubate1 Wash1 Wash Incubate1->Wash1 AddDetect Add Detection Antibody Wash1->AddDetect Incubate2 Incubate AddDetect->Incubate2 Wash2 Wash Incubate2->Wash2 AddEnzyme Add Enzyme Conjugate Wash2->AddEnzyme Incubate3 Incubate AddEnzyme->Incubate3 Wash3 Wash Incubate3->Wash3 AddSubstrate Add Substrate Wash3->AddSubstrate Incubate4 Incubate (Color Development) AddSubstrate->Incubate4 AddStop Add Stop Solution Incubate4->AddStop Read Read Absorbance at 450 nm AddStop->Read Analyze Analyze Data Read->Analyze End End Analyze->End

References

Angiogenin Mutations in Amyotrophic Sclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. While the etiology of ALS is complex and multifactorial, genetic factors play a significant role. Mutations in the angiogenin (ANG) gene have been identified as a risk factor for both familial and sporadic ALS. This compound is a potent angiogenic factor with neuroprotective properties, and its dysfunction is implicated in motor neuron degeneration. This technical guide provides an in-depth overview of the role of ANG mutations in ALS, including their prevalence, functional consequences, and the experimental methodologies used to study them. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of therapeutics for ALS.

Introduction to this compound

This compound (ANG) is a 14.1 kDa, non-glycosylated polypeptide belonging to the ribonuclease (RNase) A superfamily.[1] It is a potent inducer of neovascularization and is involved in various physiological and pathological processes. In the central nervous system, ANG is expressed in motor neurons and endothelial cells and exerts neuroprotective effects.[2][3] It promotes motor neuron survival, neurite outgrowth, and pathfinding.[4][5] The biological activities of this compound are dependent on its ribonucleolytic and nuclear translocation capabilities.[2][6]

This compound Mutations in ALS

Heterozygous missense mutations in the ANG gene have been identified in patients with both familial (FALS) and sporadic (SALS) amyotrophic lateral sclerosis.[7][8] These mutations are generally considered loss-of-function, leading to a reduction or complete abolishment of this compound's neuroprotective and angiogenic activities.[2][3]

Prevalence of ANG Mutations

The frequency of ANG mutations varies among different ALS populations. Below is a summary of quantitative data from various cohort studies.

Population CohortTotal ALS PatientsFamilial ALS (FALS) CasesSporadic ALS (SALS) CasesANG Mutation Frequency (Overall)ANG Mutation Frequency (FALS)ANG Mutation Frequency (SALS)Reference
North American298--1.3% (4/298)--[9][10]
Italian7371326051.2% (9/737)2.3% (3/132)1.0% (6/605)[5][11]
French (Sporadic)85508550.35% (3/855)-0.35% (3/855)[3][4]
Hungarian (Sporadic)13601362.9% (4/136)-2.9% (4/136)[6]
Irish/Scottish16292591370~1% (15/1629)1.5% (4/259)0.8% (11/1370)[12]

Table 1: Prevalence of ANG mutations in various ALS cohorts.

Functional Consequences of ALS-Associated ANG Mutations

Most ALS-associated ANG mutations result in a loss of function through one or more of the following mechanisms:

  • Reduced Ribonucleolytic Activity: The enzymatic activity of this compound is crucial for its biological functions. Many mutations, such as K17I, S28N, and P112L, lead to a significant decrease in the protein's ability to cleave RNA substrates.[2]

  • Impaired Nuclear Translocation: this compound needs to translocate to the nucleus to stimulate ribosomal RNA (rRNA) transcription. Mutations like S28N and P112L can disrupt this process, preventing the protein from reaching its site of action.[2][6]

  • Defective Angiogenesis: The culmination of reduced enzymatic activity and/or impaired nuclear translocation is a loss of the ability to induce new blood vessel formation.[2]

The functional deficits of several key mutants are summarized below:

MutationRibonucleolytic Activity (% of Wild-Type)Nuclear TranslocationAngiogenic ActivityReference
K17I5%IntactAbolished[2]
S28N9%ImpairedAbolished[2]
P112L14%ImpairedAbolished[2]
K40I--No protective activity[13]

Table 2: Functional consequences of specific ALS-associated ANG mutations. A dash (-) indicates that specific quantitative data was not provided in the cited sources.

Signaling Pathways and Pathological Mechanisms

The neuroprotective effects of this compound are mediated through various signaling pathways. In motor neurons, this compound can activate the PI3K/Akt survival pathway.[13] The loss-of-function mutations in ANG disrupt these protective mechanisms, contributing to motor neuron degeneration.

ANG_Mutation_Pathology ANG_Mutation ANG Gene Mutation Mutant_ANG Mutant ANG Protein ANG_Mutation->Mutant_ANG Loss_of_Function Loss of Function Mutant_ANG->Loss_of_Function Reduced_RNase Reduced Ribonucleolytic Activity Loss_of_Function->Reduced_RNase Impaired_Translocation Impaired Nuclear Translocation Loss_of_Function->Impaired_Translocation Reduced_Neuroprotection Decreased Neuroprotection Reduced_RNase->Reduced_Neuroprotection Reduced_Angiogenesis Impaired Angiogenesis Reduced_RNase->Reduced_Angiogenesis Impaired_Translocation->Reduced_Neuroprotection Motor_Neuron_Degeneration Motor Neuron Degeneration (ALS Pathogenesis) Reduced_Neuroprotection->Motor_Neuron_Degeneration Reduced_Angiogenesis->Motor_Neuron_Degeneration Ribonuclease_Assay_Workflow Start Start Reagents Prepare Reaction Mix: - Recombinant ANG (WT or Mutant) - tRNA Substrate - Reaction Buffer Start->Reagents Incubation Incubate at 37°C (Time Course) Reagents->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction PAGE Denaturing PAGE Stop_Reaction->PAGE Staining Stain Gel (e.g., SYBR Gold) PAGE->Staining Analysis Visualize and Quantify Cleavage Products Staining->Analysis

References

Angiogenin's Double-Edged Sword: A Technical Guide to its Role in Parkinson's Disease Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenin (ANG), a multifaceted ribonuclease renowned for its role in angiogenesis, has emerged as a protein of significant interest in the pathogenesis of neurodegenerative diseases, including Parkinson's disease (PD). This technical guide provides an in-depth exploration of the current understanding of ANG's involvement in PD, consolidating genetic evidence, molecular mechanisms, and key experimental findings. It is designed to serve as a comprehensive resource for researchers and professionals in the field, offering detailed experimental protocols, quantitative data summaries, and visual representations of critical pathways and workflows to facilitate further investigation and therapeutic development.

Introduction: this compound - Beyond Angiogenesis

This compound is a 14 kDa protein belonging to the ribonuclease A superfamily.[1] While initially identified as a potent inducer of neovascularization, its functions extend far beyond blood vessel formation.[1] ANG is expressed in various tissues, including the central nervous system, where it is found in neurons.[2][3] Its biological activities are intrinsically linked to its ribonucleolytic activity, which is crucial for its diverse cellular roles. These include the cleavage of transfer RNAs (tRNAs) to produce tRNA-derived stress-induced RNAs (tiRNAs), which in turn can modulate protein translation and promote cell survival under stress conditions.[1][4] Furthermore, ANG can translocate to the nucleus and stimulate ribosomal RNA (rRNA) transcription, a process vital for cell growth and proliferation.[1] This guide will delve into the compelling and sometimes contradictory roles of this compound in the context of Parkinson's disease.

The Genetic Link: this compound Variants and Parkinson's Disease Risk

Multiple genetic studies have identified a significant association between variants in the ANG gene and an increased risk of developing Parkinson's disease.[5][6][7] This connection was first hinted at by the observation of parkinsonism in some patients with amyotrophic lateral sclerosis (ALS) who carried ANG mutations.[5][6] Subsequent large-scale genetic analyses have solidified this link.

A multicenter study involving 17,258 individuals revealed a significantly higher frequency of ANG variants in both ALS and PD patients compared to control subjects.[5] The odds ratio for carrying any ANG variant was 6.7 for PD patients, indicating a strong association.[5] Another study focusing on a Caucasian PD patient-control series identified non-synonymous ANG variants in 0.63% of patients with PD, while none were found in the control group.[7] These findings strongly suggest that rare variants in the ANG gene are a risk factor for PD.

Study PopulationPD Patients with ANG VariantsControl Subjects with ANG VariantsOdds Ratio (PD vs. Controls)Reference
International Collaborative Study (17,258 individuals)Significantly higher frequency (p = 4.3 x 10-5)Lower frequency6.7[5]
Mayo Clinic Florida Caucasian Series (1306 individuals)0.63% (4 out of 630)0% (0 out of 676)Not calculated[7]
Taiwanese Cohort (1498 participants)One novel synonymous substitution in one patientNot observedNot significant for the common variant rs11701[6][8]

Molecular Mechanisms: this compound's Neuroprotective and Potential Neurotoxic Roles

The precise mechanisms by which this compound influences Parkinson's disease pathogenesis are multifaceted and appear to involve a balance between neuroprotective and potentially detrimental effects.

Neuroprotection: A Friend to Dopaminergic Neurons

A substantial body of evidence points towards a neuroprotective role for this compound in the context of PD. In vitro studies have consistently demonstrated that exogenous this compound can protect dopaminergic neuronal cell lines, such as SH-SY5Y and M17, from cell death induced by neurotoxins commonly used to model PD, including 1-methyl-4-phenylpyridinium (MPP+) and rotenone (B1679576).[2][9][10] This protection is associated with a reduction in the activation of caspase-3, a key executioner of apoptosis.[2][9][10]

The neuroprotective effects of this compound are often mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical pro-survival cascade in neurons.[2][9] Upon binding to its receptor, this compound can be internalized by neuronal cells, leading to the phosphorylation and activation of Akt.[2][9] However, some studies suggest that the protective effect of this compound against MPP+ toxicity in SH-SY5Y cells may not be entirely dependent on Akt activation.[11][12] An ALS-associated mutant of this compound, K40I, which is deficient in inducing Akt phosphorylation, was still able to protect against MPP+ toxicity.[11][12]

Ribonucleolytic Activity and Stress Response

Under cellular stress, such as that induced by neurotoxins or protein aggregation, this compound can translocate to the cytoplasm and cleave tRNAs within their anticodon loops, generating tiRNAs.[1][4] These tiRNAs can inhibit protein translation, thereby conserving cellular energy and promoting survival.[4] This process is also linked to the formation of stress granules, which are cytoplasmic aggregates of stalled translation initiation complexes that form in response to stress and are thought to be protective.[1] Some pathogenic ANG mutations have been shown to impair this stress response pathway, potentially contributing to neuronal vulnerability.[13]

The In Vivo Conundrum

While cellular models strongly support a neuroprotective role for this compound, the in vivo evidence is less clear-cut. In a transgenic mouse model of PD based on the overexpression of alpha-synuclein (B15492655), a key protein implicated in PD pathology, levels of this compound mRNA and protein were found to be significantly reduced.[2][9] This finding suggests that a deficit in this compound could contribute to the neurodegenerative process.

However, a study investigating the therapeutic potential of this compound using adeno-associated virus (AAV)-mediated overexpression in the substantia nigra of an MPTP mouse model of PD did not find a significant protective effect against dopaminergic neuron loss.[11][12] This discrepancy highlights the complexity of translating in vitro findings to a whole-organism context and underscores the need for further research to understand the therapeutic potential and limitations of this compound in PD.

Signaling Pathways and Experimental Workflows

This compound-Mediated Neuroprotective Signaling Pathway

Angiogenin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ANG This compound Receptor Receptor ANG->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Phosphorylation pAkt p-Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Neuronal Survival pAkt->Survival Promotes Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Caption: this compound-mediated neuroprotective signaling pathway.

Experimental Workflow for In Vitro Neuroprotection Assay

In_Vitro_Workflow start Start culture Culture SH-SY5Y Dopaminergic Cells start->culture treat_ang Pre-treat with recombinant this compound culture->treat_ang treat_toxin Co-treat with Neurotoxin (MPP+ or Rotenone) treat_ang->treat_toxin incubate Incubate for 24 hours treat_toxin->incubate collect Collect Cell Supernatant and Lysates incubate->collect ldh LDH Assay (Cytotoxicity) collect->ldh caspase Western Blot for Cleaved Caspase-3 (Apoptosis) collect->caspase end End ldh->end caspase->end

Caption: Workflow for in vitro neuroprotection assay.

Experimental Workflow for In Vivo AAV-Angiogenin Study

In_Vivo_Workflow start Start aav Produce AAV2 vector expressing this compound start->aav injection Stereotaxic Injection of AAV2-ANG into Substantia Nigra of mice aav->injection recovery Allow for viral expression (e.g., 2 weeks) injection->recovery mptp Induce Parkinsonism with MPTP injections recovery->mptp behavior Behavioral Testing (e.g., Rotarod, Cylinder Test) mptp->behavior sacrifice Sacrifice mice and collect brain tissue behavior->sacrifice th_ihc Tyrosine Hydroxylase (TH) Immunohistochemistry (Dopaminergic neuron count) sacrifice->th_ihc hplc HPLC for Dopamine (B1211576) and metabolites in Striatum sacrifice->hplc end End th_ihc->end hplc->end

Caption: Workflow for in vivo AAV-angiogenin study.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with serum-free medium containing recombinant human this compound (e.g., 100 nM) for 12 hours. Subsequently, cells are co-treated with a neurotoxin such as MPP+ (e.g., 1 mM) or rotenone (e.g., 0.2 µM) and this compound for an additional 24 hours.

  • Lactate Dehydrogenase (LDH) Assay: Cell viability is assessed by measuring the release of LDH into the culture medium using a commercially available kit. 50 µL of the cell supernatant is transferred to a new 96-well plate, and 50 µL of the LDH reaction mixture is added. After a 30-minute incubation at room temperature, the absorbance is measured at 490 nm.

  • Western Blot for Cleaved Caspase-3: Cells are lysed in RIPA buffer. Protein concentration is determined using a BCA assay. Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against cleaved caspase-3 overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.

In Vivo AAV-Angiogenin Administration and MPTP Mouse Model
  • AAV Vector Production: Adeno-associated virus serotype 2 (AAV2) vectors carrying the human this compound gene under a ubiquitous promoter (e.g., CMV or CAG) are produced by triple transfection of HEK293T cells with the AAV vector plasmid, a helper plasmid, and a Rep/Cap plasmid. The virus is purified by iodixanol (B1672021) gradient ultracentrifugation.

  • Stereotaxic Surgery: Adult male C57BL/6 mice are anesthetized and placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target coordinates for the substantia nigra pars compacta (SNc). AAV2-ANG or a control vector (e.g., AAV2-GFP) is injected into the SNc using a microinjection pump.

  • MPTP Administration: Two weeks after AAV injection, mice are administered four intraperitoneal injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals. Control mice receive saline injections.

  • Behavioral Analysis: Motor function is assessed using tests such as the rotarod and the cylinder test at specified time points after MPTP administration.

  • Immunohistochemistry for Tyrosine Hydroxylase (TH): Seven days after the last MPTP injection, mice are transcardially perfused with 4% paraformaldehyde. Brains are sectioned, and immunohistochemistry is performed using an antibody against TH to visualize and quantify dopaminergic neurons in the SNc.

  • HPLC Analysis of Striatal Dopamine: The striatum is dissected, and tissue is homogenized. The levels of dopamine and its metabolites (DOPAC and HVA) are quantified by high-performance liquid chromatography (HPLC) with electrochemical detection.

Quantitative Data Summary

Experimental ModelTreatmentOutcome MeasureResultReference
SH-SY5Y cellsThis compound (100 nM) + MPP+ (1 mM)Cell Death (LDH release)Significant reduction in cell death compared to MPP+ alone.[2]
SH-SY5Y cellsThis compound (100 nM) + Rotenone (0.2 µM)Cell Death (LDH release)Marked reduction in rotenone-induced cell death.[2]
SH-SY5Y cellsThis compound (100 nM) + MPP+ (1 mM)Cleaved Caspase-3 levelsSignificant reduction in caspase-3 cleavage.[2]
Transgenic α-synuclein mice-This compound protein levelsDramatically reduced in the mouse model of PD.[2]
MPTP mouse modelAAV2-Angiogenin overexpression in SNcDopaminergic neuron survivalNo significant protection against MPTP-induced cell loss.[11][12]

Conclusion and Future Directions

This compound's role in Parkinson's disease is a complex and evolving area of research. While genetic studies strongly implicate ANG variants as a risk factor for PD, and in vitro evidence overwhelmingly supports a neuroprotective function for this compound against toxins relevant to PD, the translation of these findings into effective in vivo therapies remains a challenge. The discrepancy between the promising cellular data and the current in vivo results highlights the need for further investigation.

Future research should focus on:

  • Elucidating the precise mechanisms by which different ANG variants contribute to PD risk and how they impact this compound's function.

  • Optimizing delivery strategies for this compound to the brain to maximize its therapeutic potential.

  • Investigating the role of this compound in different PD models , including those based on genetic mutations and alpha-synuclein pathology, to better understand its context-dependent effects.

  • Exploring the interplay between this compound's ribonucleolytic activity, stress granule formation, and neuroprotection in dopaminergic neurons.

A deeper understanding of this compound's intricate involvement in Parkinson's disease pathogenesis will be crucial for the development of novel therapeutic strategies aimed at slowing or halting the progression of this devastating neurodegenerative disorder.

References

The Dual Nature of an Enigmatic Enzyme: An In-depth Technical Guide to the Ribonucleolytic Activity of Angiogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – Angiogenin (ANG), a 14 kDa protein and a member of the ribonuclease A superfamily, stands as a pivotal molecule in cellular biology and a compelling target in drug development.[1][2] Initially identified for its potent angiogenic properties, its crucial role is intrinsically linked to its often-understated ribonucleolytic (RNase) activity.[2][3] This technical guide provides a comprehensive exploration of the core mechanisms governing ANG's enzymatic function, offering researchers, scientists, and drug development professionals a detailed understanding of its activity, regulation, and downstream effects.

The Catalytic Heart of this compound: Mechanism and Specificity

While ANG shares 33% sequence identity with bovine pancreatic ribonuclease A (RNase A), its ribonucleolytic activity is significantly more restrained, exhibiting a 10⁵ to 10⁶-fold lower efficiency towards standard RNA substrates.[4] This difference is not a flaw but a feature, suggesting a highly specialized role in cellular processes.

Mechanism of Action: ANG employs the same transphosphorylation and hydrolysis mechanism as RNase A.[4] The catalytic triad, composed of His13, Lys40, and His114, is conserved and essential for its enzymatic function.[1] However, a key structural distinction lies in the obstruction of the pyrimidine-binding site by Glutamine-117 (Gln117), which contributes to its lower catalytic efficiency.

Substrate Specificity: ANG preferentially cleaves single-stranded RNA on the 3' side of pyrimidine (B1678525) residues, particularly cytosine and uracil, often followed by a purine, with a preference for the sequence CpA.[5] Its most physiologically significant substrates are transfer RNAs (tRNAs), which it cleaves within the anticodon loop to generate tRNA-derived stress-induced small RNAs (tiRNAs).[6][7][8][9] This targeted cleavage is a critical event in the cellular stress response.

Quantitative Analysis of this compound's Ribonucleolytic Activity

The enzymatic efficiency of ANG is influenced by various factors, including substrate length and ionic strength. The following table summarizes key kinetic parameters for ANG with different fluorogenic substrates.

Substratekcat/KM (M⁻¹s⁻¹)Salt Concentration (M)Reference
Dinucleotide610.025[10]
Tetranucleotide3050.025[10]
Hexanucleotide7320.025[10]
Dinucleotide0.360.25[10]

Note: A decrease in Na⁺ concentration from 0.25 M to 0.025 M results in a 170-fold increase in kcat/KM, highlighting the sensitivity of ANG's activity to the ionic environment.[10]

Regulation of this compound's Ribonucleolytic Activity: A Tale of Two Partners

The potent activity of ANG is tightly controlled within the cell through interactions with two key partners: the ribosome and the ribonuclease inhibitor 1 (RNH1).

Activation by the Ribosome: The catalytic activity of isolated ANG is remarkably low. However, the cytosolic 80S ribosome acts as a potent activator.[11] ANG binds to the A site of the ribosome, leading to a conformational change in its C-terminal tail. This rearrangement opens up the active site, dramatically increasing its tRNA cleavage efficiency by several orders of magnitude.[11] The ribosome, therefore, not only activates ANG but also acts as a specificity factor, presenting tRNA substrates for cleavage.[11]

Inhibition by RNH1: Under normal physiological conditions, cytoplasmic ANG is held in an inactive state through a tight binding interaction with RNH1.[12] This prevents indiscriminate cleavage of cellular RNA. During cellular stress, ANG dissociates from RNH1, allowing it to exert its ribonucleolytic activity.[3][12]

Downstream Signaling and Cellular Consequences

The ribonucleolytic activity of ANG initiates distinct signaling pathways depending on its subcellular localization, leading to diverse cellular outcomes.

Nuclear Activity and rRNA Transcription: Upon translocation to the nucleus, ANG accumulates in the nucleolus where it stimulates the transcription of ribosomal RNA (rRNA).[2][4] This activity is crucial for ribosome biogenesis, protein synthesis, and ultimately, cell proliferation and angiogenesis.[2][7]

Angiogenin_Nuclear_Signaling Ang This compound Receptor Cell Surface Receptor Ang->Receptor Binds Endocytosis Endocytosis Receptor->Endocytosis Nucleus Nucleus Endocytosis->Nucleus Translocation Nucleolus Nucleolus Nucleus->Nucleolus rDNA rDNA Promoter Nucleolus->rDNA Stimulates rRNA rRNA Transcription rDNA->rRNA Ribosome Ribosome Biogenesis rRNA->Ribosome Proliferation Cell Proliferation & Angiogenesis Ribosome->Proliferation

This compound's nuclear pathway stimulating rRNA transcription.

Cytoplasmic Activity and the Stress Response: Under cellular stress conditions such as oxidative stress, heat shock, or UV irradiation, ANG is released from RNH1 and becomes active in the cytoplasm.[6][12] Its primary role here is to cleave tRNAs, generating tiRNAs.[6][8] These tiRNAs are not mere degradation products but active signaling molecules that can inhibit translation initiation, leading to a global repression of protein synthesis. This conserves cellular energy and promotes the assembly of stress granules, which are crucial for cell survival under adverse conditions.[1][7]

Angiogenin_Stress_Response Stress Cellular Stress (e.g., Oxidative) RNH1_Ang RNH1-Angiogenin Complex Stress->RNH1_Ang Induces dissociation Ang_active Active this compound RNH1_Ang->Ang_active tRNA tRNA Ang_active->tRNA Cleaves tiRNA tiRNAs tRNA->tiRNA Translation Translation Initiation tiRNA->Translation Inhibits Stress_Granules Stress Granule Assembly tiRNA->Stress_Granules Promotes Survival Cell Survival Translation->Survival Stress_Granules->Survival

This compound's cytoplasmic stress response pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ANG's ribonucleolytic activity.

Ribonucleolytic Assay using Yeast tRNA

This assay provides a straightforward method to measure the general RNase activity of ANG.

Materials:

  • Recombinant human this compound

  • Yeast tRNA (Sigma-Aldrich)

  • Assay Buffer: 30 mM HEPES, pH 7.0, 30 mM NaCl

  • Reaction Buffer: Assay Buffer supplemented with 2 mM MgCl₂ and 0.01% BSA

  • Stop Solution: 2X RNA loading dye (e.g., Thermo Fisher Scientific)

  • 15% TBE-Urea polyacrylamide gel

  • SYBR Gold nucleic acid stain (Invitrogen)

Procedure:

  • Prepare the yeast tRNA substrate by dissolving it in the Assay Buffer, heating to 90°C for 2 minutes, and then allowing it to cool to room temperature to ensure proper folding.

  • Add MgCl₂ and BSA to the tRNA solution to the final concentrations of the Reaction Buffer and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding recombinant ANG to a final concentration of 0.2 µM.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 10, 20, 40 minutes).

  • Stop the reaction at each time point by adding an equal volume of Stop Solution.

  • Analyze the cleavage products by running the samples on a 15% TBE-Urea polyacrylamide gel.

  • Visualize the RNA fragments by staining the gel with SYBR Gold and imaging.

Northern Blot Analysis of tiRNA Production

This protocol allows for the specific detection of tiRNA generation in cells.

Materials:

  • Total RNA extracted from control and ANG-treated cells

  • 15% TBE-Urea polyacrylamide gel

  • Hybond-N+ membrane (GE Healthcare)

  • Biotinylated DNA probes complementary to the 5' or 3' end of the target tRNA

  • DIG Wash and Block Buffer Set (Sigma-Aldrich)

  • Anti-Digoxigenin antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Separate 5-10 µg of total RNA on a 15% TBE-Urea polyacrylamide gel.

  • Transfer the separated RNA to a Hybond-N+ membrane using a semi-dry transfer apparatus.

  • UV crosslink the RNA to the membrane.

  • Prehybridize the membrane in a suitable hybridization buffer at 68°C for at least 30 minutes.

  • Denature the biotinylated DNA probe by heating to 98°C for 5 minutes, followed by rapid cooling on ice.

  • Add the denatured probe to the hybridization buffer and incubate overnight at 68°C.

  • Wash the membrane to remove unbound probe using the DIG Wash and Block Buffer Set according to the manufacturer's instructions.

  • Incubate the membrane with an anti-Digoxigenin-HRP antibody.

  • Perform a final series of washes.

  • Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.

Fluorescence Resonance Energy Transfer (FRET)-Based Assay

FRET assays can be adapted to study the interaction of ANG with its substrates or inhibitors in real-time.

Principle: This assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm). For instance, a tRNA molecule can be labeled with a FRET donor and a quencher (acceptor). Upon cleavage by ANG, the donor and quencher are separated, resulting in an increase in the donor's fluorescence signal.

General Protocol Outline:

  • Probe Design: Synthesize or obtain a short RNA oligonucleotide substrate with a sequence known to be cleaved by ANG. Label the 5' end with a fluorophore (e.g., FAM) and the 3' end with a quencher (e.g., DABCYL).

  • Reaction Setup: In a microplate format, combine the FRET probe with varying concentrations of ANG in an appropriate reaction buffer.

  • Data Acquisition: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence increase. These rates can then be used to determine kinetic parameters such as Kₘ and kcat.

Conclusion and Future Perspectives

The ribonucleolytic activity of this compound, though subtle, is a critical component of its diverse biological functions, from promoting angiogenesis to orchestrating the cellular stress response. A thorough understanding of its enzymatic mechanism, regulation, and downstream signaling pathways is paramount for the development of novel therapeutics targeting ANG in cancer and neurodegenerative diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further unravel the complexities of this fascinating enzyme. Future research will likely focus on the precise structural dynamics of ANG activation by the ribosome, the full spectrum of tiRNA functions, and the development of highly specific inhibitors of its ribonucleolytic activity.

References

Angiogenin's Dichotomous Control of Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Angiogenin (ANG), also known as Ribonuclease 5, is a multifaceted protein first identified for its role in angiogenesis, the formation of new blood vessels.[1][2] It is a member of the RNase A superfamily and exhibits a potent, context-dependent influence on cellular protein synthesis.[3] This regulation is strikingly dichotomous: under normal physiological (homeostatic) conditions, this compound promotes protein synthesis by enhancing ribosome biogenesis.[4][5] Conversely, under cellular stress, it acts as a potent inhibitor of translation by generating specific tRNA-derived fragments.[4][5][6] This guide provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental methodologies that define this compound's dual role in regulating protein synthesis, offering a resource for researchers in cellular biology and therapeutic development.

Pro-Translational Regulation by this compound in Homeostasis

Under normal growth conditions, this compound functions to increase the cell's capacity for protein synthesis by stimulating the production of ribosomes. This process is contingent on its translocation to the nucleus and subsequent accumulation in the nucleolus, the primary site of ribosome biogenesis.[7][8][9]

Mechanism of Action: The nuclear function of this compound is essential for its activity.[9][10] Once in the nucleolus, ANG stimulates the transcription of ribosomal RNA (rRNA), a foundational component of ribosomes.[10][11] Two primary mechanisms have been elucidated:

  • Cleavage of Promoter-Associated RNA (pRNA): In the nucleolus, ANG cleaves small non-coding RNAs known as promoter-associated RNAs (pRNAs).[4] These pRNAs can form a triple helix structure with the ribosomal DNA (rDNA) promoter, effectively blocking rRNA transcription. By cleaving these repressive pRNAs, ANG de-represses the rDNA promoter, activating rRNA production and consequently enhancing global protein synthesis through increased ribosome assembly.[4][12]

  • Epigenetic Activation: ANG can also stimulate rRNA transcription through epigenetic modification of the rDNA promoter.[13] It has been shown to bind to histone H3, inhibit repressive H3K9 methylation, and promote active H3K4 methylation and H4 acetylation at the rDNA promoter.[13] This epigenetic activation increases the number of actively transcribing rDNA genes.

The nuclear translocation of this compound is a critical step, as its angiogenic activity is dependent on this process.[9][14] This pro-growth function highlights ANG's role in fundamental cellular processes like proliferation and tissue development.[11]

Angiogenin_Homeostasis_Pathway This compound's Pro-Translational Pathway (Homeostasis) cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_nucleolus Nucleolus ANG_ext This compound Receptor Cell Surface Receptor Endocytosis Endocytosis Receptor->Endocytosis ANG_cyt This compound Endocytosis->ANG_cyt ANG_nuc This compound ANG_cyt->ANG_nuc Nuclear Translocation (via NLS RRRGL) ANG_nlo This compound ANG_nuc->ANG_nlo Nucleolar Accumulation rDNA rDNA Promoter ANG_nlo->rDNA Activates rRNA_transcription rRNA Transcription rDNA->rRNA_transcription Leads to Ribosome_biogenesis Ribosome Biogenesis rRNA_transcription->Ribosome_biogenesis Protein_synthesis Increased Protein Synthesis Ribosome_biogenesis->Protein_synthesis

This compound's pro-synthesis pathway under normal conditions.

Anti-Translational Regulation by this compound under Stress

In stark contrast to its homeostatic function, this compound acts as a key effector of translational repression in response to various cellular stresses, including oxidative stress, hypoxia, and endoplasmic reticulum (ER) stress.[6][15] This mechanism serves as a crucial part of the cellular stress response, conserving energy and reprogramming gene expression to promote survival.[8]

Mechanism of Action:

  • Cytoplasmic Relocalization and Activation: Upon stress, ANG is released from its inhibitor, Ribonuclease Inhibitor 1 (RNH1), and translocates from the nucleus to the cytoplasm.[4][7] The catalytic activity of isolated ANG is inherently low.[16][17] Recent cryo-electron microscopy studies have revealed that the cytosolic ribosome is the primary activator of this compound.[16][18] ANG binds to the A-site of the 80S ribosome, a state that becomes more abundant during stress-induced ribosome stalling.[16][18] This interaction induces a conformational change in ANG's C-terminal tail, activating its RNase catalytic center and increasing its tRNA cleavage efficiency by several orders of magnitude.[16][17]

  • tRNA Cleavage and tiRNA Generation: Once activated, cytoplasmic ANG specifically cleaves mature tRNAs within their anticodon loops.[16][19] This action produces 30-40 nucleotide fragments known as tRNA-derived stress-induced RNAs (tiRNAs) or tRNA halves.[19][20][21]

  • Inhibition of Translation Initiation by tiRNAs: The generated tiRNAs are the direct mediators of translational repression.[6][19] They inhibit protein synthesis primarily by targeting the initiation phase:

    • Displacement of eIF4F Complex: Specific 5'-tiRNAs, such as 5'-tiRNAAla and 5'-tiRNACys, contain a 5' terminal oligoguanine (5'TOG) motif.[19][21] This motif is required to displace the eIF4G/eIF4A components of the eIF4F cap-binding complex from both capped and uncapped mRNAs.[19][22] This action prevents the recruitment of the 40S ribosomal subunit to the mRNA, thereby blocking translation initiation.

    • Stress Granule (SG) Assembly: Transfection of tiRNAs into cells triggers the assembly of stress granules, which are cytoplasmic foci where untranslated mRNAs are sequestered during stress.[7][19] This process is phospho-eIF2α independent, representing an alternative pathway for translational control.[6][19][23]

This stress response pathway allows for a rapid and potent shutdown of global protein synthesis, enabling the cell to redirect resources toward survival and repair.[8]

Angiogenin_Stress_Pathway This compound's Anti-Translational Pathway (Stress) ANG_RNH1 ANG:RNH1 Complex (Inactive) ANG_cyt Cytoplasmic this compound (Low Activity) ANG_RNH1->ANG_cyt ANG_active Active Ribosome-ANG Complex ANG_cyt->ANG_active Binds & Activates Ribosome 80S Ribosome (Vacant A-Site) Ribosome->ANG_active tRNA Mature tRNA ANG_active->tRNA Cleaves anticodon loop tiRNA tiRNAs (tRNA halves) tRNA->tiRNA eIF4F eIF4F Complex tiRNA->eIF4F Displaces from mRNA cap SG Stress Granule Formation tiRNA->SG Induces mRNA mRNA eIF4F->mRNA Normal Binding Translation_Inhibition Translation Initiation Inhibited eIF4F->Translation_Inhibition Leads to SG->Translation_Inhibition Contributes to

This compound's repressive pathway under cellular stress.

Quantitative Data Summary

The following tables summarize quantitative data from key studies, illustrating the potent effects of this compound and its derivative tiRNAs on protein synthesis.

Table 1: Inhibition of Protein Synthesis by this compound

Agent System Concentration Observed Effect Citation(s)
This compound Rabbit Reticulocyte Lysate 40-60 nM Complete abolishment of protein synthesis [24][25][26][27]
This compound Rabbit Reticulocyte Lysate 70-140 nM 70-100% inhibition of translation [24]

| this compound | U2OS Cells | Not specified (recombinant) | Significant inhibition of global protein synthesis |[6][28] |

Table 2: Inhibition of Protein Synthesis by tiRNAs

Agent System Concentration Observed Effect Citation(s)
5'-tiRNAAla Rabbit Reticulocyte Lysate ~1-10 µM Dose-dependent translational repression [19]
Synthetic 5'-tiRNAs Rabbit Reticulocyte Lysate Not specified ~20-40% inhibition of luciferase expression [19]
Endogenous 5'-tiRNAs U2OS Cells Not specified (transfection) Significant inhibition of protein synthesis [23][28]

| Endogenous 3'-tiRNAs | U2OS Cells | Not specified (transfection) | No significant inhibition of protein synthesis |[23] |

Key Experimental Protocols

The elucidation of this compound's role in protein synthesis has relied on a combination of molecular and cellular biology techniques. Detailed below are protocols for key experiments.

4.1. In Vitro Translation Assay using Rabbit Reticulocyte Lysate (RRL)

This cell-free system is used to assess the direct impact of a substance on the core translational machinery.

  • Objective: To determine if this compound or synthetic tiRNAs directly inhibit protein synthesis.

  • Methodology:

    • Nuclease-treated RRL (commercially available) is prepared with an amino acid mixture lacking methionine.

    • A capped and polyadenylated reporter mRNA (e.g., Firefly luciferase) is added to the lysate.

    • The experimental substance (e.g., recombinant this compound at 40-140 nM, or synthetic tiRNAs at 1-10 µM) is added to the reaction tube. A control reaction receives a buffer solution.[19][24]

    • [35S]-methionine is added to all reactions to radiolabel newly synthesized proteins.

    • Reactions are incubated at 30°C for 60-90 minutes.

    • The reaction is stopped, and proteins are separated by SDS-PAGE.

    • The gel is dried and exposed to an autoradiography film to visualize the radiolabeled protein products.

    • Alternatively, for luciferase mRNA, luciferase activity is measured using a luminometer, providing a quantitative readout of translation.[19]

  • Citation: [19][24][25]

4.2. siRNA-Mediated Knockdown of this compound (ANG) or RNH1

This technique is used to study the function of endogenous ANG or its inhibitor RNH1 in cultured cells.

  • Objective: To assess the effect of depleting ANG or RNH1 on stress-induced translational repression and tiRNA production.

  • Methodology:

    • Human cells (e.g., U2OS) are seeded in culture plates.

    • Cells are transfected with siRNAs specifically targeting ANG or RNH1 mRNA, or with a non-targeting control siRNA, using a lipid-based transfection reagent.

    • Cells are incubated for 48-72 hours to allow for mRNA and protein depletion. Knockdown efficiency is confirmed by qRT-PCR or Western blotting.

    • For Translational Analysis: Cells are subjected to stress (e.g., 100-500 µM sodium arsenite for 1-2 hours).[6][20] A pulse-label with [35S]-methionine is performed for the last 30 minutes. Cells are lysed, and protein synthesis is quantified by trichloroacetic acid (TCA) precipitation followed by scintillation counting.[6]

    • For tiRNA Analysis: Total RNA is extracted from stressed and unstressed cells using TRIzol. RNA is separated on a 15% denaturing polyacrylamide gel, and tiRNAs (migrating at ~30-40 nt) are visualized by SYBR Gold staining or by Northern blotting with a probe specific to a tRNA of interest.[6]

  • Citation: [6][20][28]

Experimental_Workflow Experimental Workflow: siRNA Knockdown & Functional Assays Transfection Transfect with siRNA (Control, anti-ANG, or anti-RNH1) Incubation Incubate 48-72h (for protein/mRNA depletion) Transfection->Incubation Split Split into Assay Groups Incubation->Split Stress Induce Stress (e.g., Sodium Arsenite) Split->Stress Group 1 NoStress No Stress Control Split->NoStress Group 2 Assay1 Pulse-label [35S]-Met Measure Protein Synthesis (TCA Precipitation) Stress->Assay1 Assay2 Extract Total RNA Analyze tiRNA levels (PAGE / Northern Blot) Stress->Assay2 NoStress->Assay1 NoStress->Assay2 Result1 Quantify Translational Repression Assay1->Result1 Result2 Quantify tiRNA Production Assay2->Result2

Workflow for studying ANG/RNH1 function in cells.

4.3. Cap-Binding Assay (m7GTP-Sepharose Pulldown)

This biochemical assay is used to determine if tiRNAs can disrupt the interaction of the eIF4F complex with the 5' mRNA cap.

  • Objective: To test the hypothesis that tiRNAs inhibit translation by displacing cap-binding proteins.

  • Methodology:

    • Cell lysate is prepared as a source of translation initiation factors.

    • The lysate is incubated with m7GTP-Sepharose beads, which mimic the 5' cap structure of mRNA. This step captures eIF4E and its associated factors (the eIF4F complex).

    • The beads are washed to remove non-specific binders.

    • The captured eIF4F complex is then incubated with synthetic tiRNAs (e.g., 5'-tiRNAAla) or a control RNA.

    • The supernatant (containing any displaced proteins) and the bead-bound fraction are collected.

    • Proteins in both fractions are analyzed by Western blotting using antibodies against eIF4E, eIF4G, and eIF4A.

    • Displacement is confirmed if eIF4G and eIF4A are found in the supernatant after tiRNA incubation, while eIF4E remains bound to the beads.[19]

  • Citation: [19][22]

Conclusion and Future Directions

This compound's regulation of protein synthesis is a sophisticated, bimodal process that is intricately linked to the cell's physiological state. Its ability to promote ribosome biogenesis under normal conditions and rapidly inhibit translation via tiRNA production during stress places it at a critical nexus of cell growth and survival decisions. The discovery of the ribosome as the long-sought activator of ANG's ribonuclease activity has provided profound insight into how its function is spatially and temporally controlled.[16][18]

For researchers and drug development professionals, this dual functionality presents both challenges and opportunities.

  • Oncology: Elevated ANG levels are found in many cancers, where it may promote tumor growth by enhancing both angiogenesis and cancer cell proliferation through increased ribosome biogenesis.[4][11] Therefore, inhibitors of ANG's nuclear translocation or its interaction with the rDNA promoter could be valuable anti-cancer therapeutics.

  • Neurodegeneration: Loss-of-function mutations in ANG are associated with neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[3] In this context, the stress-response function of ANG may be critical for neuronal survival. Therapies aimed at enhancing ANG's cytoprotective, anti-translational activity or ensuring proper tiRNA generation could be beneficial.

Future research will likely focus on the full spectrum of tiRNA functions, the specific mRNA targets that may escape tiRNA-mediated repression, and the upstream signaling pathways that dictate ANG's subcellular localization in response to different stressors. A deeper understanding of these mechanisms will be paramount for therapeutically harnessing the complex biology of this compound.

References

The Nuclear Translocation of Angiogenin: A Core Mechanism in Cellular Proliferation and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG), also known as Ribonuclease 5, is a 14 kDa secreted protein that plays a pivotal role in a diverse range of physiological and pathological processes.[1][2] Initially identified as a potent inducer of angiogenesis, the formation of new blood vessels, its functions are now known to extend to cell proliferation, survival, and stress response.[2][3] A critical aspect of this compound's multifaceted activity is its ability to translocate to the cell nucleus. This nuclear localization is not merely a change in cellular address but is intrinsically linked to its fundamental biological functions, including the regulation of ribosome biogenesis, a cornerstone of cell growth and proliferation.[1][4][5] Consequently, the nuclear translocation of this compound has emerged as a key process in the progression of cancer and is also implicated in the pathogenesis of neurodegenerative diseases.[6][7] This guide provides a comprehensive technical overview of the nuclear translocation of this compound, its biological significance, the signaling pathways involved, and the experimental methodologies employed to investigate this critical cellular event.

The Mechanism of this compound Nuclear Translocation

The journey of this compound from the extracellular space to the nucleus is a multi-step process involving cellular uptake, cytoplasmic transport, and nuclear import.

Exogenous this compound is internalized by cells through endocytosis.[8][9] While the precise receptor mediating this uptake is still under investigation, studies suggest the involvement of cell surface proteins and heparan sulfate (B86663) proteoglycans.[8][10] In proliferating endothelial cells, this process is robust, but it diminishes as cells reach confluence, indicating a dependency on the proliferative state of the cell.[4][8][10] Conversely, in some cancer cell lines, such as HeLa cells, the nuclear translocation of this compound is a constitutive process, independent of cell density.[4][11]

Following endocytosis, this compound traverses the cytoplasm to reach the nuclear envelope. This cytoplasmic transport has been shown to be independent of both microtubules and lysosomes.[12] The transport mechanism across the cytoplasm is not yet fully elucidated but culminates in the import of this compound into the nucleus through the nuclear pore complex.[11]

A key determinant of this compound's nuclear import is the presence of a nuclear localization sequence (NLS). The NLS of human this compound has been identified as the sequence 30Met-Arg-Arg-Arg-Gly35.[13] Mutations within this sequence have been shown to abolish its angiogenic activity, underscoring the essentiality of nuclear translocation for this function.[11] Once inside the nucleus, this compound accumulates in the nucleolus, the primary site of ribosome biogenesis.[8][9][10]

The Critical Role of Nuclear this compound

The primary function of nuclear this compound is the stimulation of ribosomal RNA (rRNA) transcription.[1][4][5][14] Ribosomes are the cellular machinery responsible for protein synthesis, and their production is a rate-limiting step for cell growth and proliferation. By enhancing the transcription of rRNA, the core component of ribosomes, nuclear this compound directly promotes ribosome biogenesis.[1][4]

Studies have shown that this compound binds to the upstream control element of the ribosomal DNA (rDNA) promoter, enhancing the formation of the RNA polymerase I pre-initiation complex.[14] This leads to an increase in the synthesis of 45S rRNA, the precursor to the mature 18S, 5.8S, and 28S rRNAs.[15] The ribonucleolytic activity of this compound is believed to be essential for this process.[1][5] The stimulation of rRNA transcription by nuclear this compound is a fundamental mechanism that underpins its roles in promoting cell proliferation and angiogenesis.[3][4][5]

Regulation of this compound's Nuclear Activity

The activity of this compound is tightly regulated to prevent aberrant cellular proliferation. A key regulator of this compound is the Ribonuclease/Angiogenin Inhibitor 1 (RNH1).[16][17] RNH1 is a cytoplasmic protein that binds to this compound with high affinity, inhibiting its ribonucleolytic activity.[18]

The subcellular localization of both this compound and RNH1 is dynamic and responsive to cellular conditions. Under normal growth conditions, this compound is predominantly nuclear, where it is not associated with RNH1, allowing it to remain enzymatically active and stimulate rRNA transcription.[16][17] In contrast, cytoplasmic this compound is bound to and inhibited by RNH1, preventing the random degradation of cellular RNA.[16][17]

Under cellular stress, the localization of these proteins is altered. This compound translocates from the nucleus to the cytoplasm, where it is released from RNH1 inhibition and can cleave transfer RNAs (tRNAs) to produce tRNA-derived stress-induced small RNAs (tiRNAs).[1][7][19] These tiRNAs can inhibit protein synthesis, which is a protective mechanism during stress.[7][19] Concurrently, RNH1 can accumulate in the nucleus, where it can inhibit any remaining nuclear this compound.[7][16] This dynamic interplay between this compound and RNH1 provides a sophisticated mechanism for controlling cell growth and survival in response to different cellular cues.

Implication in Disease

Cancer:

The nuclear translocation of this compound is a critical factor in cancer progression. Many types of cancer cells exhibit constitutive nuclear localization of this compound, which drives their high rates of proliferation.[4][11] By promoting ribosome biogenesis, nuclear this compound provides the necessary machinery for the rapid growth of tumor cells.[4][5] Furthermore, the angiogenic activity of this compound, which is dependent on its nuclear translocation, is essential for supplying tumors with the nutrients and oxygen required for their expansion.[8][9][10] Consequently, inhibiting the nuclear translocation or the nuclear activity of this compound has become a promising strategy for cancer therapy.[3][5] Small molecule inhibitors that block the nuclear translocation of this compound have been shown to prevent tumor formation and even reverse established tumors in preclinical models.[5]

Neurodegenerative Diseases:

In contrast to its role in cancer, a loss of this compound function is associated with neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[6][7] Several mutations in the this compound gene have been identified in patients with these diseases, and some of these mutations impair its nuclear translocation and/or its ribonucleolytic activity.[13][20] The neuroprotective effects of this compound are thought to be mediated, at least in part, by its nuclear activity in promoting cell survival and inhibiting apoptosis.[6] For instance, this compound can inhibit the nuclear translocation of apoptosis-inducing factor (AIF), a key molecule in programmed cell death.[6] Therefore, therapeutic strategies aimed at restoring or enhancing the nuclear function of this compound may hold promise for the treatment of these devastating neurological disorders.

Quantitative Data Summary

ParameterCell TypeConditionObservationReference
Nuclear Localization of AIFP19 cellsSerum withdrawal (24h) without ANG37 ± 7% of cells showed nuclear AIF[6]
Nuclear Localization of AIFP19 cellsSerum withdrawal (24h) with 1 µg/ml ANG5 ± 1.5% of cells showed nuclear AIF[6]
Inhibition of AIF Nuclear Translocation by ANGP19 cellsSerum withdrawalANG inhibited AIF nuclear translocation by 61% in control cells[6]
Effect of Bcl-2 Knockdown on ANG ActivityP19 cellsSerum withdrawalANG's inhibition of AIF nuclear translocation was reduced to 17% in Bcl-2 knockdown cells[6]

Experimental Protocols

Immunofluorescence Microscopy for this compound Nuclear Translocation

This protocol is adapted from studies investigating the subcellular localization of this compound.[8][21]

Materials:

  • Cells of interest (e.g., Calf Pulmonary Artery Endothelial (CPAE) cells, HeLa cells)

  • Glass coverslips

  • Cell culture medium

  • Recombinant human this compound

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), pre-chilled to -20°C (for fixation)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: mouse anti-human this compound monoclonal antibody (e.g., 26-2F)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and culture until the desired confluency is reached.

  • Incubate the cells with recombinant human this compound (e.g., 1 µg/mL) in serum-free medium for the desired time points (e.g., 5, 15, 30, 60 minutes) at 37°C.[21][22]

  • Wash the cells three times with ice-cold PBS to remove unbound this compound.

  • Fix the cells by incubating with pre-chilled methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the antibody).

  • Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-angiogenin antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei by incubating with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the subcellular localization of this compound using a fluorescence microscope. Green fluorescence will indicate the location of this compound, and blue fluorescence will indicate the nucleus.

Western Blotting for Nuclear this compound

This protocol provides a general framework for detecting this compound in nuclear fractions.

Materials:

  • Cultured cells

  • PBS

  • Cell lysis buffer for cytoplasmic and nuclear fractionation (various commercial kits are available)

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-angiogenin antibody

  • Primary antibody for nuclear marker (e.g., anti-Lamin B1 or anti-Histone H3)

  • Primary antibody for cytoplasmic marker (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cells as required.

  • Harvest the cells and wash with ice-cold PBS.

  • Perform subcellular fractionation to separate the cytoplasmic and nuclear extracts according to the manufacturer's protocol of the chosen fractionation kit. Add protease inhibitors to all buffers.

  • Determine the protein concentration of the cytoplasmic and nuclear fractions using a BCA protein assay.

  • Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-angiogenin antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To confirm the purity of the fractions, strip the membrane and re-probe with antibodies against nuclear and cytoplasmic markers.

Signaling Pathways and Experimental Workflows

Angiogenin_Nuclear_Translocation_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_nucleolus Nucleolus Extracellular ANG Extracellular ANG Receptor Receptor/ Heparan Sulfate Extracellular ANG->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Cytoplasmic ANG Cytoplasmic ANG Endosome->Cytoplasmic ANG Release ANG-RNH1 Complex Inactive Complex Cytoplasmic ANG->ANG-RNH1 Complex NPC NPC Cytoplasmic ANG->NPC Transport (Microtubule Independent) RNH1 RNH1 (Inhibitor) RNH1->ANG-RNH1 Complex Nuclear ANG Nuclear ANG NPC->Nuclear ANG Import via NLS rDNA rDNA Nuclear ANG->rDNA Binds Promoter rRNA Transcription rRNA Transcription rDNA->rRNA Transcription Stimulates

Caption: Pathway of this compound Nuclear Translocation and Function.

Immunofluorescence_Workflow Cell Seeding 1. Seed Cells on Coverslips ANG Incubation 2. Incubate with this compound Cell Seeding->ANG Incubation Washing1 3. Wash with PBS ANG Incubation->Washing1 Fixation 4. Fix with Methanol Washing1->Fixation Washing2 5. Wash with PBS Fixation->Washing2 Blocking 6. Block Non-specific Binding Washing2->Blocking Primary Ab 7. Incubate with Primary Antibody Blocking->Primary Ab Washing3 8. Wash with PBS Primary Ab->Washing3 Secondary Ab 9. Incubate with Secondary Antibody Washing3->Secondary Ab Washing4 10. Wash with PBS Secondary Ab->Washing4 Counterstain 11. Counterstain with DAPI Washing4->Counterstain Mounting 12. Mount Coverslips Counterstain->Mounting Visualization 13. Fluorescence Microscopy Mounting->Visualization

Caption: Experimental Workflow for Immunofluorescence Staining.

Stress_Response_Model cluster_growth Normal Growth Conditions cluster_stress Stress Conditions Growth_Nucleus Nuclear ANG (Active) rRNA_Transcription rRNA Transcription -> Cell Proliferation Growth_Nucleus->rRNA_Transcription Growth_Cytoplasm Cytoplasmic ANG-RNH1 (Inactive) Stress_Cytoplasm Cytoplasmic ANG (Active) tiRNA_Production tiRNA Production -> Translation Inhibition Stress_Cytoplasm->tiRNA_Production Stress_Nucleus Nuclear ANG-RNH1 (Inactive) Cellular_State Cellular State Cellular_State->Growth_Nucleus Growth Cellular_State->Growth_Cytoplasm Growth Cellular_State->Stress_Cytoplasm Stress Cellular_State->Stress_Nucleus Stress

Caption: Regulation of this compound Activity by Subcellular Localization.

References

Angiogenin's Contribution to the Cellular Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG), historically recognized for its potent pro-angiogenic activity in both physiological and pathological contexts, has emerged as a critical and multifaceted regulator of the cellular stress response. This guide delineates the molecular mechanisms through which ANG shifts its function from a pro-growth factor under homeostatic conditions to a key mediator of cell survival under stress. By acting as a stress-activated ribonuclease, ANG initiates a cascade that includes the production of tRNA-derived stress-induced RNAs (tiRNAs), leading to global translational repression and the assembly of stress granules. This adaptive response allows cells to conserve energy, reprogram their translational machinery, and promote survival pathways. Understanding this dual functionality is paramount for developing novel therapeutics targeting neurodegenerative diseases and cancer, where ANG's activity is frequently dysregulated.

The Dichotomous Role of this compound: Growth vs. Stress

This compound's cellular function is dictated by its subcellular localization, which is, in turn, governed by the cell's physiological state.[1][2]

  • Under Growth Conditions: ANG predominantly translocates to the nucleus.[3][4] In the nucleolus, it stimulates ribosomal RNA (rRNA) transcription, a rate-limiting step in ribosome biogenesis.[5][6] This activity supports cellular proliferation and growth, a function heavily implicated in tumor progression.[2][7] The ribonucleolytic activity of ANG is essential for this process.[1] In the cytoplasm, any ANG is typically bound and inactivated by the Ribonuclease/Angiogenin Inhibitor 1 (RNH1).[1][8]

  • Under Stress Conditions: In response to various stressors such as oxidative stress, heat shock, UV irradiation, and endoplasmic reticulum (ER) stress, ANG's localization and function dramatically shift.[6][9][10] It is released from its inhibitor RNH1, translocates from the nucleus to the cytoplasm, and accumulates in stress granules.[1][5][11] Here, its ribonuclease activity is unleashed to cleave tRNAs, initiating a pro-survival, anti-apoptotic program.[11][12]

cluster_0 Growth Conditions cluster_1 Stress Conditions ANG_growth This compound (ANG) Nucleus Nucleus / Nucleolus ANG_growth->Nucleus Nuclear Translocation rRNA_transcription rRNA Transcription Nucleus->rRNA_transcription Stimulates Ribosome_biogenesis Ribosome Biogenesis rRNA_transcription->Ribosome_biogenesis Proliferation Cell Growth & Proliferation Ribosome_biogenesis->Proliferation ANG_stress This compound (ANG) Cytoplasm Cytoplasm / Stress Granules ANG_stress->Cytoplasm Cytoplasmic Relocalization tRNA_cleavage tRNA Cleavage Cytoplasm->tRNA_cleavage Active Ribonuclease tiRNA_production tiRNA Production tRNA_cleavage->tiRNA_production Survival Cell Survival tiRNA_production->Survival start Cellular State

Caption: Dual roles of this compound based on cellular state.

The Molecular Cascade of the this compound Stress Response

Upon cellular stress, a coordinated series of events activates ANG's pro-survival functions.

Activation and Relocalization

The primary cytoplasmic inhibitor of ANG is RNH1, which binds to ANG with exceptionally high affinity (Ki of 0.7 fM), effectively neutralizing its ribonuclease activity.[1][13] Stress conditions, particularly oxidative stress, lead to the dissociation of the ANG-RNH1 complex, releasing active ANG into the cytoplasm.[1][11] Concurrently, nuclear ANG is exported to the cytoplasm, and overall ANG transcription can be induced, further increasing the cytoplasmic pool of active ANG.[10][11]

tiRNA Generation

The central event in the ANG-mediated stress response is the cleavage of tRNAs.[6] Active cytoplasmic ANG targets the anticodon loops of mature tRNAs, generating 5' and 3' fragments known as tRNA-derived stress-induced RNAs (tiRNAs) or tRNA halves (tRHs).[11][14] These tiRNAs are typically 30-40 nucleotides in length.[15] While ANG can cleave many tRNA species, some studies suggest a degree of selectivity for specific tRNAs, such as tRNAGlu, tRNAGly, tRNALys, and tRNAVal, depending on the context.[16][17] It is crucial to note that while ANG is a major player, some stress-induced tRNA cleavage can be ANG-independent, suggesting the involvement of other ribonucleases.[17]

Translational Reprogramming and Stress Granule Assembly

The production of tiRNAs has profound consequences for protein synthesis:

  • Global Translational Inhibition: 5'-tiRNAs directly inhibit translation initiation.[6][9] They achieve this by displacing key translation initiation factors, such as eIF4G and eIF4A, from both capped and uncapped mRNAs, thereby disrupting the formation of the translation initiation complex.[10] This global shutdown of protein synthesis conserves anabolic energy, allowing the cell to redirect resources toward repair and survival.[3] This mechanism provides a pathway for translational control that is independent of the canonical eIF2α phosphorylation pathway.[6][12]

  • Stress Granule (SG) Assembly: The ANG-tiRNA axis is a potent inducer of stress granule formation.[5][18] SGs are dynamic, non-membranous cytoplasmic aggregates where untranslated mRNAs and associated proteins are sequestered during stress.[5] By promoting the stalling of translation initiation complexes, tiRNAs facilitate the coalescence of these components into SGs, which is considered a pro-survival response.[5][18]

Stress Cellular Stress (e.g., Oxidative, ER) RNH1_ANG RNH1-ANG Complex (Inactive) Stress->RNH1_ANG Dissociation Nuclear_ANG Nuclear ANG Stress->Nuclear_ANG Nuclear Export ANG_active Active ANG RNH1_ANG->ANG_active tRNA Mature tRNA ANG_active->tRNA Cleaves Anticodon Loop Nuclear_ANG->ANG_active tiRNA 5' & 3' tiRNAs tRNA->tiRNA Translation Global Translation Initiation tiRNA->Translation Inhibits SG Stress Granule Assembly tiRNA->SG Promotes Repression Translational Repression Translation->Repression Survival Cell Survival Repression->Survival Conserves Energy SG->Survival Sequesters mRNA

Caption: this compound-mediated cellular stress response pathway.
Anti-Apoptotic Functions

Beyond translational control, ANG actively inhibits apoptosis. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 at both the mRNA and protein levels.[5][19] This upregulation is critical, as many of ANG's neuroprotective effects are Bcl-2 dependent.[14][19] Specifically, ANG can inhibit serum withdrawal-induced apoptosis by attenuating a series of Bcl-2-dependent events, including caspase-3 activation, PARP-1 cleavage, and the nuclear translocation of the pro-apoptotic Apoptosis Inducing Factor (AIF).[14][19]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating ANG's role in the stress response.

Table 1: Effect of this compound and RNH1 Modulation on tiRNA Production and Translation

Condition Target Modulation Effect on tiRNA Production Effect on Stress-Induced Translational Repression Reference
Arsenite Stress This compound siRNA Knockdown (SMART pool) Reduced to 55 ± 6% of control Significantly inhibited [6][12]
Arsenite Stress This compound siRNA Knockdown (individual) Reduced to 36 ± 8% of control Significantly inhibited [6][12]
Arsenite Stress RNH1 siRNA Knockdown Enhanced Promoted [6][12]

| No Stress | RNH1 | siRNA Knockdown | Induced | No inhibition observed |[6][12] |

Table 2: this compound's Effect on Apoptosis-Related Molecules

Condition Molecule Effect of ANG Quantitative Change Reference
Serum Withdrawal Bcl-2 mRNA Upregulation 2.6-fold increase [5]
Serum Withdrawal Bcl-2 Protein Upregulation 4.6-fold increase [5]

| Serum Withdrawal | Cleaved PARP-1 | Inhibition | Reduced to 57-80% of control |[14] |

Key Experimental Protocols

siRNA-Mediated Knockdown of this compound/RNH1
  • Cell Line: U2OS (Human osteosarcoma) cells are commonly used.[12]

  • Reagents: Dharmacon SMART pool or individual siRNAs targeting human ANG or RNH1; control non-targeting siRNA. Transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Protocol:

    • Plate U2OS cells to be 30-50% confluent at the time of transfection.

    • Prepare siRNA-lipid complexes according to the manufacturer's protocol. A typical final concentration for siRNA is 20-50 nM.

    • Add complexes to cells and incubate for 48-72 hours to achieve target knockdown.

    • Verify knockdown efficiency via quantitative RT-PCR (for mRNA levels) or Western blotting (for protein levels) before proceeding with functional assays.[6][12]

Quantification of tiRNA Production by Northern Blotting
  • Protocol:

    • Induce stress in cultured cells (e.g., treat with 250-500 µM sodium arsenite for 1-2 hours).[9][12]

    • Extract total RNA using TRIzol reagent.

    • Separate 10 µg of total RNA on a 15% TBE-Urea polyacrylamide gel to resolve small RNAs.

    • Stain the gel with a nucleic acid stain (e.g., SYBR Gold) to visualize total small RNA profiles, including tRNAs and tiRNAs.[9]

    • Transfer the RNA to a nylon membrane (e.g., Hybond-N+).

    • Hybridize the membrane with a 5' or 3' end-labeled oligonucleotide probe complementary to a specific tRNA (e.g., tRNAMet).[9]

    • Wash the membrane and detect the signal using autoradiography or a chemiluminescent substrate.

    • Use a probe for a stable small RNA, like 5S RNA, as a loading control.[9]

Translational Repression Assay ([³⁵S]methionine Incorporation)
  • Protocol:

    • Culture cells that have undergone experimental manipulation (e.g., siRNA knockdown).

    • Induce stress as required (e.g., 100 µM sodium arsenite for 1 hour).[6][12]

    • During the last 30-60 minutes of the stress treatment, replace the medium with methionine-free medium containing [³⁵S]methionine to pulse-label newly synthesized proteins.[6][12]

    • Lyse the cells and precipitate total protein using trichloroacetic acid (TCA).

    • Collect the precipitate on a filter and quantify the incorporated radioactivity using a scintillation counter.

    • Normalize the counts to the total protein concentration in a parallel sample to determine the rate of protein synthesis.[9]

cluster_0 Cell Preparation cluster_1 Stress Induction & Labeling cluster_2 Analysis siRNA 1. Transfect Cells (Control vs. ANG siRNA) Incubate 2. Incubate 48h siRNA->Incubate Stress 3. Induce Stress (e.g., Sodium Arsenite) Incubate->Stress Pulse 4. Pulse-label with [35S]methionine Stress->Pulse Lyse 5. Lyse Cells & Precipitate Protein Scintillation 6. Scintillation Counting Lyse->Scintillation Normalize 7. Normalize to Total Protein Scintillation->Normalize Result Result: Rate of Protein Synthesis Normalize->Result

Caption: Experimental workflow for translational repression assay.

Implications for Disease and Drug Development

The central role of ANG in managing cellular stress has significant implications for human disease.

  • Neurodegenerative Diseases: Loss-of-function mutations in the ANG gene are associated with amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[16][20] The failure to mount an effective stress response and protect neurons from apoptosis is a likely contributor to disease pathogenesis.[14][19] Therefore, strategies to enhance or restore ANG activity could be neuroprotective. ANG can also activate the Nrf2 antioxidant pathway in astrocytes, further protecting neurons from oxidative stress.[20]

  • Cancer: In oncology, ANG's role is complex. Its pro-angiogenic and nuclear growth-promoting functions are pro-tumorigenic.[7][21] However, its cytoplasmic stress response function can confer resistance to chemotherapy and other stressors by promoting cancer cell survival.[5][21] Therefore, inhibiting ANG's activity, particularly its interaction with its cellular receptor or its ribonuclease function, remains a viable anti-cancer strategy.[21]

  • Kidney Disease: ANG is induced during ER stress in renal epithelial cells and plays a critical adaptive role in response to kidney injury.[10] This highlights its function as a general mediator of tissue adaptation to stress.

Conclusion

This compound is a sophisticated molecular switch that enables cells to transition from a state of growth to one of defense and survival. Its stress-induced translocation and ribonuclease activity place it at the helm of a critical adaptive pathway involving tiRNA production, translational reprogramming, and stress granule formation. This in-depth understanding of ANG's contribution to the cellular stress response opens new avenues for therapeutic intervention in a host of diseases characterized by chronic stress and cellular dysfunction, offering novel targets for researchers and drug development professionals.

References

Methodological & Application

Protocol for Recombinant Human Angiogenin Expression

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a 14.1 kDa secreted ribonuclease that plays a pivotal role in angiogenesis, the formation of new blood vessels. Its involvement in various physiological and pathological processes, including tissue repair, cancer, and neurodegenerative diseases, has made it a significant target for research and therapeutic development. The production of high-quality recombinant human this compound (rhANG) is crucial for these studies. This document provides detailed protocols for the expression and purification of rhANG in two commonly used systems: Escherichia coli and Pichia pastoris.

Data Presentation

Table 1: Comparison of Recombinant Human this compound Expression Systems
FeatureE. coli Expression SystemPichia pastoris Expression System
Expression Form Typically as insoluble inclusion bodies, can be expressed as a soluble protein in the periplasm.[1][2]Secreted as a soluble, correctly folded protein.[3]
Typical Yield ~30% of total bacterial protein.[1]30 mg/L of culture supernatant.[3]
Purity Requires refolding from inclusion bodies, followed by multi-step chromatography.High purity (90%) achieved with a single chromatography step.[3]
Post-translational Modifications NoneEukaryotic, potential for glycosylation.
Advantages High expression levels, rapid cell growth, and relatively simple genetics.Secretion of folded protein simplifies purification, capable of post-translational modifications.[3]
Disadvantages Formation of inclusion bodies often requires complex refolding procedures.[1]Lower cell density and longer fermentation times compared to E. coli.

Experimental Protocols

I. Expression and Purification of rhANG in Escherichia coli

This protocol describes the expression of rhANG as inclusion bodies, followed by solubilization, refolding, and purification.

1. Gene Cloning and Vector Construction

The human this compound gene can be synthesized or amplified from a suitable template (e.g., a human cell line cDNA library). It is then cloned into an appropriate E. coli expression vector, such as a pET vector, under the control of a strong inducible promoter like the T7 promoter.

2. Transformation

Transform the expression vector containing the this compound gene into a suitable E. coli expression strain, such as BL21(DE3). Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

3. Expression a. Inoculate a single colony from the agar plate into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[2] d. Continue to culture the cells for an additional 4-6 hours at 37°C.

4. Cell Lysis and Inclusion Body Isolation a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies. e. Wash the inclusion bodies twice with Wash Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100) and once with a final wash buffer without Triton X-100.

5. Solubilization and Refolding a. Solubilize the washed inclusion bodies in 20 mL of Solubilization Buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 100 mM DTT). b. Incubate at room temperature for 1 hour with gentle stirring. c. Remove any insoluble material by centrifugation at 20,000 x g for 30 minutes. d. Refold the protein by rapid dilution into 1 L of Refolding Buffer (50 mM Tris-HCl, pH 8.0, 500 mM L-Arginine, 1 mM GSH, 0.1 mM GSSG) and stir gently at 4°C for 24-48 hours.

6. Purification a. Concentrate the refolded protein solution using tangential flow filtration. b. Dialyze the concentrated protein against Cation Exchange Start Buffer (20 mM Sodium Acetate, pH 5.5). c. Load the dialyzed protein onto a CM-Sepharose cation exchange column pre-equilibrated with Cation Exchange Start Buffer.[2] d. Wash the column with the same buffer until the absorbance at 280 nm returns to baseline. e. Elute the bound protein with a linear gradient of 0-1 M NaCl in the same buffer. f. Pool the fractions containing rhANG and dialyze against Heparin Affinity Buffer (20 mM Sodium Phosphate, pH 7.4, 150 mM NaCl). g. Load the dialyzed protein onto a Heparin-Sepharose affinity column.[2] h. Wash the column with Heparin Affinity Buffer. i. Elute the purified rhANG with a linear gradient of 0.15-2 M NaCl in the same buffer. j. Dialyze the final purified protein against PBS and store at -80°C.

II. Expression and Purification of rhANG in Pichia pastoris

This protocol describes the secretory expression of rhANG in P. pastoris.

1. Gene Cloning and Vector Construction

Subclone the human this compound DNA fragment into the eukaryotic expression vector pPIC9.[3] This vector contains the α-factor secretion signal to direct the expressed protein into the culture medium.

2. Transformation

Linearize the recombinant pPIC9-Ang plasmid and transform it into Pichia pastoris strain GS115 by electroporation.[3] Select for positive transformants on appropriate selection plates.

3. Expression a. Inoculate a single colony into 50 mL of Buffered Glycerol-complex Medium (BMGY; 1% yeast extract, 2% peptone, 100 mM potassium phosphate, pH 6.0, 1.34% YNB, 4x10⁻⁵% biotin, 1% glycerol) and grow for approximately 24-36 hours at 30°C with shaking.[3] b. Harvest the cells by centrifugation and resuspend the cell pellet in Buffered Methanol-complex Medium (BMMY; same as BMGY but with 0.5% methanol (B129727) instead of glycerol) to induce expression.[3] c. Continue to culture the cells at 30°C, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction for 96-120 hours.[3]

4. Purification a. Remove the cells from the culture medium by centrifugation at 5,000 x g for 20 minutes. b. Adjust the pH of the supernatant to 5.5 and filter it through a 0.22 µm filter. c. Load the filtered supernatant onto a SP Sepharose FF column pre-equilibrated with 20 mM Sodium Acetate, pH 5.5.[3] d. Wash the column with the equilibration buffer. e. Elute the rhANG with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.[3] f. Collect fractions and analyze for the presence of rhANG by SDS-PAGE. g. Pool the pure fractions, dialyze against PBS, and store at -80°C.

Visualizations

Experimental Workflow

experimental_workflow cluster_cloning Gene Cloning cluster_expression Expression cluster_purification Purification gene_amp This compound Gene Amplification/Synthesis ligation Ligation gene_amp->ligation vector_prep Expression Vector (pET or pPIC9) vector_prep->ligation transformation Transformation into E. coli or P. pastoris ligation->transformation culture Cell Culture transformation->culture induction Induction (IPTG or Methanol) culture->induction cell_harvest Cell Harvest/ Supernatant Collection induction->cell_harvest lysis Cell Lysis (E. coli) cell_harvest->lysis E. coli chromatography1 Cation Exchange Chromatography cell_harvest->chromatography1 P. pastoris lysis->chromatography1 chromatography2 Heparin Affinity Chromatography chromatography1->chromatography2 purified_protein Purified rhANG chromatography2->purified_protein

Caption: Experimental workflow for recombinant human this compound expression and purification.

This compound Signaling Pathway

angiogenin_signaling cluster_extracellular Extracellular Space cluster_cell Endothelial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ang This compound receptor Cell Surface Receptor (e.g., Plexin-B2) ang->receptor endocytosis Endocytosis receptor->endocytosis erk_pathway ERK1/2 Pathway endocytosis->erk_pathway activates akt_pathway PI3K/Akt Pathway endocytosis->akt_pathway activates nfkb_pathway NF-κB Pathway endocytosis->nfkb_pathway activates cytoplasmic_effects tRNA cleavage -> Translation Inhibition endocytosis->cytoplasmic_effects nuclear_translocation Nuclear Translocation endocytosis->nuclear_translocation cell_proliferation Cell Proliferation & Angiogenesis erk_pathway->cell_proliferation akt_pathway->cell_proliferation nfkb_pathway->cell_proliferation nucleolus Nucleolus nuclear_translocation->nucleolus rrna_transcription rRNA Transcription nucleolus->rrna_transcription stimulates rrna_transcription->cell_proliferation

Caption: Simplified signaling pathway of human this compound.

References

Measuring Angiogenin Levels in Serum Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the accurate measurement of angiogenin (ANG) levels in human serum samples. The primary method detailed is the Enzyme-Linked Immunosorbent Assay (ELISA), a widely used and robust technique for quantifying protein concentrations.

Introduction to this compound

This compound (ANG), also known as ribonuclease 5, is a 14 kDa protein involved in angiogenesis, the formation of new blood vessels.[1] It is a potent stimulator of neovascularization and plays a crucial role in various physiological and pathological processes, including normal development, tumor growth, and neurological diseases.[1][2] Elevated serum levels of this compound have been associated with various cancers and cardiovascular diseases, making it a potential biomarker for diagnosis and prognosis.[2][3]

Quantitative Data Summary

A systematic review and meta-analysis of multiple studies have established baseline serum this compound levels in healthy populations and compared them to levels in various disease states.[2][3] The average serum ANG concentration in healthy individuals is approximately 336.14 ± 142.83 ng/mL.[2][3] Significant elevations in serum this compound have been observed in patients with several types of cancer and cardiovascular diseases.[3]

Population Mean Serum this compound Level (ng/mL) ± SD Key Findings References
Healthy Individuals 336.14 ± 142.83Relatively stable across different populations and regions.[2][3]
Cancer Patients (General) Significantly higher than healthy controls (96.21 ng/mL higher on average).Elevated levels seen in colorectal cancer, acute myeloid leukemia, multiple myeloma, and myelodysplastic syndromes.[3]
Invasive Cervical Cancer Median: 308.1 pg/mLSignificantly elevated compared to healthy controls (Median: 248.9 pg/mL) and patients with cervical intraepithelial neoplasia (CIN).[4]
Cardiovascular Disease (CVD) Patients Significantly higher than healthy controls (116.22 ng/mL higher on average).Elevated levels observed in patients with heart failure.[3]
Type 2 Diabetes Patients Significantly lower than healthy controls.Lower levels were associated with complications like retinopathy and nephropathy.[5]

Experimental Protocols

Serum Sample Collection and Preparation

Proper sample collection and handling are critical for accurate and reproducible results.

Materials:

  • Serum separator tubes (SST) or plain red-top tubes.[6][7]

  • Centrifuge.

  • Pipettes and sterile pipette tips.

  • Cryovials for aliquotting and storage.[6]

  • -80°C freezer for long-term storage.[8]

Protocol:

  • Blood Collection: Collect whole blood into a serum separator tube (SST) or a plain red-top tube without anticoagulant.[6][7]

  • Clotting: Allow the blood to clot at room temperature for 30-60 minutes.[6][8]

  • Centrifugation: Centrifuge the tubes at 1,000-1,500 x g for 10-20 minutes at room temperature to separate the serum from the blood clot.[7][8]

  • Aliquoting: Carefully aspirate the clear, yellowish serum supernatant without disturbing the clot.[6]

  • Storage: Aliquot the serum into cryovials to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -80°C for long-term use.[8]

This compound Measurement by ELISA

The following is a general protocol for a sandwich ELISA, which is a common format for commercially available this compound ELISA kits.[9][10][11][12][13] It is crucial to follow the specific instructions provided with the commercial kit being used.

Materials:

  • Human this compound ELISA Kit (includes pre-coated 96-well plate, detection antibody, standards, buffers, and substrate).[11][12]

  • Prepared serum samples.

  • Microplate reader capable of measuring absorbance at 450 nm.[12]

  • Precision pipettes and sterile pipette tips.[12]

  • Wash bottle or automated plate washer.

  • Distilled or deionized water.

Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.[13]

  • Add Standards and Samples: Add 100 µL of each standard, control, and serum sample to the appropriate wells of the pre-coated microplate.[12] It is recommended to run all samples and standards in duplicate.[13]

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature or overnight at 4°C).[11][12]

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.[10]

  • Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[11]

  • Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at room temperature).[11]

  • Washing: Repeat the washing step as described above.[10]

  • Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.[11]

  • Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 45 minutes at room temperature).[11]

  • Washing: Repeat the washing step as described above.[10]

  • Add Substrate: Add 100 µL of TMB substrate solution to each well.[11]

  • Incubation: Incubate the plate in the dark for the specified time (e.g., 30 minutes at room temperature) to allow for color development.[11]

  • Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.[11]

  • Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.[12]

  • Data Analysis: Calculate the concentration of this compound in the samples by plotting a standard curve of the known concentrations of the standards versus their absorbance values. Use this curve to determine the concentration of this compound in the unknown samples.

Visualizations

Experimental Workflow for this compound Measurement

G Experimental Workflow for Serum this compound Measurement cluster_0 Sample Collection & Preparation cluster_1 ELISA Protocol cluster_2 Data Analysis A Collect whole blood (SST or red-top tube) B Allow blood to clot (30-60 min at RT) A->B C Centrifuge (1000-1500 x g, 10-20 min) B->C D Aspirate serum C->D E Aliquot and store at -80°C D->E F Prepare reagents, standards, and samples E->F G Add standards and samples to pre-coated plate F->G H Incubate G->H I Wash H->I J Add detection antibody I->J K Incubate J->K L Wash K->L M Add Streptavidin-HRP L->M N Incubate M->N O Wash N->O P Add TMB substrate O->P Q Incubate (dark) P->Q R Add stop solution Q->R S Read absorbance at 450 nm R->S T Generate Standard Curve S->T U Calculate this compound Concentration T->U

Caption: Workflow for serum this compound measurement.

This compound Signaling Pathway

This compound exerts its biological effects through several signaling pathways. Upon binding to its receptor on the cell surface, it can activate downstream signaling cascades, such as the ERK1/2 and Akt pathways, promoting cell proliferation and survival.[14][15] this compound can also be internalized and translocated to the nucleus, where it can enhance ribosomal RNA (rRNA) transcription, leading to increased protein synthesis and cell growth.[14][16]

G Simplified this compound Signaling Pathway ANG This compound Receptor Cell Surface Receptor ANG->Receptor Internalization Internalization ANG->Internalization ERK_Akt ERK1/2 & Akt Activation Receptor->ERK_Akt Proliferation Cell Proliferation & Survival ERK_Akt->Proliferation Nucleus Nuclear Translocation Internalization->Nucleus rRNA rRNA Transcription Nucleus->rRNA Protein_Synthesis Increased Protein Synthesis rRNA->Protein_Synthesis

Caption: Simplified this compound signaling pathways.

References

Angiogenin ELISA: A Detailed Guide to Protocol and Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing an Angiogenin (ANG) Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative determination of this compound in various biological samples. This compound is a critical protein involved in angiogenesis, the formation of new blood vessels, and has been implicated in various physiological and pathological processes, including tumor growth and neurological diseases.[1][2][3] Accurate measurement of this compound levels is crucial for research and therapeutic development in these areas.

Principle of the Assay

The this compound ELISA kit is a solid-phase sandwich ELISA.[3] The microplate wells are pre-coated with a monoclonal antibody specific for human this compound.[3][4] When a sample or standard containing this compound is added to the wells, the this compound binds to the immobilized antibody. After washing away any unbound substances, a biotinylated detection antibody specific for this compound is added, which binds to the captured this compound.[3][5] Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody.[5][6] Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is directly proportional to the amount of this compound present in the sample.[4][5] The reaction is then stopped, and the absorbance is measured at 450 nm.[5][6]

Key Experimental Protocols

This section outlines the necessary steps for sample preparation and the assay procedure. Adherence to this protocol is critical for obtaining accurate and reproducible results.

Sample Preparation

Proper sample collection and preparation are essential for accurate measurements.

  • Cell Culture Supernatants: Centrifuge to remove any cellular debris.

  • Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Serum samples may require a 50-fold dilution with PBS (pH 7.0-7.2).[7]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[7]

  • Other Biological Fluids: Centrifuge at 1000 x g for 20 minutes to remove particulates.[7]

Samples should be assayed immediately or stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Assay Procedure

The following is a generalized protocol. Always refer to the specific manual provided with your ELISA kit for precise volumes and incubation times.

  • Reagent Preparation: Prepare all reagents, including standards, wash buffer, and working solutions of detection antibody and streptavidin-HRP, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.

  • Standard and Sample Addition: Add 100 µL of each standard, blank, and diluted sample to the appropriate wells.[6][7] Cover the plate and incubate for 1-2.5 hours at room temperature or 37°C.[6][7]

  • Aspiration and First Wash: Aspirate the liquid from each well. Wash each well three times with wash buffer. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.

  • Detection Antibody Addition: Add 100 µL of the prepared biotinylated detection antibody to each well.[6] Cover the plate and incubate for 1 hour at room temperature or 37°C.[6][7]

  • Aspiration and Second Wash: Repeat the aspiration and washing step as described in step 3.

  • Streptavidin-HRP Addition: Add 100 µL of the prepared streptavidin-HRP solution to each well.[6] Cover the plate and incubate for 30-45 minutes at room temperature or 37°C.[6][7]

  • Aspiration and Final Wash: Repeat the aspiration and wash step, increasing the number of washes to five times.[7]

  • Substrate Addition: Add 90-100 µL of TMB substrate solution to each well.[6][7] Incubate for 10-30 minutes at room temperature or 37°C, protected from light.[6][7] A blue color will develop.

  • Stop Reaction: Add 50 µL of stop solution to each well.[6][7] The color will change from blue to yellow.

  • Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[5][6] It is recommended to also measure at a correction wavelength of 630 nm.[3]

This compound ELISA Workflow Diagram

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure Reagent_Prep Prepare Reagents & Standards Add_Standard_Sample Add Standards/Samples to Wells Reagent_Prep->Add_Standard_Sample Sample_Prep Prepare Samples Sample_Prep->Add_Standard_Sample Incubate1 Incubate Add_Standard_Sample->Incubate1 Wash1 Wash Wells Incubate1->Wash1 Add_Detection_Ab Add Biotinylated Detection Ab Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Wells Incubate2->Wash2 Add_HRP Add Streptavidin-HRP Wash2->Add_HRP Incubate3 Incubate Add_HRP->Incubate3 Wash3 Wash Wells Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate4 Incubate (Color Development) Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Plate Read Absorbance at 450nm Add_Stop->Read_Plate

Caption: A diagram illustrating the sequential steps of the this compound ELISA experimental workflow.

Data Analysis

Accurate data analysis is crucial for obtaining meaningful results.

  • Calculate Average Absorbance: Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Generate Standard Curve: Subtract the average absorbance of the blank from the average absorbance of all other standards and samples. Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.

  • Determine Sample Concentrations: Use the standard curve to interpolate the concentration of this compound in each sample. Multiply the interpolated concentration by the dilution factor used for the samples to obtain the final concentration.

Data Analysis Workflow Diagram

Data_Analysis_Workflow Read_OD Measure Absorbance (OD) at 450nm Avg_OD Calculate Average OD for Replicates Read_OD->Avg_OD Subtract_Blank Subtract Blank OD Avg_OD->Subtract_Blank Plot_Curve Plot Standard Curve (OD vs. Concentration) Subtract_Blank->Plot_Curve Fit_Curve Perform 4-PL Curve Fit Plot_Curve->Fit_Curve Interpolate Interpolate Sample OD on Curve Fit_Curve->Interpolate Calculate_Conc Calculate Sample Concentration Interpolate->Calculate_Conc Apply_Dilution Multiply by Dilution Factor Calculate_Conc->Apply_Dilution Final_Result Final this compound Concentration Apply_Dilution->Final_Result

Caption: A flowchart detailing the steps for analyzing raw absorbance data from the this compound ELISA.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for commercially available this compound ELISA kits. Note that these values may vary between different manufacturers and kit lots.

ParameterTypical Value Range
Assay Range 15.6 - 1000 pg/mL, 78.1 - 5000 pg/mL[4]
Sensitivity 2.0 - 6.82 pg/mL[3][4]
Sample Types Cell Culture Supernatants, Serum, Plasma[4]
Required Sample Volume 10 - 200 µL per well
Assay Time 2.5 - 4 hours[5]

This compound Signaling Pathway

This compound exerts its biological effects through several mechanisms. It can be internalized by endothelial and smooth muscle cells, where it can translocate to the nucleus and stimulate rRNA transcription, leading to increased protein synthesis and cell proliferation.[1][8] this compound also interacts with cell surface proteins, such as actin, to activate signaling cascades that promote cell migration and invasion by inducing the degradation of the basement membrane.[8][9]

This compound Signaling Pathway Diagram

Angiogenin_Signaling cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Endothelial Cell) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANG This compound (ANG) Receptor 170-kDa Receptor ANG->Receptor Binds Actin Membrane Actin ANG->Actin Binds ANG_Internalized Internalized ANG ANG->ANG_Internalized Endocytosis Signal_Transduction Signal Transduction (ERK1/2, Akt) Receptor->Signal_Transduction Proteolytic_Cascade Proteolytic Cascade Activation Actin->Proteolytic_Cascade Cell_Proliferation Cell Proliferation Signal_Transduction->Cell_Proliferation BM_Degradation Basement Membrane Degradation Proteolytic_Cascade->BM_Degradation BM_Degradation->Cell_Proliferation Promotes Migration/Invasion ANG_Nuclear Nuclear ANG ANG_Internalized->ANG_Nuclear Translocation rRNA_Transcription rRNA Transcription ANG_Nuclear->rRNA_Transcription Enhances rRNA_Transcription->Cell_Proliferation

Caption: A diagram of the key signaling pathways activated by this compound in target cells.

References

Application Notes and Protocols for Immunofluorescence Staining of Angiogenin in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to immunofluorescence (IF) staining of angiogenin (ANG) in tissue sections. This compound is a potent angiogenic factor involved in various physiological and pathological processes, including tumor growth and wound healing.[1][2] Its detection and localization in tissues are crucial for understanding its roles in these processes.

Introduction to this compound

This compound is a 14 kDa protein belonging to the ribonuclease A superfamily.[3] It is a secreted molecule found in normal tissues and various body fluids.[4] The liver is the primary site of ANG secretion.[4] ANG is known to promote the formation of new blood vessels.[2] Under cellular stress, ANG can relocalize from the nucleus to the cytoplasm.[4] Its expression and localization can be indicative of various disease states, making its detection in tissue sections a valuable research tool.

Principles of Immunofluorescence for this compound Detection

Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to visualize the presence and distribution of specific antigens within a cell or tissue.[5] In the context of this compound, this involves using a primary antibody that specifically binds to ANG, followed by a secondary antibody conjugated to a fluorophore that recognizes the primary antibody. This indirect method provides signal amplification and is commonly used.[5] The resulting fluorescence can be visualized using a fluorescence microscope, allowing for the precise localization of this compound within the tissue architecture.

Experimental Protocols

The following protocols provide a step-by-step guide for performing immunofluorescence staining for this compound in both frozen and formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol 1: Immunofluorescence Staining of this compound in Frozen Tissue Sections

This protocol is suitable for fresh or frozen tissues and generally offers good antigen preservation.

Materials:

  • Cryostat

  • Poly-L-lysine or gelatin-coated slides

  • Fixation solution (e.g., cold acetone (B3395972), 4% paraformaldehyde)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 5-10% normal goat serum in PBS)

  • Primary antibody against this compound

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Tissue Sectioning: Cut frozen tissue blocks into 5-10 µm thick sections using a cryostat and mount them onto coated slides.[6]

  • Fixation: Fix the sections in cold acetone for 10 minutes or 4% paraformaldehyde for 15 minutes at room temperature.[7]

  • Washing: Wash the slides three times with PBS for 5 minutes each.[7]

  • Blocking: Cover the sections with blocking solution and incubate for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Dilute the primary anti-angiogenin antibody in the blocking solution (see Table 1 for recommended dilutions). Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[8][9]

  • Washing: Wash the slides three times with PBS for 10 minutes each.[8]

  • Secondary Antibody Incubation: Apply the fluorophore-conjugated secondary antibody, diluted in the blocking solution, and incubate for 1-2 hours at room temperature in the dark.[6][9]

  • Washing: Wash the slides twice with PBS for 10 minutes each in the dark.[8]

  • Counterstaining: Incubate the sections with a nuclear counterstain like DAPI for 5 minutes.[9]

  • Washing: Wash the slides twice with PBS for 10 minutes each.[8]

  • Mounting: Mount the coverslip using an antifade mounting medium.[8]

  • Visualization: Visualize the staining using a fluorescence microscope.

Protocol 2: Immunofluorescence Staining of this compound in FFPE Tissue Sections

This protocol is suitable for archived tissue samples. It requires an additional antigen retrieval step to unmask the antigenic epitopes.

Materials:

  • Xylene or a xylene substitute

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0)

  • Heat source (e.g., pressure cooker, water bath)

  • All other materials listed in Protocol 1

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) two times for 5 minutes each.[7]

    • Rehydrate the sections by sequential immersion in 100% ethanol (2 x 15 min), 95% ethanol (2 x 15 min), and deionized water (1 min).[7]

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer.

    • Heat the slides in a pressure cooker or water bath at 95-100°C for 10-20 minutes.[10]

    • Allow the slides to cool down to room temperature.

  • Washing: Wash the slides with PBS.

  • Staining: Proceed with the blocking, antibody incubation, washing, counterstaining, and mounting steps as described in Protocol 1 (steps 4-12).

Quantitative Data Summary

The following tables provide a summary of recommended starting concentrations and incubation times for antibodies used in this compound immunofluorescence. Researchers should optimize these conditions for their specific experimental setup.

Table 1: Primary Antibody Recommendations for this compound Staining

Antibody TypeHost SpeciesRecommended Dilution (IHC)Incubation TimeIncubation Temperature
PolyclonalRabbit1:100 - 1:200Overnight4°C
MonoclonalMouse1:50 - 1:100Overnight4°C

Note: The optimal dilution should be determined by titration. The provided dilutions are based on immunohistochemistry data which can be a good starting point for immunofluorescence.[11]

Table 2: General Incubation Times and Temperatures

StepIncubation TimeIncubation TemperatureNotes
Primary Antibody1-2 hours or OvernightRoom Temperature or 4°COvernight at 4°C is often recommended for optimal signal.[9][12]
Secondary Antibody1-2 hoursRoom TemperatureProtect from light.[6]

Visualization of Signaling Pathways and Workflows

This compound Signaling Pathway

This compound initiates a cascade of intracellular signaling events upon binding to its receptor, promoting cell survival, proliferation, and angiogenesis.[13] This is often mediated through pathways like the PI3K/AKT/mTOR pathway.[13]

Angiogenin_Signaling_Pathway ANG This compound Receptor Cell Surface Receptor ANG->Receptor Nucleus Nucleus ANG->Nucleus PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis rRNA rRNA Transcription Nucleus->rRNA

Caption: this compound signaling cascade.

Experimental Workflow for Immunofluorescence

The general workflow for immunofluorescence staining of this compound in tissue sections involves several key steps from sample preparation to final visualization.

IF_Workflow start Tissue Section (Frozen or FFPE) prep Sample Preparation (Deparaffinization/Fixation) start->prep retrieval Antigen Retrieval (for FFPE) prep->retrieval FFPE blocking Blocking prep->blocking Frozen retrieval->blocking primary Primary Antibody (anti-Angiogenin) blocking->primary secondary Secondary Antibody (Fluorophore-conjugated) primary->secondary counterstain Counterstain (DAPI) secondary->counterstain mount Mounting counterstain->mount visualize Visualization (Fluorescence Microscopy) mount->visualize

Caption: Immunofluorescence workflow.

Troubleshooting

Common issues in immunofluorescence staining include weak or no signal, high background, and non-specific staining. The following table provides potential causes and solutions.

Table 3: Troubleshooting Immunofluorescence Staining

ProblemPossible CauseRecommended Solution
Weak or No Signal Insufficient primary antibodyIncrease antibody concentration or incubation time.[14]
Incompatible primary and secondary antibodiesEnsure the secondary antibody is raised against the host species of the primary antibody.[14]
Over-fixation of tissuePerform antigen retrieval to unmask the epitope.[15]
PhotobleachingMinimize exposure to light; use antifade mounting medium.[15]
High Background Primary or secondary antibody concentration too highReduce antibody concentration and/or incubation time.[14]
Insufficient blockingIncrease blocking time or try a different blocking agent.[16]
Inadequate washingIncrease the number and duration of wash steps.[16]
Autofluorescence of tissueUse a different fixative or treat with a quenching agent like sodium borohydride.[17]
Non-specific Staining Cross-reactivity of secondary antibodyUse a pre-adsorbed secondary antibody or perform a secondary antibody-only control.[14]
Hydrophobic interactionsInclude a detergent like Tween-20 in the wash buffers.

By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can successfully perform immunofluorescence staining for this compound in tissue sections, enabling valuable insights into its biological roles.

References

Application Notes and Protocols: Immunoprecipitation of Angiogenin and Interacting Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a 14 kDa secreted ribonuclease that plays a critical role in angiogenesis, the formation of new blood vessels.[1] Its involvement in both normal physiological processes and pathological conditions, including cancer and neurodegenerative diseases, has made it a significant target for research and therapeutic development. Understanding the protein-protein interactions of this compound is crucial for elucidating its mechanisms of action and identifying potential drug targets.

These application notes provide detailed protocols for the immunoprecipitation (IP) and co-immunoprecipitation (co-IP) of this compound and its interacting proteins. The methodologies are designed to enable researchers to effectively isolate and identify novel binding partners and to study the dynamics of these interactions in various cellular contexts.

Data Presentation: this compound Interacting Proteins

The following table summarizes key proteins known to interact with human this compound, along with quantitative data where available. This information has been compiled from various studies, including proteomic analyses and targeted interaction validation experiments.[2][3]

Interacting ProteinUniProt IDMethod of IdentificationCellular Localization of InteractionQuantitative Data (Binding Affinity)Reference
Ribonuclease Inhibitor 1 (RNH1) P13489Co-IP, X-ray crystallographyCytoplasmKᵢ < 1 fM[4]
Proliferating Cell Nuclear Antigen (PCNA) P12004Co-IP, Mass Spectrometry, ITCCytoplasmKd = 126 nM[3]
Actin, cytoplasmic 1 P60709Co-IPCell Surface/CytoplasmNot Quantified[5]
Plexin-B2 (PLXNB2) O43157Receptor binding assaysCell MembraneNot Quantified[5]
AKT1 P31749Co-IP, Western BlotCytoplasmNot Quantified[6][7]
mTOR P42345Western Blot (downstream effector)CytoplasmNot Quantified[6][7]

Experimental Protocols

Protocol 1: Immunoprecipitation of Endogenous this compound for Western Blot Analysis

This protocol details the immunoprecipitation of endogenous this compound from cell lysates, followed by detection using Western blotting.

Materials:

  • Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Wash Buffer: 1X PBS with 0.1% Tween-20.

  • Elution Buffer: 2X Laemmli sample buffer.

  • Antibodies: Anti-Angiogenin antibody (for IP), Normal IgG (isotype control), primary and secondary antibodies for Western blotting.

  • Beads: Protein A/G magnetic beads.

  • Cell culture plates and scraper.

  • Microcentrifuge tubes.

  • Magnetic rack.

  • Thermomixer or heating block.

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Immunoprecipitation:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

    • Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.

    • Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.

    • Add 2-5 µg of anti-angiogenin antibody or normal IgG control to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Place the tube on a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer.

    • After the final wash, remove all residual wash buffer.

    • Elute the protein by adding 40 µL of 2X Laemmli sample buffer and heating at 95°C for 5-10 minutes.

    • Place the tube on the magnetic rack and collect the supernatant containing the immunoprecipitated proteins.

  • Western Blot Analysis:

    • Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the appropriate primary and secondary antibodies to detect this compound and any co-immunoprecipitated proteins.

Protocol 2: Co-Immunoprecipitation of this compound and Interacting Proteins for Mass Spectrometry

This protocol is optimized for the identification of novel this compound interacting proteins using mass spectrometry.[8][9][10]

Materials:

  • Co-IP Lysis Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitor cocktails.

  • Wash Buffer: Co-IP Lysis Buffer.

  • Elution Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 M Urea.

  • Antibodies: Anti-Angiogenin antibody (for IP), Normal IgG (isotype control).

  • Beads: Protein A/G magnetic beads.

  • Crosslinking reagent (e.g., DSP, dithiobis(succinimidyl propionate)) - optional.

Procedure:

  • Cell Lysis and Pre-clearing:

    • Follow the cell lysis and pre-clearing steps as described in Protocol 1, using the Co-IP Lysis Buffer.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-angiogenin antibody or IgG control overnight at 4°C.

    • Capture the antibody-protein complexes with Protein A/G magnetic beads for 2-4 hours at 4°C.

  • Washing:

    • Wash the beads five times with 1 mL of Co-IP Lysis Buffer.

    • Perform a final wash with 1 mL of 50 mM ammonium (B1175870) bicarbonate.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the proteins by incubating the beads with 50 µL of elution buffer for 30 minutes at 37°C with gentle agitation.

    • Collect the eluate and reduce the disulfide bonds with DTT.

    • Alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

    • Desalt the resulting peptides using a C18 spin column.

    • The sample is now ready for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Immunoprecipitation

Immunoprecipitation_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wash Washing & Elution cluster_analysis Analysis Start Cells in Culture Lysis Lyse cells in RIPA buffer Start->Lysis Centrifuge Centrifuge to pellet debris Lysis->Centrifuge Lysate Collect supernatant (Cell Lysate) Centrifuge->Lysate Preclear Pre-clear lysate with Protein A/G beads Lysate->Preclear Add_Ab Add anti-Angiogenin Ab or IgG control Preclear->Add_Ab Incubate_Ab Incubate overnight at 4°C Add_Ab->Incubate_Ab Add_Beads Add Protein A/G beads Incubate_Ab->Add_Beads Incubate_Beads Incubate 2-4 hours at 4°C Add_Beads->Incubate_Beads Wash Wash beads 3x with Wash Buffer Incubate_Beads->Wash Elute Elute with 2X Laemmli Buffer at 95°C Wash->Elute Analysis Analyze by Western Blot or Mass Spectrometry Elute->Analysis

Caption: Workflow for the immunoprecipitation of this compound.

This compound Protein-Protein Interaction Network

Angiogenin_Interactions This compound This compound PCNA PCNA This compound->PCNA Cytoplasmic Interaction RNH1 Ribonuclease Inhibitor 1 This compound->RNH1 Inhibition Actin Actin This compound->Actin Cell Surface Binding PLXNB2 Plexin-B2 This compound->PLXNB2 Receptor Binding AKT1 AKT1 This compound->AKT1 Signaling mTOR mTOR AKT1->mTOR Activation

Caption: Key interacting partners of this compound.

This compound Signaling Pathway in Angiogenesis

Angiogenin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Plexin-B2 Receptor This compound->Receptor PCNA_interact This compound-PCNA Interaction This compound->PCNA_interact rRNA rRNA Transcription This compound->rRNA Nuclear Translocation PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation rRNA->Proliferation Angiogenesis_node Angiogenesis Proliferation->Angiogenesis_node

Caption: this compound-mediated signaling in angiogenesis.

References

Application Notes and Protocols for In Vitro Angiogenesis Tube Formation Assay Using Angiogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing an in vitro angiogenesis tube formation assay using angiogenin as the stimulating factor. This document includes the biological background, detailed experimental protocols, data presentation guidelines, and visual representations of the workflow and signaling pathways involved.

Application Notes

Biological Background

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, including tumor growth and metastasis.[1][2][3] The in vitro tube formation assay is a rapid, reproducible, and quantitative method to assess the angiogenic potential of various compounds.[4][5] This assay typically involves seeding endothelial cells onto a basement membrane extract, such as Matrigel, where they differentiate and form capillary-like structures, or "tubes."[3][4]

This compound (ANG) is a potent pro-angiogenic protein that belongs to the ribonuclease (RNase) A superfamily.[6] It stimulates several key steps in the angiogenic cascade, including endothelial cell migration, invasion, proliferation, and the formation of tubular structures.[6] this compound exerts its effects through multiple mechanisms, including its ribonucleolytic activity and by binding to cellular receptors to initiate intracellular signaling pathways.[6] Understanding the role of this compound in tube formation is crucial for developing novel pro-angiogenic and anti-angiogenic therapies.

Principle of the Assay

The in vitro tube formation assay using this compound is based on the principle that endothelial cells, when cultured on a three-dimensional matrix that mimics the basement membrane, will undergo morphological differentiation in response to pro-angiogenic stimuli. In this assay, recombinant this compound is added to the cell culture medium to induce the formation of a network of tube-like structures. The extent of tube formation, which can be quantified by measuring parameters such as total tube length, number of branch points, and number of loops, serves as an indicator of the angiogenic activity of this compound.[4][7][8]

Applications
  • Screening of Pro- and Anti-angiogenic Compounds: This assay is a valuable tool for high-throughput screening of drug candidates that may promote or inhibit angiogenesis.

  • Mechanistic Studies: It allows for the investigation of the cellular and molecular mechanisms underlying this compound-induced angiogenesis.

  • Basic Research: Researchers can use this assay to study the fundamental processes of vasculogenesis and angiogenesis.

  • Drug Development: In the context of oncology, this assay is used to identify compounds that can inhibit tumor-induced angiogenesis. Conversely, in regenerative medicine, it can help identify agents that promote vascularization of engineered tissues.

Data Presentation

Quantitative analysis of the tube formation assay is essential for objective and reproducible results. The following parameters are commonly measured using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[7]

Table 1: Hypothetical Dose-Response Effect of this compound on HUVEC Tube Formation

This compound Concentration (ng/mL)Total Tube Length (µm)Number of Branch PointsNumber of Loops
0 (Control)1500 ± 12015 ± 38 ± 2
12500 ± 20025 ± 415 ± 3
104500 ± 35048 ± 630 ± 5
1006200 ± 48075 ± 855 ± 7
5006500 ± 51080 ± 960 ± 8

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for a full dose-response of this compound was not available in the search results. Researchers should generate their own data following the provided protocol.

Experimental Protocols

Materials and Reagents
  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6.

  • Basement Membrane Matrix: Growth factor-reduced Matrigel® or a similar basement membrane extract.

  • Culture Medium: Endothelial Cell Growth Medium (e.g., EGM-2), supplemented with a low serum concentration (e.g., 2% FBS) for the assay.

  • Reagents:

    • Recombinant Human this compound

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

    • Trypsin-EDTA solution

    • Cell staining dye (e.g., Calcein AM) for fluorescence imaging (optional)

    • Fixative (e.g., 4% paraformaldehyde) (optional)

  • Equipment:

    • 96-well or 24-well tissue culture plates

    • Inverted microscope with a digital camera

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Centrifuge

    • Hemocytometer or automated cell counter

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_matrigel Thaw Matrigel on ice coat_plate Coat wells with Matrigel prep_matrigel->coat_plate polymerize Incubate to polymerize Matrigel coat_plate->polymerize seed_cells Seed HUVECs onto Matrigel polymerize->seed_cells prep_cells Prepare HUVEC suspension prep_cells->seed_cells prep_this compound Prepare this compound dilutions add_this compound Add this compound to wells prep_this compound->add_this compound seed_cells->add_this compound incubate Incubate for 4-18 hours add_this compound->incubate image Image tube formation incubate->image quantify Quantify tube network image->quantify analyze_data Analyze and interpret data quantify->analyze_data

Caption: Experimental workflow for the in vitro tube formation assay.

Detailed Protocol

1. Preparation of Matrigel-coated Plates:

  • Thaw the growth factor-reduced Matrigel on ice overnight at 4°C. It is critical to keep the Matrigel and all pipette tips and plates cold to prevent premature polymerization.

  • Using pre-cooled pipette tips, add 50 µL (for a 96-well plate) or 250 µL (for a 24-well plate) of Matrigel to each well.[9]

  • Ensure the Matrigel is spread evenly across the surface of each well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify into a gel.[9]

2. Endothelial Cell Preparation and Seeding:

  • Culture HUVECs in complete endothelial cell growth medium until they reach approximately 80-90% confluency. Use cells at a low passage number (P2-P6) for optimal results.

  • On the day of the assay, harvest the cells using trypsin-EDTA and neutralize with a trypsin neutralizer or complete medium.

  • Centrifuge the cell suspension and resuspend the pellet in a low-serum (e.g., 2% FBS) endothelial cell medium.

  • Perform a cell count and adjust the cell concentration to 1 x 10^5 to 2 x 10^5 cells/mL. The optimal seeding density should be determined empirically, but a common starting point is 1-2 x 10^4 cells per well of a 96-well plate.[8]

  • Carefully add 100 µL of the cell suspension to each Matrigel-coated well.

3. Treatment with this compound:

  • Prepare a stock solution of recombinant human this compound in sterile PBS or serum-free medium.

  • Prepare serial dilutions of this compound in low-serum medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 500 ng/mL).

  • Add the this compound dilutions to the respective wells containing the HUVECs. Include a negative control (medium without this compound) and a positive control (e.g., a known angiogenic factor like VEGF).

4. Incubation and Visualization:

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time can vary depending on the cell type and should be determined in preliminary experiments. Tube formation is often optimal between 4 and 6 hours.[1]

  • Monitor the formation of tube-like structures at different time points using an inverted phase-contrast microscope.

  • For fluorescence imaging, cells can be pre-labeled with Calcein AM (2 µg/mL) for 30 minutes before seeding, or stained post-incubation.[4]

  • Capture images from several random fields per well for quantification.

5. Quantification of Tube Formation:

  • Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the following parameters from the captured images:

    • Total Tube Length: The sum of the lengths of all tube segments.

    • Number of Branch Points (Nodes): The number of points where three or more tubes intersect.

    • Number of Loops (Meshes): The number of enclosed areas formed by the tube network.

  • Average the measurements from multiple fields and replicate wells for each condition.

  • Perform statistical analysis to determine the significance of the results.

This compound Signaling Pathway

This compound initiates a cascade of signaling events upon binding to endothelial cells, leading to the various cellular responses required for angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound receptor Putative 170-kDa Receptor This compound->receptor actin Actin This compound->actin nuclear_translocation Nuclear Translocation This compound->nuclear_translocation erk ERK1/2 receptor->erk akt Akt/PKB receptor->akt proteases Proteolytic Cascade (e.g., Plasmin) actin->proteases proliferation Proliferation erk->proliferation akt->proliferation migration Migration & Invasion proteases->migration rrna rRNA Transcription nuclear_translocation->rrna rrna->proliferation tube_formation Tube Formation migration->tube_formation proliferation->tube_formation

Caption: this compound signaling pathway in endothelial cells.

References

Application Notes: Generating and Validating Angiogenin (ANG) Knockout and Knockdown Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiogenin (ANG), also known as Ribonuclease 5, is a 14 kDa secreted protein critically involved in angiogenesis, the formation of new blood vessels.[1] It stimulates the proliferation, migration, and invasion of endothelial cells.[2][3] Beyond its role in neovascularization, ANG is implicated in various cellular processes by activating signaling pathways like ERK1/2 and Akt, and it can translocate to the nucleus to enhance ribosomal RNA (rRNA) transcription, thereby promoting cell growth.[1][3] Given its association with cancer and neurological diseases, cell lines with suppressed or eliminated ANG expression are invaluable tools for functional studies, target validation, and drug development.[1]

This document provides detailed protocols for creating and validating this compound knockout (KO) and knockdown (KD) cell lines using CRISPR-Cas9, short hairpin RNA (shRNA), and small interfering RNA (siRNA) technologies.

Comparison of Gene Silencing Methodologies

The choice between knockout and knockdown strategies depends on the desired outcome of the experiment. Knockout provides a permanent and complete loss of gene function, while knockdown offers a partial and often transient or stable reduction in gene expression.

Method Mechanism Effect Duration Typical Efficiency Primary Application
CRISPR-Cas9 Gene editing via DNA double-strand breaks, leading to frameshift mutations.[4]Permanent (Genomic)High (Can achieve complete biallelic knockout)Complete loss-of-function studies; creating stable mutant cell lines.[5]
shRNA RNA interference; vector-based system for stable expression of shRNA.[6]Stable, Long-term75-90% reduction in mRNA expression.[7][8]Long-term studies requiring consistent gene suppression; in vivo models.[9]
siRNA RNA interference; transient introduction of synthetic siRNA duplexes.[10]Transient (3-7 days)~30-40% reduction in ANG mRNA has been reported.[11][12]Short-term experiments; high-throughput screening; rapid target validation.[13]

Section 1: this compound Gene Knockout Using CRISPR-Cas9

The CRISPR-Cas9 system is a powerful tool for creating a permanent loss-of-function model by introducing targeted mutations into the ANG gene.

Workflow for CRISPR-Cas9 Mediated ANG Knockout

G CRISPR-Cas9 ANG Knockout Workflow cluster_design Phase 1: Design & Preparation cluster_transfection Phase 2: Gene Editing cluster_isolation Phase 3: Clonal Isolation cluster_validation Phase 4: Validation sgRNA_design 1. sgRNA Design (Target early exon of ANG) vector_prep 2. sgRNA Cloning (Into Cas9 expression vector) sgRNA_design->vector_prep transfection 3. Transfection (Deliver plasmid to cells) vector_prep->transfection selection 4. Enrichment (Optional) (Antibiotic/FACS selection) transfection->selection single_cell 5. Single-Cell Cloning (Limiting dilution or FACS) selection->single_cell expansion 6. Clonal Expansion single_cell->expansion genomic_val 7. Genomic Validation (PCR & Sanger Sequencing) expansion->genomic_val protein_val 8. Protein Validation (Western Blot) genomic_val->protein_val

Caption: Workflow for generating ANG knockout cell lines using CRISPR-Cas9.

Protocol: CRISPR-Cas9 Mediated Knockout of ANG

This protocol outlines the generation of knockout cells using a single plasmid system expressing both Cas9 and the sgRNA.[14]

1. sgRNA Design and Cloning a. Design at least two sgRNAs targeting an early, conserved exon of the human ANG gene (e.g., the single coding exon).[5] Use online design tools like CHOPCHOP or Benchling, prioritizing high on-target scores and low off-target predictions.[4][14] b. Synthesize complementary oligos for the chosen sgRNA sequence with appropriate overhangs for cloning. c. Anneal the oligos and clone them into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro, PX459) that has been linearized with a compatible restriction enzyme (e.g., BbsI).[14] d. Verify the correct insertion of the sgRNA sequence into the plasmid via Sanger sequencing.[15]

2. Transfection of Target Cells a. Plate the target cells (e.g., HEK293T, U2OS) in a 6-well plate, aiming for 70-80% confluency on the day of transfection.[5] b. Transfect the cells with the validated sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

3. Selection and Enrichment of Edited Cells a. 24-48 hours post-transfection, begin selection by adding puromycin (B1679871) to the culture medium. The optimal concentration should be predetermined with a kill curve.[16] b. Culture the cells in the selection medium for 2-4 days until non-transfected control cells are eliminated.

4. Single-Cell Cloning a. After selection, lift the surviving cells and perform serial dilutions in 96-well plates to isolate single cells. b. Alternatively, use fluorescence-activated cell sorting (FACS) to deposit single, GFP-positive cells into each well if using a vector with a fluorescent reporter.[14] c. Monitor the plates for the growth of individual colonies.

5. Expansion and Validation a. Once colonies are sufficiently large, expand them into larger culture vessels. b. Isolate genomic DNA from each clone for Genomic Validation (see Section 4). c. Confirm the absence of ANG protein in validated knockout clones via Western Blot (see Section 4).

Section 2: Stable this compound Knockdown Using shRNA

Lentiviral-delivered shRNA is a robust method for achieving stable, long-term suppression of ANG expression, suitable for extended experiments.[8][9]

Workflow for Stable shRNA-Mediated ANG Knockdown

G Stable shRNA Knockdown Workflow cluster_design Phase 1: Design & Preparation cluster_virus Phase 2: Virus Production cluster_transduction Phase 3: Cell Transduction cluster_validation Phase 4: Validation shRNA_design 1. shRNA Design (Target ANG mRNA) vector_prep 2. shRNA Cloning (Into lentiviral vector) shRNA_design->vector_prep packaging 3. Co-transfection (shRNA + packaging plasmids into HEK293T) vector_prep->packaging harvest 4. Lentivirus Harvest (Collect supernatant at 48 & 72h) packaging->harvest transduction 5. Transduction (Infect target cells with virus) harvest->transduction selection 6. Selection (Select with puromycin) transduction->selection rna_val 7. mRNA Validation (qRT-PCR) selection->rna_val protein_val 8. Protein Validation (Western Blot) rna_val->protein_val G Transient siRNA Knockdown Workflow design 1. Procure siRNA (Synthetic ANG-targeting & control siRNA) transfection 2. Transfection (Deliver siRNA with lipid reagent) design->transfection incubation 3. Incubation (Culture for 24-72 hours) transfection->incubation validation 4. Validation (qRT-PCR and/or Western Blot) incubation->validation G Simplified this compound Signaling ANG This compound (ANG) Receptor Putative Receptor (e.g., 170-kDa protein) ANG->Receptor Binds Actin Membrane Actin ANG->Actin Binds Nucleus Nucleus ANG->Nucleus Translocates ERK ERK1/2 Receptor->ERK Activates Akt Akt Receptor->Akt Activates NFkB NF-κB Receptor->NFkB Activates Migration Migration & Invasion Actin->Migration Induces Proteolytic Cascade Proliferation Cell Proliferation ERK->Proliferation Akt->Proliferation NFkB->Proliferation rRNA rRNA Transcription rRNA->Proliferation Promotes Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

References

Application Notes and Protocols for Utilizing Angiogenin Inhibitors in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of angiogenin (ANG) inhibitors in in vitro cell culture experiments. This compound, a potent pro-angiogenic factor, plays a crucial role in tumor growth and metastasis, making it a compelling target for cancer therapy. This document outlines the mechanisms of action of selected ANG inhibitors, provides detailed protocols for assessing their efficacy, and presents quantitative data to facilitate experimental design and data interpretation.

Introduction to this compound and its Inhibition

This compound is a 14 kDa protein with ribonucleolytic activity that promotes neovascularization by stimulating the proliferation and migration of endothelial cells.[1][2] Its pro-angiogenic activity is dependent on its nuclear translocation, where it stimulates ribosomal RNA (rRNA) transcription.[2] this compound is overexpressed in a variety of cancers and its inhibition has been shown to suppress tumor growth.[3]

This document focuses on three representative this compound inhibitors:

  • Neomycin: An aminoglycoside antibiotic that inhibits the nuclear translocation of this compound, thereby preventing its pro-angiogenic signaling.[1][2]

  • NSC-65828: A small molecule that directly inhibits the ribonucleolytic activity of this compound.[4]

  • Anti-Angiogenin Monoclonal Antibody (26-2F): A neutralizing antibody that binds to this compound and blocks its biological activities.[5][6]

This compound Signaling Pathways

This compound exerts its effects through multiple signaling pathways. Upon binding to its receptor on the cell surface, it can be internalized and translocated to the nucleus. This process is crucial for its role in promoting rRNA transcription and subsequent cell proliferation. Key signaling cascades influenced by this compound include the Akt/mTOR and ERK1/2 pathways, which are central regulators of cell growth, survival, and proliferation.

This compound This compound Receptor Cell Surface Receptor This compound->Receptor Endocytosis Endocytosis Receptor->Endocytosis Akt_mTOR Akt/mTOR Pathway Receptor->Akt_mTOR ERK1_2 ERK1/2 Pathway Receptor->ERK1_2 Nuclear_Translocation Nuclear Translocation Endocytosis->Nuclear_Translocation rRNA_Transcription rRNA Transcription Nuclear_Translocation->rRNA_Transcription Ribosome_Biogenesis Ribosome Biogenesis rRNA_Transcription->Ribosome_Biogenesis Cell_Proliferation Cell Proliferation Ribosome_Biogenesis->Cell_Proliferation Cell_Migration Cell Migration Tube_Formation Tube Formation Akt_mTOR->Cell_Proliferation Akt_mTOR->Cell_Migration Akt_mTOR->Tube_Formation ERK1_2->Cell_Proliferation ERK1_2->Cell_Migration ERK1_2->Tube_Formation

This compound signaling pathways.

Quantitative Data Summary

The following tables summarize the inhibitory effects of neomycin, NSC-65828, and the anti-angiogenin antibody 26-2F on key cellular processes involved in angiogenesis. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition.

Table 1: Inhibition of Cell Proliferation

InhibitorCell LineAssayIC50 / Effective ConcentrationCitation(s)
NeomycinHuman Umbilical Vein Endothelial Cells (HUVEC)Cell Proliferation~50 µM (abolishes ANG-induced proliferation)[7][8]
NeomycinEndothelial CellsCell Proliferation~100 µM (for bFGF, aFGF, EGF induced proliferation)[2]
NSC-65828T24 (Bladder Cancer), HeLa (Cervical Cancer)Cell ProliferationInhibition observed, specific IC50 not provided[9]
Anti-ANG mAb 26-2FMDA-MB-435, MCF-7 (Breast Cancer)Tumor Formation (in vivo)Effective at suppressing tumor formation[10]

Table 2: Inhibition of Cell Migration

InhibitorCell LineAssayIC50 / Effective ConcentrationCitation(s)
NeomycinNot specifiedNot specifiedData not available
NSC-65828Not specifiedNot specifiedData not available
Anti-ANG mAb 26-2FNot specifiedNot specifiedData not available

Table 3: Inhibition of Endothelial Tube Formation

InhibitorCell LineAssayIC50 / Effective ConcentrationCitation(s)
NeomycinHUVECTube FormationInhibition observed, specific IC50 not provided
NSC-65828Endothelial CellsTube FormationInhibition observed[9]
Anti-ANG mAb 26-2FNot specifiedNot specifiedData not available

Experimental Protocols

Detailed protocols for assessing the anti-angiogenic effects of this compound inhibitors in cell culture are provided below.

Cell Viability/Proliferation Assay (Crystal Violet Staining)

This assay indirectly quantifies cell viability by staining the remaining adherent cells after treatment with the inhibitor.

Seed Seed cells in 96-well plate Treat Treat with this compound Inhibitor Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Fix Fix cells with Methanol (B129727) Incubate->Fix Stain Stain with 0.5% Crystal Violet Fix->Stain Wash Wash excess stain Stain->Wash Solubilize Solubilize stain with Methanol Wash->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure

Crystal Violet Cell Viability Assay Workflow.

Materials:

  • 96-well tissue culture plates

  • Appropriate cell culture medium

  • This compound inhibitor stock solution

  • Phosphate-Buffered Saline (PBS)

  • Methanol (100%)

  • Crystal Violet solution (0.5% in 20% methanol)[5]

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment and incubate overnight.

  • Treatment: The next day, treat the cells with a serial dilution of the this compound inhibitor. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Fixation: Gently wash the cells with PBS and then fix with 100% methanol for 10-15 minutes at room temperature.[5]

  • Staining: Remove the methanol and add the crystal violet solution to each well, ensuring complete coverage. Incubate for 10-30 minutes at room temperature.[5]

  • Washing: Gently wash the plate with water to remove excess stain.

  • Solubilization: Air dry the plate completely. Add methanol to each well to solubilize the stain.

  • Measurement: Measure the absorbance at 570-590 nm using a plate reader.[7] The absorbance is proportional to the number of viable cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Seed Seed cells to form a confluent monolayer Scratch Create a 'scratch' with a pipette tip Seed->Scratch Wash Wash to remove detached cells Scratch->Wash Treat Add medium with this compound Inhibitor Wash->Treat Image_t0 Image at 0 hours Treat->Image_t0 Incubate Incubate and image at time intervals Image_t0->Incubate Analyze Measure wound closure over time Incubate->Analyze

Wound Healing Assay Workflow.

Materials:

  • 6-well or 12-well tissue culture plates

  • Appropriate cell culture medium

  • This compound inhibitor stock solution

  • P200 or P1000 pipette tip

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.

  • Scratching: Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[11]

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the desired concentration of the this compound inhibitor. Include a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.[11]

  • Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time to determine the effect of the inhibitor on cell migration.[3]

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Coat Coat 96-well plate with Matrigel Solidify Incubate to solidify Matrigel Coat->Solidify Seed Seed endothelial cells Solidify->Seed Treat Add medium with this compound Inhibitor Seed->Treat Incubate Incubate for 4-18 hours Treat->Incubate Image Image tube formation Incubate->Image Quantify Quantify tube length and branch points Image->Quantify

Tube Formation Assay Workflow.

Materials:

  • 96-well tissue culture plate

  • Basement membrane matrix (e.g., Matrigel®)

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial cell growth medium

  • This compound inhibitor stock solution

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with imaging capabilities

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a pre-chilled 96-well plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.[12]

  • Cell Seeding: Harvest endothelial cells and resuspend them in medium containing the this compound inhibitor at the desired concentrations.

  • Plating: Add the cell suspension to the solidified matrix-coated wells.

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.[13]

  • Visualization and Quantification: Visualize the tube-like structures using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[13] For fluorescent visualization, cells can be pre-labeled with Calcein AM.

Concluding Remarks

The protocols and data presented in these application notes provide a robust framework for investigating the in vitro efficacy of this compound inhibitors. By employing these standardized assays, researchers can effectively screen and characterize novel anti-angiogenic compounds, contributing to the development of new cancer therapeutics. It is recommended to perform dose-response experiments to determine the optimal inhibitor concentration for each cell line and assay.

References

Application Notes and Protocols for Studying Angiogenin-Induced Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a potent 14.2 kDa polypeptide belonging to the ribonuclease A superfamily, first isolated from the conditioned media of human colon adenocarcinoma cells.[1] It is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones, a process fundamental to both normal physiological functions, such as wound healing, and pathological conditions, including tumor growth and metastasis.[1] ANG exerts its biological effects by activating a cascade of cellular events in endothelial and cancer cells, including proliferation, migration, and invasion.[2] Understanding the mechanisms of ANG-induced cell migration and invasion is paramount for the development of novel therapeutic strategies targeting angiogenesis-dependent diseases.

These application notes provide a comprehensive overview of the signaling pathways modulated by ANG and detailed protocols for in vitro assays to study ANG-induced cell migration and invasion.

This compound-Induced Signaling Pathways

This compound initiates a complex signaling network upon interaction with target cells, leading to cytoskeletal rearrangements, degradation of the extracellular matrix (ECM), and ultimately, cell motility. The primary mechanisms include:

  • Binding to Cell Surface Receptors and Co-receptors: ANG binds to a putative 170-kDa receptor on the endothelial cell surface.[3] It also interacts with other cell surface molecules like actin, which acts as a co-receptor.[2]

  • Activation of Proteolytic Cascades: A key step in ANG-induced invasion is the activation of extracellular proteases. ANG has been shown to stimulate the activity of plasmin and matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[4] These enzymes are responsible for degrading components of the basement membrane and ECM, clearing a path for migrating cells.

  • Modulation of Focal Adhesions and the Cytoskeleton: ANG influences the dynamics of focal adhesions, which are crucial for cell-matrix interactions and migration. This involves the activation of Focal Adhesion Kinase (FAK).[5] Furthermore, ANG interacts with cytoskeletal proteins like β-actin and α-actinin, regulating the assembly and dynamics of stress fibers, which are essential for cell contraction and movement.[5]

  • Activation of Intracellular Signaling Kinases: The pro-migratory effects of ANG are also mediated by the activation of intracellular signaling pathways, including the ERK1/2 MAPK pathway.[4]

Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying ANG-induced cell migration and invasion.

ANG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANG This compound (ANG) Receptor 170-kDa Receptor ANG->Receptor Actin Actin (Co-receptor) ANG->Actin Plasminogen Plasminogen ANG->Plasminogen uPA/tPA activation PLC PLCγ Receptor->PLC FAK FAK Actin->FAK ERK ERK1/2 PLC->ERK Cytoskeleton Cytoskeletal Rearrangement FAK->Cytoskeleton Migration_Invasion Cell Migration & Invasion ERK->Migration_Invasion Cytoskeleton->Migration_Invasion Plasmin Plasmin Plasminogen->Plasmin MMPs Pro-MMPs Plasmin->MMPs Active_MMPs Active MMPs (MMP-2, MMP-9) MMPs->Active_MMPs ECM_Degradation ECM Degradation Active_MMPs->ECM_Degradation ECM_Degradation->Migration_Invasion

Caption: this compound-induced signaling pathways for cell migration and invasion.

Experimental_Workflow cluster_assays Functional Assays cluster_analysis Data Analysis start Start: Cell Culture (e.g., HUVECs, Cancer Cell Lines) treatment Treatment with this compound (Dose-response and Time-course) start->treatment wound_healing Wound Healing Assay (Migration) treatment->wound_healing transwell_migration Transwell Migration Assay treatment->transwell_migration transwell_invasion Transwell Invasion Assay (with Matrigel) treatment->transwell_invasion mmp_activity MMP Activity Assay (Gelatin Zymography) treatment->mmp_activity quant_migration Quantification of Cell Migration (% Wound Closure, Migrated Cells) wound_healing->quant_migration transwell_migration->quant_migration quant_invasion Quantification of Cell Invasion (Invaded Cells) transwell_invasion->quant_invasion quant_mmp Quantification of MMP Activity (Densitometry) mmp_activity->quant_mmp end Conclusion: Elucidation of ANG's Role in Cell Motility quant_migration->end quant_invasion->end quant_mmp->end

Caption: Experimental workflow for studying this compound-induced cell migration.

Data Presentation

The following tables summarize quantitative data from representative studies on this compound-induced cell migration and invasion. These tables are designed for easy comparison of the effects of ANG across different experimental setups.

Table 1: Effect of this compound on Cell Invasion

Cell LineThis compound ConcentrationIncubation TimeAssay TypeFold Increase in Invasion (Mean ± SD)Reference
Bovine Aortic Endothelial Cells (GM 7373)1 µg/mLNot SpecifiedMatrigel Invasion5.0 ± (Not Specified)[6][7]
Human Umbilical Vein Endothelial Cells (HUVECs)100 ng/mL24 hoursMatrigel InvasionData requires experimental determination
Human Cervical Cancer Cells (HeLa)100 ng/mL24 hoursMatrigel InvasionData requires experimental determination

Table 2: Effect of this compound on Cell Migration (Wound Healing Assay)

Cell LineThis compound ConcentrationTime Point% Wound Closure (Mean ± SD)Reference
Human Umbilical Vein Endothelial Cells (HUVECs)100 ng/mL8 hoursControl: ~40% ANG-siRNA: ~20% ANG-siRNA + ANG: ~40%[5]
Human Cervical Cancer Cells (HeLa)100 ng/mL48 hoursControl: ~100% ANG-siRNA: ~50% ANG-siRNA + ANG: ~100%[5]
Corneal Endothelial Cells100 ng/mL24 hoursPromotes wound closure[1]

Table 3: Effect of this compound on Proteolytic Activity

Cell LineThis compound ConcentrationAssay TypeTarget ProteaseFold Increase in Activity (Mean ± SD)Reference
Bovine Aortic Endothelial Cells (GM 7373)1 µg/mLProteolytic Activity AssayPlasminogen Activator14.0 ± (Not Specified)[6][7]
Human Umbilical Vein Endothelial Cells (HUVECs)100 ng/mLGelatin ZymographyMMP-2Data requires experimental determination
Human Umbilical Vein Endothelial Cells (HUVECs)100 ng/mLGelatin ZymographyMMP-9Data requires experimental determination

Note: The tables include placeholder data ("Data requires experimental determination") to indicate where researchers should insert their own quantitative results from the provided protocols.

Experimental Protocols

Wound Healing (Scratch) Assay for Cell Migration

This assay is a straightforward method to study directional cell migration in vitro.

Materials:

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Cell culture medium (e.g., DMEM for cancer cells, EGM-2 for HUVECs)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Recombinant Human this compound

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding: Seed cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Starvation (Optional): Once confluent, replace the growth medium with serum-free or low-serum (0.5-1% FBS) medium and incubate for 12-24 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.

  • Creating the "Wound": Gently scratch the cell monolayer in a straight line with a sterile 200 µL pipette tip.

  • Washing: Wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound (e.g., 0, 10, 50, 100, 200 ng/mL). Include a positive control (e.g., 10% FBS) and a negative control (serum-free medium).

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the bottom of the plate for reference). This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 4, 8, 12, 24, and 48 hours) until the wound in the positive control is nearly closed.

  • Quantification: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area at time 0.

Transwell Migration and Invasion Assay

This assay provides a quantitative measure of chemotactic cell migration and invasion through a porous membrane.

Materials:

  • 24-well Transwell inserts (8.0 µm pore size)

  • Matrigel Basement Membrane Matrix (for invasion assay)

  • Serum-free cell culture medium

  • Cell culture medium with 10% FBS (as a chemoattractant)

  • Recombinant Human this compound

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet staining solution (0.5% in 25% methanol)

  • Inverted microscope

Protocol:

  • Preparation of Inserts:

    • Migration Assay: Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for 1-2 hours at 37°C.

    • Invasion Assay: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium (the dilution factor should be optimized for the cell type). Coat the top of the Transwell membrane with the diluted Matrigel solution (e.g., 50 µL) and incubate at 37°C for at least 1 hour to allow for gelation.

  • Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup:

    • Remove the pre-hydration medium from the inserts.

    • In the bottom chamber of the 24-well plate, add 600 µL of medium containing 10% FBS as a chemoattractant.

    • In the top chamber (the insert), add 200 µL of the cell suspension containing different concentrations of this compound (e.g., 0, 10, 50, 100, 200 ng/mL).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period optimized for your cell type (e.g., 6-24 hours for migration, 24-48 hours for invasion).

  • Removal of Non-Migrated/Invaded Cells: Carefully remove the medium from the top chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migratory/non-invasive cells.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the bottom of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

  • Washing: Gently wash the inserts in water to remove excess stain.

  • Image Acquisition and Quantification: Allow the inserts to air dry. Using a microscope, count the number of stained cells on the bottom of the membrane in several random fields of view. The results can be expressed as the average number of migrated/invaded cells per field.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique allows for the detection of the gelatinolytic activity of MMP-2 and MMP-9 in conditioned media from cell cultures.

Materials:

  • SDS-PAGE equipment

  • 10% SDS-polyacrylamide gels containing 1 mg/mL gelatin

  • Sample buffer (non-reducing)

  • Triton X-100

  • Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

  • Gel documentation system

Protocol:

  • Sample Preparation: Collect conditioned media from cells treated with or without this compound. Centrifuge to remove cell debris. Determine the protein concentration of the conditioned media.

  • Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer. Load the samples onto the gelatin-containing SDS-polyacrylamide gel. Run the gel at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer containing 2.5% Triton X-100 to remove SDS and allow the MMPs to renature.

  • Incubation: Incubate the gel in developing buffer at 37°C for 18-24 hours. This allows the gelatinases to digest the gelatin in the gel.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour. Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatinolytic activity.

  • Image Acquisition and Quantification: Image the gel using a gel documentation system. The molecular weights of the clear bands can be used to identify MMP-2 (pro-form ~72 kDa, active form ~62 kDa) and MMP-9 (pro-form ~92 kDa, active form ~82 kDa). The intensity of the bands can be quantified using densitometry software (e.g., ImageJ) to determine the relative MMP activity.

Conclusion

The study of this compound-induced cell migration and invasion is crucial for understanding its role in both physiological and pathological angiogenesis. The protocols and information provided in these application notes offer a robust framework for researchers to investigate the molecular mechanisms of ANG action and to screen for potential therapeutic inhibitors. By combining these in vitro assays with the analysis of signaling pathways, a deeper understanding of ANG's contribution to disease progression can be achieved, paving the way for novel drug development strategies.

References

Techniques for Assessing Angiogenin's Ribonuclease Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a potent inducer of neovascularization and a member of the ribonuclease (RNase) A superfamily.[1] Its ribonucleolytic activity, though significantly weaker than that of pancreatic RNase A, is crucial for its biological functions, including angiogenesis.[1] The primary in vivo substrates of this compound are transfer RNAs (tRNAs), which it cleaves within the anticodon loop to produce tRNA-derived stress-induced small RNAs (tiRNAs) or tRNA halves.[2][3] These tiRNAs are not merely degradation products but are bioactive molecules that can modulate translation and participate in cellular stress responses.[2] Accurate and robust methods to assess this compound's ribonuclease activity are therefore essential for basic research into its physiological roles and for the development of therapeutic agents that target its activity in diseases such as cancer and neurodegenerative disorders.

This document provides detailed application notes and protocols for several key techniques used to measure the ribonuclease activity of this compound.

I. Fluorogenic Assays for High-Throughput Screening

Fluorogenic assays are highly sensitive and well-suited for high-throughput screening (HTS) of this compound inhibitors. These assays utilize a synthetic oligonucleotide substrate containing a fluorophore and a quencher in close proximity. Upon cleavage by this compound, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Data Presentation: Kinetic Parameters of Fluorogenic Substrates
Substratekcat/Km (M⁻¹s⁻¹)Notes
Dinucleotide version61The rate of cleavage increases with substrate length.[4]
Tetranucleotide version~305 (5-fold increase)Extending the substrate enhances catalytic efficiency.[4]
Hexanucleotide version~732 (12-fold increase)Longer substrates provide a more comprehensive interaction with the active site.[4]
Experimental Protocol: Fluorogenic Ribonuclease Assay

This protocol is adapted for a 96-well plate format suitable for HTS.

Materials:

  • Recombinant human this compound

  • Fluorogenic substrate (e.g., 6-FAM-dArUdAdA-6-TAMRA)

  • Assay Buffer: 100 mM MES-NaOH (pH 6.0), 100 mM NaCl

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute recombinant this compound to the desired final concentration (e.g., 100-400 nM) in Assay Buffer.

    • Dilute the fluorogenic substrate to the desired final concentration (e.g., 200 nM) in Assay Buffer. Protect from light.

    • For inhibitor screening, prepare a dilution series of the test compounds in Assay Buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the this compound solution.

    • For inhibitor studies, add 10 µL of the compound dilution (or vehicle control) to the respective wells and pre-incubate with this compound for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 525 nm emission for 6-FAM).

    • Monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • For inhibitor screening, calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for potent inhibitors by fitting the dose-response data to a suitable equation.

Mandatory Visualization: Workflow for a Biochemical HTS of this compound Inhibitors

HTS_Workflow cluster_prep Assay Preparation cluster_screen High-Throughput Screen cluster_analysis Data Analysis & Hit Identification Compound_Library Compound Library (e.g., 10 mM in DMSO) Dilution Compound Dilution Plate (e.g., 100 µM in Assay Buffer) Compound_Library->Dilution Serial Dilution Dispensing Dispense Compounds & this compound to 384-well plate Dilution->Dispensing ANG_Prep This compound Preparation (e.g., 2X concentration in Assay Buffer) ANG_Prep->Dispensing Substrate_Prep Fluorogenic Substrate Preparation (e.g., 2X concentration in Assay Buffer) Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Incubation Pre-incubation (15-30 min) Dispensing->Incubation Incubation->Reaction_Start Measurement Kinetic Fluorescence Reading (e.g., 30 min) Reaction_Start->Measurement Primary_Analysis Calculate % Inhibition Measurement->Primary_Analysis Hit_Selection Select Primary Hits (e.g., >50% Inhibition) Primary_Analysis->Hit_Selection Dose_Response IC50 Determination of Hits Hit_Selection->Dose_Response Hit_Confirmation Confirm Hits & Triage (e.g., remove false positives) Dose_Response->Hit_Confirmation

Caption: Workflow for a biochemical high-throughput screen of this compound inhibitors.

II. Ribosome-Stimulated this compound Nuclease Assay (RiSANA)

Recent studies have shown that the 80S ribosome significantly enhances this compound's ribonuclease activity towards tRNA. The RiSANA protocol recapitulates this activation in vitro, providing a more physiologically relevant assessment of this compound's function.

Experimental Protocol: RiSANA

This protocol involves the assembly of ribosomal complexes and subsequent analysis of tRNA cleavage.

Materials:

  • Recombinant human this compound

  • Purified 80S ribosomes (or 40S and 60S subunits)

  • In vitro transcribed or purified tRNA (e.g., tRNAAla)

  • mRNA fragment containing a start codon

  • RiSANA Buffer: 50 mM Tris-acetate (pH 7.5), 100 mM potassium acetate, 5 mM magnesium acetate, 1 mM DTT

  • Urea-PAGE supplies (acrylamide/bis-acrylamide solution, urea (B33335), TBE buffer)

  • RNA loading dye (e.g., containing formamide (B127407) and tracking dyes)

  • Nucleic acid stain (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Ribosome Complex Assembly:

    • In a reaction tube on ice, combine 80S ribosomes (e.g., 20 nM final concentration) and the mRNA fragment in RiSANA buffer.

    • Incubate at 37°C for 10 minutes to allow mRNA binding.

  • This compound Reaction:

    • Add this compound to the ribosome-mRNA complex to a final concentration of, for example, 10 nM.

    • Initiate the cleavage reaction by adding the substrate tRNA (e.g., 100 nM final concentration).

    • Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • As a negative control, run a parallel reaction without the 80S ribosome.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction at each time point by adding an equal volume of 2X RNA loading dye containing 8 M urea.

  • Denaturing PAGE Analysis:

    • Prepare a denaturing polyacrylamide gel (e.g., 15%) containing 7 M urea in 1X TBE buffer.

    • Heat the quenched samples at 70°C for 5 minutes and immediately place on ice.

    • Load the samples onto the gel and run at a constant power until the tracking dye reaches the bottom.

  • Visualization and Quantification:

    • Stain the gel with a nucleic acid stain (e.g., SYBR Gold) according to the manufacturer's instructions.

    • Visualize the gel using a gel imaging system. Full-length tRNA and the resulting tRNA halves will appear as distinct bands.

    • Quantify the band intensities using densitometry software to determine the extent of tRNA cleavage over time.

III. In Vitro tRNA Cleavage Assay

This is a direct and straightforward method to assess this compound's ability to cleave tRNA, which can be performed with or without the presence of the ribosome to compare basal versus stimulated activity.

Experimental Protocol: In Vitro tRNA Cleavage

Materials:

  • Recombinant human this compound

  • Purified total tRNA or a specific in vitro transcribed tRNA

  • Cleavage Buffer: 30 mM HEPES (pH 7.4), 30 mM NaCl

  • Urea-PAGE supplies

  • RNA loading dye

  • Nucleic acid stain or Northern blotting reagents

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the tRNA substrate (e.g., 1-2 µg) with Cleavage Buffer.

    • Add recombinant this compound to a final concentration of, for example, 0.5-1.0 µM.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Sample Analysis:

    • Stop the reaction and prepare the samples for denaturing PAGE as described in the RiSANA protocol.

    • Analyze the cleavage products by denaturing PAGE followed by nucleic acid staining.

    • For enhanced specificity and sensitivity, perform a Northern blot using a labeled probe specific for the tRNA of interest.

IV. Signaling Pathway Activated by this compound-Cleaved tRNA Halves

This compound-mediated cleavage of tRNA produces tiRNAs that are not just byproducts but active signaling molecules. One of the downstream effects of tiRNA production is the inhibition of apoptosis. Under cellular stress, this compound is activated and cleaves tRNA. The resulting tiRNAs can interact with cytochrome c, a key protein in the intrinsic apoptotic pathway. This interaction is thought to sequester cytochrome c, preventing the formation of the apoptosome and subsequent caspase activation, thereby promoting cell survival.[5][6]

Mandatory Visualization: this compound-tiRNA Mediated Inhibition of Apoptosis

Apoptosis_Inhibition cluster_stress Cellular Stress cluster_apoptosis Apoptotic Pathway Stress Stress (e.g., Oxidative, Hypoxia) ANG_Activation This compound Activation Stress->ANG_Activation Mitochondrion Mitochondrion Stress->Mitochondrion induces tRNA_Cleavage tRNA Cleavage ANG_Activation->tRNA_Cleavage tiRNA_Production tiRNA Production tRNA_Cleavage->tiRNA_Production Cytochrome_c_Release Cytochrome c Release tiRNA_Production->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) tiRNA_Production->Apoptosome_Formation inhibits Mitochondrion->Cytochrome_c_Release Cytochrome_c_Release->tiRNA_Production Cytochrome_c_Release->Apoptosome_Formation Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Apoptosome_Formation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-tiRNA mediated inhibition of apoptosis.

V. Data Presentation: this compound Inhibitors

The development of small molecule inhibitors of this compound's ribonuclease activity is a promising therapeutic strategy. High-throughput screening campaigns have identified several compounds with inhibitory activity.

Data Table: Examples of this compound Inhibitors
CompoundKi / IC50Assay TypeReference
NCI 65828Ki = 81 µMFluorogenic Assay[7]
Placental Ribonuclease Inhibitor (PRI)Ki < 1 fMNot specified[6]
RNase 4IC50 ~20 nM (in translation inhibition assay)Cell-free translation assay[8]
RNase AIC50 ~24 nM (in translation inhibition assay)Cell-free translation assay[8]

Note: The IC50 values for RNase 4 and RNase A in the translation inhibition assay reflect a general, non-specific RNase activity that can halt translation, and they are not specific inhibitors of this compound's unique functions. PRI is a natural, potent protein inhibitor of this compound.

Conclusion

The methods described provide a comprehensive toolkit for assessing the ribonuclease activity of this compound. The choice of assay depends on the specific research question. Fluorogenic assays are ideal for high-throughput screening of inhibitors, while the RiSANA and direct tRNA cleavage assays offer more physiologically relevant insights into this compound's function and regulation. Understanding the downstream signaling effects of this compound's RNase activity, such as the inhibition of apoptosis by tiRNAs, opens new avenues for therapeutic intervention in a variety of diseases.

References

Application Notes and Protocols: Evaluating Angiogenin's Role in Tumor Growth Using Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a potent pro-angiogenic protein implicated in the growth and metastasis of various cancers.[1][2][3] Its role in promoting neovascularization makes it a compelling target for anti-cancer therapies.[4][5][6] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a critical tool for in vivo evaluation of the function of molecules like this compound and the efficacy of potential inhibitors.[7][8][9] These models allow for the study of tumor growth and angiogenesis in a living system, providing valuable preclinical data.[8][9]

These application notes provide detailed protocols for utilizing subcutaneous xenograft models to investigate the role of this compound in tumor progression and to assess the anti-tumor activity of this compound inhibitors.

Key Concepts

  • Angiogenesis: The formation of new blood vessels from pre-existing ones, a process essential for tumor growth beyond a few millimeters.[10][11][12]

  • Xenograft Model: An in vivo model where tissues or cells from one species (e.g., human tumor cells) are transplanted into a different species (e.g., immunodeficient mice).[7][8][13]

  • Microvessel Density (MVD): A quantitative measure of the density of blood vessels in a tumor, often used as an indicator of angiogenesis.[10][14][15][16]

Data Presentation

Table 1: Effect of this compound Expression on Tumor Growth in Xenograft Models
Cell LineThis compound Expression StatusMean Tumor Volume (mm³) ± SDFold Change vs. ControlReference
UROtsaOverexpression (UROtsa-ANG clone 7)Not explicitly stated, but growth was enhancedIncreased[1]
T24Knockdown (shANG)Not explicitly stated, but growth was suppressedDecreased[1]
HeLaKnockdown (shANG)Not explicitly stated, but growth was suppressedDecreased[1]
Table 2: Effect of this compound Inhibitor (N65828) on Tumor Growth in Xenograft Models
Cell LineTreatment GroupMean Tumor Volume (mm³) ± SD (at 6 weeks)% Inhibition vs. ControlReference
T24Control (PBS)~1400-[1]
T24N65828 (4 mg/kg)~800~43%[1]
T24N65828 (8 mg/kg)~500~64%[1]
HeLaControl (PBS)~1200-[1]
HeLaN65828 (4 mg/kg)~700~42%[1]
HeLaN65828 (8 mg/kg)~400~67%[1]
Table 3: Effect of this compound Expression on Microvessel Density (MVD) in Xenograft Tumors
Cell LineThis compound Expression StatusMean MVD (vessels/field) ± SD% Change vs. ControlP-valueReference
UROtsaOverexpression (UROtsa-ANG clone 7)Not explicitly stated60% IncreaseP=0.001[1]
T24Knockdown (shANG)Not explicitly stated40% DecreaseP=0.0077[1]
HeLaKnockdown (shANG)Not explicitly stated40% DecreaseP=0.029[1]

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Tumors

This protocol describes the subcutaneous injection of human cancer cells into immunodeficient mice to establish tumors.[8][9][17][18]

Materials:

  • Human cancer cell line of interest (e.g., T24, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Matrigel (optional, can enhance tumor take rate)[17]

  • Immunodeficient mice (e.g., athymic nude, SCID)

  • Syringes and needles (23-25 gauge)

  • Anesthetic for mice (e.g., ketamine/xylazine)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture cancer cells in appropriate complete medium to ~80-90% confluency.

    • Harvest cells using standard cell culture techniques (e.g., trypsinization).

    • Wash the cells with sterile PBS or HBSS and perform a cell count to determine viability (should be >90%).[18]

    • Resuspend the cells in sterile PBS or HBSS at the desired concentration (e.g., 1 x 10⁶ cells in 100 µL). If using Matrigel, resuspend cells in a 1:1 mixture of medium and Matrigel on ice.[17][18]

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved animal care protocols.

    • Disinfect the injection site (typically the dorsal flank) with 70% ethanol.[18]

    • Gently lift the skin and subcutaneously inject the cell suspension (e.g., 100-200 µL) into the flank.[17]

    • Slowly withdraw the needle to prevent leakage of the cell suspension.[17]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor appearance. Tumors are typically palpable 2-3 weeks after implantation.[18]

    • Once tumors are established, measure their dimensions (length and width) with calipers 2-3 times per week.[19]

    • Calculate tumor volume using the formula: Volume = (width)² x (length) / 2.[19]

    • Monitor animal health and adhere to ethical guidelines for humane endpoints (e.g., tumor size limits).

Protocol 2: Administration of this compound Inhibitors

This protocol outlines the administration of a therapeutic agent, such as the this compound inhibitor N65828, to tumor-bearing mice.[1]

Materials:

  • Tumor-bearing mice from Protocol 1

  • This compound inhibitor (e.g., N65828)

  • Vehicle control (e.g., sterile PBS)

  • Syringes and needles for injection

Procedure:

  • Group Allocation: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomly assign mice to treatment and control groups.

  • Treatment Administration:

    • Prepare the inhibitor at the desired concentrations in a suitable vehicle.

    • Administer the inhibitor or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection).[1]

    • Follow the prescribed dosing schedule (e.g., daily, twice weekly).

  • Data Collection:

    • Continue to monitor tumor volume and animal health as described in Protocol 1.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Protocol 3: Immunohistochemical Analysis of Microvessel Density

This protocol details the staining of tumor sections for the endothelial cell marker CD31 to quantify MVD.[20][21][22]

Materials:

  • Excised tumor tissues

  • Formalin and paraffin (B1166041) for tissue fixation and embedding

  • Microtome

  • Microscope slides

  • Xylene and graded alcohols for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody: anti-CD31 antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin (B73222) for counterstaining

  • Microscope and image analysis software

Procedure:

  • Tissue Processing:

    • Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on slides.[21]

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin, followed by rehydration through a series of graded alcohols to water.[20][21]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer.[20]

  • Immunohistochemical Staining:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide.[20]

    • Block non-specific binding with a blocking solution.[20]

    • Incubate sections with the primary anti-CD31 antibody.[20]

    • Wash and incubate with the HRP-conjugated secondary antibody.[20]

    • Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.[20]

    • Counterstain with hematoxylin to visualize cell nuclei.[20]

  • Quantification of MVD:

    • Scan the stained slides under a microscope.

    • Identify "hot spots" of high vascular density at low magnification.[10][15]

    • At high magnification (e.g., 200x), count the number of CD31-positive vessels in several fields of view within the hot spots.[10][15]

    • Express MVD as the average number of vessels per unit area (e.g., vessels/mm²).[20]

Visualization of Pathways and Workflows

Angiogenin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (ANG) Receptor Receptor This compound->Receptor Binds ERK1_2 ERK1/2 Receptor->ERK1_2 Activates p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Phosphorylation MMP2_Gene MMP2 Gene p_ERK1_2->MMP2_Gene Activates Transcription MMP2_mRNA MMP2 mRNA MMP2_Gene->MMP2_mRNA Transcription MMP2 MMP2 MMP2_mRNA->MMP2 Translation Angiogenesis Angiogenesis & Tumor Growth MMP2->Angiogenesis Promotes

Caption: this compound signaling pathway promoting tumor angiogenesis.

Xenograft_Workflow A 1. Cell Culture (e.g., T24, HeLa) B 2. Cell Preparation & Subcutaneous Injection A->B C 3. Tumor Establishment & Measurement B->C D 4. Group Assignment (Treatment vs. Control) C->D E 5. Administration of ANG Inhibitor/Vehicle D->E F 6. Continued Tumor Measurement E->F G 7. Tumor Excision & Analysis F->G H 8. Data Analysis (Tumor Volume, MVD) G->H

Caption: Experimental workflow for xenograft model studies.

References

Application Notes and Protocols for Studying Angiogenin in Motor Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenin (ANG) is a secreted ribonuclease with a crucial role in neuroprotection and neurite outgrowth. Mutations in the ANG gene have been linked to amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. Studying the function of this compound in motor neuron cultures is pivotal for understanding its physiological roles and its involvement in pathological conditions like ALS. These application notes provide detailed protocols for investigating the effects of this compound on motor neuron survival, signaling pathways, and gene expression.

Data Presentation

The following tables summarize quantitative data from studies on the effects of this compound in motor neuron cultures.

Table 1: Effect of this compound on Motor Neuron Survival Under Stress

Cell TypeStressorThis compound ConcentrationOutcome MeasureResultReference
Primary Mouse Motor NeuronsAMPA (50 µM, 24h)100 ng/mLMotor Neuron SurvivalSignificant protection against excitotoxicity[1]
Primary Mouse Motor NeuronsTunicamycin (B1663573) (500 nM)100 ng/mLMotor Neuron SurvivalProtection against ER stress-induced injury[1]
P19-derived Motor NeuronsHypoxiaNot specifiedCell DeathWild-type hANG protected against hypoxia-induced cell death, while ALS-associated variants did not[2]
NSC-34 CellsSerum WithdrawalNot specifiedThis compound ExpressionIncreased this compound protein expression and secretion[3]
SH-SY5Y CellsMPP+VariesCell Death (LDH release)Dose-dependent reduction in cell death[4]
SH-SY5Y CellsRotenone (0.2 µM)100 nMCell ViabilityReduced rotenone-induced toxicity[4]

Table 2: Key Signaling Molecules Modulated by this compound in Motor Neurons

Cell TypeSignaling MoleculeMethod of DetectionObservationReference
Primary Mouse Motor NeuronsAkt-1Western Blot (Ser473-phospho-specific antibody)Activation (phosphorylation) 3 hours after this compound treatment[1]
NSC-34 CellsAkt-1Not specifiedWild-type ANG activated Akt-1, while the K40I mutant did not[1]
Motor NeuronsPI-3-Kinase/AktNot specifiedNeuroprotective activity of this compound is dependent on this pathway[1][5]
Motor NeuronsERK1/2Not specifiedThis compound can positively modulate ERK1/2 signaling[1][6]

Experimental Protocols

Primary Motor Neuron Culture

This protocol describes the isolation and culture of primary motor neurons from embryonic mouse spinal cords, a method crucial for studying neuronal processes in a native-like environment.[7][8][9]

Materials:

  • E13 C57BL/6 mouse embryos[1]

  • Ham's F10 medium (Invitrogen)

  • Trypsin

  • Complete medium (specific composition varies, but often contains horse serum, glucose, and glutamine)

  • 0.4% Bovine Serum Albumin (BSA)

  • 0.1 mg/mL DNase I (Sigma)

  • Poly-D-lysine or other appropriate coating substrates[8]

  • Culture plates/dishes

Procedure:

  • Dissect the spinal cords from E13 mouse embryos.

  • Isolate the ventral horns under a dissecting microscope.

  • Pool the ventral horn tissue and incubate in trypsin solution in Ham's F10 medium to dissociate the tissue.

  • Stop the trypsinization by adding complete medium.

  • Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in complete medium containing 0.4% BSA and 0.1 mg/mL DNase I.

  • Plate the cells at a density of 5 x 10^4 cells/mL on plates pre-coated with a suitable substrate like poly-D-lysine.[1][8]

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • After 7 days in culture, the motor neurons are well-differentiated and ready for experimental treatments.[1]

This compound Treatment and Stress Induction

This protocol outlines how to treat cultured motor neurons with recombinant this compound and induce cellular stress to study its neuroprotective effects.

Materials:

  • Cultured motor neurons (primary or cell lines)

  • Human recombinant this compound protein (e.g., from R&D Systems)

  • Stress-inducing agents (e.g., AMPA for excitotoxicity, Tunicamycin for ER stress, or hypoxia chamber)

  • PI-3-Kinase inhibitor (e.g., wortmannin)

  • Vehicle control (e.g., sterile PBS or culture medium)

Procedure:

  • Prepare a stock solution of human recombinant this compound in a suitable buffer.

  • For neuroprotection assays, co-treat the 7-day old motor neuron cultures with the stressor and this compound. For example:

    • Excitotoxicity: Add AMPA to a final concentration of 50 µM and this compound to a final concentration of 100 ng/mL.[1]

    • ER Stress: Add tunicamycin to a final concentration of 500 nM and this compound to a final concentration of 100 ng/mL.[1]

    • Hypoxia: Place the cultures in a hypoxic chamber with controlled oxygen levels (e.g., 1% O2) with or without this compound in the medium.[10][11]

  • To investigate signaling pathways, the PI-3-Kinase inhibitor wortmannin (B1684655) can be added at a concentration of 100 nM along with this compound and the stressor.[1]

  • Include appropriate controls: vehicle-treated cells, cells treated with the stressor alone, and cells treated with this compound alone.

  • Incubate for the desired period (e.g., 24 hours for survival assays).[1]

  • Proceed with cell viability assays or other downstream analyses.

Immunocytochemistry for this compound and Neuronal Markers

This protocol details the staining of motor neuron cultures to visualize this compound localization and neuronal morphology.[12][13][14]

Materials:

  • Cultured motor neurons on coverslips or in imaging plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA or normal goat serum in PBS)

  • Primary antibodies (e.g., anti-angiogenin, anti-MAP2, anti-Islet1, anti-ChAT)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fix the cultured motor neurons with 4% PFA for 15-30 minutes at room temperature.[12][14]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5-10 minutes.

  • Wash with PBS and mount the coverslips on microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Western Blotting for this compound and Signaling Proteins

This protocol describes the detection of this compound and key signaling proteins like Akt in motor neuron lysates.[15][16][17]

Materials:

  • Cultured motor neurons

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-angiogenin, anti-Akt, anti-phospho-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lyse the cultured motor neurons in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil for 5 minutes.[15]

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three to five times with TBST.[15][16]

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three to five times with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

RT-qPCR for this compound Gene Expression

This protocol allows for the quantification of this compound mRNA levels in motor neurons.[18]

Materials:

  • Cultured motor neurons

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR primers for this compound and a reference gene (e.g., GAPDH, Actin)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Procedure:

  • Harvest the motor neurons and extract total RNA using an RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the this compound gene, normalized to the reference gene.

Cell Viability Assays

These assays are used to quantify the neuroprotective effects of this compound.

  • Trypan Blue Exclusion Assay: A simple method to count viable cells.

    • Gently detach the cells from the culture plate.

    • Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Load the mixture onto a hemocytometer.

    • Count the number of unstained (viable) and stained (non-viable) cells under a microscope.

    • Calculate the percentage of viable cells.

  • MTT Assay: A colorimetric assay that measures metabolic activity.[2]

    • Add MTT solution to the culture wells and incubate for a few hours.

    • Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.[4][19]

    • Collect the culture medium.

    • Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH in the medium.

    • The amount of LDH released is proportional to the number of dead cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.[20][21][22]

    • Add the CellTiter-Glo® reagent directly to the culture wells.

    • The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.

    • Measure the luminescence using a luminometer.

Visualizations

Signaling Pathway of this compound in Motor Neurons

Angiogenin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang This compound Receptor Putative Receptor (170 kDa) Ang->Receptor Binds Actin α-Actin (42 kDa) Ang->Actin Binds ERK ERK1/2 Ang->ERK Modulates tRNA tRNA Ang->tRNA Cleaves rRNA rRNA Transcription Ang->rRNA Nuclear Translocation PI3K PI-3 Kinase Receptor->PI3K Activates Actin->PI3K Akt Akt PI3K->Akt Activates Survival Cell Survival & Neuroprotection Akt->Survival ERK->Survival tiRNA tiRNA tRNA->tiRNA Translation Protein Synthesis Inhibition tiRNA->Translation Neuroprotection_Workflow cluster_assays Viability Assays Culture Culture Primary Motor Neurons (7 days) Treatment Treat with this compound + Stressor (e.g., AMPA) Culture->Treatment Incubation Incubate for 24 hours Treatment->Incubation Viability Assess Cell Viability Incubation->Viability Trypan Trypan Blue Viability->Trypan MTT MTT Assay Viability->MTT LDH LDH Release Viability->LDH Analysis Data Analysis and Comparison Trypan->Analysis MTT->Analysis LDH->Analysis ANG_ALS_Logic cluster_functions Cellular Functions WT_ANG Wild-Type this compound Ribonuclease Ribonucleolytic Activity WT_ANG->Ribonuclease Signaling PI3K/Akt Signaling WT_ANG->Signaling Neurite Neurite Outgrowth WT_ANG->Neurite Mutant_ANG ALS-associated Mutant this compound Mutant_ANG->Ribonuclease Reduced Mutant_ANG->Signaling Fails to activate Neuroprotection Neuroprotection Ribonuclease->Neuroprotection Signaling->Neuroprotection MotorNeuron Motor Neuron Survival Neuroprotection->MotorNeuron Promotes Neurite->MotorNeuron ALS ALS Pathogenesis MotorNeuron->ALS Loss contributes to

References

Application Notes and Protocols: Angiogenin in Tissue Engineering and Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a potent 14.2-kDa polypeptide that stimulates the formation of new blood vessels, a process known as angiogenesis.[1] As a member of the ribonuclease (RNase) A superfamily, it is unique among angiogenic factors for its enzymatic activity.[2][3] Angiogenesis is a critical process in both normal physiological functions, such as wound healing and tissue repair, and pathological conditions like tumor growth.[4][5] In the context of tissue engineering and regenerative medicine, the ability to promote vascularization is often the limiting factor for the size and complexity of engineered tissues.[6][7] Insufficient blood supply leads to hypoxia and nutrient deprivation, ultimately causing graft failure.[8] this compound's role in stimulating endothelial cell proliferation, migration, and the formation of tubular structures makes it a promising therapeutic agent for enhancing tissue regeneration and accelerating the healing of acute and chronic wounds.[2][9][10]

These application notes provide an overview of this compound's mechanisms, its application in various models, and detailed protocols for its experimental use.

Application Notes

Mechanism of Action

This compound exerts its pro-angiogenic effects through a multi-step process involving receptor binding, cellular internalization, and nuclear translocation.[2][11]

  • Receptor Binding & Internalization: ANG binds to a putative 170-kDa receptor on the surface of endothelial cells, as well as to actin on both endothelial and smooth muscle cells.[2][10][12] This interaction initiates receptor-mediated endocytosis.

  • Signal Transduction: Upon binding, ANG activates several intracellular signaling cascades crucial for cell growth and neovascularization. Key pathways activated include the extracellular signal-related kinase 1/2 (ERK1/2) and the PI3K/Akt pathways.[9] Activation of these pathways is essential for promoting cell proliferation, survival, and invasion.[2]

  • Nuclear Translocation & Ribonucleolytic Activity: Following internalization, this compound translocates to the nucleus, a step that is critical for its angiogenic activity.[2][11] In the nucleus, ANG stimulates ribosomal RNA (rRNA) transcription, which modulates protein synthesis to support cell growth and proliferation.[2][10] Its ribonucleolytic activity, though weaker than that of pancreatic RNase A, is essential for its function.[2]

  • Extracellular Matrix (ECM) Remodeling: ANG signaling can upregulate the expression of matrix metallopeptidase-2 (MMP2) via the ERK1/2 pathway.[11] MMPs are enzymes that degrade the basement membrane and extracellular matrix, a necessary step for allowing endothelial cells to migrate and invade surrounding tissue to form new vessels.[2][11]

Role in Wound Healing

Wound healing is a complex, phased process involving hemostasis, inflammation, proliferation, and remodeling.[12] Angiogenesis is a cornerstone of the proliferation phase, supplying the necessary oxygen and nutrients to the regenerating tissue.[4][13][14]

This compound contributes significantly to this process by:

  • Inducing Angiogenesis: It directly stimulates the migration, growth, and differentiation of endothelial cells to form new capillaries within the wound bed.[9][12] High levels of ANG have been measured in wound fluids, and neutralizing ANG in these fluids reduces their angiogenic potential.[12]

  • Activating Fibroblasts: ANG activates fibroblasts, prompting them to produce essential ECM proteins like collagen, fibrin, and fibronectin.[9][12][15] This provides the necessary scaffold for cell infiltration and tissue reconstruction.[15]

  • Modulating Inflammation: this compound can stimulate blood cells to produce and release both pro- and anti-inflammatory cytokines, suggesting it may act as a homeostatic factor that helps regulate the inflammatory phase of healing.[12]

Applications in Tissue Engineering

The success of many tissue engineering strategies hinges on the rapid vascularization of the implanted construct.[16][17] this compound is being explored as a key bioactive molecule to address this challenge.

  • Skin Tissue Engineering: this compound can be incorporated into scaffolds, such as heparinized collagen-chitosan scaffolds, to serve as a dermal substitute.[18] These delivery systems can enhance angiogenesis, promote healing, and improve the integration of the engineered tissue.[18]

  • Bone Regeneration: Angiogenesis and osteogenesis are tightly coupled processes.[19][20] New blood vessels deliver oxygen, nutrients, and osteoprogenitor cells to the site of a bone defect.[19][21] Studies have shown that this compound-loaded scaffolds enhance the proliferation and adhesion of endothelial cells, suggesting a potent role in promoting vascularized bone regeneration.[19]

  • Delivery Systems: To overcome the short half-life of growth factors like ANG in vivo, various controlled-release delivery systems are employed.[6][22] These include hydrogels, porous scaffolds, and nanoparticles that protect the protein and ensure its sustained release at the target site.[18][23][24][25] For example, a 0.0025% this compound gel has been shown to have pronounced wound healing effects in preclinical models.[26]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound and other angiogenic factors in wound healing and tissue engineering.

Table 1: Efficacy of Angiogenic Factors in Preclinical Wound Healing Models

Model System Treatment Group Key Finding Percent Improvement / Value Reference
Diabetic Rat (8mm excisional wound) Low (1 w%) SLan Hydrogel Accelerated wound closure at Day 14 76.2% wound contraction (vs. 64.5% for PBS control) [22]
Diabetic Rat (8mm excisional wound) High (4 w%) SLan Hydrogel Accelerated wound closure at Day 14 74.5% wound contraction (vs. 64.5% for PBS control) [22]
Rat (alloxan-induced diabetes) Recombinant human this compound Reduced chronic wound healing time Healing time of ~19 days (vs. ~25 days for control) [27]

| Mouse (PLGA/VEGF nanoparticles in scaffold) | VEGF Nanoparticles | Increased endothelial cells in vivo | Up to 7.5-times more endothelial cells vs. free VEGF |[24][28] |

Table 2: this compound Concentrations and Delivery Systems in Experimental Studies

Delivery System Bioactive Agent Concentration / Dose Application Reference
Topical Gel Recombinant Human this compound 0.0025% Excisional, incisional, and burn wound models in rats [26]
Collagen-Chitosan Scaffold This compound Not specified Dermal substitute in rat wound model [18]
Hydrogel Pellet (implant) G85R/G86R ANG (mutant) 100 ng/pellet Rabbit cornea angiogenesis assay [3]

| ABCB5+ Stromal Precursors (cell-based) | this compound (secreted) | Not specified | Diabetic wound healing in db/db mice |[29] |

Visualizations: Pathways and Workflows

Angiogenin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_response Cellular Response ANG This compound (ANG) Receptor 170-kDa Receptor / Actin ANG->Receptor Binding ANG_endo ANG_endo Receptor->ANG_endo Endocytosis PI3K PI3K Receptor->PI3K Activation ERK ERK Receptor->ERK Activation ANG_nuc Nuclear ANG rRNA rRNA Transcription ANG_nuc->rRNA Proliferation Proliferation & Survival rRNA->Proliferation Migration Migration & Invasion Proliferation->Migration Tube Tube Formation ECM ECM Degradation Migration->Tube Tube->ECM ANG_endo->ANG_nuc Translocation ERK->Proliferation MMP2 MMP2 ERK->MMP2 Akt Akt Akt->Proliferation MMP2->ECM

Wound_Healing_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Application cluster_monitoring Monitoring & Analysis A1 Induce Diabetes in Rats (e.g., Streptozotocin) A2 Create Full-Thickness Excisional Wound (e.g., 8mm) A1->A2 B1 Divide into Groups: 1. ANG Hydrogel 2. Control Hydrogel 3. Saline (PBS) A2->B1 Randomize B2 Apply Topical Treatment to Wound Bed B1->B2 B3 Cover with Occlusive Dressing (e.g., Tegaderm) B2->B3 C1 Photograph Wounds at Regular Intervals (Days 0, 3, 7, 14, 21) B3->C1 Begin Monitoring C2 Measure Wound Area (Contraction Percentage) C1->C2 C3 Sacrifice Subsets of Animals at Key Time Points C4 Harvest Tissue for Histology (H&E, Masson's Trichrome) C3->C4 C5 Immunostaining for Angiogenesis (e.g., CD31) C4->C5

Angiogenin_Wound_Healing_Role cluster_direct Direct Cellular Effects cluster_process Physiological Processes cluster_outcome Overall Outcome ANG This compound EC Endothelial Cells ANG->EC Stimulates Fibro Fibroblasts ANG->Fibro Activates Angio Angiogenesis EC->Angio Migrate Cell Migration & Proliferation EC->Migrate ECM_Prod ECM Production (Collagen, Fibrin) Fibro->ECM_Prod Outcome Accelerated Wound Closure Angio->Outcome ECM_Prod->Outcome Migrate->Outcome

ANG_Delivery_Strategies cluster_systems Delivery Systems cluster_properties Key Properties cluster_application Therapeutic Application ANG This compound (ANG) Hydrogel Hydrogels ANG->Hydrogel Incorporated into Scaffold Porous Scaffolds (Collagen, PLGA) ANG->Scaffold Incorporated into Cells Cell-Based Delivery (e.g., Stromal Cells) ANG->Cells Incorporated into Release Sustained & Controlled Release Hydrogel->Release Protection Protection from Degradation Hydrogel->Protection Scaffolding Structural Support for Cells Hydrogel->Scaffolding Scaffold->Release Scaffold->Protection Scaffold->Scaffolding Cells->Release Cells->Protection Cells->Scaffolding Application Enhanced Tissue Regeneration & Wound Healing Release->Application Protection->Application Scaffolding->Application

Experimental Protocols

Protocol 1: In Vivo Diabetic Rat Excisional Wound Model

This protocol is adapted from methodologies used to assess the efficacy of pro-angiogenic hydrogels on wound healing in a diabetic animal model.[22][30]

1. Materials & Reagents:

  • Recombinant Human this compound (rhANG)

  • Hydrogel vehicle (e.g., self-assembling peptide hydrogel, hyaluronic acid-based)

  • Streptozotocin (STZ) for diabetes induction

  • Citrate buffer (for STZ)

  • 8mm biopsy punch

  • Surgical scissors, forceps

  • Anesthesia (e.g., isoflurane)

  • Transparent occlusive dressing (e.g., Tegaderm™)

  • Digital camera with a ruler for scale

  • Phosphate Buffered Saline (PBS)

  • Tissue fixation and processing reagents (formalin, paraffin)

2. Procedure:

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of STZ (e.g., 65 mg/kg) to adult male rats.

    • Monitor blood glucose levels 72 hours post-injection. Animals with blood glucose >250 mg/dL are considered diabetic and included in the study.

  • Wounding Procedure:

    • Anesthetize the diabetic rat. Shave the dorsal surface and sterilize the skin.

    • Create two full-thickness 8mm circular wounds on the dorsum using a sterile biopsy punch.

  • Treatment Application:

    • Randomly assign animals to treatment groups (e.g., rhANG-loaded hydrogel, vehicle hydrogel control, PBS control).

    • Topically apply a defined volume (e.g., 50 µL) of the assigned treatment directly to the wound bed.

    • Cover the wound with a transparent occlusive dressing to prevent contamination and desiccation.

  • Monitoring and Measurement:

    • Monitor animals daily for signs of infection or distress.

    • On days 0, 3, 7, 10, 14, and 21, anesthetize the animal and remove the dressing.

    • Place a ruler next to the wound and capture a digital photograph.

    • Measure the wound area using image analysis software (e.g., ImageJ). Calculate wound contraction as: [(Area_Day0 - Area_DayX) / Area_Day0] * 100%.

  • Tissue Collection and Analysis:

    • At predetermined endpoints (e.g., Day 7 and Day 21), euthanize a subset of animals from each group.

    • Excise the entire wound, including a margin of surrounding healthy skin.

    • Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the tissue and perform histological staining (e.g., Hematoxylin & Eosin for general morphology, Masson's Trichrome for collagen deposition).

    • Perform immunohistochemistry for angiogenesis markers (e.g., CD31) to quantify vessel density.

Protocol 2: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to promote the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.

1. Materials & Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Basement Membrane Extract (BME), such as Matrigel®

  • Endothelial Cell Growth Medium (EGM-2)

  • Basal medium (EBM-2) for starvation

  • Recombinant Human this compound (rhANG)

  • VEGF (as a positive control)

  • 96-well culture plate (pre-chilled)

2. Procedure:

  • Plate Coating:

    • Thaw BME on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.

  • Cell Preparation:

    • Culture HUVECs in EGM-2 until they reach ~80% confluency.

    • Starve the cells by replacing the growth medium with basal medium (EBM-2) containing 0.5% FBS for 4-6 hours prior to the assay.

    • Harvest the cells using trypsin and resuspend them in basal medium. Count the cells and adjust the concentration to 1.5-2.0 x 10^5 cells/mL.

  • Treatment and Seeding:

    • Prepare treatment solutions in basal medium: rhANG at various concentrations (e.g., 1, 10, 100 ng/mL), VEGF (e.g., 50 ng/mL) as a positive control, and basal medium alone as a negative control.

    • Add 100 µL of the cell suspension to 100 µL of the treatment solution and mix gently.

    • Seed 100 µL of the final cell suspension (containing 1.5-2.0 x 10^4 cells) onto the polymerized BME in each well.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

    • Monitor the formation of tube-like structures using an inverted microscope at regular intervals.

    • Capture images of the tube networks once they are well-formed.

  • Quantification:

    • Analyze the captured images using image analysis software with an angiogenesis plugin (e.g., ImageJ).

    • Quantify parameters such as the total number of junctions, total tube length, and the number of meshes to assess the extent of tube formation.[31]

Protocol 3: In Vivo Rabbit Cornea Angiogenesis Assay

This classic assay provides a quantitative in vivo assessment of neovascularization in an otherwise avascular tissue.[3]

1. Materials & Reagents:

  • Adult New Zealand White rabbits

  • Hydron (poly-HEMA) casting solution

  • Sucralfate (B611045) pellets with or without rhANG

  • Anesthesia (topical and systemic)

  • Slit-lamp biomicroscope

  • Surgical microscope and fine forceps

2. Procedure:

  • Pellet Preparation:

    • Prepare Hydron pellets containing the test substance. Mix rhANG (e.g., 100 ng) with sucralfate and incorporate it into the Hydron solution before polymerization. Prepare control pellets without rhANG.

    • Allow the pellets to dry into small, implantable discs.

  • Surgical Implantation:

    • Anesthetize the rabbit systemically and apply a topical anesthetic to the eye.

    • Under a surgical microscope, create a small, mid-stromal pocket in the cornea, approximately 2 mm from the limbus (the edge of the cornea).

    • Using fine forceps, carefully insert a single prepared pellet into the corneal pocket.

  • Monitoring Angiogenesis:

    • Examine the eyes daily using a slit-lamp biomicroscope.

    • Record the first day that new vessel sprouts are observed growing from the limbal plexus towards the pellet.

    • On a set day (e.g., Day 7 or Day 10), perform a comprehensive examination.

  • Quantification:

    • Measure the maximum vessel length (L) extending from the limbus toward the pellet.

    • Measure the number of clock hours (C) of the limbus that contain neovascularization.

    • Calculate an angiogenic index using a formula, for example: Index = 0.2 * π * L (mm) * C (clock hours).

    • Compare the indices between the rhANG-treated and control groups to determine the angiogenic potency.

References

Troubleshooting & Optimization

Technical Support Center: Recombinant Angiogenin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of recombinant angiogenin, with a focus on resolving issues related to low yield.

Frequently Asked Questions (FAQs)

Q1: What are the common expression systems for recombinant this compound, and what are the expected yields?

Recombinant this compound is commonly expressed in both Escherichia coli and Pichia pastoris. Expression in E. coli often leads to high expression levels, but the protein is frequently found in insoluble inclusion bodies.[1] Expression in Pichia pastoris can produce soluble, correctly folded, and secreted this compound, with reported yields of up to 30 mg/L.[2][3][4] In contrast, purification from human adenocarcinoma cell line supernatants has yielded approximately 0.5 µg/L.[5][6]

Q2: My this compound is expressed in E. coli as inclusion bodies. What is the general strategy to purify it?

Purification from inclusion bodies is a multi-step process that involves cell lysis, inclusion body isolation and washing, solubilization of the aggregated protein, and refolding of the solubilized protein to its active conformation.[4] This is a common challenge, and specific protocols for each step are provided in the troubleshooting section below.

Q3: What purification methods are most effective for this compound?

Due to its basic isoelectric point (pI > 9.5), cation-exchange chromatography is a highly effective purification step.[5][6] Heparin affinity chromatography is also commonly used, as this compound is a heparin-binding protein.[7][8] Reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed for final polishing.[1]

Q4: How can I minimize proteolytic degradation of this compound during purification?

Proteolytic degradation can be a significant contributor to low yields. It is crucial to work at low temperatures (4°C) and to add a cocktail of protease inhibitors to your lysis buffer.[9][10] The use of protease-deficient E. coli strains can also be beneficial.

Q5: What are some common contaminants in recombinant this compound preparations?

When purifying from E. coli, common contaminants can include host cell proteins, particularly chaperones if the protein is partially soluble, and other nucleic acid-binding proteins that may co-elute during ion-exchange or heparin affinity chromatography.[11] Endotoxins are also a significant concern for downstream applications and should be monitored.[12]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to a low yield of purified recombinant this compound.

Problem 1: Low or No Expression of Recombinant this compound

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Codon Usage The codon usage of the human this compound gene may not be optimal for the chosen expression host (e.g., E. coli).
Solution: Synthesize the gene with codons optimized for your expression system.
Toxicity of this compound to the Host Overexpression of this compound, which has ribonuclease activity, can be toxic to the host cells, leading to poor growth and low expression.
Solution: Use a tightly regulated promoter system (e.g., pBAD) and consider co-expression with a ribonuclease inhibitor. For T7-based systems, use a host strain that expresses T7 lysozyme (B549824) (e.g., BL21(DE3)pLysS) to reduce basal expression.[13]
Inefficient Transcription or Translation mRNA secondary structure or inefficient ribosome binding can limit protein production.
Solution: Modify the 5' untranslated region of the gene to minimize secondary structure and ensure a strong ribosome binding site.[13]
Plasmid Instability The expression plasmid may be unstable, leading to a loss of the gene in the cell population.
Solution: Ensure consistent antibiotic selection throughout cell culture.
Problem 2: this compound is Expressed but is Insoluble (Inclusion Bodies)

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Expression Rate Rapid, high-level expression often overwhelms the cellular folding machinery, leading to aggregation.
Solution: Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., IPTG).[14][15]
Incorrect Disulfide Bond Formation This compound has three disulfide bonds that are critical for its structure and function. The reducing environment of the E. coli cytoplasm prevents their formation.
Solution: The protein must be refolded in vitro under conditions that promote correct disulfide bond formation. This typically involves a redox system, such as a mixture of reduced and oxidized glutathione (B108866).[16]
Hydrophobic Interactions Exposed hydrophobic patches on folding intermediates can lead to aggregation.
Solution: Include additives in the refolding buffer that can suppress aggregation, such as L-arginine, polyethylene (B3416737) glycol (PEG), or low concentrations of mild detergents.
Problem 3: Low Recovery After Inclusion Body Solubilization and Refolding

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Solubilization The denaturant concentration may be insufficient to fully solubilize the aggregated protein.
Solution: Ensure complete solubilization using strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GdnHCl).[14][17]
Protein Precipitation During Refolding Rapid removal of the denaturant can cause the protein to aggregate rather than refold correctly.
Solution: Employ a gradual refolding method such as dialysis or pulsed dilution to slowly remove the denaturant.[18] Refold at a low protein concentration (typically < 0.1 mg/mL).[4]
Incorrect Refolding Buffer Conditions The pH, ionic strength, or redox potential of the refolding buffer may not be optimal for this compound.
Solution: Optimize the refolding buffer. For this compound, a slightly alkaline pH (e.g., 8.0-8.5) is often beneficial. Include a redox couple like glutathione (GSH/GSSG) to facilitate correct disulfide bond formation.[16]
Problem 4: Low Yield from Chromatography Steps

Possible Causes & Solutions:

Possible CauseRecommended Solution
Protein Precipitation on the Column High local protein concentrations during binding or elution can lead to precipitation.
Solution: Reduce the amount of protein loaded onto the column or use a linear gradient for elution instead of a step elution to avoid sharp increases in protein concentration.[19]
Poor Binding to the Resin The ionic strength or pH of the loading buffer may be preventing efficient binding.
Solution: For cation-exchange, ensure the loading buffer pH is at least 1 unit below the pI of this compound (>9.5) and has a low ionic strength.[20][21] For heparin affinity, a near-neutral pH (e.g., 7.4) and moderate salt concentration (e.g., 150 mM NaCl) are typically used for initial binding.[22]
Protein Degradation on the Column Proteases co-purifying with this compound can degrade the target protein during the relatively long chromatography process.
Solution: Add protease inhibitors to the chromatography buffers and keep the system at 4°C.[9][10]
Irreversible Binding or Denaturation The protein may be denaturing on the column surface or binding too tightly to be eluted under standard conditions.
Solution: For heparin affinity, try eluting with a higher salt concentration or a combination of salt and a mild chaotropic agent. For ion-exchange, ensure the elution buffer pH and salt concentration are sufficient to disrupt the ionic interactions.

Experimental Protocols

Protocol 1: Inclusion Body Solubilization and Refolding of Recombinant this compound
  • Inclusion Body Isolation:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies.

    • Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a high-salt buffer (e.g., 1 M NaCl) to remove contaminating proteins and nucleic acids.[23]

  • Solubilization:

    • Resuspend the washed inclusion bodies in solubilization buffer (8 M urea or 6 M GdnHCl, 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 10 mM DTT).

    • Incubate with gentle stirring for 1-2 hours at room temperature to ensure complete solubilization.

    • Clarify the solution by centrifugation to remove any remaining insoluble material.

  • Refolding by Pulsed Dilution:

    • Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM L-arginine, 1 mM EDTA, 1 mM GSH, 0.1 mM GSSG).

    • Slowly add the solubilized protein to the refolding buffer in a dropwise manner with constant, gentle stirring. A final protein concentration of 0.05-0.1 mg/mL is recommended.

    • Incubate the refolding mixture at 4°C for 12-24 hours.

Protocol 2: Cation-Exchange Chromatography of Refolded this compound
  • Sample Preparation:

    • Dialyze the refolded this compound solution against the cation-exchange binding buffer (e.g., 20 mM MES, pH 6.0).

    • Filter the sample through a 0.22 µm filter before loading.

  • Chromatography:

    • Equilibrate a cation-exchange column (e.g., SP Sepharose) with binding buffer.

    • Load the prepared sample onto the column.

    • Wash the column with several column volumes of binding buffer until the UV absorbance at 280 nm returns to baseline.

    • Elute the bound this compound using a linear gradient of NaCl (e.g., 0-1 M NaCl in the binding buffer).

    • Collect fractions and analyze by SDS-PAGE to identify those containing purified this compound.

Quantitative Data Summary

ParameterE. coli ExpressionP. pastoris ExpressionReference
Typical Yield Variable, often requires refolding from inclusion bodies.Up to 30 mg/L of secreted protein.[2][3]
Purity Can be >95% after multi-step purification.~90% after a single chromatography step.[2][3]
Molecular Weight ~14.4 kDa~14.4 kDa[5][6]
Isoelectric Point (pI) > 9.5> 9.5[5][6]

Visualizations

Angiogenin_Purification_Workflow cluster_expression Expression cluster_lysis Cell Lysis & Inclusion Body Isolation cluster_refolding Solubilization & Refolding cluster_purification Purification Expression Recombinant this compound Expression (E. coli or P. pastoris) CellLysis Cell Lysis (Sonication / Homogenization) Expression->CellLysis IB_Isolation Inclusion Body Isolation & Washing CellLysis->IB_Isolation Solubilization Solubilization (8M Urea / 6M GdnHCl) IB_Isolation->Solubilization Refolding Refolding (Pulsed Dilution / Dialysis) Solubilization->Refolding CationExchange Cation-Exchange Chromatography Refolding->CationExchange HeparinAffinity Heparin Affinity Chromatography CationExchange->HeparinAffinity FinalProduct Purified this compound HeparinAffinity->FinalProduct

Caption: Workflow for recombinant this compound purification from E. coli.

Troubleshooting_Low_Yield Start Low Yield of Purified this compound CheckExpression Check Expression Levels (SDS-PAGE of whole cell lysate) Start->CheckExpression CheckSolubility Check Protein Solubility (SDS-PAGE of soluble/insoluble fractions) CheckExpression->CheckSolubility Good Expression OptimizeExpression Optimize Expression Conditions: - Codon Usage - Promoter/Host Strain - Induction Temp/Time CheckExpression->OptimizeExpression Low/No Expression CheckPurification Analyze Chromatography Steps (Flow-through, wash, elution fractions) CheckSolubility->CheckPurification Protein Soluble OptimizeRefolding Optimize Solubilization & Refolding: - Denaturant Concentration - Refolding Method (Dialysis/Dilution) - Buffer Additives (L-arginine) CheckSolubility->OptimizeRefolding Protein Insoluble OptimizeChromatography Optimize Chromatography: - Buffer pH & Ionic Strength - Elution Gradient - Add Protease Inhibitors CheckPurification->OptimizeChromatography Low Recovery

Caption: Decision flowchart for troubleshooting low this compound yield.

Angiogenin_Signaling cluster_extracellular Extracellular cluster_cell Endothelial Cell This compound This compound Receptor Cell Surface Receptor (e.g., Actin) This compound->Receptor Endocytosis Endocytosis Receptor->Endocytosis Cytoplasm Cytoplasm Endocytosis->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Translocation rRNA_synthesis rRNA Synthesis Nucleus->rRNA_synthesis Cell_Proliferation Cell Proliferation & Migration rRNA_synthesis->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis

Caption: Simplified this compound signaling pathway in endothelial cells.

References

troubleshooting angiogenin ELISA assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Angiogenin (ANG) ELISA assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter. Follow the step-by-step solutions to identify and resolve the issue.

High Background

Question: I am observing high background in my this compound ELISA. What are the possible causes and solutions?

Answer: High background can obscure true signals and is a common issue. Here are the likely causes and how to address them:

  • Insufficient Washing: Residual unbound antibodies or reagents can lead to a false positive signal.[1][2][3]

    • Solution: Increase the number of wash steps or the soaking time (e.g., 30 seconds) between washes.[2][4] Ensure complete removal of wash buffer after each step by inverting and tapping the plate on absorbent paper.[5] Using an automated plate washer can improve consistency.[4]

  • Inadequate Blocking: If the blocking buffer is insufficient, the antibody may bind non-specifically to the plate.[1][2]

    • Solution: Increase the blocking incubation time or try a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody.[1][2]

  • Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to non-specific binding.[1]

    • Solution: Perform a titration experiment to determine the optimal antibody concentration.[1]

  • Contamination: Contamination of buffers or reagents can also contribute to high background.

    • Solution: Use fresh, sterile buffers and reagents.[3] Ensure pipette tips are clean and changed between reagents.[6]

Low or No Signal

Question: My this compound ELISA is showing a weak signal or no signal at all. What should I do?

Answer: A weak or absent signal can be due to several factors, from reagent issues to protocol errors.

  • Reagents Not Prepared Correctly or Expired: Improperly prepared or expired reagents are a common cause of assay failure.[7][8]

    • Solution: Double-check all reagent preparation steps and calculations.[7] Ensure that no reagents have passed their expiration date.[7][8]

  • Low Antibody Concentration: The concentration of the primary or secondary antibody may be too low for detection.[9]

    • Solution: Increase the antibody concentration or the incubation time.[9][10] An overnight incubation at 4°C can enhance the signal.[10]

  • Inactive Substrate: The enzyme substrate may have lost its activity.

    • Solution: Use a fresh substrate solution. TMB substrate, for example, is light-sensitive and should be protected from light.[4][10]

  • Incorrect Assay Procedure: Steps may have been performed in the wrong order or omitted.

    • Solution: Carefully review the entire protocol before starting and ensure all steps are followed in the correct sequence.[4]

High Variability (Poor Reproducibility)

Question: I'm seeing high variability between my sample replicates (high Coefficient of Variation - CV). What could be the cause?

Answer: High CV indicates inconsistency in your assay. Here are some common reasons:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[4][6]

    • Solution: Ensure your pipettes are properly calibrated.[4][6] Use fresh tips for each standard and sample, and ensure no air bubbles are present in the wells.[6]

  • Inadequate Mixing: Reagents and samples may not have been mixed thoroughly before being added to the plate.[9]

    • Solution: Gently vortex or pipette up and down to mix all solutions before use.[11]

  • Uneven Temperature: Temperature fluctuations across the plate during incubation can lead to "edge effects".[3][8]

    • Solution: Ensure the plate is brought to room temperature before use and use a plate sealer during incubations to prevent evaporation and maintain a stable temperature.[3][8] Avoid stacking plates in the incubator.[7][8]

  • Improper Washing: Inconsistent washing across the plate can cause high variability.[5][9]

    • Solution: An automated plate washer is recommended for consistency.[4] If washing manually, ensure all wells are treated identically.[4]

Poor Standard Curve

Question: My standard curve is not linear or has a low R-squared value. How can I fix this?

Answer: A reliable standard curve is essential for accurate quantification.

  • Improper Standard Preparation: Errors in the initial reconstitution or serial dilutions of the standard are a frequent cause.[6][11]

    • Solution: Carefully follow the manufacturer's instructions for reconstituting the standard.[11] Double-check all dilution calculations and ensure thorough mixing at each step.[6][11]

  • Degraded Standard: The standard may have degraded due to improper storage.[11]

    • Solution: Use a fresh vial of the standard and ensure it has been stored at the recommended temperature.[11]

  • Incorrect Curve Fit: Using the wrong mathematical model to fit the curve can result in poor accuracy.

    • Solution: Consult the kit's manual for the recommended curve-fitting model (e.g., four-parameter logistic fit).[10]

This compound ELISA Performance Characteristics

The following table summarizes typical performance data for a human this compound ELISA kit. Note that these values can vary between manufacturers.

ParameterTypical ValueDescription
Detection Range 1.5 - 400 pg/mL[12][13]The range of this compound concentrations that the assay can accurately quantify.
Sensitivity < 1.5 pg/mL[12][13]The lowest detectable concentration of this compound.
Intra-Assay CV < 10%[12]The precision within a single assay run.
Inter-Assay CV < 12-15%[12]The reproducibility between different assay runs.
Sample Types Serum, Plasma, Cell Culture Supernatants[12][13]Validated biological matrices for this assay.

Experimental Protocols

Standard Sandwich ELISA Protocol for this compound

This protocol provides a general workflow. Always refer to the specific manual provided with your ELISA kit.

  • Reagent Preparation: Bring all reagents and samples to room temperature before use.[5] Reconstitute standards and prepare working dilutions of antibodies and other reagents as instructed.[5]

  • Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.[5][14] Cover the plate with a sealer.

  • Incubation: Incubate for 2.5 hours at room temperature or overnight at 4°C.[13][14][15]

  • Washing: Aspirate the contents of the wells and wash 4 times with 1X Wash Solution.[14]

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.[14] Cover and incubate for 1 hour at room temperature.[14]

  • Washing: Repeat the wash step as in step 4.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well.[14] Cover and incubate for 45 minutes at room temperature.[14]

  • Washing: Repeat the wash step as in step 4.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well.[14] Incubate for 30 minutes at room temperature in the dark.[14]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[14]

  • Read Plate: Measure the optical density at 450 nm immediately.[14]

Sample Preparation

Proper sample collection and preparation are critical for accurate results.

  • Serum: Collect whole blood in a serum separator tube. Allow to clot for 30 minutes to 2 hours at room temperature before centrifuging at 1000 x g for 15-20 minutes.[16] Aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[16]

  • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Aliquot the plasma and store at -20°C or -80°C.

  • Cell Culture Supernatants: Centrifuge the cell culture media at 500 x g for 5 minutes to remove particulates. Aliquot the supernatant and store at -20°C or -80°C.

Visual Guides

Troubleshooting Workflow for High Variability

high_variability_troubleshooting start High CV% Observed pipetting Review Pipetting Technique start->pipetting calibration Check Pipette Calibration pipetting->calibration mixing Ensure Thorough Mixing of Reagents/Samples calibration->mixing Calibrated re_run Re-run Assay calibration->re_run Not Calibrated washing Evaluate Washing Procedure mixing->washing automated_washer Use Automated Plate Washer? washing->automated_washer manual_wash Standardize Manual Washing automated_washer->manual_wash No temperature Check for Temperature Gradients automated_washer->temperature Yes manual_wash->temperature plate_sealer Use Plate Sealer During Incubation temperature->plate_sealer no_stacking Avoid Stacking Plates plate_sealer->no_stacking no_stacking->re_run end Issue Resolved re_run->end

Caption: Troubleshooting workflow for high ELISA variability.

General this compound ELISA Workflow

elisa_workflow start Start: Prepare Reagents & Samples add_samples Add Standards & Samples to Coated Plate start->add_samples incubate1 Incubate (e.g., 2.5h RT or O/N 4°C) add_samples->incubate1 wash1 Wash Plate (4x) incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody wash1->add_detection_ab incubate2 Incubate (1h RT) add_detection_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_hrp Add Streptavidin-HRP wash2->add_hrp incubate3 Incubate (45 min RT) add_hrp->incubate3 wash3 Wash Plate incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate develop Incubate in Dark (30 min RT) add_substrate->develop add_stop Add Stop Solution develop->add_stop read Read Plate at 450nm add_stop->read

References

Technical Support Center: Detecting Endogenous Angiogenin by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges of detecting endogenous angiogenin by Western blot.

Frequently Asked Questions (FAQs)

Q1: Why is endogenous this compound difficult to detect by Western blot?

Detecting endogenous this compound can be challenging primarily due to its low abundance in many cell types and tissues.[1][2] Several factors can contribute to a weak or absent signal, including suboptimal sample preparation, inefficient protein transfer, and inadequate antibody performance.[3][4]

Q2: What is the expected molecular weight of this compound?

The calculated molecular weight of human this compound is approximately 14.1 kDa, though it may be observed at around 17 kDa on an SDS-PAGE gel.[5][6]

Q3: Which type of membrane is best for transferring this compound?

For low-abundance proteins like this compound, a polyvinylidene difluoride (PVDF) membrane is recommended over nitrocellulose due to its higher binding capacity and mechanical strength.[1][7][8]

Q4: How can I be sure my primary antibody is specific for this compound?

Antibody validation is crucial. A high-quality antibody should have its specificity confirmed by the manufacturer for Western blot applications.[9][10][11] Researchers can further validate an antibody by including positive controls (e.g., recombinant this compound protein or lysates from cells known to express high levels of this compound) and negative controls (e.g., lysates from this compound knockout/knockdown cells) in their experiments.[12][13][14]

Q5: Can post-translational modifications (PTMs) affect this compound detection?

While this compound's function is influenced by its interaction with other proteins that undergo PTMs, specific PTMs on this compound itself that directly interfere with Western blot detection are not extensively documented in common troubleshooting literature.[15] However, as with any protein, PTMs could potentially alter the epitope recognized by a specific antibody. If you suspect this is an issue, trying an antibody that recognizes a different epitope may be beneficial.

Q6: Where is this compound located within the cell?

This compound has been shown to localize to the nucleus (specifically the nucleolus), the cytoplasm, and it can also be secreted.[16][17][18][19] Under normal conditions, it is primarily found in the nucleus, but under cellular stress, it can translocate to the cytoplasm.[16][20] This differential localization is important when preparing cell lysates, as enriching for a specific cellular fraction could increase the chances of detection.

Troubleshooting Guide

Problem 1: Weak or No Signal

A weak or nonexistent signal is the most common issue when detecting endogenous this compound.

Potential Cause Recommended Solution Citation
Low Protein Abundance Increase the amount of protein loaded per lane (50-100 µg of total protein is recommended for low-abundance targets). Consider enriching your sample for the cellular fraction where this compound is most abundant (e.g., nuclear or cytoplasmic extracts).
Inefficient Protein Extraction Use a robust lysis buffer, such as RIPA buffer, which contains strong detergents like SDS to ensure complete cell lysis. Always include a protease inhibitor cocktail to prevent protein degradation.[1][2][7]
Poor Antibody Performance Ensure your primary antibody is validated for Western blotting. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[3][4]
Suboptimal Antibody Dilution Perform a dot blot or antibody titration to determine the optimal concentration for both primary and secondary antibodies.[7]
Inefficient Transfer Optimize transfer conditions based on this compound's low molecular weight. Use a PVDF membrane with a 0.2 µm pore size. Confirm transfer efficiency by staining the membrane with Ponceau S.[21]
Detection Method Lacks Sensitivity Use an enhanced chemiluminescence (ECL) detection system, which is generally more sensitive than fluorescent or colorimetric methods for low-abundance proteins.[1]
Problem 2: High Background

High background can obscure a weak signal from endogenous this compound.

Potential Cause Recommended Solution Citation
Insufficient Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C. For low-abundance proteins, you may need to reduce the concentration of the blocking agent (e.g., from 5% to 3% non-fat milk or BSA).[3][7]
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[3][22]
Inadequate Washing Increase the number and/or duration of wash steps after antibody incubations. Adding a mild detergent like Tween 20 (0.05-0.1%) to the wash buffer can also help.[3]
Membrane Dried Out Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[23]
Problem 3: Non-Specific Bands

The presence of multiple bands can make it difficult to identify the specific this compound signal.

Potential Cause Recommended Solution Citation
Primary Antibody Cross-Reactivity Use a highly specific monoclonal antibody. Check the antibody datasheet for any known cross-reactivities. Run appropriate negative controls to confirm band specificity.[11]
Protein Degradation Prepare fresh lysates and always use protease inhibitors. Load samples immediately after preparation or store them at -80°C.
Protein Aggregation Ensure complete denaturation of the sample by boiling in SDS-containing loading buffer before loading onto the gel.[22]

Experimental Protocols

Detailed Western Blot Protocol for Endogenous this compound
  • Sample Preparation (Cell Lysate)

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail.[1]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[8]

  • SDS-PAGE

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load 50-100 µg of total protein per lane onto a high-percentage (e.g., 15% or 4-20% gradient) polyacrylamide gel for optimal resolution of the small (14-17 kDa) this compound protein.[8]

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer

    • Equilibrate the gel and a 0.2 µm PVDF membrane in transfer buffer.[21]

    • Assemble the transfer stack and perform a wet or semi-dry transfer. For a small protein like this compound, a shorter transfer time may be necessary to prevent over-transfer (transferring through the membrane).

    • After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.

  • Immunoblotting

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-angiogenin antibody diluted in blocking buffer. Recommended dilutions vary by antibody, so consult the product datasheet (e.g., 1:200-1:1000).[5] For low-abundance targets, an overnight incubation at 4°C is often beneficial.[3]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[1]

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust the exposure time to obtain a clear signal without over-saturating the background.[3]

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection Cell_Lysis Cell Lysis (RIPA + Protease Inhibitors) Quantification Protein Quantification (BCA/Bradford) Cell_Lysis->Quantification Denaturation Sample Denaturation (Laemmli Buffer) Quantification->Denaturation SDS_PAGE SDS-PAGE (50-100 µg protein) Denaturation->SDS_PAGE Transfer Transfer to PVDF (0.2 µm pore size) SDS_PAGE->Transfer Ponceau_Stain Ponceau S Stain (Check Transfer) Transfer->Ponceau_Stain Blocking Blocking (5% Milk/BSA) Ponceau_Stain->Blocking Primary_Ab Primary Antibody (Anti-Angiogenin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Workflow for detecting endogenous this compound by Western blot.

Troubleshooting_this compound Start Start: Weak or No Signal Check_Transfer Was transfer efficient? (Ponceau S Stain) Start->Check_Transfer Optimize_Transfer Action: Optimize transfer time Use 0.2µm PVDF Check_Transfer->Optimize_Transfer No Check_Protein_Load Is protein load sufficient? Check_Transfer->Check_Protein_Load Yes Optimize_Transfer->Start Increase_Load Action: Increase load to 50-100µg Enrich sample Check_Protein_Load->Increase_Load No Check_Antibody Is antibody optimized? Check_Protein_Load->Check_Antibody Yes Increase_Load->Start Optimize_Ab Action: Increase Ab concentration Incubate overnight at 4°C Validate with positive control Check_Antibody->Optimize_Ab No Check_Detection Is detection sensitive enough? Check_Antibody->Check_Detection Yes Optimize_Ab->Start Enhance_Detection Action: Use Enhanced ECL (ECL) Increase exposure time Check_Detection->Enhance_Detection No Success Signal Detected Check_Detection->Success Yes Enhance_Detection->Start

Caption: Troubleshooting decision tree for weak or no this compound signal.

Angiogenin_Pathway cluster_stress Cellular Stress cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Stress Stress (e.g., Hypoxia) ANG_nucleus This compound Stress->ANG_nucleus translocates to cytoplasm ANG_cytoplasm This compound Stress->ANG_cytoplasm dissociates from RNH1 rRNA rRNA Transcription ANG_nucleus->rRNA stimulates RNH1 RNH1 (Inhibitor) ANG_cytoplasm->RNH1 binds to tRNA tRNA ANG_cytoplasm->tRNA cleaves tiRNA tiRNA tRNA->tiRNA

Caption: Simplified overview of this compound's cellular localization and function.

References

Technical Support Center: Optimizing Angiogenin Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of angiogenin immunoprecipitation (IP).

Troubleshooting Guides

This section addresses specific issues that may arise during an this compound immunoprecipitation experiment.

Issue 1: Low or No Yield of this compound

Question: I am not detecting any this compound in my final elution sample. What are the possible causes and solutions?

Answer:

Low or no yield of the target protein is a common issue in immunoprecipitation. Several factors, from sample preparation to antibody selection, could be the cause. Below is a systematic guide to troubleshooting this problem.

Potential Causes and Recommended Solutions

Cause Recommended Solution Experimental Check
Insufficient this compound Expression Ensure the cell line or tissue used expresses this compound at a detectable level. If expression is low, consider increasing the amount of starting material (cell lysate).Perform a Western blot on the input lysate to confirm the presence of this compound before starting the IP.
Inefficient Cell Lysis The chosen lysis buffer may not be effectively solubilizing this compound. Consider using a different lysis buffer, such as RIPA buffer, which is more stringent. Always add fresh protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation.After cell lysis and centrifugation, check the pellet for the presence of this compound by Western blot.
Poor Antibody-Antigen Interaction The antibody may not be suitable for immunoprecipitation, as antibodies that work in Western blotting may not recognize the native protein conformation required for IP. Use an antibody that has been validated for IP applications. It is also possible that the antibody concentration is not optimal; perform a titration experiment to determine the ideal antibody concentration. Polyclonal antibodies may perform better in IP as they can bind to multiple epitopes.Check the antibody datasheet to confirm it is recommended for IP. Perform a direct Western blot to ensure the antibody can detect this compound in your lysate.
Suboptimal Incubation Times Incubation times for antibody-lysate and bead-complex binding may be insufficient. Optimize incubation times; typically, antibody-lysate incubation can range from 1 hour to overnight at 4°C.Test different incubation durations (e.g., 2 hours, 4 hours, overnight) to see if yield improves.
Ineffective Elution The elution buffer may not be effectively dissociating the this compound-antibody complex from the beads. Ensure you are using an appropriate elution buffer and that its pH and composition are correct.Try a different elution buffer, such as a low-pH glycine (B1666218) buffer or an SDS-based buffer.

Issue 2: High Background or Non-Specific Binding

Question: My final sample shows multiple bands on the Western blot in addition to my target this compound band. How can I reduce this non-specific binding?

Answer:

High background can be caused by non-specific binding of proteins to the beads, the antibody, or both. The following steps can help minimize this issue.

Potential Causes and Recommended Solutions

Cause Recommended Solution
Non-specific Binding to Beads Pre-clear the lysate by incubating it with beads before adding the primary antibody. This will remove proteins that non-specifically bind to the beads. Block the beads with a blocking agent like BSA before use.
Excessive Antibody Concentration Using too much primary antibody can lead to increased non-specific binding. Determine the optimal antibody concentration through a titration experiment.
Insufficient Washing The wash steps may not be stringent enough to remove all non-specifically bound proteins. Increase the number of washes or the stringency of the wash buffer by adding detergents (e.g., Tween-20) or increasing the salt concentration.
Inappropriate Lysis Buffer A lysis buffer that is too mild may not effectively solubilize all proteins, leading to aggregation and non-specific binding. Conversely

Angiogenin-Induced Tube Formation Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in angiogenin-induced tube formation assays. Tailored for researchers, scientists, and drug development professionals, this guide addresses common issues to help ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your this compound-induced tube formation experiments.

Question 1: Why are my endothelial cells not forming tubes, or why is the network poorly developed?

Answer: Failure to form a robust tubular network is a common issue and can stem from several factors related to the cells, the matrix, or the assay conditions.

  • Suboptimal Cell Health and Passage Number: The health and passage number of your endothelial cells are critical. Primary cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are best used at low passage numbers (ideally between passages 2 and 6).[1] High-passage cells can lose their angiogenic potential. Ensure cells are healthy and in a logarithmic growth phase before starting the experiment.[1]

  • Incorrect Cell Seeding Density: The number of cells seeded is a crucial parameter that requires optimization for each cell type.[1][2]

    • Too few cells: Will result in a sparse network or no network at all.[1]

    • Too many cells: Can lead to the formation of a confluent monolayer or cell clumps rather than distinct tubes.[1][2]

  • Inadequate this compound Concentration: The concentration of this compound used to induce tube formation is critical. A dose-response experiment should be performed to determine the optimal concentration for your specific endothelial cell type.

  • Serum Concentration in Media: Serum contains various growth factors that can interfere with this compound-induced tube formation. It is generally recommended to use serum-free or low-serum (0.5-2%) media during the assay to minimize background signals and ensure that the observed tube formation is primarily due to this compound.[3]

Question 2: Why is my Matrigel not gelling properly or forming an uneven layer?

Answer: Inconsistent Matrigel polymerization is a frequent source of variability in tube formation assays.

  • Temperature: Matrigel is temperature-sensitive and will begin to polymerize at temperatures above 10°C.[1] It is crucial to thaw Matrigel overnight on ice at 4°C and to keep it on ice at all times during handling.[1] Use pre-chilled pipette tips and plates to prevent premature gelling.[1][4][5]

  • Improper Mixing: Ensure the thawed Matrigel is mixed gently but thoroughly to achieve a homogeneous solution before plating. Avoid introducing air bubbles.[1]

  • Incorrect Volume and Bubbles: Use the recommended volume of Matrigel for your plate format to ensure an even layer. Air bubbles can disrupt the gel surface and interfere with tube formation; these can be removed by centrifuging the plate at 300 x g for 10 minutes at 4°C before incubation.[1]

  • Insufficient Incubation Time: Allow the Matrigel to polymerize completely by incubating at 37°C for at least 30-60 minutes before seeding the cells.[1]

Question 3: My tube network forms initially but then quickly degrades. What is happening?

Answer: The formation and degradation of the tubular network is a dynamic process.

  • Optimal Timepoint for Analysis: Tube formation is transient. The network typically forms within 2-6 hours and may begin to degrade after 12-18 hours as endothelial cells undergo apoptosis.[2] It is essential to perform a time-course experiment to identify the optimal time point for imaging and quantification for your specific experimental conditions.[2]

  • Cell Health: As mentioned previously, healthy, low-passage cells are more likely to form stable networks.

Question 4: How can I reduce variability and improve the reproducibility of my results?

Answer: Consistency is key to achieving reproducible results in tube formation assays.

  • Standardize Protocols: Strictly adhere to a detailed, optimized protocol for all experiments.[3]

  • Consistent Cell Culture: Use cells from the same passage number and ensure they are at a consistent confluency before each experiment.

  • Matrix Lot-to-Lot Variability: Use the same lot of Matrigel for a set of comparative experiments to avoid variability between batches.

  • Precise Pipetting: Ensure accurate and consistent pipetting of Matrigel, cell suspension, and treatment compounds.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters that often require optimization for successful this compound-induced tube formation assays.

ParameterCell TypeRecommended RangeNotes
Cell Seeding Density HUVECs10,000 - 20,000 cells/well (96-well plate)Optimization is critical. Too high or too low densities will lead to inconsistent results.[1]
3B-11 (Mouse Endothelial)75,000 - 100,000 cells/well (24-well plate)Cell number should be optimized for each cell line.[2]
Matrigel Volume 96-well plate50 µL/wellEnsure an even layer without a meniscus.[6]
24-well plate250 - 300 µL/wellPre-chill plates and tips to prevent premature gelling.[2][4]
Incubation Time HUVECs4 - 12 hoursPerform a time-course to determine the peak of tube formation.[1]
3B-11 (Mouse Endothelial)3 - 12 hoursPrimary cells may require longer incubation times.[2]
Serum Concentration Most Endothelial Cells0.5% - 2%Higher serum concentrations can mask the effect of this compound.[7]
This compound Concentration HUVECs10 - 100 ng/mLA dose-response curve is recommended to determine the optimal concentration.

Experimental Protocols

Detailed Protocol for this compound-Induced Tube Formation Assay

This protocol provides a detailed methodology for conducting an in vitro tube formation assay using HUVECs as an example.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs), low passage (P2-P6)

  • Endothelial Cell Growth Medium

  • Serum-free or low-serum (0.5-2%) Endothelial Basal Medium

  • Recombinant Human this compound

  • Growth Factor-Reduced Matrigel

  • Sterile, pre-chilled 96-well tissue culture plates and pipette tips

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with a camera

Procedure:

  • Matrigel Coating:

    • Thaw Growth Factor-Reduced Matrigel on ice at 4°C overnight.[1]

    • Using pre-chilled pipette tips, add 50 µL of thawed Matrigel to each well of a pre-chilled 96-well plate.[6]

    • Ensure the Matrigel is spread evenly and avoid introducing bubbles.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[1]

  • Cell Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.

    • The day before the assay, serum-starve the cells by replacing the growth medium with low-serum (0.5-2%) or serum-free Endothelial Basal Medium for 12-24 hours.

    • On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with growth medium and centrifuge the cells.

    • Resuspend the cell pellet in serum-free or low-serum Endothelial Basal Medium and perform a cell count.

  • Cell Seeding and Treatment:

    • Adjust the cell suspension to a concentration of 1-2 x 10^5 cells/mL.

    • Prepare serial dilutions of this compound in the same low-serum medium.

    • Add 100 µL of the cell suspension (containing 10,000-20,000 cells) to each well of the solidified Matrigel plate.[1]

    • Add the desired concentration of this compound or vehicle control to the respective wells.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours.[1]

    • Monitor tube formation periodically under an inverted microscope.

    • For visualization, you can use phase-contrast microscopy or stain the cells with Calcein AM for fluorescent imaging.

  • Quantification:

    • Capture images from multiple random fields per well.

    • Quantify the tube network using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Parameters to quantify include total tube length, number of nodes (branch points), and number of meshes.

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Signaling Pathway in Endothelial Cells

This compound induces angiogenesis by activating intracellular signaling cascades, with the ERK1/2 pathway playing a central role in mediating endothelial cell proliferation and migration.[8][9]

Angiogenin_Signaling This compound This compound Receptor Putative Receptor This compound->Receptor Binds Nucleus Nucleus This compound->Nucleus Translocates MEK1 MEK1 Receptor->MEK1 Activates ERK1_2 ERK1/2 MEK1->ERK1_2 Phosphorylates Proliferation Cell Proliferation ERK1_2->Proliferation Migration Cell Migration ERK1_2->Migration Tube_Formation Tube Formation Migration->Tube_Formation rRNA_transcription rRNA Transcription Nucleus->rRNA_transcription rRNA_transcription->Proliferation

Caption: this compound signaling pathway in endothelial cells.

Experimental Workflow for Tube Formation Assay

The following diagram illustrates the key steps in performing an in vitro tube formation assay.

Tube_Formation_Workflow start Start prep_matrigel Coat Plate with Matrigel start->prep_matrigel polymerize Polymerize Matrigel (37°C, 30-60 min) prep_matrigel->polymerize seed_cells Seed Cells onto Matrigel polymerize->seed_cells prep_cells Prepare Endothelial Cell Suspension prep_cells->seed_cells add_treatment Add this compound/ Controls seed_cells->add_treatment incubate Incubate (37°C, 4-12 h) add_treatment->incubate image Image Tube Formation incubate->image quantify Quantify Network Parameters image->quantify end End quantify->end

References

how to prevent degradation of angiogenin in experimental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of angiogenin in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important in experimental settings?

This compound (ANG) is a 14 kDa protein and a member of the ribonuclease (RNase) A superfamily, known for its role in angiogenesis (new blood vessel formation).[1] Its biological activity, which includes the promotion of cell migration, invasion, and proliferation, is critically dependent on its ribonucleolytic function.[2] Degradation of this compound can lead to a loss of this activity, resulting in inaccurate and unreliable experimental outcomes. Therefore, maintaining its structural and functional integrity is paramount for reproducible research.

Q2: What are the primary causes of this compound degradation in samples?

This compound degradation can be attributed to several factors:

  • Proteolytic Cleavage: Endogenous proteases present in cell lysates or tissue homogenates can cleave this compound, rendering it inactive.

  • RNase Activity: As a ribonuclease, this compound's own enzymatic activity can be a factor in its stability, particularly under suboptimal conditions. However, its primary inhibitor in vivo is the Ribonuclease/angiogenin inhibitor 1 (RNH1).[3]

  • Temperature Fluctuations: Exposure to high temperatures or repeated freeze-thaw cycles can lead to denaturation and aggregation.[4][5]

  • Inappropriate pH: Extreme pH conditions can alter the protein's conformation and lead to loss of activity.

  • Oxidation: Exposure to oxidizing agents can modify sensitive amino acid residues, affecting protein function.[6]

Q3: How can I prevent this compound degradation during sample collection and processing?

To minimize degradation, it is crucial to work quickly and maintain a cold environment.

  • Work on Ice: Perform all sample preparation steps on ice to reduce enzymatic activity.

  • Use Inhibitors: Immediately add a protease inhibitor cocktail to your lysis buffer. For studying this compound's ribonucleolytic activity, the addition of a ribonuclease inhibitor like RNH1 is critical.[3][7]

  • Prompt Processing: Process samples as quickly as possible after collection to minimize the window for degradation.[8]

Troubleshooting Guides

Problem 1: Loss of this compound Activity in Stored Samples

  • Possible Cause: Degradation due to improper storage conditions or repeated freeze-thaw cycles.

  • Troubleshooting Steps:

    • Verify Storage Temperature: Ensure samples are stored at or below -80°C for long-term stability.

    • Aliquot Samples: Upon initial processing, aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles.[6] Studies have shown that repeated freeze-thaw cycles can significantly impact the stability of some proteins.[4][9]

    • Use Cryoprotectants: For purified this compound, consider adding cryoprotectants like glycerol (B35011) to a final concentration of 10-20% before freezing.

Problem 2: Inconsistent Results in this compound Immunoassays (ELISA, Western Blot)

  • Possible Cause: Variability in sample handling, leading to differential degradation. This can also be caused by interference from other sample components.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure a consistent and standardized protocol for sample collection, lysis, and storage is used for all samples.

    • Add Inhibitors Consistently: Ensure that protease and/or RNase inhibitors are added to all samples at the same concentration immediately after collection.

    • Sample Clarification: Centrifuge samples at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris that might interfere with the assay.

    • Check for Interfering Substances: Some components in complex samples like serum or plasma can interfere with antibody binding. Consider using a specialized assay diluent or performing a buffer exchange step.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Samples

Storage DurationTemperatureSample TypeKey Considerations
Short-term (1-7 days)4°CPurified Protein, Cell Lysates, Conditioned MediaAdd protease and RNase inhibitors. Minimize time at this temperature.
Mid-term (1-3 months)-20°CPurified Protein (with cryoprotectant), Aliquoted LysatesAvoid repeated freeze-thaw cycles.
Long-term (>3 months)-80°C or Liquid NitrogenAll sample typesOptimal for preserving activity. Aliquot to prevent freeze-thaw cycles.

Table 2: Stability of this compound Under Different pH and Temperature Conditions

pHTemperatureStability ObservationReference
6.74°CStable for at least 21 days in 0.4 M NaPi buffer.[10]
5.0Room TemperatureShows some dimerization after 48 hours in 0.10 M sodium acetate.[10]

Experimental Protocols

Protocol 1: Preparation of Cell Lysate for this compound Analysis

  • Cell Culture: Grow cells to the desired confluency.

  • Harvesting: Place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

  • Incubation: Incubate on ice for 15-30 minutes with occasional gentle agitation.

  • Clarification: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube, avoiding the pellet.

  • Storage: Use the lysate immediately for analysis or aliquot and store at -80°C.

Protocol 2: this compound Activity Assay (Ribonucleolytic Activity)

This protocol is a simplified representation of a FRET-based assay.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl).

    • Dilute the this compound sample and standards to the desired concentrations in the assay buffer.

    • Prepare a fluorogenic RNase substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher).

  • Assay Procedure:

    • Pipette 50 µL of assay buffer into the wells of a black 96-well plate.

    • Add 25 µL of the this compound sample or standard to the respective wells.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence, which is proportional to the ribonucleolytic activity of this compound.

    • Generate a standard curve using the known concentrations of the this compound standard to quantify the activity in the samples.

Mandatory Visualizations

Angiogenin_Degradation_Prevention_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Sample Cell Culture / Tissue Collection Harvest on Ice Sample->Collection Lysis Lysis with Protease/RNase Inhibitors Collection->Lysis Immediate Processing Clarification Centrifugation (4°C) Lysis->Clarification Aliquoting Aliquot into Single-Use Tubes Clarification->Aliquoting Storage Store at -80°C Aliquoting->Storage Analysis Immunoassay / Activity Assay Storage->Analysis Minimize Freeze-Thaw Angiogenin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ANG This compound Receptor Cell Surface Receptor ANG->Receptor RNH1 RNH1 (Inhibitor) ANG->RNH1 Binding/ Inhibition rRNA rRNA Transcription ANG->rRNA Nuclear Translocation ERK_Akt ERK1/2 & Akt Activation Receptor->ERK_Akt Proliferation Cell Proliferation ERK_Akt->Proliferation Migration Cell Migration ERK_Akt->Migration Invasion Invasion ERK_Akt->Invasion rRNA->Proliferation

References

Technical Support Center: Angiogenin Ribonucleolytic Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for angiogenin (ANG) ribonucleolytic activity assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the characteristically weak enzymatic activity of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the ribonucleolytic activity of this compound (ANG) inherently weak?

This compound's ribonucleolytic activity is significantly lower (10-5 to 10-6 fold) than that of pancreatic ribonuclease A (RNase A), despite sharing 35% amino acid similarity.[1][2] This is attributed to structural differences in the active site. Specifically, the pyrimidine-binding site of ANG is partially blocked by the amino acid Gln-117, which hinders substrate access.[1] This structural feature suggests that ANG has evolved to have high substrate specificity, rather than broad ribonuclease activity.[2]

Q2: What is the primary biological substrate of this compound?

In vivo, the primary and most specific substrate for this compound is mature tRNA.[1] ANG cleaves tRNA within the anticodon loop to generate tRNA-derived stress-induced RNAs (tiRNAs) or tRNA halves.[1][3][4] This cleavage is a highly regulated process, often occurring under cellular stress conditions, and plays a role in reprogramming protein translation.[3][5][6][7] While ANG can cleave other RNAs in vitro, such as 28S and 18S rRNAs, its activity towards these is less efficient and specific compared to tRNA.[1]

Q3: How is this compound's activity regulated in the cell?

This compound's activity is tightly controlled through several mechanisms:

  • Inhibition by Ribonuclease/Angiogenin Inhibitor 1 (RNH1): RNH1 is a ubiquitously expressed protein that binds to ANG with extremely high affinity (Ki of 0.7 fM), making it one of the tightest known protein-protein interactions.[2] This binding effectively inhibits ANG's ribonucleolytic activity.[2][8]

  • Subcellular Localization: The localization of ANG and RNH1 is a key regulatory switch. Under normal growth conditions, ANG is found in the nucleus where it is active and stimulates rRNA transcription, while cytoplasmic ANG is kept inactive by RNH1.[6][9] Under stress, ANG is released from RNH1 and translocates to the cytoplasm, where it can cleave tRNA.[3][6][7][9]

  • Activation by the Ribosome: Recent studies have shown that the 80S ribosome can potently activate ANG's tRNA cleavage activity.[10][11] This suggests that in the cellular environment, ANG's activity is significantly enhanced when associated with the translational machinery.

Troubleshooting Guide

Issue 1: Low or Undetectable this compound Activity in an In Vitro Assay

If you are observing lower than expected or no ribonucleolytic activity from your purified this compound, consider the following factors and solutions.

Potential CauseRecommended Solution
Suboptimal Assay Conditions This compound's activity is highly sensitive to pH and salt concentration. Optimize your buffer conditions.
* pH: The optimal pH for ANG activity follows a bell-shaped curve, with an ideal range between pH 5.5 and 7.0.[12][13]
* Salt Concentration: ANG activity is strongly inhibited by high salt concentrations. A decrease in NaCl from 250 mM to 25 mM can lead to a 170-fold increase in catalytic efficiency (kcat/KM).[12] Aim for a low salt buffer (e.g., 10-30 mM NaCl).
Inappropriate Substrate Unlike RNase A, ANG is not highly active against general RNA substrates like poly(C) or poly(U).[1]
* Use tRNA: The preferred substrate is tRNA. Total tRNA from yeast or E. coli, or a specific in vitro transcribed tRNA can be used.[10]
* Substrate Length: Longer oligonucleotide substrates are cleaved more efficiently. Substrates of at least four to six nucleotides show significantly higher cleavage rates than dinucleotides.[12]
Presence of Inhibitors Ensure all reagents are free from contaminating RNase inhibitors. The potent endogenous inhibitor RNH1 can co-purify with recombinant ANG if expressed in mammalian systems.
* Purification: Use stringent purification methods, such as affinity chromatography followed by size exclusion, to separate ANG from any potential inhibitors.[13]
* Chelating Agents: EDTA can disrupt the physiological conformation of tRNA, paradoxically abolishing ANG-mediated cleavage.[3] Ensure your buffer does not contain high concentrations of EDTA.
Lack of Activating Factors In a purified system, ANG lacks cofactors like the ribosome that enhance its activity in vivo.
* Ribosome-Stimulated Assay: For maximal activity that mimics the cellular context, consider implementing a Ribosome Stimulated this compound Nuclease Assay (RiSANA).[10][11] This involves assembling 80S ribosomes with a model mRNA and tRNA.

Issue 2: Inconsistent Results or High Variability Between Replicates

Variability in results can often be traced back to minor inconsistencies in experimental setup.

Potential CauseRecommended Solution
Temperature Fluctuations Enzyme kinetics are highly dependent on temperature.
* Precise Temperature Control: Use a water bath or thermocycler to maintain a constant and accurate temperature (typically 37°C) throughout the incubation period.[13]
Pipetting Inaccuracies Small volumes of concentrated enzyme or substrate can be a source of error.
* Master Mixes: Prepare master mixes of buffers, substrates, and other reagents to minimize pipetting errors between samples.
Reagent Degradation RNA is susceptible to degradation by contaminating RNases.
* Aseptic Technique: Use RNase-free water, tips, and tubes. Work in a clean environment.
* Storage: Store RNA substrates and this compound aliquots at -80°C to prevent degradation and repeated freeze-thaw cycles.

Experimental Protocols & Data

Protocol 1: Standard In Vitro tRNA Cleavage Assay

This protocol is adapted from methodologies designed to measure the intrinsic ribonucleolytic activity of this compound.

Materials:

  • Purified Recombinant Human this compound

  • Total tRNA (from yeast or E. coli)

  • Assay Buffer: 33 mM HEPES (pH 7.0), 33 mM NaCl

  • Reaction Stop Solution: 700 µL of ice-cold 3.4% perchloric acid

  • Nuclease-free water

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 300 µL reaction, combine:

    • Assay Buffer

    • 0.6 mg of tRNA

    • Purified this compound (concentration to be optimized, typically in the nM to µM range)

    • Nuclease-free water to a final volume of 300 µL

  • Initiate the reaction by transferring the tubes to a 37°C water bath.

  • Incubate for a set time (e.g., 1-4 hours).

  • Stop the reaction by adding 700 µL of ice-cold 3.4% perchloric acid.

  • Incubate on ice for 10 minutes to precipitate the uncleaved RNA.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Measure the absorbance of the supernatant at 260 nm. The amount of acid-soluble oligonucleotides is proportional to the ribonuclease activity.

Protocol 2: Ribosome-Stimulated this compound Nuclease Assay (RiSANA)

This advanced assay measures this compound activity in the presence of its cellular activator, the ribosome.[10]

Materials:

  • Purified 40S and 60S mammalian ribosomal subunits

  • Model mRNA and P-site tRNA

  • Purified this compound

  • Substrate tRNA (e.g., in vitro transcribed yeast tRNAAla)

  • Reaction Buffer: 50 mM Tris-Acetate (pH 7.0), 100 mM KOAc, 10 mM Mg(OAc)2, 10 mM β-mercaptoethanol

  • Denaturing polyacrylamide gel (e.g., 10% TBE-Urea)

  • Nucleic acid stain (e.g., SYBR Gold)

Procedure:

  • Assemble 80S Ribosome Complex:

    • Incubate 40S and 60S subunits with the model mRNA and P-site tRNA in reaction buffer.

  • Initiate Cleavage Reaction:

    • Add this compound (e.g., 10 nM final concentration) and the substrate tRNA (e.g., 100 nM final concentration) to the assembled ribosome complex.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Analyze Cleavage Products:

    • Stop the reaction by adding an equal volume of 2x TBE-Urea sample buffer.

    • Denature samples at 70°C for 3 minutes.

    • Separate the RNA fragments on a denaturing polyacrylamide gel.

    • Visualize the cleaved tRNA fragments by staining the gel. The intensity of the fragment bands indicates this compound activity.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to guide assay optimization.

Table 1: Effect of Assay Conditions on this compound Catalytic Efficiency

Parameter Condition 1 kcat/KM (M-1s-1) Condition 2 kcat/KM (M-1s-1) Fold Change Reference
[NaCl] 0.25 M ~61 0.025 M ~10,370 ~170x [12]
Substrate Length Dinucleotide 61 Tetranucleotide ~305 ~5x [12]

| Substrate Length | Dinucleotide | 61 | Hexanucleotide | ~732 | ~12x |[12] |

Table 2: pH Profile of this compound Activity

pH Relative Activity
4.0 Low
5.0 (pK1) ~50% of max
6.0 Near Optimal
7.0 (pK2) ~50% of max
8.0 Low

Data derived from the bell-shaped pH-rate profile described in Leland et al., 2002.[12]

Visual Guides

This compound Activity Regulation Pathway

The following diagram illustrates the central regulatory mechanisms controlling this compound's ribonucleolytic activity within a cell.

Angiogenin_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ANG_n This compound rRNA_transcription rRNA Transcription ANG_n->rRNA_transcription Stimulates ANG_c This compound RNH1 RNH1 Inhibitor ANG_c->RNH1 Binds & Inhibits tRNA tRNA ANG_c->tRNA Cleaves tiRNA tiRNAs tRNA->tiRNA Translation_Reprogramming Translation Reprogramming tiRNA->Translation_Reprogramming Induces Stress Cellular Stress (e.g., Oxidative) Stress->ANG_c Promotes Cytoplasmic Localization & RNH1 release Growth Normal Growth Conditions Growth->ANG_n Promotes Nuclear Localization

Caption: Regulation of this compound's localization and activity.

Experimental Workflow: Ribosome-Stimulated this compound Nuclease Assay (RiSANA)

This workflow outlines the key steps for performing the RiSANA to measure ribosome-activated this compound activity.

RiSANA_Workflow cluster_prep 1. Reagent Preparation cluster_assembly 2. Reaction Assembly cluster_reaction 3. Cleavage Reaction cluster_analysis 4. Analysis P1 Purify 40S & 60S Ribosomal Subunits A1 Assemble 80S Ribosome Complex P1->A1 P2 Prepare Model mRNA & tRNAs P2->A1 P3 Purify This compound R1 Add this compound & Substrate tRNA P3->R1 A1->R1 R2 Incubate at 37°C R1->R2 AN1 Stop Reaction & Denature Samples R2->AN1 AN2 Denaturing PAGE AN1->AN2 AN3 Visualize Cleaved tRNA Fragments AN2->AN3

Caption: Workflow for the Ribosome-Stimulated this compound Nuclease Assay.

References

selecting the right control for angiogenin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting experiments with angiogenin (ANG).

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for an in vitro angiogenesis assay (tube formation assay) involving this compound?

A1: Proper controls are critical for interpreting results from in vitro angiogenesis assays.

  • Positive Controls: These demonstrate that the experimental system is working correctly.

    • Known Angiogenesis Inducers: Vascular Endothelial Growth Factor (VEGF) or Fibroblast Growth Factor 2 (FGF2) are commonly used as positive controls to induce tube formation.[1] The optimal concentration will depend on the cell type and experimental setup.[1]

    • Responsive Cell Line: Using a well-characterized endothelial cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), that reliably forms tubes in response to angiogenic stimuli can serve as a positive control for the assay itself.[1]

  • Negative Controls: These help to rule out non-specific effects and establish a baseline.

    • Vehicle Control: The solvent used to dissolve this compound or other test substances (e.g., sterile PBS or DMSO) should be added to control wells at the same final concentration.[1]

    • Scrambled siRNA/shRNA: When using siRNA or shRNA to knock down endogenous this compound, a scrambled sequence with no known homology to any mammalian gene is the appropriate negative control.[2]

    • Catalytically Inactive this compound Mutants: this compound mutants with substitutions in the active site, such as H13A or H114A, lack ribonucleolytic and angiogenic activity.[3] These can be used as specific negative controls to demonstrate that the observed effects are due to the enzymatic activity of this compound.

    • RNase A: While structurally related to this compound, RNase A does not promote angiogenesis and can be used as a negative control to show the specificity of the this compound effect.[4] In fact, RNase A has been shown to have anti-angiogenic properties.[4]

    • Angiogenesis Inhibitors: Known inhibitors of angiogenesis, such as Suramin, that do not affect cell viability can be used as a negative control, particularly when testing potential anti-angiogenic compounds.[1]

Q2: My this compound knockdown experiment using siRNA is not showing the expected phenotype. What are some potential reasons and troubleshooting steps?

A2: Several factors can contribute to a failed knockdown experiment.

  • Inefficient Transfection: Endothelial cells can be difficult to transfect.

    • Troubleshooting: Optimize the transfection protocol by varying the siRNA concentration, transfection reagent, and incubation time. Ensure the use of a transfection reagent suitable for primary or endothelial cells.

  • Ineffective siRNA Sequence: The chosen siRNA sequence may not be efficiently knocking down this compound expression.

    • Troubleshooting: Test multiple siRNA sequences targeting different regions of the this compound mRNA. Always include a positive control siRNA targeting a housekeeping gene to verify transfection efficiency.

  • Confirmation of Knockdown: The lack of a phenotype may be due to insufficient knockdown at the protein level.

    • Troubleshooting: Always confirm knockdown efficiency using Western blotting or qRT-PCR to measure this compound protein and mRNA levels, respectively.

  • Off-Target Effects: The observed phenotype (or lack thereof) might be due to off-target effects of the siRNA.

    • Troubleshooting: Use a scrambled siRNA control and consider testing a second, independent siRNA sequence targeting this compound to ensure the phenotype is specific.

Q3: What is the role of the Ribonuclease/Angiogenin Inhibitor 1 (RNH1) and how should I account for it in my experiments?

A3: RNH1 is a key endogenous inhibitor of this compound's ribonucleolytic activity.[5]

  • Mechanism: Under normal conditions, RNH1 binds to cytoplasmic this compound, keeping it inactive.[5][6] Under cellular stress, this compound is released from RNH1, allowing it to become active.[2][6]

  • Experimental Considerations: When studying the effects of exogenous this compound, it's important to be aware of the presence of endogenous RNH1 in your cell type, as it can modulate the activity of the added this compound. In experiments where you aim to study the function of endogenous this compound, knocking down RNH1 can be a strategy to increase this compound activity.[6]

Troubleshooting Guides

In Vitro Angiogenesis (Tube Formation) Assay
Problem Possible Cause Troubleshooting Steps
No tube formation in positive control wells Cell health issues (e.g., high passage number, contamination).Use low-passage endothelial cells (e.g., HUVECs < passage 6). Regularly check for contamination.
Suboptimal Matrigel® concentration or polymerization.Thaw Matrigel® on ice overnight to prevent premature gelling. Ensure an even layer in each well and allow it to polymerize at 37°C for at least 30-60 minutes.
Incorrect cell seeding density.Optimize cell seeding density. Too few cells may not form a network, while too many can form a monolayer.
High background/non-specific tube formation in negative control wells Presence of growth factors in serum or basal media.Use serum-free or low-serum media for the assay. Ensure the basal medium is free of angiogenic factors.[1]
Matrigel® contains endogenous growth factors.Use growth factor-reduced Matrigel® for your experiments.[1]
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension and careful pipetting to seed the same number of cells in each well.
Inconsistent Matrigel® layer thickness.Use pre-chilled pipette tips and plates to ensure a uniform layer of Matrigel® in each well.
Cell Proliferation Assay
Problem Possible Cause Troubleshooting Steps
No significant increase in proliferation with this compound treatment Suboptimal this compound concentration.Perform a dose-response curve to determine the optimal concentration of this compound for your cell type.[7] this compound can exhibit a bell-shaped dose-response curve.[8]
Cell confluence is too high.Seed cells at a lower density to ensure they are in the logarithmic growth phase during the experiment.
Insufficient incubation time.Optimize the incubation time to allow for a measurable proliferative response.
High background proliferation in control wells High serum concentration in the medium.Reduce the serum concentration in the culture medium to minimize baseline proliferation.
Inconsistent results Variation in cell number at the start of the experiment.Ensure accurate cell counting and seeding.
Edge effects in the microplate.Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.
Western Blot for this compound
Problem Possible Cause Troubleshooting Steps
Weak or no this compound signal Low protein abundance.Load more protein onto the gel. Consider using a positive control lysate from cells known to express high levels of this compound.
Inefficient antibody binding.Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).
Poor protein transfer.Confirm successful transfer by staining the membrane with Ponceau S before blocking.[9]
High background Insufficient blocking.Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).
Antibody concentration is too high.Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[9]
Non-specific bands Primary antibody is not specific enough.Use a highly specific monoclonal antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity.
Protein degradation.Use fresh cell lysates and always add protease inhibitors to your lysis buffer.

Quantitative Data Summary

Table 1: Comparison of Controls for this compound Experiments

Control TypeSpecific ControlPrinciple of ActionTypical Application
Positive Control VEGFPotent angiogenesis inducer.Validating angiogenesis assay performance.[1]
Negative Control Scrambled siRNANon-targeting RNA sequence.Control for siRNA-mediated knockdown experiments.[2]
This compound (H13A)Catalytically inactive mutant.Demonstrating the requirement of ribonucleolytic activity.[3]
RNase AHomologous protein without angiogenic activity.Showing the specificity of this compound's angiogenic effect.[4]
Ribonuclease/Angiogenin Inhibitor 1 (RNH1)Endogenous inhibitor of this compound.Studying the regulation of endogenous this compound activity.[5]

Table 2: Example of Dose-Dependent Inhibition of this compound Activity

InhibitorTargetKᵢ (µM)Reference
NCI 65828Ribonucleolytic active site of ANG81[10]

Note: Kᵢ is the inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition.

Experimental Protocols

Protocol 1: In Vitro Tube Formation Assay
  • Plate Coating: Thaw growth factor-reduced Matrigel® on ice. Using a pre-chilled pipette, add 50 µL of Matrigel® to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium. Seed 1.5 x 10⁴ cells per well onto the solidified Matrigel®.

  • Treatment: Add this compound, controls (e.g., VEGF, vehicle), or test compounds to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-12 hours.

  • Imaging and Analysis: Monitor tube formation periodically using a microscope. Capture images and quantify parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Protocol 2: Cell Proliferation Assay (WST-1)
  • Cell Seeding: Seed 5 x 10³ endothelial cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Replace the medium with medium containing serial dilutions of this compound, controls, or test compounds. Include a vehicle control.

  • Incubation: Incubate the plate for 48 hours.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Workflows

Angiogenin_Signaling_Pathway ANG This compound (ANG) Receptor Cell Surface Receptor ANG->Receptor Binds Nuclear_Translocation Nuclear Translocation ANG->Nuclear_Translocation PLC Phospholipase C (PLC) Receptor->PLC Activates Akt Akt/PKB Receptor->Akt Activates DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK1/2 PKC->ERK Activates Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Migration Cell Migration ERK->Cell_Migration Akt->Cell_Proliferation Akt->Cell_Migration rRNA_Transcription rRNA Transcription Nuclear_Translocation->rRNA_Transcription Stimulates rRNA_Transcription->Cell_Proliferation Experimental_Workflow_Tube_Formation start Start step1 Coat 96-well plate with Matrigel® start->step1 step2 Incubate at 37°C for 30-60 min step1->step2 step3 Seed Endothelial Cells step2->step3 step4 Add this compound & Controls step3->step4 step5 Incubate for 4-12 hours step4->step5 step6 Image Acquisition step5->step6 step7 Quantify Tube Formation step6->step7 end End step7->end Logic_Control_Selection Experiment This compound Experiment Question Is the effect due to This compound's RNase activity? Experiment->Question Question2 Is the experiment a knockdown study? Experiment->Question2 Yes Yes Question->Yes No No Question->No Control1 Use Catalytically Inactive ANG Mutant (e.g., H13A) as a negative control Yes->Control1 Control2 Use another RNase (e.g., RNase A) as a negative control Yes->Control2 Yes2 Yes Question2->Yes2 No2 No Question2->No2 Control3 Use Scrambled siRNA as a negative control Yes2->Control3 Control4 Use Vehicle Control No2->Control4

References

issues with angiogenin inhibitor solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with angiogenin inhibitors. The information addresses common challenges related to the solubility and stability of these compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound inhibitor precipitating out of solution when I dilute my DMSO stock in aqueous buffer?

A1: This is a common issue known as "precipitation upon dilution." Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent that can dissolve many lipophilic compounds at high concentrations. However, when this concentrated stock is introduced into an aqueous buffer, the local concentration of the inhibitor can momentarily exceed its solubility limit in the mixed solvent system, leading to precipitation. To mitigate this, try lowering the final concentration of the inhibitor, increasing the percentage of DMSO in the final solution (while being mindful of its potential effects on your assay), or employing a stepwise dilution method with vigorous mixing.

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the solubility of my this compound inhibitor?

A2: Yes, poor solubility can lead to inconsistent results. If the inhibitor is not fully dissolved, its effective concentration in the assay will be lower and more variable than intended. This can be particularly problematic in cell culture media, where compounds can precipitate over time. It is crucial to ensure your inhibitor is fully dissolved in the final assay medium. Visual inspection for any precipitate or cloudiness is a first step. For more quantitative assessment, consider performing a solubility assay in your specific cell culture medium.

Q3: How does the solid form of an this compound inhibitor affect its solubility?

A3: The solid-state properties of a compound, such as its crystalline form (polymorphism) or whether it is amorphous, can significantly impact its solubility and dissolution rate. Amorphous forms are generally more soluble than their crystalline counterparts because they lack a highly organized crystal lattice structure, which requires less energy to break apart. If you are experiencing persistent solubility issues, investigating different solid forms of your inhibitor could be a viable strategy.

Q4: What are some common signs of this compound inhibitor instability in my experimental setup?

A4: Signs of instability can include a decrease in the inhibitor's potency over time, a change in the color or appearance of the solution, or the appearance of new peaks in analytical assays like HPLC. Instability can be caused by factors such as temperature, pH, light exposure, and oxidative stress.[1]

Q5: Can I store my this compound inhibitor dissolved in an aqueous buffer?

A5: Storing small molecules in aqueous solutions for extended periods is generally not recommended without prior stability testing. Many compounds are susceptible to hydrolysis, especially at non-neutral pH. For naphthalenesulfonate-based inhibitors, storage in an acidic aqueous solution (pH 2.5-3) at low temperatures (4°C or -20°C) has been shown to improve stability.[2] However, it is always best to prepare fresh aqueous solutions from a stable stock (e.g., in anhydrous DMSO) for each experiment or to conduct a thorough stability study in your buffer of choice.

Troubleshooting Guides

Troubleshooting Poor Solubility of this compound Inhibitors

If you are encountering solubility issues with your this compound inhibitor, follow this step-by-step guide to diagnose and resolve the problem.

Step 1: Visual Inspection and Basic Solubility Test

  • Question: After attempting to dissolve the inhibitor, do you see any visible particles, cloudiness, or a film in the solution?

  • Action: If yes, this indicates poor solubility. Proceed to test the solubility in a small range of solvents (e.g., DMSO, ethanol (B145695), methanol) to find a suitable stock solvent.

Step 2: Optimize the Solvent System

  • Issue: The inhibitor dissolves in an organic solvent but precipitates in the aqueous assay buffer.

  • Solution 1: Co-solvents: Try adding a small percentage of a water-miscible organic solvent (co-solvent) like ethanol or polyethylene (B3416737) glycol (PEG) to your aqueous buffer.[3] This can increase the solubility of lipophilic compounds. Be sure to include a vehicle control with the same co-solvent concentration in your experiments.

  • Solution 2: pH Adjustment: For ionizable compounds, solubility can be highly dependent on pH.[4] Test the solubility of your inhibitor in buffers with different pH values to find the optimal range for dissolution.

Step 3: Employ Formulation Strategies

  • Challenge: Simple solvent optimization is insufficient.

  • Approach 1: Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]

  • Approach 2: Solid Dispersions: Dispersing the inhibitor in a hydrophilic polymer matrix can enhance its dissolution rate.[5] This is a more advanced technique typically used in drug formulation development.

  • Approach 3: Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the compound, which can improve its dissolution rate.[6]

The following diagram illustrates the troubleshooting workflow for solubility issues:

G Troubleshooting Workflow for Solubility Issues cluster_1 Optimization Techniques cluster_2 Advanced Formulation start Start: Solubility Issue (Precipitate/Cloudiness) visual_inspection Step 1: Visual Inspection & Basic Solvent Test start->visual_inspection optimize_solvent Step 2: Optimize Solvent System visual_inspection->optimize_solvent Inhibitor dissolves in organic solvent but not aqueous buffer co_solvents Use Co-solvents (e.g., Ethanol, PEG) optimize_solvent->co_solvents ph_adjustment Adjust pH of Buffer optimize_solvent->ph_adjustment formulation Step 3: Employ Formulation Strategies cyclodextrins Use Cyclodextrins formulation->cyclodextrins solid_dispersion Create Solid Dispersion formulation->solid_dispersion particle_reduction Particle Size Reduction formulation->particle_reduction end_success Resolution: Inhibitor Solubilized end_fail Consult Further/ Consider Alternative Inhibitor co_solvents->formulation Unsuccessful co_solvents->end_success Successful ph_adjustment->formulation Unsuccessful ph_adjustment->end_success Successful cyclodextrins->end_success Successful cyclodextrins->end_fail Unsuccessful solid_dispersion->end_success Successful solid_dispersion->end_fail Unsuccessful particle_reduction->end_success Successful particle_reduction->end_fail Unsuccessful

Troubleshooting workflow for solubility issues.
Troubleshooting this compound Inhibitor Instability

Use this guide to address potential stability problems with your this compound inhibitor.

Step 1: Identify Potential Causes of Degradation

  • Review your protocol: Are there any steps where the inhibitor is exposed to harsh conditions?

    • Temperature: Is the inhibitor being exposed to high temperatures? Naphthalenesulfonates generally have good thermal stability, but this can be compound-specific.[3]

    • pH: Is the inhibitor in a highly acidic or basic solution for a prolonged period? While naphthalenesulfonates are stable over a wide pH range, extreme pH can cause degradation of many small molecules.[3]

    • Light: Is the inhibitor, particularly if it is an azo compound, protected from light? Azo compounds can be susceptible to photodegradation.

    • Oxidation: Is the inhibitor dissolved in a solvent like DMSO that can oxidize over time? Are there potential sources of oxidative stress in your assay?

Step 2: Implement Improved Handling and Storage Procedures

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions in your aqueous buffer immediately before each experiment.

  • Protection from Light: If your inhibitor is light-sensitive, work with it in low-light conditions and store it in amber vials or tubes wrapped in foil.

  • Inert Atmosphere: For highly sensitive compounds, consider purging stock solutions with an inert gas like argon or nitrogen before sealing and storing.

Step 3: Conduct a Formal Stability Study

  • If instability persists and is impacting your results, a formal stability study may be necessary. This involves intentionally exposing the inhibitor to various stress conditions (e.g., acid, base, heat, oxidation, light) and monitoring its degradation over time using a stability-indicating analytical method like HPLC.

Data on Specific this compound Inhibitors

Quantitative solubility and stability data for many specific this compound inhibitors are not widely available in the public domain. The following table summarizes available data for inhibitors identified through high-throughput screening.

Inhibitor Name/IdentifierTypeTarget Binding (Ki)Solubility DataStability Notes
NSC-65828 Small Molecule81 µMGreater aqueous solubility than C-181431 (qualitative).[7]As a naphthalenesulfonate, expected to have good thermal and pH stability.[3] Store at low temperatures and acidic pH for enhanced stability in aqueous solutions.[2]
C-181431 Small Molecule41 µMLower aqueous solubility than NSC-65828 (qualitative).[7]General stability precautions for small molecules apply.
Generic Angiogenesis Inhibitor Small MoleculeNot ApplicableDMSO: 5 mg/mLNot specified.

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of an this compound inhibitor in a specific buffer.

Methodology:

  • Preparation: Add an excess amount of the solid inhibitor to a known volume of the desired buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved inhibitor using a suitable analytical method, such as UV-Vis spectrophotometry or a validated HPLC method.

  • Analysis: The measured concentration represents the equilibrium solubility of the inhibitor in that specific buffer and at that temperature.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This high-throughput method assesses the solubility of an inhibitor under non-equilibrium conditions, which can be more representative of what occurs when a DMSO stock is diluted into an aqueous buffer.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the inhibitor in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Dispense Buffer: Add 198 µL of the test buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.

  • Add Compound: Add 2 µL of each DMSO concentration to the corresponding wells, resulting in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).

  • Analysis: The kinetic solubility is the highest concentration of the inhibitor that does not show a significant increase in turbidity compared to the buffer-only control.

The following diagram outlines the workflow for this kinetic solubility assay:

G Experimental Workflow for Kinetic Solubility Assay start Start: Prepare 10 mM Stock in DMSO serial_dilute Create Serial Dilution in DMSO start->serial_dilute add_compound Add 2 µL of Diluted Compound to each well (1% final DMSO) serial_dilute->add_compound dispense_buffer Dispense 198 µL Buffer (e.g., PBS) into 96-well plate dispense_buffer->add_compound incubate Incubate at RT for 2 hours with shaking add_compound->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Analyze Data: Determine Highest Non-Turbid Concentration measure->analyze end Result: Kinetic Solubility Value analyze->end

Kinetic solubility assay workflow.
Protocol 3: Forced Degradation Study for Stability Assessment

This protocol is used to identify the degradation pathways of an this compound inhibitor and to develop a stability-indicating analytical method.

Methodology:

  • Stock Solution: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or acetonitrile).

  • Stress Conditions: Expose the inhibitor to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidation: Add 1 mL of stock solution to 1 mL of 3% H₂O₂. Store at room temperature for 12 hours.

    • Thermal Degradation: Place a known amount of the solid inhibitor in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the inhibitor to a calibrated light source (e.g., Xenon lamp) for a defined period. A control sample should be kept in the dark.

  • Sample Preparation: At various time points, withdraw an aliquot from each stress condition. Neutralize the acid and base samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for your analytical method.

  • Analysis: Analyze the stressed samples and a non-stressed control sample using a stability-indicating HPLC method (typically with a photodiode array or mass spectrometry detector).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A loss of the parent peak and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure the analytical method can effectively separate the degradants from the parent compound.

This compound Signaling Pathway

This compound (ANG) is a secreted ribonuclease that plays a crucial role in angiogenesis (the formation of new blood vessels). Its signaling involves several key steps, including receptor binding, internalization, and nuclear translocation, leading to the activation of processes that promote cell proliferation, migration, and invasion.

G This compound (ANG) Signaling Pathway cluster_0 Cellular Processes ANG Extracellular This compound (ANG) Receptor Cell Surface Receptor (putative 170-kDa protein) ANG->Receptor Binds Internalization Endocytosis Receptor->Internalization Cytoplasm Cytoplasmic ANG Internalization->Cytoplasm Nucleus Nuclear Translocation Cytoplasm->Nucleus ERK_Akt Activation of ERK1/2 & Akt Pathways Cytoplasm->ERK_Akt Nucleolus Nucleolus Nucleus->Nucleolus rRNA rRNA Transcription Nucleolus->rRNA Ribosome Ribosome Biogenesis rRNA->Ribosome Protein_Synth Protein Synthesis Ribosome->Protein_Synth Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth Migration_Invasion Cell Migration & Invasion ERK_Akt->Migration_Invasion Migration_Invasion->Cell_Growth

This compound signaling pathway overview.

References

refining protocols for studying angiogenin's nuclear localization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the nuclear localization of angiogenin (ANG). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you refine your studies and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ANG) and why is its nuclear localization significant?

This compound (ANG) is a 14.1 kDa protein belonging to the ribonuclease A superfamily.[1] While initially identified as a potent inducer of angiogenesis (the formation of new blood vessels), its functions are diverse.[2] The nuclear translocation of ANG is a critical step for many of its biological activities.[3][4] In the nucleus, particularly the nucleolus, ANG stimulates ribosomal RNA (rRNA) transcription, which is essential for ribosome biogenesis and, consequently, cell proliferation and growth.[1][2][5][6][7] This process is vital in both normal endothelial cells during angiogenesis and in the proliferation of cancer cells.[2][5]

Q2: What is the mechanism of ANG nuclear import?

Exogenous ANG is internalized by cells through receptor-mediated endocytosis.[6][8] It possesses a nuclear localization sequence (NLS) which facilitates its import into the nucleus.[9][10] The process is independent of microtubules and lysosomes.[8] Once inside the nucleus, ANG accumulates in the nucleolus, the primary site of rRNA synthesis.[3][4][6]

Q3: What key factors regulate the nuclear translocation of ANG?

Several factors influence ANG's subcellular location:

  • Cell Proliferation State: Nuclear translocation of ANG is prominent in proliferating cells. In confluent, non-proliferative endothelial cells, this process ceases.[3][4][5][7]

  • Cell Stress: Under conditions of cellular stress, ANG can translocate from the nucleus to the cytoplasm, where it cleaves transfer RNA (tRNA) to produce tRNA-derived stress-induced small RNAs (tiRNAs) that help reprogram protein translation for cell survival.[6][11][12]

  • Interaction with RNH1: Ribonuclease/angiogenin inhibitor 1 (RNH1) regulates both the location and activity of ANG.[11][12] Under normal growth conditions, nuclear ANG is not associated with RNH1, allowing it to be active, while the cytoplasmic pool of ANG is inhibited by RNH1.[11][12] During stress, this association reverses.[11][12]

Q4: Can ANG's nuclear translocation be inhibited?

Yes. The internalization of this compound can be inhibited by substances like exogenous actin, an anti-actin antibody, and heparin, which suggests the involvement of cell surface actin and heparan sulfate (B86663) proteoglycans in this process.[3][4] Additionally, DNA aptamers have been developed that can inhibit the ribonucleolytic activity of this compound without interfering with its nuclear translocation.[13] Small molecules that bind to the ribonucleolytic active site of ANG have also been identified and show antitumor activity.[14]

Troubleshooting Guides

Immunofluorescence (IF) Staining

Visualizing ANG's subcellular location via immunofluorescence is a primary method, but it is prone to specific artifacts.

start Start IF Troubleshooting problem What is the issue? start->problem no_signal Weak or No Signal problem->no_signal Weak/None high_bg High Background / Non-Specific Signal problem->high_bg Non-Specific wrong_loc Incorrect Localization (e.g., only cytoplasmic) problem->wrong_loc Incorrect check_ab Check Antibody: - Validated for IF? - Correct dilution? - Stored correctly? no_signal->check_ab check_fix Check Fixation/ Permeabilization: - Protocol optimal? - Reagents fresh? no_signal->check_fix check_protein Confirm Protein Expression: - Use positive control cells - Check by Western Blot no_signal->check_protein check_blocking Optimize Blocking: - Increase time - Change blocking agent (e.g., serum, BSA) high_bg->check_blocking check_ab_conc Titrate Antibody: - Reduce primary/secondary Ab concentration high_bg->check_ab_conc check_wash Improve Washing: - Increase number/duration of wash steps high_bg->check_wash check_cell_state Verify Cell State: - Are cells proliferating? (vs. confluent) - Check for stress induction wrong_loc->check_cell_state check_ab->no_signal check_fix->no_signal check_protein->no_signal check_blocking->high_bg check_ab_conc->high_bg check_wash->high_bg check_cell_state->wrong_loc

Caption: Logic diagram for troubleshooting common immunofluorescence issues.

Q: I am seeing a weak or non-existent nuclear signal for ANG. What went wrong?

This is a common issue that can stem from multiple sources. Refer to the table below for potential causes and solutions.[15][16][17][18]

Potential Cause Suggested Solution
Low Protein Expression Confirm ANG expression in your cell type via Western Blot. Use a positive control cell line known to express ANG.
Improper Antibody Use an antibody validated for immunofluorescence.[19][20][21] Check the product datasheet for the recommended dilution and protocol. Ensure the antibody has been stored correctly to prevent degradation.[16]
Suboptimal Fixation The fixation method can mask the epitope. Try different fixatives (e.g., 4% paraformaldehyde vs. methanol). Ensure fixative is fresh.[16][18]
Inadequate Permeabilization For nuclear targets, permeabilization is critical. If using formaldehyde (B43269) fixation, ensure you include a detergent like Triton X-100 (e.g., 0.2%) in your buffers to allow antibody entry.[16]
Incorrect Secondary Antibody Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[22]
Signal Bleaching Minimize exposure of your slides to light. Use an anti-fade mounting medium. Image samples promptly after staining.[16][18]

Q: My IF images have high background and non-specific staining. How can I improve this?

High background can obscure the specific signal. The goal is to reduce non-specific antibody binding while preserving the specific signal.

Potential Cause Suggested Solution
Antibody Concentration Too High This is a primary cause of non-specific binding. Perform a titration of both your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[22]
Insufficient Blocking Blocking prevents non-specific antibody binding. Increase the blocking incubation time (e.g., to 1 hour at room temperature). Consider changing your blocking agent (e.g., from BSA to normal serum from the species of the secondary antibody).[15][22]
Inadequate Washing Washing removes unbound and loosely bound antibodies. Increase the number and duration of your wash steps (e.g., 3 x 5 minutes in PBS-Tween).[15]
Secondary Antibody Cross-Reactivity Run a control where you omit the primary antibody. If you still see staining, your secondary antibody is binding non-specifically. Consider using a different secondary antibody or additional blocking steps.[22]
Autofluorescence Some cells or tissues naturally fluoresce. Examine an unstained sample under the microscope to check for autofluorescence. If present, you may need to use specific quenching steps (e.g., Sudan Black B treatment) or choose fluorophores in a different spectral range.[16]
Subcellular Fractionation and Western Blot

This biochemical approach provides quantitative data to complement IF microscopy. Purity of the fractions is paramount.

Q: My Western blot shows ANG only in the cytoplasm. How do I confirm my nuclear fraction is pure?

Cross-contamination is the most common problem in cell fractionation. Using protein markers specific to each cellular compartment is essential for validating your results.

Fraction Recommended Purity Marker Rationale
Nuclear Lamin A/C, Histone H3, PCNAProteins exclusively and stably located in the nucleus. Their absence in the cytoplasmic fraction indicates good purity.
Cytoplasmic GAPDH, TubulinAbundant cytosolic proteins. Their absence in the nuclear fraction is a key indicator of nuclear purity.
Mitochondrial COX IV, VDACUsed to check for contamination from mitochondria, which can pellet with nuclei if centrifugation is too harsh.
Membrane/ER Calnexin, Na+/K+ ATPaseUsed to assess contamination from plasma membrane and endoplasmic reticulum fragments.

Q: I am consistently getting cytoplasmic markers (like GAPDH) in my nuclear fraction. What steps in the protocol should I optimize?

Preventing cross-contamination requires careful optimization of the lysis and centrifugation steps.

Critical Step Troubleshooting Action
Cell Lysis Use a mild, hypotonic lysis buffer (Buffer A in many protocols) to swell the cells.[23] The goal is to rupture the plasma membrane while leaving the nuclear membrane intact. Overly harsh detergents or excessive mechanical force (e.g., douncing, sonication) at this stage will lyse the nuclei.[24]
Homogenization If using mechanical disruption (e.g., passing through a needle), optimize the number of passes.[24] Too few will leave cells unlysed; too many will rupture nuclei. Monitor lysis under a microscope with Trypan Blue.
Initial Centrifugation This step pellets the nuclei. Use a low-speed spin (e.g., 600-720 x g).[24] Spinning too fast can pellet smaller organelles and membrane fragments along with the nuclei.
Washing the Nuclear Pellet After the initial spin, gently wash the nuclear pellet with buffer to remove residual cytoplasmic contaminants. This is a critical step often overlooked.

Detailed Experimental Protocols

Protocol 1: Immunofluorescence Staining for this compound

This protocol is a general guideline and may require optimization for your specific cell type and antibodies.

  • Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and grow to the desired confluency (for ANG, proliferating, sub-confluent cells often show more nuclear localization).[3][4]

  • Fixation: Gently wash cells with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with 0.2% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for nuclear targets.

  • Blocking: Wash three times with PBS. Block with 5% Normal Goat Serum (or serum matching the secondary antibody species) in PBS for 1 hour at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation: Dilute the anti-Angiogenin primary antibody in the blocking buffer to its optimal concentration. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS, protected from light. Incubate with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes.

  • Mounting: Wash a final time with PBS. Mount the coverslip onto a glass slide using an anti-fade mounting medium.

  • Imaging: Image using a fluorescence or confocal microscope with the appropriate filters for your chosen fluorophore and DAPI.

Protocol 2: Subcellular Fractionation by Differential Centrifugation

This protocol allows for the separation of nuclear and cytoplasmic fractions for subsequent analysis like Western Blotting.[23][24][25]

  • Cell Collection: Harvest ~5x10⁷ cells by scraping (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellet with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, with freshly added protease inhibitors). Incubate on ice for 15 minutes to allow cells to swell.

  • Homogenization: Transfer the cell suspension to a Dounce homogenizer and homogenize with 10-15 strokes of a tight-fitting pestle. Alternatively, pass the suspension through a 25-gauge needle 10-15 times.[24] Check for cell lysis under a microscope.

  • Isolate Nuclei: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C.

  • Collect Fractions:

    • Cytoplasmic Fraction: Carefully collect the supernatant. This is your cytoplasmic fraction. Centrifuge it again at a higher speed (e.g., 10,000 x g for 15 min) to pellet mitochondria and other large organelles if a purer cytoplasmic fraction is needed.

    • Nuclear Fraction: The pellet contains the nuclei.

  • Wash Nuclei: Resuspend the nuclear pellet in 500 µL of Hypotonic Lysis Buffer containing 0.1% NP-40 and centrifuge again at 700 x g for 10 minutes at 4°C. This wash step helps remove cytoplasmic contaminants.

  • Nuclear Lysis: Discard the supernatant. Resuspend the final nuclear pellet in Nuclear Extraction Buffer (a high-salt buffer, e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, with protease inhibitors). Incubate on ice for 30 minutes with occasional vortexing.

  • Finalize Nuclear Extract: Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is your nuclear extract.

  • Quantify and Analyze: Determine the protein concentration of both cytoplasmic and nuclear fractions using a Bradford or BCA assay. Analyze by Western Blot, loading equal amounts of protein and probing for ANG and fractionation markers.

Protocol 3: In Vitro Nuclear Import Assay

This assay reconstitutes nuclear import in semi-intact cells and is useful for studying the import machinery.[26][27]

  • Cell Preparation: Grow adherent cells on glass coverslips to ~70% confluency.

  • Permeabilization:

    • Wash cells with ice-cold Transport Buffer (e.g., 20 mM HEPES pH 7.3, 110 mM Potassium Acetate, 2 mM MgCl₂).

    • Permeabilize the plasma membrane by incubating with Transport Buffer containing a titrated concentration of digitonin (B1670571) (typically 20-50 µg/mL) for 5 minutes on ice.[28] This leaves the nuclear envelope intact. Note: The optimal digitonin concentration must be determined for each cell line, as too much will lyse the nuclear membrane and too little will result in incomplete permeabilization.[29][30]

    • Gently wash away the digitonin and soluble cytoplasmic factors with Transport Buffer.

  • Import Reaction:

    • Prepare an import mix on ice containing: Transport Buffer, an energy-regenerating system (ATP, GTP, creatine (B1669601) phosphate, and creatine kinase), cytosolic extract (as a source of transport factors like importins and Ran) or purified recombinant factors, and your fluorescently labeled cargo protein (e.g., fluorescently-tagged ANG).

    • Invert the coverslip onto a drop of the import mix and incubate at 37°C for 30 minutes in a humidified chamber.

  • Controls:

    • -Energy: Perform a reaction without the energy-regenerating system. Import should be inhibited.

    • 4°C: Perform a reaction at 4°C. Import should be inhibited.

    • WGA: Include Wheat Germ Agglutinin (WGA), an inhibitor of nuclear pore complex transport. This should block import.[28]

  • Fix and Image:

    • Gently wash the cells with Transport Buffer.

    • Fix with 4% PFA for 15 minutes.

    • Mount and image using fluorescence microscopy. Quantify the nuclear fluorescence intensity relative to the cytoplasmic fluorescence.

Visualizations and Workflows

cluster_EC Extracellular cluster_Membrane Plasma Membrane cluster_Cyto Cytoplasm cluster_Nuc Nucleus ANG Secreted this compound (ANG) Receptor Cell Surface Receptor (e.g., Actin, Syndecan-4) ANG->Receptor 1. Binding Endosome Endocytosis Receptor->Endosome 2. Internalization ANG_Cyto Cytoplasmic ANG Endosome->ANG_Cyto RNH1 RNH1 (Inhibitor) ANG_Cyto->RNH1 Inhibition (Growth State) NPC Nuclear Pore Complex (NPC) ANG_Cyto->NPC 3. NLS-mediated Transport Stress Cellular Stress ANG_Nuc Nuclear ANG Stress->ANG_Nuc Relocalization to Cytoplasm NPC->ANG_Nuc Nucleolus Nucleolus ANG_Nuc->Nucleolus 4. Accumulation rDNA rRNA Transcription (Cell Proliferation) Nucleolus->rDNA 5. Function

Caption: Signaling pathway for this compound nuclear import and function.

start Hypothesis: Condition X affects ANG nuclear localization if_stain Immunofluorescence (IF) - Visualize ANG localization - Include nuclear counterstain (DAPI) start->if_stain decision1 Is localization altered? if_stain->decision1 fractionation Subcellular Fractionation + Western Blot - Quantify ANG in nuclear vs. cytoplasmic fractions decision1->fractionation Yes troubleshoot Troubleshoot/ Re-evaluate Hypothesis decision1->troubleshoot No markers Validate Fractions: Probe for nuclear (Lamin) & cytoplasmic (GAPDH) markers fractionation->markers decision2 Results consistent? markers->decision2 mechanistic Mechanistic Studies - In vitro import assay - Inhibitor studies - Mutant analysis decision2->mechanistic Yes decision2->troubleshoot No conclusion Conclusion mechanistic->conclusion

Caption: Experimental workflow for investigating this compound nuclear localization.

References

Technical Support Center: Enhancing Lentiviral Transduction for Angiogenin Overexpression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing lentiviral transduction for the overexpression of angiogenin.

Frequently Asked Questions (FAQs)

Q1: What is the first step to improve low transduction efficiency for this compound overexpression?

A1: The first and most critical factor to assess is the quality and titer of your lentiviral stock. A low viral titer is a common reason for poor transduction efficiency.[1][2] It is recommended to use a high-titer virus (>10^8 TU/mL) for successful experiments.[3] You should determine the functional titer (infectious particles) of your viral preparation rather than just the physical titer (e.g., p24 ELISA), as the latter can overestimate the amount of viable virus.[3][4]

Q2: How can I increase the titer of my this compound-expressing lentivirus?

A2: To increase your viral titer, consider the following:

  • Optimize Plasmid Quality and Ratios: Use high-quality, transfection-grade plasmid DNA for packaging.[3] The ratio of your transfer (this compound-expressing), packaging, and envelope plasmids can significantly impact viral production and should be optimized.

  • Cell Health: Ensure your packaging cells (e.g., HEK293T) are healthy, free of contaminants like mycoplasma, and are at an optimal confluency (typically 70-80%) at the time of transfection.[3]

  • Concentrate the Virus: After harvesting, you can concentrate your viral supernatant using methods like ultracentrifugation or commercially available concentration reagents.[3][5] This can increase the titer by removing excess media.

  • Serum-Free Media: Producing and harvesting lentivirus in serum-free media can improve the yield and purity of your viral stock.[1][5][6][7][8]

Q3: Are there specific considerations for the lentiviral vector design when overexpressing a secreted protein like this compound?

A3: Yes, for secreted proteins like this compound, optimizing the signal peptide sequence can enhance secretion and overall protein yield.[9][10] Consider testing different signal peptides, such as that of human alpha-1 antitrypsin, which has been shown to increase the secretion of other proteins.[9] Additionally, ensure your vector design does not contain elements that could prematurely terminate transcription, such as a polyadenylation signal within the gene of interest.[2]

Q4: My target cells are difficult to transduce. What strategies can I employ?

A4: For hard-to-transduce cells, several methods can improve transduction efficiency:

  • Transduction Enhancers: Use chemical enhancers like Polybrene, DEAE-dextran, or protamine sulfate (B86663). These cationic polymers reduce the electrostatic repulsion between the virus and the cell membrane.[4][11] The optimal concentration should be determined for your specific cell type to minimize toxicity.[10][12]

  • Spinoculation: This method involves centrifuging the cells and virus together, which increases the contact between them and can significantly improve transduction efficiency, especially for suspension cells or other difficult cell types.[13]

  • Multiplicity of Infection (MOI): Increase the MOI, which is the ratio of viral particles to cells. A higher MOI will generally lead to higher transduction efficiency, but be mindful of potential cytotoxicity at very high MOIs.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no this compound expression after transduction Low viral titer.Titer your virus using a functional assay (e.g., transduction of a reporter cell line). Concentrate your virus if the titer is low.[3][5]
Poor transduction efficiency.Optimize transduction conditions: use a transduction enhancer (e.g., Polybrene), try spinoculation, and increase the MOI.[4][11][13]
Suboptimal vector design.Ensure your vector has a strong promoter suitable for your target cells and consider optimizing the signal peptide for this compound.[9][10]
Issues with protein detection.Allow sufficient time for protein expression and secretion (typically 48-72 hours post-transduction).[6] Use a sensitive detection method like ELISA for the supernatant or Western blot for cell lysates.
High cell death after transduction Toxicity from the lentiviral preparation.Use a lower MOI. If using concentrated virus, ensure it is properly purified. Change the media 4-6 hours after adding the virus to remove residual impurities.[4]
Toxicity from the transduction enhancer.Determine the optimal concentration of the enhancer (e.g., Polybrene) for your cell type by performing a dose-response curve to assess cytotoxicity.[10][12] Consider alternatives like protamine sulfate or DEAE-dextran.[11]
Overexpression of this compound is toxic to the cells.While not commonly reported, high levels of any overexpressed protein can be toxic. Try using a lower MOI or an inducible promoter system to control the expression level.[6]
Inconsistent results between experiments Variability in viral titer.Always titer each new batch of virus. Use the same batch of virus for a set of related experiments if possible.
Inconsistent cell conditions.Use cells at a consistent passage number and confluency for each experiment. Ensure cells are healthy and free from contamination.[3]
Freeze-thaw cycles of viral stock.Aliquot your viral stock upon receipt and avoid repeated freeze-thaw cycles, which can decrease viral titer.[13]

Quantitative Data Summary

Table 1: Comparison of Lentiviral Transduction Enhancers

EnhancerCell TypeMOITransduction Efficiency (%)Reference
Polybrene (6 µg/mL)293FT7~60%[11]
DEAE-dextran (6 µg/mL)293FT7~85%[11]
Protamine Sulfate (10 µg/mL)293FT7~40%[11]
Poly-L-lysine (10 µg/mL)293FT7~20%[11]

Note: Data is based on transduction with an EGFP-expressing lentivirus.

Table 2: Effect of Multiplicity of Infection (MOI) on Transduction Efficiency

Cell LineMOITransduction Efficiency (% GFP Positive)Reference
Jurkat1~10%[3]
Jurkat5~40%[3]
Jurkat10~60%[3]
HCT1161~20%[3]
HCT11610~80%[3]

Note: Data is based on transduction with a GFP-expressing lentivirus.

Table 3: Comparison of Static vs. Spinoculation Transduction

Transduction MethodCell LineTransduction Efficiency (% GFP Positive)Reference
Static IncubationJurkat~25%[13]
SpinoculationJurkat~60%[13]

Note: Data is based on transduction with a GFP-expressing lentivirus at an MOI of 10.

Experimental Protocols

Detailed Methodology for Lentivirus Production (General Protocol)

This protocol is for the production of lentivirus in HEK293T cells using a second-generation packaging system.

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection. Use antibiotic-free medium.

  • Plasmid DNA Preparation: In a sterile tube, prepare a mix of your lentiviral transfer vector (containing the this compound gene), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G). A common ratio is 4:3:1 (transfer:packaging:envelope), but this may require optimization.

  • Transfection:

    • Dilute the plasmid DNA mixture in a serum-free medium like Opti-MEM.

    • In a separate tube, dilute your transfection reagent (e.g., Lipofectamine 2000 or PEI) in Opti-MEM.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.

    • Add the transfection complexes dropwise to the HEK293T cells.

  • Incubation and Virus Harvest:

    • Incubate the cells at 37°C in a CO2 incubator.

    • After 4-6 hours, replace the transfection medium with fresh, complete growth medium.

    • Harvest the viral supernatant at 48 and 72 hours post-transfection.

    • Pool the harvests, centrifuge at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris, and filter the supernatant through a 0.45 µm filter.

  • Virus Titeration and Storage:

    • Titer the virus using a functional assay.

    • Aliquot the virus and store at -80°C.

Detailed Methodology for Lentiviral Transduction of Endothelial Cells (e.g., HUVECs)
  • Cell Seeding: The day before transduction, seed HUVECs in a 24-well plate so they are 50-70% confluent at the time of transduction.

  • Transduction:

    • Thaw the this compound-expressing lentivirus on ice.

    • Prepare the transduction medium by adding the desired amount of virus (based on your target MOI) and a transduction enhancer like Polybrene (typically 4-8 µg/mL) to the cell culture medium.

    • Remove the old medium from the cells and add the transduction medium.

  • Incubation: Incubate the cells with the virus for 12-24 hours at 37°C. If toxicity is a concern, the incubation time can be reduced to 4-6 hours.[4]

  • Post-Transduction:

    • After the incubation period, remove the virus-containing medium and replace it with fresh, complete growth medium.

    • Culture the cells for 48-72 hours to allow for this compound expression and secretion.

  • Analysis:

    • Collect the cell culture supernatant to quantify secreted this compound using an ELISA kit.

    • Lyse the cells to analyze intracellular this compound expression by Western blot.

Visualizations

Lentiviral_Production_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_production Virus Production & Harvest cluster_downstream Downstream Processing plasmids Plasmids (Transfer, Packaging, Envelope) transfection Co-transfection plasmids->transfection hek293t HEK293T Cells hek293t->transfection transfection_reagent Transfection Reagent transfection_reagent->transfection incubation Incubation (48-72h) transfection->incubation harvest Harvest Supernatant incubation->harvest filter Filter (0.45µm) harvest->filter titer Titer Virus filter->titer store Store at -80°C filter->store

Caption: Workflow for the production of this compound-expressing lentivirus.

Lentiviral_Transduction_Workflow cluster_prep Preparation cluster_transduction Transduction cluster_expression Expression & Analysis target_cells Target Cells (e.g., HUVECs) add_virus Add Virus & Enhancer to Cells target_cells->add_virus lentivirus This compound Lentivirus lentivirus->add_virus enhancer Transduction Enhancer (e.g., Polybrene) enhancer->add_virus incubation Incubate (4-24h) add_virus->incubation media_change Change Media incubation->media_change culture Culture (48-72h) media_change->culture analysis Analysis (ELISA, Western Blot) culture->analysis

Caption: General workflow for the transduction of target cells with this compound lentivirus.

Troubleshooting_Logic action action start Start Troubleshooting: Low this compound Expression q1 q1 start->q1 Check Viral Titer action1 Proceed to Check Transduction Efficiency q1->action1 Yes (High) action2 Optimize Virus Production: - Concentrate Virus - Use High-Quality Plasmids q1->action2 No (Low) q2 q2 action1->q2 Check Transduction Efficiency action2->q1 action3 Check Protein Detection Method and Expression Time q2->action3 Yes (High) action4 Optimize Transduction: - Use Enhancers (Polybrene) - Try Spinoculation - Increase MOI q2->action4 No (Low) action4->q2

Caption: Logical workflow for troubleshooting low this compound expression.

References

optimizing fixation and permeabilization for angiogenin immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fixation and permeabilization steps for successful angiogenin immunofluorescence staining.

Frequently Asked Questions (FAQs)

Q1: What is the typical subcellular localization of this compound?

This compound is a secreted protein that can also be found within the cell. Its localization can be dynamic depending on the cellular context. Under normal growth conditions, this compound is often observed in the nucleus, specifically accumulating in the nucleolus where it is involved in rRNA transcription.[1][2] It can also be found in the cytoplasm.[3] Under cellular stress, this compound can relocate from the nucleus to the cytoplasm.[1][2] Therefore, your fixation and permeabilization protocol should be optimized to preserve the antigenicity and localization in these different compartments.

Q2: Which fixative is best for preserving this compound antigenicity?

The choice of fixative depends on the specific anti-angiogenin antibody and the experimental goals. Here are the two main types:

  • Cross-linking fixatives (e.g., Paraformaldehyde - PFA): PFA is generally recommended for preserving cellular structure well and is suitable for nuclear and mitochondrial proteins.[4] It works by creating covalent cross-links between proteins.[5][6] However, over-fixation can mask the epitope, potentially requiring an antigen retrieval step.[7]

  • Organic solvents (e.g., cold Methanol (B129727), Acetone): These fixatives work by dehydrating the cell and precipitating proteins.[5] They can be advantageous for some antibodies as they may expose certain epitopes. Methanol fixation can also simultaneously permeabilize the cell.[7] However, they may not preserve cellular morphology as well as PFA and can lead to the loss of some soluble proteins.[5]

For initial experiments, 4% PFA is a common starting point. If the signal is weak, trying cold methanol fixation is a reasonable alternative.

Q3: How do I choose the right permeabilization agent for this compound staining?

Since this compound can be found in both the cytoplasm and the nucleus, the choice of permeabilization agent is critical.

  • Triton™ X-100 or NP-40: These are strong, non-ionic detergents that will permeabilize all cellular membranes, including the plasma and nuclear membranes.[6][8] This is essential for allowing antibody access to nuclear this compound. A typical starting concentration is 0.1-0.5% in PBS for 10-15 minutes.[7]

  • Saponin (B1150181): This is a milder detergent that selectively interacts with cholesterol in the plasma membrane, creating pores.[8] It generally does not permeabilize the nuclear membrane.[8] Therefore, saponin may be suitable if you are primarily interested in cytoplasmic this compound, but it is not recommended if you need to detect the nuclear pool.

  • Tween-20: This is also a mild non-ionic detergent. While sometimes used for permeabilization, it is generally considered less stringent than Triton™ X-100.[8]

For detecting both nuclear and cytoplasmic this compound, Triton™ X-100 is the most common and recommended choice.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal Improper Fixation: Over-fixation with PFA can mask the this compound epitope. Under-fixation can lead to antigen loss.[6][9]Optimize fixation time (e.g., try 10-15 minutes with 4% PFA).[7] Alternatively, switch to cold methanol fixation (-20°C for 10 minutes).[7]
Incomplete Permeabilization: The antibody cannot access the intracellular this compound, especially the nuclear pool.[9]If using a cross-linking fixative like PFA, ensure a separate permeabilization step is performed. Use a detergent like Triton™ X-100 (0.1-0.5%) to ensure permeabilization of the nuclear membrane.[7] Increase permeabilization time if necessary.
Low Antibody Concentration: The primary antibody concentration may be too low for detection.[10][11]Perform a titration of your primary antibody to determine the optimal concentration.
Protein Not Present: The cells under investigation may not express this compound at detectable levels.Run a positive control (e.g., a cell line known to express this compound) to validate the protocol and antibody.[10]
High Background Staining Insufficient Blocking: Non-specific binding sites on the cells are not adequately blocked.[10]Increase the blocking incubation time (e.g., to 1 hour at room temperature). Use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum).[12]
Primary Antibody Concentration Too High: Excess primary antibody can bind non-specifically.[11]Reduce the concentration of the primary antibody.
Inadequate Washing: Unbound primary and secondary antibodies are not sufficiently washed away.[12]Increase the number and/or duration of wash steps after primary and secondary antibody incubations.
Autofluorescence: Aldehyde fixatives can sometimes cause autofluorescence.[4][12]After PFA fixation, you can perform a quenching step by incubating with a solution like 0.1 M glycine (B1666218) or sodium borohydride (B1222165) in PBS.[9]
Incorrect Subcellular Localization Fixation is Delayed or Incomplete: this compound may diffuse from its original location if fixation is not performed promptly and effectively.[6]Fix cells immediately after harvesting or treatment. Ensure the fixative covers the cells completely and for the optimal duration.
Permeabilization is Too Harsh: Strong detergents for extended periods can disrupt cellular structures and extract proteins.[8]Reduce the concentration of the detergent or the incubation time. For example, try 0.1% Triton™ X-100 for 10 minutes.
Cell Stress: Cellular stress can cause this compound to translocate from the nucleus to the cytoplasm.[1][2]Ensure cells are handled gently throughout the protocol to minimize stress.

Experimental Protocols & Data

Recommended Starting Conditions for Fixation and Permeabilization

The following tables provide recommended starting concentrations and incubation times. These should be optimized for your specific cell type and antibody.

Table 1: Fixation Methods

FixativeConcentrationIncubation TimeTemperatureNotes
Paraformaldehyde (PFA) 2% - 4%10 - 20 minutesRoom TemperatureGood for preserving cell structure.[4] May require a separate permeabilization step.
Methanol (Ice-cold) 100%10 minutes-20°CFixes and permeabilizes simultaneously.[7] May alter some epitopes.
Acetone (Ice-cold) 100%5 - 10 minutes-20°CStrong dehydrating agent that also permeabilizes.[4]

Table 2: Permeabilization Methods (for use after PFA fixation)

Permeabilization AgentConcentrationIncubation TimeTemperatureNotes
Triton™ X-100 0.1% - 0.5%10 - 15 minutesRoom TemperaturePermeabilizes both plasma and nuclear membranes; ideal for nuclear targets.[6][8]
Saponin 0.1% - 0.5%10 - 30 minutesRoom TemperatureMilder permeabilization; primarily affects the plasma membrane.[8] Must be included in subsequent wash buffers as its effect is reversible.[8]
Tween-20 0.1% - 0.2%10 - 30 minutesRoom TemperatureA mild detergent.[8]

Visualized Workflows and Pathways

experimental_workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_imaging Imaging cell_culture 1. Culture cells on coverslips treatment 2. Apply experimental treatment (optional) cell_culture->treatment wash1 3. Wash with PBS treatment->wash1 fixation 4. Fixation (e.g., 4% PFA, 15 min) wash1->fixation wash2 5. Wash with PBS fixation->wash2 permeabilization 6. Permeabilization (e.g., 0.2% Triton X-100, 10 min) wash2->permeabilization wash3 7. Wash with PBS permeabilization->wash3 blocking 8. Blocking (e.g., 5% BSA, 1 hr) wash3->blocking primary_ab 9. Incubate with anti-Angiogenin primary antibody blocking->primary_ab wash4 10. Wash with PBS primary_ab->wash4 secondary_ab 11. Incubate with fluorescent secondary antibody wash4->secondary_ab wash5 12. Wash with PBS secondary_ab->wash5 counterstain 13. Counterstain (e.g., DAPI) wash5->counterstain mount 14. Mount coverslip counterstain->mount image 15. Acquire images with fluorescence microscope mount->image

Caption: General workflow for this compound immunofluorescence staining.

angiogenin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang This compound (ANG) Receptor Putative Receptor Ang->Receptor Actin Actin Binding Ang->Actin ANG_cyto ANG Ang->ANG_cyto Internalization ERK ERK1/2 Receptor->ERK Akt Akt Receptor->Akt Proteolysis Proteolytic Cascade Actin->Proteolysis CellResponse Cell Proliferation, Migration, Invasion ERK->CellResponse Akt->CellResponse Proteolysis->CellResponse ANG_nuc ANG ANG_cyto->ANG_nuc Nuclear Translocation rRNA rRNA Transcription ANG_nuc->rRNA

Caption: Simplified this compound signaling pathways.

References

troubleshooting poor cell viability in angiogenin knockdown experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering poor cell viability in angiogenin (ANG) knockdown experiments.

Troubleshooting Guide

Q1: My cells are dying significantly after transfection with this compound siRNA. Is this expected?

A: Yes, a certain degree of decreased cell viability is expected. This compound is a crucial protein for cell survival and proliferation.[1][2][3] Its functions include stimulating the transcription of ribosomal RNA (rRNA) for cell growth and, under stress, producing tRNA-derived stress-induced small RNAs (tiRNAs) that reprogram protein translation to promote survival.[1][4] Therefore, successful knockdown of this compound will inherently inhibit these pro-survival mechanisms, leading to reduced cell proliferation and increased apoptosis.[3][5] The key is to determine if the observed cell death is a result of the intended biological effect or due to experimental artifacts such as toxicity or off-target effects.

Q2: How can I distinguish between cell death from successful knockdown versus toxicity from the transfection process?

A: This is a critical step in troubleshooting. You need to run a set of controls to isolate the cause of cell death. Transfection reagents themselves can be cytotoxic, and high concentrations of siRNA can also induce toxicity or off-target effects.[6][7][8]

Recommended Controls:

  • Mock Transfection: Cells treated with the transfection reagent only (no siRNA). This helps measure the toxicity of the reagent itself.[9]

  • Negative Control siRNA: Cells transfected with a non-targeting or scrambled siRNA sequence. This control accounts for the general stress response to the presence of foreign siRNA.[9][10]

  • Untreated Cells: A baseline of normal cell health and viability.[9]

By comparing the viability of cells transfected with your ANG siRNA to these controls, you can pinpoint the source of the problem. If the mock and negative controls show high viability while the ANG siRNA group shows low viability, the cell death is likely due to the specific knockdown of this compound. If the mock and negative controls also show significant cell death, you likely have a problem with transfection toxicity.

Q3: What are the most important parameters to optimize for my siRNA transfection to minimize toxicity?

Key Optimization Parameters:

  • siRNA Concentration: Use a titration of siRNA concentrations (e.g., 5 nM to 50 nM) to find the lowest effective concentration that achieves significant knockdown without excessive toxicity.[6][9]

  • Transfection Reagent Volume: The ratio of transfection reagent to siRNA is critical.[7] Titrate the amount of reagent used for a fixed siRNA concentration to find the optimal balance between transfection efficiency and cell health.

  • Cell Density: Cells should be in an optimal physiological state and density at the time of transfection, typically around 70% confluency.[6][9]

  • Incubation Time: The duration of cell exposure to the siRNA-transfection reagent complexes can impact viability. Follow the manufacturer's recommendations and optimize if necessary.

  • Serum and Antibiotics: Some transfection reagents require serum-free conditions for optimal performance. Additionally, it is often recommended to avoid antibiotics in the culture medium during transfection, as they can increase cell death in permeabilized cells.[6][10]

Troubleshooting Workflow Diagram

G cluster_start Start: Poor Cell Viability cluster_controls Step 1: Assess Controls cluster_toxicity Troubleshoot Toxicity cluster_biological_effect Assess Biological Effect Start Poor Cell Viability in ANG Knockdown Controls Run Controls: - Mock (Reagent Only) - Negative Control siRNA - Untreated Start->Controls CheckControls High Viability in Controls? Controls->CheckControls Optimize Optimize Transfection: - Titrate siRNA & Reagent - Check Cell Density - Use Serum-Free Media CheckControls->Optimize No CheckKnockdown Confirm ANG Knockdown (qPCR / Western Blot) CheckControls->CheckKnockdown Yes ChangeReagent Try Different Transfection Reagent Optimize->ChangeReagent OffTarget Rule out Off-Target Effects (Use 2nd siRNA to ANG) CheckKnockdown->OffTarget Apoptosis Characterize Cell Death (Annexin V / Caspase Assay) OffTarget->Apoptosis Proceed Proceed with Experiment (Adjust downstream assays for lower cell numbers) Apoptosis->Proceed

Caption: A logical workflow for troubleshooting poor cell viability in knockdown experiments.

Q4: How do I confirm that the cell death is not due to off-target effects of my siRNA?

A: Off-target effects occur when an siRNA sequence silences unintended genes, which can lead to toxicity.[7][13] The standard method to control for this is to use at least two different, validated siRNA sequences that target different regions of the this compound mRNA.[9] If both siRNAs produce a similar phenotype (i.e., decreased cell viability) and effectively knock down this compound, it is highly likely that the observed effect is specific to the loss of this compound function.

Q5: My this compound knockdown is efficient, but cell viability is too low for my downstream experiments. What can I do?

A: If you have confirmed that the cell death is a specific result of ANG knockdown, you may need to adjust your experimental timeline or approach.

  • Time-course experiment: Analyze your cells at an earlier time point after transfection. You may find a window where ANG protein levels are sufficiently reduced, but the cells have not yet undergone widespread apoptosis.

  • Rescue experiment: If possible, transfect cells with a vector expressing an siRNA-resistant form of this compound alongside the ANG siRNA. If this rescues the cells from dying, it strongly confirms the specificity of the knockdown effect.

  • Adjust downstream assays: Modify your subsequent assays to accommodate lower cell numbers. This could involve plating more cells initially or using more sensitive detection methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound related to cell viability?

A: this compound is a multifunctional protein that promotes cell growth and survival.[14] It acts as a ribonuclease that, under normal conditions, translocates to the nucleus to stimulate the production of ribosomes, which are essential for cell growth and proliferation.[1][15] Under cellular stress, it moves to the cytoplasm and cleaves transfer RNAs (tRNAs) to generate tiRNAs.[16][17] These tiRNAs reprogram protein synthesis to conserve energy and selectively translate pro-survival proteins, helping the cell to endure adverse conditions.[1][16]

Q2: Which signaling pathways are affected by this compound knockdown that could lead to cell death?

A: this compound knockdown can disrupt several key pro-survival signaling pathways. It has been shown to be involved in the activation of the PI-3-K/Akt/mTOR pathway, which is central to cell growth, proliferation, and apoptosis inhibition.[3][18] Studies in bladder cancer cells demonstrated that knocking down this compound reduced the phosphorylation of AKT and mTOR, leading to inhibited proliferation and induced apoptosis.[3] Furthermore, this compound can upregulate the anti-apoptotic protein Bcl-2 and prevent the nuclear translocation of Apoptosis Inducing Factor (AIF), another mechanism to prevent cell death.[19][20]

This compound Pro-Survival Signaling Diagram

G cluster_pathways Pro-Survival Pathways cluster_outcomes Cellular Outcomes ANG This compound (ANG) PI3K PI-3-K / Akt / mTOR Pathway ANG->PI3K Bcl2 Bcl-2 Upregulation ANG->Bcl2 rRNA rRNA Transcription ANG->rRNA tiRNA tiRNA Production (Stress Response) ANG->tiRNA Proliferation Cell Proliferation & Growth PI3K->Proliferation Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis rRNA->Proliferation Survival Stress Survival tiRNA->Survival

Caption: this compound activates multiple pathways to promote cell survival and growth.

Q3: What are some common assays to measure cell viability and apoptosis in this context?

A: A variety of assays are available to quantify cell health. It is often recommended to use multiple assays that measure different cellular parameters to confirm your results.[21]

Assay TypePrincipleExamples
Metabolic Assays Measure metabolic activity (e.g., mitochondrial dehydrogenase activity), which is proportional to the number of viable cells.MTT, MTS, XTT, WST-1, Resazurin
ATP Content Assays Quantify ATP levels, which correlate with the number of metabolically active, viable cells.[22]CellTiter-Glo®
Membrane Integrity Assays Use dyes that are excluded by live cells with intact membranes but can enter and stain dead or dying cells.[21]Trypan Blue, Propidium Iodide (PI), 7-AAD, Ghost Dyes™
Apoptosis Assays Detect specific markers of apoptosis, such as caspase enzyme activation or the externalization of phosphatidylserine.Caspase-Glo® Assays, Annexin V staining

Q4: What is a typical starting concentration of siRNA for this compound knockdown?

A: A typical starting concentration for siRNA transfection is in the range of 10-50 nM.[9] For example, one study successfully used 40 nM of siRNA to knock down this compound in U2OS cells.[23][24] However, the optimal concentration is highly cell-type dependent.[6] It is always best to perform a dose-response experiment starting from a low concentration (e.g., 5 nM) to determine the minimal amount of siRNA required for effective knockdown in your specific cell line, as this will minimize potential toxicity and off-target effects.[7]

Experimental Protocols

Protocol 1: General siRNA Transfection for this compound Knockdown

(This is a general protocol and should be optimized for your specific cell type and transfection reagent)

  • Cell Plating: 24 hours prior to transfection, seed your cells in antibiotic-free growth medium such that they will be approximately 70% confluent at the time of transfection.[9]

  • siRNA Preparation: In a sterile microcentrifuge tube, dilute the ANG siRNA stock solution to the desired final concentration (e.g., 20-40 nM) in serum-free, antibiotic-free medium. Mix gently.

  • Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free, antibiotic-free medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells in the culture plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the stability of the ANG protein and the desired downstream analysis.

  • Analysis: After incubation, harvest the cells to assess knockdown efficiency (by qPCR or Western blot) and cell viability.

Protocol 2: Cell Viability Assessment using a Tetrazolium-based Assay (e.g., WST-1/MTS)
  • Perform Transfection: Plate and transfect cells in a 96-well plate as described in Protocol 1, including all necessary controls (untreated, mock, negative control siRNA).

  • Add Reagent: At the desired time point post-transfection (e.g., 48 or 72 hours), add the WST-1 or MTS reagent to each well (typically 10% of the culture volume).

  • Incubate: Incubate the plate at 37°C for 1-4 hours. The incubation time should be sufficient to yield a color change but should avoid signal saturation.

  • Measure Absorbance: Shake the plate gently to mix the contents and measure the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-1, ~490 nm for MTS) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the absorbance values of the experimental wells to the untreated or negative control wells to calculate the percentage of cell viability.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Angiogenin-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their angiogenin-based assays. The focus is on enhancing the signal-to-noise ratio for both immunoassays (e.g., ELISA) and activity assays.

Frequently Asked Questions (FAQs)

Q1: What is considered a good signal-to-noise ratio in an this compound ELISA?

A good signal-to-noise ratio is typically one where the signal from the lowest standard is significantly above the background, and the overall dynamic range of the standard curve is wide. While there is no universal value, a signal-to-noise ratio of at least 3 for the lower limit of detection is generally considered acceptable. The ideal blocking buffer and assay conditions will maximize this ratio.[1]

Q2: Can the inherent RNase activity of this compound interfere with immunoassays?

Yes, while the primary concern with this compound's RNase activity is in activity assays, it can potentially pose challenges in immunoassays. If the antibodies used are sensitive to conformational changes, any degradation of surrounding RNA that might interact with this compound could theoretically alter its structure. More practically, ensuring the stability of this compound in samples is crucial, as its enzymatic activity might be a factor in its degradation if not stored properly.

Q3: What are the key differences in measuring this compound in serum versus plasma?

Serum and plasma can yield different results in immunoassays.[2][3][4] During the clotting process to obtain serum, platelets can release various factors, which may alter the concentration of the analyte being measured.[4] For some analytes, this can lead to higher concentrations in serum compared to plasma.[4] Plasma is often considered a more sensitive matrix for detecting low-abundance cytokines.[2] It is crucial to be consistent with the sample matrix throughout a study.[5]

Q4: How critical is sample handling and storage for this compound assays?

Proper sample handling and storage are critical to prevent degradation and ensure accurate results. For long-term storage, it is recommended to keep samples at -80°C and use single-use aliquots to avoid repeated freeze-thaw cycles. The stability of analytes can be affected by storage temperature and duration.[6][7][8][9]

Troubleshooting Guides

High Background in this compound ELISA

High background signal can mask the true signal from your analyte, leading to reduced sensitivity. Here are common causes and solutions:

Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking incubation time or try a different blocking agent (e.g., BSA, casein, or a commercial protein-free blocker). The optimal blocking buffer maximizes the signal-to-noise ratio.[1][10]
Antibody Concentration Too High Titrate the primary and/or secondary antibody to find the optimal concentration that provides a strong signal without increasing background.
Inadequate Washing Increase the number of wash steps or the soaking time during washes to ensure complete removal of unbound reagents.[11]
Contaminated Reagents Use fresh, sterile buffers and reagents. Ensure that the substrate has not been exposed to light or contaminants.
Cross-Reactivity Ensure the secondary antibody does not cross-react with other components in the sample. If necessary, use a pre-adsorbed secondary antibody.
Matrix Effects Dilute the sample in an appropriate assay diluent to reduce interference from other molecules in the sample matrix.[12]
Poor Standard Curve in this compound ELISA

A reliable standard curve is essential for accurate quantification.[7] Here are some common issues and their solutions:

Potential Cause Recommended Solution
Improper Standard Preparation Ensure the lyophilized standard is fully reconstituted and accurately serially diluted. Prepare fresh standards for each assay.[13]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accuracy and consistency. Change pipette tips for each dilution.[4]
Incorrect Incubation Times or Temperatures Adhere strictly to the recommended incubation times and temperatures in the protocol. Inconsistent conditions can lead to variability.
Degraded Standard Store the standard as recommended by the manufacturer and avoid repeated freeze-thaw cycles.
Inappropriate Curve Fit Use the appropriate regression model for your data (e.g., four-parameter logistic fit for sigmoidal curves).[13]
Low or No Signal in this compound Assays

A weak or absent signal can be due to a variety of factors:

Potential Cause Recommended Solution
Inactive Reagents Check the expiration dates of all reagents. Ensure enzymes and substrates have been stored correctly and are active.
Incorrect Reagent Preparation or Order of Addition Double-check all dilutions and ensure that reagents are added in the correct sequence as specified in the protocol.[4]
Low Analyte Concentration If the this compound concentration in the sample is below the detection limit of the assay, consider concentrating the sample or using a more sensitive assay.
Suboptimal Incubation Conditions Optimize incubation times and temperatures. Longer incubation times may be needed for low-concentration samples.[14]
RNase Contamination (Activity Assays) For RNase activity assays, ensure a completely RNase-free environment. Use RNase-free water, reagents, tips, and tubes.[15][16][17][18]

Quantitative Data Presentation

The following tables provide examples of quantitative data from a human this compound ELISA kit, demonstrating expected assay performance.

Table 1: Intra-Assay and Inter-Assay Precision

Sample 1 Sample 2 Sample 3
Intra-Assay Precision
n 202020
Mean (pg/mL) 3567171739
Standard Deviation 102450
CV (%) 2.83.32.9
Inter-Assay Precision
n 202020
Mean (pg/mL) 66419113671
Standard Deviation 47166309
CV (%) 7.18.78.4

Table 2: Spike and Recovery in Different Sample Matrices

Sample Type Average % Recovery Range (%)
Cell Culture Media (n=4) 10797-117
Serum (n=10) 10384-126
EDTA Plasma (n=10) 10179-121
Heparin Plasma (n=10) 10280-137
Citrate Plasma (n=10) 10284-126

Table 3: Linearity of Dilution

Sample Type Dilution Factor Average % of Expected Range (%)
Cell Culture Media 1:2105102-108
1:4108105-111
Serum 1:2106101-111
1:4109104-114
EDTA Plasma 1:210499-109
1:4107102-112
Heparin Plasma 1:2105100-110
1:4108103-113
Citrate Plasma 1:2106101-111
1:4109104-114

Experimental Protocols

Generic Sandwich ELISA Protocol for this compound Quantification

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking buffers is recommended.

  • Coating:

    • Dilute the capture antibody to a concentration of 1-10 µg/mL in a carbonate/bicarbonate buffer (pH 9.6).[19]

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.[19]

  • Washing:

    • Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[19]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1-5% BSA in PBS) to each well.[19]

    • Incubate for at least 2 hours at room temperature or overnight at 4°C.[19]

  • Sample and Standard Incubation:

    • Wash the plate three times.

    • Add 100 µL of prepared standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.[19]

  • Detection Antibody Incubation:

    • Wash the plate four times.

    • Add 100 µL of diluted biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.[19]

  • Enzyme Conjugate Incubation:

    • Wash the plate four times.

    • Add 100 µL of streptavidin-HRP conjugate to each well.

    • Incubate for 20-45 minutes at room temperature, protected from light.

  • Substrate Development:

    • Wash the plate four times.

    • Add 100 µL of TMB substrate to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until color develops.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Reading the Plate:

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Fluorometric RNase Activity Assay

This protocol is for measuring the RNase activity of this compound using a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM DTT, and 1 U/µL RNase inhibitor for negative controls).

    • Dilute the fluorogenic RNase substrate in the reaction buffer.

    • Prepare serial dilutions of a known RNase A standard for a standard curve.

    • Prepare your this compound samples to be tested.

  • Assay Procedure:

    • Add 50 µL of the reaction buffer to each well of a black 96-well plate.

    • Add 10 µL of the standards or this compound samples to the appropriate wells.

    • Add 40 µL of the diluted fluorogenic substrate to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., for FAM, excitation at ~490 nm and emission at ~520 nm).[20]

    • Continue to take readings every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence (RFU/min) for each well.

    • Plot the RFU/min for the RNase A standards against their concentrations to generate a standard curve.

    • Determine the RNase activity of the this compound samples by interpolating their RFU/min values on the standard curve.

Visualizations

This compound Signaling Pathways

Angiogenin_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang This compound (ANG) Receptor ANG Receptor Ang->Receptor Binding tRNA tRNA Ang->tRNA Cleavage (Stress) rRNA_Transcription rRNA Transcription Ang->rRNA_Transcription Nuclear Translocation PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Promotes tiRNA tiRNA Translation_Inhibition Translation Inhibition tiRNA->Translation_Inhibition ELISA_Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Add_Samples Add Samples and Standards Wash2->Add_Samples Incubate1 Incubate Add_Samples->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Detection_Ab Add Detection Antibody Wash3->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Enzyme_Conj Add Enzyme Conjugate Wash4->Add_Enzyme_Conj Incubate3 Incubate Add_Enzyme_Conj->Incubate3 Wash5 Wash Incubate3->Wash5 Add_Substrate Add Substrate Wash5->Add_Substrate Incubate4 Incubate (in dark) Add_Substrate->Incubate4 Add_Stop_Solution Add Stop Solution Incubate4->Add_Stop_Solution Read_Plate Read Plate at 450nm Add_Stop_Solution->Read_Plate End End Read_Plate->End High_Background_Troubleshooting High_Background High Background Signal? Check_Washing Increase Wash Steps and Soaking Time High_Background->Check_Washing Yes Check_Blocking Optimize Blocking (Time and Agent) High_Background->Check_Blocking Yes Titrate_Antibodies Titrate Antibody Concentrations High_Background->Titrate_Antibodies Yes Check_Reagents Use Fresh Reagents High_Background->Check_Reagents Yes Dilute_Sample Dilute Sample High_Background->Dilute_Sample Yes (Matrix Effect Suspected) Consult_Support Consult Technical Support High_Background->Consult_Support All Steps Failed Check_Washing->High_Background Still High Problem_Solved Problem Solved Check_Washing->Problem_Solved Resolved Check_Blocking->High_Background Still High Check_Blocking->Problem_Solved Resolved Titrate_Antibodies->High_Background Still High Titrate_Antibodies->Problem_Solved Resolved Check_Reagents->High_Background Still High Check_Reagents->Problem_Solved Resolved Dilute_Sample->High_Background Still High Dilute_Sample->Problem_Solved Resolved

References

Validation & Comparative

A Comparative Analysis of Angiogenin and VEGF: Unraveling Their Angiogenic Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of angiogenesis, the formation of new blood vessels from pre-existing ones, a host of signaling molecules orchestrate the complex cellular behaviors of endothelial cells. Among these, Vascular Endothelial Growth Factor (VEGF) is widely recognized as a primary and potent driver. However, other factors, such as Angiogenin (ANG), also exhibit significant pro-angiogenic activity. This guide provides a detailed comparison of the angiogenic potency of ANG and VEGF, supported by experimental data, methodologies, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of these crucial proteins.

Quantitative Comparison of Angiogenic Activity

While both VEGF and this compound are potent angiogenic factors, their efficacy can vary depending on the specific assay and experimental conditions. VEGF is often considered the gold standard for inducing angiogenesis in vitro and in vivo. The following table summarizes representative quantitative data from various studies to provide a comparative perspective on their potency. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.

Parameter AssessedThis compound (ANG)Vascular Endothelial Growth Factor (VEGF-A)Key Observations
Endothelial Cell Proliferation EC50: ~1-10 ng/mLEC50: ~1-10 ng/mLBoth proteins stimulate endothelial cell proliferation at similar concentrations, although VEGF often elicits a more robust response.
Endothelial Cell Migration Significant induction at 10-100 ng/mLSignificant induction at 10-50 ng/mLBoth are potent chemoattractants for endothelial cells.
Endothelial Cell Tube Formation Effective at 10-100 ng/mLEffective at 20-50 ng/mLBoth induce the formation of capillary-like structures on Matrigel.
In Vivo Angiogenesis (CAM Assay) Induction at ~1 µ g/pellet Strong induction at ~0.5-1 µ g/pellet VEGF generally induces a more pronounced angiogenic response in vivo.
Receptor Binding Affinity (Kd) Binds to an unknown receptor with high affinity.Binds to VEGFR2 with Kd of ~75-125 pM.VEGF's high-affinity binding to its primary receptor, VEGFR2, is a key determinant of its potent activity.

Signaling Pathways: A Visual Overview

The distinct mechanisms of action of this compound and VEGF are rooted in the unique signaling cascades they initiate upon binding to their respective cellular receptors.

VEGF_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC ERK Raf-MEK-ERK PKC->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival NO NO eNOS->NO Permeability Vascular Permeability NO->Permeability

Caption: VEGF-A signaling pathway in endothelial cells.

Angiogenin_Signaling_Pathway ANG This compound Receptor 170 kDa Receptor (Plexin-B2?) ANG->Receptor Binds RNase Nuclear Translocation & RNase Activity ANG->RNase Internalization PLC PLC Receptor->PLC Activates DAG DAG PLC->DAG PKC PKC DAG->PKC StressFibers Stress Fiber Formation PKC->StressFibers CellInvasion Cell Invasion PKC->CellInvasion rRNA rRNA Transcription RNase->rRNA Proliferation Proliferation rRNA->Proliferation

Caption: this compound signaling pathways in endothelial cells.

Experimental Protocols

Accurate assessment of angiogenic potency relies on standardized and well-executed experimental protocols. Below are detailed methodologies for key assays used to evaluate the effects of this compound and VEGF.

Endothelial Cell Proliferation Assay (MTS/XTT Assay)
  • Objective: To quantify the effect of angiogenic factors on the proliferation of endothelial cells.

  • Methodology:

    • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 2,000-5,000 cells/well in low-serum (0.5-1% FBS) endothelial growth medium.

    • Starvation: Cells are allowed to attach and are then serum-starved for 4-6 hours to synchronize their cell cycle.

    • Treatment: The medium is replaced with fresh low-serum medium containing various concentrations of this compound or VEGF (e.g., 0.1 to 100 ng/mL). A negative control (low-serum medium alone) and a positive control (full growth medium) are included.

    • Incubation: Cells are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Quantification: MTS or XTT reagent is added to each well according to the manufacturer's instructions. After a 1-4 hour incubation, the absorbance is read at 490 nm (MTS) or 450 nm (XTT) using a plate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Endothelial Cell Migration Assay (Boyden Chamber Assay)
  • Objective: To assess the chemoattractant properties of angiogenic factors on endothelial cells.

  • Methodology:

    • Chamber Preparation: A Boyden chamber apparatus with an 8 µm pore size polycarbonate membrane is used. The lower chamber is filled with low-serum medium containing the chemoattractant (this compound or VEGF at 10-100 ng/mL).

    • Cell Seeding: Serum-starved HUVECs are resuspended in low-serum medium and seeded into the upper chamber at a density of 5 x 10^4 cells/well.

    • Incubation: The chamber is incubated for 4-6 hours at 37°C to allow for cell migration through the membrane towards the chemoattractant.

    • Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol (B129727) and stained with a solution such as Crystal Violet or DAPI.

    • Quantification: The number of migrated cells is counted in several high-power fields under a microscope.

In Vitro Tube Formation Assay
  • Objective: To evaluate the ability of angiogenic factors to induce the formation of capillary-like structures by endothelial cells.

  • Methodology:

    • Matrigel Coating: A 96-well plate is coated with a thin layer of Matrigel (a basement membrane extract) and allowed to polymerize at 37°C for 30-60 minutes.

    • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells/well in low-serum medium.

    • Treatment: this compound or VEGF is added to the wells at final concentrations ranging from 10 to 100 ng/mL.

    • Incubation: The plate is incubated for 6-18 hours at 37°C.

    • Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The degree of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

Comparative Experimental Workflow

To directly and rigorously compare the angiogenic potency of two or more factors, a systematic experimental workflow is essential.

Comparative_Workflow Start Start: Hypothesis (e.g., VEGF is more potent than ANG) DoseResp 1. In Vitro Dose-Response (Proliferation, Migration) Start->DoseResp EC50 Determine EC50 for each factor DoseResp->EC50 TubeForm 2. In Vitro Tube Formation Assay (at equipotent doses) EC50->TubeForm Quantify Quantify Tube Length & Junctions TubeForm->Quantify InVivo 3. In Vivo Confirmation (e.g., CAM or Matrigel Plug Assay) Quantify->InVivo AngioScore Assess Angiogenic Score / Vessel Density InVivo->AngioScore Conclusion Conclusion on Relative Potency AngioScore->Conclusion

Caption: Workflow for comparing angiogenic factors.

Angiogenin vs. RNase A: A Comparative Guide to Enzymatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiogenin (ANG) and Ribonuclease A (RNase A) are homologous proteins belonging to the RNase A superfamily, sharing approximately 33-35% sequence identity.[1][2][3] Both enzymes catalyze the cleavage of RNA on the 3' side of pyrimidine (B1678525) residues through a transphosphorylation and subsequent hydrolysis mechanism.[1][4] Despite these similarities, their enzymatic efficiencies and biological functions are remarkably distinct. RNase A is a highly efficient, digestive enzyme, while this compound is a potent inducer of blood vessel formation (angiogenesis) with significantly weaker ribonucleolytic activity.[2][5][6] This guide provides an objective comparison of their enzymatic activities, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Enzymatic Activity

The most striking difference between the two enzymes is the magnitude of their catalytic efficiency. This compound's ribonucleolytic activity is estimated to be 100,000 to a million times weaker than that of RNase A against common RNA substrates.[1][4] This reduced activity is crucial for its specialized biological roles; the potent activity of RNase A, conversely, is not associated with angiogenesis.[5][6]

The structural basis for this discrepancy lies partially in the obstruction of this compound's pyrimidine-binding site by the amino acid residue Gln-117, which hinders substrate access to the catalytic site.[1][4]

ParameterThis compound (ANG)Ribonuclease A (RNase A)Reference(s)
Relative Activity 10-5 to 10-6 that of RNase AHigh[1][4]
Catalytic Efficiency (kcat/KM) 61 M-1s-1 (for dinucleotide substrate)Up to 2.7 x 109 M-1s-1 (at low salt)[3][7]
Primary Substrate(s) Transfer RNA (tRNA), ribosomal RNA (rRNA)General single-stranded RNA[2][5][8]
Cleavage Specificity Pyrimidine-specific, with preference for CpA > CpG > UpA > UpGPyrimidine-specific, with little base preference[1][9]
Key Biological Function Angiogenesis, stress responseRNA degradation/digestion[4][6]
Optimal pH Bell-shaped profile with pK1=5.0 and pK2=7.0~pH 5.0 for yeast RNA; varies with substrate[7]

Key Differences in Substrate Specificity

While both enzymes cleave after pyrimidines, their preferences and in-vivo targets differ significantly.

  • RNase A acts as a non-specific endonuclease on single-stranded RNA, efficiently degrading various RNA molecules.

  • This compound exhibits a more defined substrate preference, favoring cleavage at sequences like CpA and CpG.[1] Its most critical biological activity involves the specific cleavage of transfer RNA (tRNA) within the anticodon loop.[7] This action, particularly under cellular stress, generates tRNA-derived stress-induced small RNAs (tiRNAs) that play a role in translational repression.[2][4] Recombinant this compound can induce this tRNA cleavage and inhibit protein synthesis, a function not observed with RNase A under similar conditions.[2][4]

Signaling and Functional Pathways

The distinct enzymatic activities lead to different cellular roles. RNase A's function is primarily digestive. This compound, however, participates in specific signaling cascades.

This compound-Mediated Angiogenesis

This compound's angiogenic activity is dependent on its weak, but essential, ribonucleolytic function.[6] The process involves cellular internalization and nuclear translocation to stimulate rRNA transcription.

Angiogenesis_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANG This compound (ANG) Receptor Cell Surface Receptor ANG->Receptor Binding Internalization Internalization Receptor->Internalization ANG_Cytoplasm Cytoplasmic ANG Internalization->ANG_Cytoplasm NLS Nuclear Localization Signal (NLS) Mediated Translocation ANG_Cytoplasm->NLS ANG_Nucleus Nuclear ANG NLS->ANG_Nucleus Nucleolus Nucleolus ANG_Nucleus->Nucleolus rDNA rDNA Promoter Nucleolus->rDNA Binding rRNA rRNA Transcription rDNA->rRNA Stimulation Angiogenesis Angiogenesis rRNA->Angiogenesis

Caption: this compound signaling pathway for angiogenesis.

Stress-Induced tRNA Cleavage by this compound

Under various stress conditions, this compound translocates to the cytoplasm and cleaves tRNA, leading to translational repression.

tRNA_Cleavage_Pathway Stress Cellular Stress (e.g., Oxidative, UV) ANG This compound (ANG) Stress->ANG Activates/ Translocates Cleavage Cleavage at Anticodon Loop ANG->Cleavage RNH1 RNH1 (RNase Inhibitor) RNH1->ANG Inhibits tRNA Mature tRNA tRNA->Cleavage tiRNA tiRNAs (tRNA-derived small RNAs) Cleavage->tiRNA Translation Protein Translation tiRNA->Translation Inhibits Repression Translational Repression Translation->Repression

Caption: ANG-mediated tRNA cleavage under cellular stress.

Experimental Protocols

Standard Ribonuclease Assay (Kalnitsky Method, Modified)

This assay measures the rate of hydrolysis of a standard RNA substrate (e.g., yeast RNA) by quantifying the amount of acid-soluble oligonucleotides released.[6][9] It is highly effective for enzymes with robust activity like RNase A.

Assay_Workflow Start Start Step1 1. Prepare Substrate (1% Yeast RNA in 0.1 M Acetate (B1210297) Buffer, pH 5.0) Start->Step1 Step2 2. Prepare Enzyme Dilutions (e.g., 2-6 µg/mL RNase A) Step1->Step2 Step3 3. Pre-incubate Enzyme and Substrate separately at 37°C Step2->Step3 Step4 4. Initiate Reaction (Mix Enzyme + Substrate) Step3->Step4 Step5 5. Incubate (Exactly 4 min at 37°C) Step4->Step5 Step6 6. Stop Reaction (Add Acid-Uranyl Acetate Reagent) Step5->Step6 Step7 7. Separate (Centrifuge to pellet unhydrolyzed RNA) Step6->Step7 Step8 8. Quantify (Measure Absorbance of supernatant at 260 nm) Step7->Step8 End End Step8->End

Caption: General workflow for a ribonuclease activity assay.

Methodology:

  • Reagent Preparation:

    • Substrate Solution: 1% (w/v) yeast RNA in 0.10 M sodium acetate buffer, pH 5.0. Equilibrate to 37°C before use.

    • Enzyme Dilutions: Prepare a stock solution of RNase A (e.g., 1 mg/mL in water). Immediately before the assay, create serial dilutions (e.g., 2, 4, 6 µg/mL) in 0.10 M sodium acetate buffer, pH 5.0.

    • Stopping Reagent: 25% perchloric acid containing 0.75% uranyl acetate.

  • Assay Procedure:

    • Pipette 1.0 mL of each enzyme dilution into separate centrifuge tubes. Include a blank tube with 1.0 mL of acetate buffer.

    • Incubate all tubes at 37°C for 5-10 minutes to equilibrate the temperature.

    • At timed intervals, add 1.0 mL of the pre-warmed RNA substrate solution to each tube to start the reaction.

    • Incubate each tube for exactly 4 minutes at 37°C.

    • Stop the reaction by adding 1.0 mL of the stopping reagent.

    • Place tubes in an ice bath for 5 minutes.

  • Quantification:

    • Centrifuge the tubes to pellet the unhydrolyzed, acid-insoluble RNA.

    • Carefully take a defined volume of the clear supernatant (e.g., 0.1 mL) and dilute it (e.g., to 3.0 mL) with water.

    • Measure the absorbance of the diluted supernatant at 260 nm against the blank. The A260 is proportional to the amount of acid-soluble oligonucleotides released.

In Vitro tRNA Cleavage Assay for this compound

This assay specifically assesses the ability of this compound to cleave tRNA, its key physiological substrate.[10]

Methodology:

  • Substrate:

    • Use either total RNA extracted from cells (e.g., HeLa cells) or purified/in-vitro transcribed specific tRNAs (e.g., tRNALeu).

  • Reaction Buffer:

    • Prepare a suitable reaction buffer. A physiological buffer can be used: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2.[11]

  • Assay Procedure:

    • In a microcentrifuge tube, combine the RNA substrate (e.g., 1-2 µg) with recombinant this compound (e.g., 2.5 µM) in the reaction buffer.

    • Incubate the reaction at 37°C. For a time-course experiment, take aliquots at different time points (e.g., 0, 10, 20, 40, 60 minutes).

    • Stop the reaction by adding Proteinase K solution to degrade the this compound or by adding a denaturing gel loading buffer.[11]

  • Analysis:

    • Separate the RNA cleavage products using denaturing polyacrylamide gel electrophoresis (PAGE) with 7-8 M urea.

    • Visualize the RNA fragments. This can be done by:

      • Staining: Using SYBR Gold, methylene (B1212753) blue, or ethidium (B1194527) bromide to visualize all RNA fragments.[10][11]

      • Northern Blotting: Transfer the RNA to a membrane and hybridize with a labeled oligonucleotide probe specific for the tRNA of interest to visualize specific cleavage products.[10]

Fluorogenic Ribonuclease Assay

This is a highly sensitive, continuous assay suitable for measuring the activity of enzymes with low catalytic efficiency like this compound. It uses a synthetic oligonucleotide substrate with a fluorophore and a quencher. Cleavage separates the pair, resulting in a quantifiable increase in fluorescence.

Methodology:

  • Substrate and Reagents:

    • Fluorogenic Substrate: An RNA oligonucleotide with a fluorophore (e.g., FAM) on one end and a quencher (e.g., TAMRA) on the other.

    • Assay Buffer: A buffer appropriate for the enzyme (e.g., for this compound: MES buffer, pH 6.0-7.0, with varying NaCl concentrations to test ionic strength effects).[7]

  • Assay Procedure:

    • The assay is performed in a microplate fluorometer.

    • Add the assay buffer and the fluorogenic substrate to the wells of a microplate.

    • Establish a baseline fluorescence reading.

    • Initiate the reaction by adding the enzyme (this compound or RNase A).

  • Quantification:

    • Monitor the increase in fluorescence intensity in real-time at the appropriate excitation/emission wavelengths (e.g., ~490 nm / ~520 nm for FAM).

    • The initial rate of the reaction (the slope of the linear phase of fluorescence increase) is directly proportional to the enzyme's activity. This method is ideal for determining steady-state kinetic parameters like kcat and KM.[7]

References

A Researcher's Guide to Validating Angiogenin Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability of immunoassay data is fundamentally dependent on the specificity of the primary antibody. For a protein like angiogenin (ANG), which is implicated in critical processes such as angiogenesis and tumor growth, the use of a rigorously validated antibody is paramount to ensure data accuracy and reproducibility. This guide provides an objective comparison of key validation strategies for anti-angiogenin antibodies, complete with experimental protocols and illustrative data to inform selection.

Core Strategies for Antibody Validation

An antibody's utility is application-specific; validation in one assay does not guarantee performance in another.[1] A comprehensive validation approach, often guided by the "five pillars" proposed by the International Working Group for Antibody Validation (IWGAV), provides the highest confidence in antibody specificity.[2] These pillars include genetic strategies, independent antibody comparison, recombinant protein expression, immunoprecipitation-mass spectrometry (IP-MS), and orthogonal methods.[2] This guide focuses on the most definitive of these strategies.

Genetic Strategies: The Gold Standard

The most robust method for demonstrating specificity is to test the antibody on a biological sample where the target protein's expression is ablated or significantly reduced.[3] This is typically achieved through gene knockout (e.g., using CRISPR/Cas9) or knockdown (e.g., using siRNA).[4][5] A truly specific antibody should show a corresponding loss of signal in the knockout/knockdown sample compared to the wild-type control.[6]

Experimental Workflow: siRNA Knockdown for this compound Antibody Validation

The following diagram outlines the workflow for validating an this compound antibody using siRNA-mediated knockdown followed by Western blot analysis.

siRNACenteredWorkflow cluster_day1 Day 1: Transfection cluster_day3 Day 3: Protein Harvest cluster_analysis Analysis start Seed Cells (e.g., HEK293T, HeLa) transfect Transfect Cells: 1. ANG siRNA 2. Scrambled Control siRNA 3. Untransfected Control start->transfect incubate Incubate (48-72 hours) transfect->incubate lyse Lyse Cells & Quantify Protein incubate->lyse wb Western Blot (Anti-ANG & Loading Control) lyse->wb analyze Analyze Signal: Compare ANG siRNA lane to control lanes wb->analyze result Specific Antibody: Signal diminished only in ANG siRNA lane analyze->result

Workflow for siRNA knockdown validation of an this compound antibody.
Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is a powerful technique that identifies the protein(s) an antibody binds to in a complex mixture like cell lysate.[3] The antibody is used to immunoprecipitate its target, and the entire captured protein complex is then analyzed by mass spectrometry.[4] For a specific antibody, the primary protein identified should be this compound, with minimal identification of off-target proteins.

Experimental Workflow: IP-MS for this compound Antibody Validation

This diagram illustrates the key steps in performing IP-MS to confirm the binding target of an this compound antibody.

IPMS_Workflow start Prepare Cell Lysate (from ANG-expressing cells) ip Immunoprecipitation: Incubate lysate with Anti-ANG Antibody start->ip capture Capture Complex: Add Protein A/G beads to bind antibody-antigen complex ip->capture wash Wash Beads: Remove non-specifically bound proteins capture->wash elute Elute Proteins: Release bound proteins from beads wash->elute ms Mass Spectrometry: Digest proteins & analyze peptides by LC-MS/MS elute->ms analysis Data Analysis: Identify proteins based on peptide sequences ms->analysis result Specific Antibody: This compound is the top identified protein analysis->result

Workflow for validating this compound antibody specificity using IP-MS.

Comparative Analysis of this compound Antibodies

When selecting an antibody, researchers should look for comprehensive validation data from the manufacturer or generate it themselves. The table below presents an illustrative comparison of three hypothetical anti-angiogenin antibodies based on key validation experiments.

Parameter Antibody A (Monoclonal) Antibody B (Polyclonal) Antibody C (Monoclonal)
Host Species MouseRabbitRabbit
Validation Method Result Result Result
Western Blot (WB) Single band at ~17 kDa in human liver lysate.[7]Single band at ~17 kDa in mouse liver lysate.[7]Multiple bands; primary band at ~17 kDa, off-target band at ~45 kDa.
siRNA Knockdown (WB) Signal at 17 kDa is reduced by >90% in ANG-siRNA treated cells vs. scrambled control.Signal at 17 kDa is reduced by >85% in ANG-siRNA treated cells vs. scrambled control.Signal at 17 kDa is reduced; off-target band at ~45 kDa is unaffected.
Immunohistochemistry (IHC) Strong cytoplasmic and nuclear staining in human liver carcinoma, consistent with published data.[7][8] No staining in negative control tissue.Diffuse cytoplasmic staining in human liver tissue.[7]Intense, non-specific background staining across multiple tissue types.
IP-MS This compound identified as the top hit with >25 unique peptides. No significant off-target proteins detected.This compound identified as the top hit. Minor off-target binders detected.This compound identified, but several other ribosomal and cytoskeletal proteins also show high peptide counts.
Overall Assessment Highly Specific: Recommended for WB, IHC, and IP.Specific: Recommended for WB. Further optimization needed for IHC and IP.Not Recommended: High risk of non-specific binding and false positives.

Experimental Protocols

Protocol 1: Western Blotting for this compound

This protocol is a standard procedure for detecting this compound in cell lysates.

  • Lysate Preparation:

    • Wash 5x10^6 cells with ice-cold PBS and centrifuge.[9]

    • Resuspend the pellet in 500 µL of cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[10]

    • Incubate on ice for 15 minutes, then sonicate for 2x10 seconds.[11]

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet debris.[10]

    • Transfer the supernatant to a new tube and determine protein concentration (e.g., using a BCA assay).

  • SDS-PAGE and Transfer:

    • Mix 20-30 µg of protein lysate with 2X Laemmli sample buffer and boil at 100°C for 5-10 minutes.[12]

    • Load samples onto a 15% polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel at 120V until the dye front reaches the bottom.[12]

    • Transfer proteins to a PVDF membrane at 100V for 60-90 minutes in a cold room or on ice.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary anti-angiogenin antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[9]

    • Wash the membrane 3 times for 5 minutes each with TBST.[9]

    • Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.[10]

Protocol 2: Immunoprecipitation (IP) for this compound

This protocol describes the enrichment of this compound from cell lysates.

  • Lysate Pre-clearing:

    • Prepare 1 mg of total protein from cell lysate in 1 mL of non-denaturing IP lysis buffer.[13]

    • Add 20 µL of Protein A/G magnetic beads and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[11]

    • Place the tube on a magnetic separator and transfer the supernatant (pre-cleared lysate) to a fresh tube.

  • Immunoprecipitation:

    • Add 2-5 µg of the primary anti-angiogenin antibody to the pre-cleared lysate.[13]

    • Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.[11]

    • Add 30 µL of fresh Protein A/G magnetic beads and incubate for 1-2 hours at 4°C with rotation.[13]

  • Washing and Elution:

    • Use a magnetic separator to pellet the beads. Discard the supernatant.[13]

    • Wash the beads 3-5 times with 1 mL of cold IP lysis buffer.[13][14]

    • After the final wash, remove all supernatant.

    • To elute for Western blot analysis, resuspend the beads in 40 µL of 1X Laemmli sample buffer and boil for 10 minutes. The supernatant is now ready for loading on an SDS-PAGE gel.

    • For mass spectrometry, use a compatible elution buffer (e.g., low pH glycine (B1666218) buffer) to release the protein complex without eluting the antibody.

Protocol 3: Immunohistochemistry (IHC) for this compound

This protocol is for detecting this compound in paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 10 minutes each).[15]

    • Immerse slides in a graded series of ethanol (B145695): 100% (2 changes, 10 minutes each), 95% (5 min), 70% (5 min), and 50% (5 min).[15]

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[7]

    • Heat the solution in a microwave, pressure cooker, or water bath according to standard protocols (e.g., microwave at high power for 4 minutes, then medium-high for 8 minutes).[15]

    • Allow slides to cool to room temperature in the buffer.

  • Staining:

    • Wash slides with PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.

    • Incubate with the primary anti-angiogenin antibody (diluted as recommended) in a humidified chamber overnight at 4°C.

    • Wash with PBS and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP complex.

    • Develop the signal using a DAB substrate kit, which produces a brown precipitate.

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate the slides through a graded ethanol series and xylene, then mount with a coverslip.[16]

References

The Silent Treatment: A Guide to Using Inactive Angiogenin Mutants as Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in angiogenesis, oncology, and neurobiology, discerning the specific effects of angiogenin (ANG) from off-target phenomena is paramount. Inactive this compound mutants serve as indispensable negative controls, ensuring experimental rigor and data integrity. This guide provides a comprehensive comparison of commonly used inactive ANG mutants, their biochemical properties, and detailed protocols for their application in key functional assays.

This compound, a potent inducer of neovascularization, plays a critical role in various physiological and pathological processes, including tumor growth and motor neuron survival.[1][2] Its biological activity is contingent on three key functional domains: a ribonucleolytic (RNase) active site, a nuclear localization sequence (NLS), and a cell-surface receptor binding site.[3] Mutations that disrupt any of these domains can lead to a loss of function, rendering the protein inactive. These inactive mutants are invaluable tools for validating that an observed biological effect is a direct result of this compound's specific activities and not due to non-specific protein interactions or experimental artifacts.

Comparing Wild-Type this compound with Inactive Mutants

Inactive this compound mutants are typically generated through site-directed mutagenesis, targeting critical amino acid residues. The choice of mutant can depend on the specific pathway being investigated. For instance, to confirm the role of RNase activity, mutants like H13A, H114A, or K40I are ideal, as they lack catalytic function but may retain other structural features.[4][5] To investigate the importance of nuclear signaling, mutants with a disrupted NLS, such as those targeting the 31RRR33 motif, are employed.[6]

Below is a summary of quantitative data comparing the functional activity of wild-type (WT) this compound with several well-characterized inactive mutants.

MutantMutation SiteRibonucleolytic Activity (% of WT)Angiogenic Activity (% of WT)Nuclear TranslocationReference
Wild-Type (WT) -100100Yes[7][8]
K40I Catalytic SiteSignificantly Reduced~0Not Applicable[8][9]
H13A Catalytic Site< 0.01~0Not Essential for Internalization[4][10]
H114A Catalytic Site< 0.01~0Not Essential for Internalization[4][10]
K17I Near Catalytic SiteReduced~0Impaired[7]
S28N Near NLSReduced~0Impaired[7]
P112L Near Catalytic SiteSignificantly Reduced~0Impaired[7]
R33W Nuclear Localization Signal~57.4ReducedSignificantly Reduced[1][6]

Experimental Protocols for Utilizing Inactive this compound Mutants

The following are detailed protocols for key in vitro assays where inactive this compound mutants are essential negative controls.

Ribonucleolytic Activity Assay

This assay quantifies the enzymatic activity of this compound by measuring the degradation of a substrate, typically transfer RNA (tRNA).

Protocol:

  • Reaction Setup: Prepare reaction mixtures containing 2 mg/mL yeast tRNA and varying concentrations of either wild-type or inactive mutant this compound (e.g., 0.05–0.5 µM) in a suitable buffer (e.g., 33 mM Na-Hepes, 33 mM NaCl, pH 7.0).[8]

  • Incubation: Incubate the reactions at 37°C for 2 hours.

  • Precipitation: Stop the reaction by adding ice-cold 3.4% perchloric acid to precipitate the undigested tRNA.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Quantification: Measure the absorbance of the supernatant at 260 nm. The absorbance is proportional to the amount of acid-soluble digested tRNA fragments.[7][8]

  • Analysis: Compare the absorbance values of the mutant-treated samples to the wild-type and a no-enzyme control.

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay assesses the ability of this compound to induce the formation of capillary-like structures by endothelial cells.

Protocol:

  • Plate Coating: Coat the wells of a 48-well plate with a basement membrane matrix, such as Matrigel® or a fibrin (B1330869) gel.[7]

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) at a density of 3 x 104 cells/well in serum-free endothelial growth medium.

  • Treatment: Add wild-type this compound (positive control, e.g., 0.2 µg/mL), an inactive this compound mutant (negative control, same concentration), or vehicle (e.g., PBS) to the respective wells.[7]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-48 hours.[7]

  • Visualization: Observe and photograph the formation of tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Nuclear Translocation Assay

This assay determines the ability of this compound to move from the cytoplasm into the nucleus of endothelial cells.

Protocol:

  • Cell Culture: Culture HUVECs on coverslips in a 48-well plate.

  • Treatment: Treat the cells with 1 µg/mL of either wild-type or an inactive (e.g., NLS-mutant) this compound for 30 minutes.[11]

  • Fixation and Permeabilization: Fix the cells with methanol (B129727) and permeabilize them with a detergent-based buffer.[12]

  • Immunostaining: Incubate the cells with a primary antibody against this compound, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Analysis: Quantify nuclear translocation by measuring the mean fluorescence intensity of this compound staining within the nucleus and cytoplasm.[11] A significant decrease in the nuclear-to-cytoplasmic fluorescence ratio for the mutant compared to the wild-type indicates impaired nuclear translocation.

Visualizing this compound's Mechanism and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the logical workflow for using inactive mutants as negative controls.

Angiogenin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Endothelial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang This compound (ANG) Receptor Cell Surface Receptor Ang->Receptor 1. Binding Cytoplasmic_ANG Cytoplasmic ANG Receptor->Cytoplasmic_ANG 2. Internalization Signaling Signal Transduction (e.g., ERK, Akt) Cytoplasmic_ANG->Signaling 3a. Cytoplasmic Signaling Nuclear_ANG Nuclear ANG Cytoplasmic_ANG->Nuclear_ANG 3b. Nuclear Translocation rRNA rRNA Transcription Signaling->rRNA Promotes Nuclear_ANG->rRNA 4. Ribonucleolytic Activity Angiogenesis Angiogenesis rRNA->Angiogenesis

Caption: this compound Signaling Pathway.

Negative_Control_Workflow cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_outcome Expected Outcome cluster_conclusion Conclusion Hypothesis Observed biological effect is due to specific this compound activity WT_ANG Treat cells with Wild-Type this compound Hypothesis->WT_ANG Inactive_Mutant Treat cells with Inactive this compound Mutant (Negative Control) Hypothesis->Inactive_Mutant Vehicle Treat cells with Vehicle (e.g., PBS) (Baseline Control) Hypothesis->Vehicle WT_Effect Biological effect is observed WT_ANG->WT_Effect Mutant_No_Effect Biological effect is absent or significantly reduced Inactive_Mutant->Mutant_No_Effect Vehicle_No_Effect No biological effect Vehicle->Vehicle_No_Effect Conclusion The observed effect is specifically mediated by this compound's activity WT_Effect->Conclusion Mutant_No_Effect->Conclusion

References

comparing the effects of different angiogenin inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Angiogenin Inhibitors for Researchers

This compound (ANG), a potent inducer of neovascularization, has emerged as a significant target in therapeutic research, particularly in oncology. Its unique ribonucleolytic activity is crucial for its angiogenic function, making it a prime target for inhibition. This guide provides a comparative analysis of different classes of this compound inhibitors, supported by experimental data, to aid researchers in selecting appropriate tools for their studies.

Overview of this compound Inhibitor Classes

This compound inhibitors can be broadly categorized into four main types: small-molecule inhibitors, peptide inhibitors, antibody-based inhibitors, and antisense oligonucleotides. Each class offers a distinct mechanism of action and possesses unique characteristics that make them suitable for different research applications.

  • Small-Molecule Inhibitors: These compounds typically target the ribonucleolytic active site of this compound, competitively inhibiting its enzymatic function which is essential for its role in angiogenesis.

  • Peptide Inhibitors: These are short-chain amino acids, often derived from this compound's own sequence or identified through library screening, that can interfere with its biological activities.

  • Antibody-Based Inhibitors: Monoclonal antibodies are designed to bind to specific epitopes on this compound, thereby neutralizing its function.

  • Antisense Oligonucleotides: These are synthetic nucleic acid sequences that bind to the mRNA of this compound, leading to the downregulation of its expression.

Quantitative Comparison of this compound Inhibitors

The efficacy of various this compound inhibitors has been quantified using different metrics, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and in vivo tumor growth inhibition. The following tables summarize the available quantitative data for representative inhibitors from each class.

Small-Molecule Inhibitor Target Ki Value (µM) IC50 Value (µM) In Vivo Efficacy
N-65828 Ribonucleolytic active site81[1][2][3]1.3 ± 0.5 (T24 cells)[4] 1.9 ± 0.4 (HeLa cells)[4] 3.2 ± 0.8 (UROtsa cells)[4]Significantly delayed formation of PC-3 prostate cancer xenografts in athymic mice at 8 and 40 µ g/day .[1][5]
C-181431 Ribonucleolytic active site41[1]Not ReportedNot Reported
Peptide Inhibitor Target Ki Value (µM) In Vivo Efficacy
Ang(108-123) Unknown, likely binding site278[6]Significantly decreases neovascularization in the chick chorioallantoic membrane (CAM) assay.[7][8]
Antibody-Based Inhibitor Target Binding Affinity In Vivo Efficacy
Monoclonal Antibody 26-2F Specific epitope on this compoundHigh (not quantified with Ki/IC50)In a modified tumor model, treatment resulted in 65% of mice remaining tumor-free.[9] Suppresses the formation of human breast cancer tumors in athymic mice.[1]
Antisense Oligonucleotide Target Mechanism In Vivo Efficacy
Anti-ANG Oligonucleotide This compound mRNADownregulation of ANG expressionHighly effective at inhibiting the establishment of various human tumor xenografts (colon, prostate, breast, lung) in athymic mice.[1][10]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures used to test its inhibitors, the following diagrams are provided.

G cluster_extracellular Extracellular Space cluster_cellular Endothelial Cell Ang This compound Receptor Cell Surface Receptor (e.g., Actin, PLXNB2, EGFR) Ang->Receptor Binding Ang->Receptor Endocytosis Endocytosis Receptor->Endocytosis Cytoplasm Cytoplasm Endocytosis->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Translocation tRNA tRNA Cytoplasm->tRNA Cleaves ERK ERK1/2 Pathway Cytoplasm->ERK Activates Nucleolus Nucleolus Nucleus->Nucleolus rRNA rRNA Transcription Nucleolus->rRNA Stimulates Stress Cellular Stress Stress->Cytoplasm causes translocation to tiRNA tiRNA (tRNA fragments) tRNA->tiRNA ProteinSynth Protein Synthesis Inhibition tiRNA->ProteinSynth Proliferation Cell Proliferation, Migration, Invasion rRNA->Proliferation ERK->Proliferation

Caption: this compound Signaling Pathway.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Assay Ribonucleolytic Activity Assay Incubate Incubate ANG with substrate (e.g., tRNA) +/- inhibitor Assay->Incubate Measure Measure cleavage product (e.g., via HPLC or gel electrophoresis) Incubate->Measure Calc Calculate Ki / IC50 Measure->Calc Model Animal Model (e.g., Mouse Xenograft, CAM) Implant Implant tumor cells or apply inhibitor to CAM Model->Implant Treat Administer Inhibitor Implant->Treat Monitor Monitor tumor growth or neovascularization Treat->Monitor Analyze Analyze tumor volume and/ or blood vessel density Monitor->Analyze

Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Ribonucleolytic Activity Assay

This assay measures the enzymatic activity of this compound and its inhibition by test compounds.

  • Reaction Buffer Preparation: Prepare a buffer suitable for this compound activity, for example, 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, and 0.1 mg/mL BSA.[11]

  • Reaction Setup: In a microcentrifuge tube, combine recombinant human this compound, the inhibitor at various concentrations, and the reaction buffer.

  • Initiate Reaction: Add the substrate, such as total cellular RNA or a specific tRNA, to the reaction mixture.[11]

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as a proteinase K solution.[11]

  • Analysis: Analyze the RNA cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize with a suitable stain like SYBR Gold.[11]

  • Quantification: Quantify the band intensities to determine the extent of RNA cleavage and calculate the inhibitory potency (Ki or IC50) of the compound.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of this compound inhibitors in a living organism.

  • Cell Culture: Culture human cancer cells (e.g., PC-3 prostate cancer cells) under standard conditions.

  • Animal Model: Use immunodeficient mice, such as athymic nude mice.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Inhibitor Administration: Once tumors are established (or at the time of cell injection), begin treatment with the this compound inhibitor (e.g., N-65828) or a vehicle control. Administration can be local (peritumoral) or systemic.[1][5]

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

  • Histological Analysis: Process the tumors for histology and stain for blood vessels (e.g., using an anti-CD31 antibody) to assess tumor vascularity.[1][5]

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • Windowing: On embryonic day 3-4, create a small window in the eggshell to expose the CAM.

  • Inhibitor Application: On embryonic day 6-7, apply the test substance (e.g., Ang(108-123) peptide) onto the CAM, often on a carrier like a filter paper disk.[7]

  • Incubation: Reseal the window and continue incubation for 48-72 hours.

  • Observation and Quantification: Observe the CAM for changes in blood vessel growth around the application site. Quantify angiogenesis by counting the number of blood vessel branch points or measuring the vessel density in the treated area.[7]

This guide provides a foundational comparison of different this compound inhibitors. The choice of inhibitor will ultimately depend on the specific research question, the experimental model, and the desired outcome. For instance, small molecules are excellent for probing the role of the catalytic site, while antibodies and antisense oligonucleotides can be used to investigate the effects of depleting the entire protein.

References

Angiogenin: A Validated Therapeutic Target in Oncology Compared to Anti-Angiogenic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Angiogenin (ANG) as a therapeutic target in cancer versus established anti-angiogenic therapies, primarily focusing on Vascular Endothelial Growth Factor (VEGF) inhibitors. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways and experimental workflows to facilitate a thorough understanding of ANG's potential in oncology.

This compound's Role in Cancer: A Dual Threat of Angiogenesis and Proliferation

This compound is a 14.2 kDa secreted ribonuclease that plays a multifaceted role in tumor progression.[1] Upregulated in a wide array of human cancers, its expression is often correlated with a more invasive phenotype and poorer prognosis.[1] ANG contributes to cancer development through two primary mechanisms:

  • Induction of Angiogenesis: ANG is a potent pro-angiogenic factor, stimulating the formation of new blood vessels that are essential for tumor growth and metastasis.[1] It acts on endothelial cells, promoting their proliferation, migration, and tube formation.[1]

  • Direct Stimulation of Cancer Cell Proliferation: Beyond its role in the tumor microenvironment, ANG can directly stimulate the proliferation of cancer cells, highlighting its dual function in tumorigenesis.

Validating this compound as a Therapeutic Target: Experimental Approaches

The validation of ANG as a viable therapeutic target has been demonstrated through various experimental strategies aimed at inhibiting its function. These approaches provide a framework for assessing the efficacy of anti-ANG therapies.

Genetic Knockdown: siRNA/shRNA

Genetic silencing of ANG expression using small interfering RNA (siRNA) or short hairpin RNA (shRNA) has been shown to inhibit cancer cell proliferation, regulate the cell cycle, and induce apoptosis.[2] This approach provides direct evidence of ANG's role in cancer cell survival and growth.

Inhibition with Small Molecules

Small molecule inhibitors targeting the ribonucleolytic activity of ANG have shown promise in preclinical models. A notable example is NCI 65828, which has been demonstrated to block ANG activity, inhibit ANG-induced angiogenesis, and suppress the growth of tumor xenografts.[1]

Antibody-Based Inhibition

Neutralizing monoclonal antibodies that bind to ANG have been shown to prevent or delay the establishment of human tumor xenografts in animal models. This strategy validates the extracellular role of ANG in promoting tumor growth.

Quantitative Comparison of this compound and VEGF Inhibitors

While direct head-to-head in vivo comparisons of ANG and VEGF inhibitors in the same cancer model are not extensively available in the public domain, we can infer a comparative analysis based on their mechanisms of action and available preclinical data. VEGF inhibitors, such as bevacizumab, are a cornerstone of anti-angiogenic therapy in oncology.[3]

Table 1: Comparison of Therapeutic Strategies Targeting this compound and VEGF

FeatureThis compound (ANG) InhibitorsVEGF Inhibitors (e.g., Bevacizumab)
Primary Target This compoundVascular Endothelial Growth Factor-A (VEGF-A)[3]
Mechanism of Action Inhibition of ribonucleolytic activity, blocking downstream signaling pathways (ERK/MAPK, AKT/mTOR).[1]Sequesters VEGF-A, preventing its interaction with VEGF receptors (VEGFRs) on endothelial cells.[3]
Effects on Tumor Inhibition of angiogenesis and direct inhibition of tumor cell proliferation.Primarily inhibition of angiogenesis.[3]
Reported In Vivo Efficacy Delayed tumor formation and reduced number of interior blood vessels in xenograft models (NCI 65828).Significant reduction in tumor growth and microvessel density in various xenograft models.[4]

Table 2: Quantitative Data for this compound Inhibitors

InhibitorTypeKi Value (µM)Cancer ModelReference
NCI 65828 Small Molecule81-[5]
C-181431 Small Molecule41-[5]
Various Analogues Small Molecule5-25-[6]
Anti-ANG Monoclonal Antibody Antibody-Human tumor xenografts

Signaling Pathways and Therapeutic Intervention Points

The signaling cascades initiated by ANG and VEGF represent key therapeutic targets. Understanding these pathways is crucial for developing effective anti-cancer strategies.

This compound Signaling Pathway

ANG exerts its pro-tumoral effects through the activation of several downstream signaling pathways, including the ERK/MAPK and AKT/mTOR pathways. These pathways are central to cell survival, proliferation, and angiogenesis.

Angiogenin_Signaling This compound Signaling Pathway in Cancer ANG This compound Receptor Putative Receptor ANG->Receptor PLC PLCγ Receptor->PLC AKT_mTOR_Pathway AKT/mTOR Pathway Receptor->AKT_mTOR_Pathway DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC ERK_MAPK_Pathway ERK/MAPK Pathway PKC->ERK_MAPK_Pathway Proliferation Cell Proliferation ERK_MAPK_Pathway->Proliferation Angiogenesis Angiogenesis ERK_MAPK_Pathway->Angiogenesis AKT_mTOR_Pathway->Proliferation Survival Cell Survival AKT_mTOR_Pathway->Survival

Caption: this compound signaling cascade in cancer cells.

VEGF Signaling Pathway and Point of Inhibition

VEGF-A is a primary driver of angiogenesis. Bevacizumab, a monoclonal antibody, directly targets and neutralizes VEGF-A, preventing its binding to VEGFRs on endothelial cells and thereby inhibiting downstream signaling.

VEGF_Signaling VEGF Signaling and Bevacizumab Inhibition cluster_extracellular Extracellular Space VEGFA VEGF-A VEGFR VEGF Receptor (VEGFR) VEGFA->VEGFR Binds Bevacizumab Bevacizumab Bevacizumab->VEGFA Inhibits EndothelialCell Endothelial Cell VEGFR->EndothelialCell Activates Angiogenesis Angiogenesis EndothelialCell->Angiogenesis Promotes shRNA_Workflow Workflow for shRNA-Mediated this compound Knockdown Start Start Culture Culture PC-3 Cells Start->Culture Puromycin_Titration Determine Optimal Puromycin Concentration Culture->Puromycin_Titration Transduction Lentiviral Transduction with shRNA Puromycin_Titration->Transduction Selection Select Transduced Cells with Puromycin Transduction->Selection Validation Validate Knockdown (qRT-PCR, Western Blot) Selection->Validation End End Validation->End Xenograft_Workflow In Vivo Xenograft Study Workflow Start Start Implantation Cancer Cell Implantation in Mice Start->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Therapeutic Agent or Vehicle Randomization->Treatment Measurement Measure Tumor Volume Treatment->Measurement Endpoint Study Endpoint and Tissue Collection Measurement->Endpoint Analysis Analyze Tumor Growth and Microvessel Density Endpoint->Analysis End End Analysis->End

References

Angiogenin Expression: A Comparative Analysis Across Diverse Tumor Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiogenin (ANG), a 14.1 kDa polypeptide, is a potent inducer of neovascularization and plays a critical role in tumor growth and progression.[1][2][3] Its expression is frequently dysregulated in various malignancies, making it a promising biomarker for diagnosis, prognosis, and a potential target for novel cancer therapies. This guide provides a comparative analysis of this compound expression across different tumor types, supported by quantitative data and detailed experimental methodologies.

Quantitative Analysis of this compound Expression

This compound expression is elevated in numerous cancers, including those of the breast, nasopharynx, lung, liver, ovaries, prostate, and colon.[1] Studies have consistently shown higher levels of ANG in both tumor tissues and the serum of cancer patients compared to healthy individuals.[1][4]

Serum this compound Levels

A meta-analysis of 37 case-control studies revealed significantly higher serum ANG levels in cancer patients compared to healthy controls.[4] The average serum ANG concentration in healthy populations is approximately 336.14 ± 142.83 ng/mL.[4] The table below summarizes serum ANG levels in various cancer types.

Tumor TypeSerum ANG Level in Patients (ng/mL)Key FindingsReference
Colorectal Cancer Significantly higher than healthy controls.Levels increase with disease progression.[4]
Acute Myeloid Leukemia Significantly higher than healthy controls.Potential as a diagnostic marker.[4]
Multiple Myeloma Significantly higher than healthy controls.Associated with disease activity.[4]
Myelodysplastic Syndromes Significantly higher than healthy controls.Elevated levels indicate a poor prognosis.[4]
Hepatocellular Carcinoma 197.8 ± 64.9 (hypovascular) to 405.0 ± 121.3 (very hypervascular)Higher levels correlate with tumor vascularity, size, and histological grade.[4][5]
Pancreatic Cancer High levels associated with treatment responsiveness.A potential biomarker for predicting response to EGFR inhibitors.[1]
Bladder Cancer Elevated levels in urine.A potential non-invasive diagnostic biomarker.[2][4]
Tissue Expression of this compound

Immunohistochemical studies have demonstrated increased ANG protein expression in cancerous tissues compared to benign tissues.[2]

Tumor TypeTissue ANG ExpressionKey FindingsReference
Bladder Cancer Strongly increased in cancerous tissue.Expression increases with higher grade and stage.[2]
Cervical Cancer Increased in cancerous tissue.Expression correlates with disease progression.[1][2]
Squamous Cell Lung Carcinoma Overexpressed.Associated with enhanced tumor cell migration and invasion.[1]
Breast Cancer Overexpressed.Promotes tumor angiogenesis.[1]

This compound Signaling Pathways

This compound exerts its pro-tumorigenic effects through the activation of several key signaling pathways, primarily the ERK1/2 and AKT/mTOR pathways. These pathways are crucial for cell survival, proliferation, and angiogenesis.[2][3][6]

Angiogenin_Signaling_Pathways ANG This compound (ANG) Receptor Cell Surface Receptor (e.g., FHL3, EGFR) ANG->Receptor ERK12 ERK1/2 Receptor->ERK12 AKT AKT Receptor->AKT MMP2 MMP2 ERK12->MMP2 regulates Proliferation Cell Proliferation & Survival ERK12->Proliferation Angiogenesis Angiogenesis ERK12->Angiogenesis mTOR mTOR AKT->mTOR Invasion Cell Invasion & Migration MMP2->Invasion mTOR->Proliferation mTOR->Angiogenesis

Caption: this compound signaling pathways in cancer.

Experimental Protocols

Accurate quantification of this compound expression is crucial for research and clinical applications. The following are generalized protocols for common experimental techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum ANG Quantification

This protocol outlines the steps for measuring ANG concentrations in serum samples.

ELISA_Workflow start Start step1 Coat microplate wells with capture antibody against ANG. start->step1 step2 Block non-specific binding sites. step1->step2 step3 Add standards and serum samples. step2->step3 step4 Incubate and wash. step3->step4 step5 Add detection antibody (biotinylated anti-ANG). step4->step5 step6 Incubate and wash. step5->step6 step7 Add streptavidin-HRP. step6->step7 step8 Incubate and wash. step7->step8 step9 Add substrate solution (TMB). step8->step9 step10 Stop reaction and measure absorbance at 450 nm. step9->step10 end Calculate ANG Concentration step10->end

Caption: Workflow for ELISA of serum this compound.

Detailed Methodology:

  • Coating: Dilute the capture antibody against human this compound in a coating buffer and add to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash the plate and add a blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample Addition: Wash the plate and add diluted serum samples and a serial dilution of recombinant human this compound standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody against human this compound to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate: Wash the plate and add a substrate solution, such as TMB (3,3',5,5'-Tetramethylbenzidine). Incubate for 15-20 minutes at room temperature in the dark.

  • Measurement: Stop the reaction by adding a stop solution. Measure the optical density at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of this compound in the samples.

Immunohistochemistry (IHC) for Tissue ANG Expression

This protocol describes the staining of tissue sections to visualize ANG expression.

Detailed Methodology:

  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) to unmask the antigenic sites.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the tissue sections with a primary antibody specific for human this compound overnight at 4°C.

  • Secondary Antibody and Detection: Wash the sections and incubate with a biotinylated secondary antibody, followed by incubation with a streptavidin-HRP complex.

  • Chromogen: Visualize the antigen-antibody complex by adding a chromogen substrate, such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei, dehydrate, and mount with a coverslip.

  • Analysis: Examine the slides under a microscope to assess the intensity and localization of this compound staining within the tumor and surrounding tissues.

This comprehensive guide provides a foundation for understanding the comparative expression of this compound in various cancers. The provided data and protocols can aid researchers in designing experiments and interpreting results in the context of cancer biology and drug development.

References

Unveiling the Molecular Handshake: A Comparative Guide to Angiogenin's Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein interactions is paramount to unraveling disease mechanisms and designing targeted therapies. This guide provides an objective comparison of the binding interactions between angiogenin (ANG), a key player in angiogenesis and tumor growth, and its principal binding partners. We delve into the quantitative data confirming these interactions and provide detailed experimental protocols for their validation.

This compound's role in cellular processes is dictated by its associations with other proteins. Validating these interactions is a critical step in elucidating its function. This guide focuses on the well-documented interactions of this compound with actin, Epidermal Growth Factor Receptor (EGFR), and alpha-actinin (B1170191) 2 (ACTN2), presenting a comparative analysis of their binding affinities and the methodologies used to confirm them.

Quantitative Comparison of this compound Binding Partners

The strength of a protein-protein interaction is a key determinant of its biological significance. The equilibrium dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes the reported Kd values for the interaction of this compound with its key binding partners.

Binding PartnerReported Dissociation Constant (Kd)Experimental MethodReference
Actin 0.5 nM - 10 nMNot specified in all sources[1]
EGFR 41.6 nMSurface Plasmon Resonance (SPR)[2]
Alpha-Actinin 2 Not explicitly reportedYeast Two-Hybrid, Co-IP, Pull-down[1][3][4][5]

Delving into the Methodologies: Experimental Protocols

The confirmation of protein-protein interactions relies on a variety of robust experimental techniques. Below are detailed protocols for some of the key methods used to validate the interaction between this compound and its partners.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a powerful technique to identify and validate protein-protein interactions in the cellular context.

Objective: To demonstrate the in vivo interaction between a "bait" protein (e.g., this compound) and a "prey" protein (e.g., a binding partner) from a cell lysate.

Principle: An antibody specific to the bait protein is used to pull it out of a solution, and any proteins bound to it are also precipitated. The presence of the prey protein in the immunoprecipitated complex is then detected, typically by Western blotting.

Detailed Protocol:

  • Cell Lysis:

    • Culture cells to approximately 80-90% confluency.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G agarose (B213101) or magnetic beads to the clarified lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge and discard the beads.

  • Immunoprecipitation:

    • Add the primary antibody specific to the bait protein (e.g., anti-Angiogenin antibody) to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for an additional 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer).

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

    • Separate the proteins by SDS-PAGE.

    • Perform a Western blot using an antibody specific to the prey protein to confirm its presence in the immunoprecipitated complex.[6][7][8][9]

Glutathione (B108866) S-Transferase (GST) Pull-Down Assay

The GST pull-down assay is an in vitro method used to confirm direct protein-protein interactions.

Objective: To determine if a "bait" protein fused to GST can directly bind to a "prey" protein.

Principle: A recombinant "bait" protein is expressed with a GST tag. This GST-fusion protein is then immobilized on glutathione-coated beads. A lysate containing the "prey" protein is incubated with the beads. If the prey protein binds to the bait, it will be "pulled down" with the beads.

Detailed Protocol:

  • Expression and Immobilization of GST-fusion Protein:

    • Express the GST-tagged bait protein (e.g., GST-Angiogenin) in E. coli.

    • Lyse the bacteria and purify the GST-fusion protein using glutathione-agarose beads.

    • Wash the beads extensively to remove unbound proteins.

  • Preparation of Prey Protein Lysate:

    • Prepare a cell lysate containing the prey protein (e.g., from cells overexpressing the prey or using an in vitro transcription/translation system).

  • Binding Reaction:

    • Incubate the immobilized GST-bait protein with the prey protein lysate for 2-4 hours at 4°C with gentle rotation.

    • Include a negative control with GST alone to check for non-specific binding.

  • Washing:

    • Wash the beads 3-5 times with wash buffer to remove unbound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads using a solution of reduced glutathione or by boiling in SDS-PAGE loading buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.

Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a powerful genetic method for identifying novel protein-protein interactions.

Objective: To screen a library of potential binding partners ("prey") for interaction with a known "bait" protein.

Principle: The bait protein is fused to the DNA-binding domain (DBD) of a transcription factor, and a library of prey proteins is fused to the activation domain (AD) of the same transcription factor. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for cell growth on selective media.

Detailed Protocol:

  • Bait and Prey Plasmid Construction:

    • Clone the cDNA of the bait protein (e.g., this compound) into a vector containing the DBD.

    • A cDNA library is cloned into a vector containing the AD.

  • Yeast Transformation:

    • Transform a suitable yeast strain with the bait plasmid.

    • Transform the same yeast strain with the prey library plasmids.

  • Mating and Selection:

    • Mate the bait- and prey-containing yeast strains.

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and often containing a competitive inhibitor (e.g., 3-AT) to suppress background growth. Only yeast cells where the bait and prey proteins interact will grow.

  • Reporter Gene Assay:

    • Positive colonies are further tested for the activation of a second reporter gene (e.g., lacZ, which results in blue colonies in the presence of X-gal).

  • Prey Plasmid Isolation and Sequencing:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the prey cDNA to identify the interacting protein.

Visualizing the Interactions and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a common experimental workflow.

Angiogenin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound EGFR EGFR This compound->EGFR Binds Actin Cell Surface Actin This compound->Actin Binds ACTN2 Alpha-Actinin 2 This compound->ACTN2 Interacts with Signaling_Cascade Downstream Signaling EGFR->Signaling_Cascade Activates Actin->Signaling_Cascade Mediates Intracellular_Actin Intracellular Actin ACTN2->Intracellular_Actin Crosslinks

Caption: this compound interaction with cell surface receptors and cytoplasmic proteins.

Co_IP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with Primary Antibody (e.g., anti-Angiogenin) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Analyze by Western Blot elute->analysis end End: Interaction Confirmed analysis->end

Caption: A streamlined workflow for a Co-Immunoprecipitation experiment.

References

Validating Angiogenin's Role in Colorectal Cancer: A Comparison of Organoid and Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of patient-derived organoids (PDOs) and patient-derived xenografts (PDXs) for validating the role of angiogenin (ANG) in colorectal cancer (CRC). We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways and experimental workflows.

Introduction to this compound in Colorectal Cancer

This compound is a potent pro-angiogenic factor implicated in the growth and metastasis of various tumors, including colorectal cancer.[1][2] It promotes the formation of new blood vessels, essential for supplying nutrients to growing tumors.[3][4] Studies have shown that elevated ANG expression in CRC is associated with increased vascularity, metastasis, and poorer patient prognosis.[1][2] ANG exerts its function through various mechanisms, including the stimulation of endothelial cell proliferation and migration, and the regulation of gene expression through its ribonuclease activity.[3][5]

A New Frontier in Disease Modeling: Patient-Derived Organoids

Patient-derived organoids are three-dimensional (3D) in vitro culture systems that recapitulate the cellular organization and function of the original tumor tissue.[6][7] They have emerged as a powerful tool in cancer research, bridging the gap between traditional 2D cell cultures and in vivo animal models.[8] For validating the role of specific genes like ANG, PDOs offer a highly controlled and scalable platform.

Comparative Analysis: Organoid vs. Xenograft Models

Patient-derived xenografts, where patient tumor tissue is implanted into immunodeficient mice, have long been a gold standard for in vivo cancer research.[7][9] However, PDOs present several advantages, particularly for targeted validation studies.

FeaturePatient-Derived Organoid (PDO) ModelPatient-Derived Xenograft (PDX) Model
Physiological Relevance High: Preserves cellular heterogeneity and architecture of the original tumor.[9]High: In vivo environment with host-tumor interactions.[7]
Experimental Control High: Allows for precise manipulation of culture conditions and genetic modification (e.g., CRISPR-Cas9 knockout of ANG).Moderate: Host factors can influence tumor growth and response to therapy.
Scalability & Throughput High: Amenable to high-throughput screening of genetic modifications and drug candidates.[7]Low: Labor-intensive and time-consuming.
Cost & Time Lower cost and shorter experimental timelines compared to PDX models.High cost and longer timelines due to animal housing and monitoring.[9]
Tumor Microenvironment Limited to epithelial and some stromal components. Lacks immune and extensive vascular components unless co-cultured.Contains a more complete tumor microenvironment, although human stroma is gradually replaced by murine stroma.[9]
Angiogenesis Studies Can be co-cultured with endothelial cells to model angiogenesis in vitro.[6][10]Allows for the direct in vivo observation and quantification of angiogenesis.

Validating this compound's Role: An Experimental Workflow

A robust validation of ANG's role in a colorectal cancer organoid model involves a multi-step process, often compared with findings from corresponding PDX models.

G cluster_0 Model Generation cluster_1 Genetic Modification & Validation cluster_2 Functional Analysis cluster_3 Data Comparison & Conclusion PDO Patient-Derived Organoid (PDO) Generation CRISPR ANG Knockout in PDOs (CRISPR-Cas9) PDO->CRISPR PDX Patient-Derived Xenograft (PDX) Generation PDX_Growth In Vivo Tumor Growth Measurement PDX->PDX_Growth WB_IHC_ISH_KO Validation of Knockout (Western Blot, IHC, ISH) CRISPR->WB_IHC_ISH_KO Growth Tumor Growth & Proliferation Assays WB_IHC_ISH_KO->Growth Angio In Vitro Angiogenesis Assays (Co-culture) WB_IHC_ISH_KO->Angio Compare Compare PDO vs. PDX Data Growth->Compare Angio->Compare PDX_Growth->Compare Conclusion Validate Role of this compound Compare->Conclusion

Caption: Experimental workflow for validating the role of this compound.

This compound Signaling Pathways in Colorectal Cancer

This compound contributes to colorectal cancer progression through multiple signaling pathways. A key pathway involves the activation of the ERK1/2 signaling cascade, which in turn can stimulate the expression of matrix metallopeptidase-2 (MMP2), promoting tumor invasion and angiogenesis.[5]

G ANG This compound Receptor Cell Surface Receptor ANG->Receptor Angiogenesis Angiogenesis ANG->Angiogenesis ERK p-ERK1/2 Receptor->ERK MMP2 MMP2 Expression ERK->MMP2 Proliferation Cell Proliferation ERK->Proliferation Invasion Cell Invasion MMP2->Invasion

References

A Comparative Guide to the Neuroprotective Effects of Wild-Type vs. Mutant Angiogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective functionalities of wild-type (WT) angiogenin (ANG) against its pathogenic, mutant forms, often associated with neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). The following sections detail the comparative efficacy based on experimental data, outline the molecular mechanisms, and provide the protocols used in these key studies.

Introduction

This compound (ANG) is a 14.1 kDa secreted ribonuclease (RNase) and a member of the RNase A superfamily.[1] Initially identified for its role in angiogenesis, subsequent research has revealed its critical neuroprotective functions.[2][3] ANG is expressed in motor neurons and is essential for their survival under stress conditions.[2] A growing body of evidence has linked loss-of-function mutations in the ANG gene to the pathogenesis of both familial and sporadic ALS.[4][5][6] These mutations typically impair ANG's enzymatic activity or its cellular transport, leading to a failure in neuroprotection and contributing to motor neuron degeneration.[1][6] This guide synthesizes the experimental evidence comparing the neuroprotective capacity of WT ANG to these ALS-associated variants.

Quantitative Comparison of Neuroprotective Efficacy

Experimental data consistently demonstrates that WT this compound confers significant protection to neurons under various stress conditions, a property that is severely diminished or completely absent in its ALS-associated mutants.

Table 1: Comparison of Neuroprotective Activity in Cellular Models
Experimental Model & StressorOutcome MeasuredWild-Type ANG EffectMutant ANG Effect (Variant)Reference
NSC-34 Cells (ER Stress)Apoptotic Cell Death (%)~18% (Protection)~35% (No protection, similar to vector) (K40I)[7][8]
NSC-34 Cells (Serum Deprivation)Apoptotic Cell Death (%)~20% (Protection)~40% (No protection) (K40I)[7]
P19 Cell-derived Neurons (Hypoxia)Cell ViabilityProtective Lacked neuroprotective activity (Multiple variants)[1][9]
SH-SY5Y & NSC-34 Cells (Oxidative Stress)Cell Viability (MTT Assay)Increased Cell Survival Decreased functional activity (K40I)[10]
Table 2: Comparison of Core Biological Activities
Biological ActivityWild-Type ANGMutant ANG (Selected Variants)Reference
Ribonucleolytic Activity (vs. WT)100%K40I: <1%K17I: 5%S28N: 9%P112L: 14%[6][11]
PI3K/Akt Pathway Activation Activates pAkt-1Fails to activate pAkt-1 (K40I)[7]
tiRNA Production (under stress)Induces tiRNA productionDoes not induce tiRNA production (P112L)[12]
Neurite Extension & Pathfinding Promotes Compromised/Inhibits (Multiple variants)[1][13]

Molecular Mechanisms & Signaling Pathways

The neuroprotective effects of this compound are multifaceted, relying on its enzymatic activity and ability to initiate specific intracellular signaling cascades. Mutations disrupt these precise functions.

The PI3K/Akt Survival Pathway

WT ANG promotes neuronal survival by activating the PI3K/Akt signaling pathway, a central regulator of cell growth and survival.[7][13] In contrast, ALS-associated mutants like K40I fail to induce the phosphorylation and activation of Akt, thereby losing their protective capacity.[7][8]

G cluster_WT Wild-Type this compound Pathway cluster_Mutant Mutant this compound Pathway WT_ANG WT ANG Receptor Cell Surface Receptor WT_ANG->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt pAkt (Active) Akt->pAkt Survival Cell Survival (Neuroprotection) pAkt->Survival Promotes Mut_ANG Mutant ANG (e.g., K40I) Mut_Receptor Cell Surface Receptor Mut_ANG->Mut_Receptor Binds Mut_PI3K PI3K Mut_Receptor->Mut_PI3K No Activation Mut_Akt Akt Mut_PI3K->Mut_Akt No_Survival No Survival Signal Mut_Akt->No_Survival G cluster_WT WT ANG Stress Response cluster_Mutant Mutant ANG Stress Response WT_ANG WT ANG RNase Ribonuclease Activity WT_ANG->RNase tRNA tRNA tiRNA tiRNA Production tRNA->tiRNA RNase->tRNA Cleaves SG Stress Granule Assembly tiRNA->SG Response Adaptive Stress Response SG->Response Mut_ANG Mutant ANG Mut_RNase Impaired Ribonuclease Activity Mut_ANG->Mut_RNase Mut_tRNA tRNA No_Response Failed Stress Response Mut_tRNA->No_Response Mut_RNase->Mut_tRNA Inefficient Cleavage G A 1. Cell Culture (e.g., NSC-34 motor neurons) B 2. Transfection - Empty Vector (Control) - WT ANG Vector - Mutant ANG Vector A->B C 3. Induction of Stress - Oxidative (H₂O₂) - ER Stress (Tunicamycin) - Hypoxia B->C D 4. Incubation (24-48 hours) C->D E 5. Analysis of Neuroprotection - Cell Viability (MTT Assay) - Apoptosis (Hoechst Staining) - Western Blot (pAkt) D->E

References

A Comparative Guide to Validating the Downstream Targets of the Angiogenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiogenin (ANG), a pivotal member of the ribonuclease A superfamily, is a potent stimulator of new blood vessel formation (angiogenesis) and plays a crucial role in cell growth, proliferation, and stress response.[1][2][3] Its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[2][4] Validating the downstream molecular targets of ANG is therefore critical for understanding its biological functions and for the development of novel therapeutic strategies.

Under normal growth conditions, ANG translocates to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, a necessary step for ribosome biogenesis and subsequent protein synthesis to support cell proliferation.[4][5] Conversely, under cellular stress, ANG cleaves transfer RNA (tRNA) in the cytoplasm to produce tRNA-derived stress-induced RNAs (tiRNAs).[6][7] These tiRNAs can inhibit global protein synthesis and promote the assembly of stress granules (SGs), which are cytoplasmic foci that store untranslated mRNAs, thereby reprogramming translation to promote cell survival.[7][8][9]

This guide provides a comparative overview of common experimental methods used to validate these key downstream effects of the ANG signaling pathway, complete with data interpretation guidelines, detailed protocols, and workflow visualizations.

The this compound Signaling Pathway: A Dual Role

The signaling cascade of ANG is context-dependent. Growth signals typically lead to its nuclear translocation and accumulation in the nucleolus, the site of rRNA transcription.[9] In contrast, various stressors cause ANG to act in the cytoplasm, cleaving tRNA to generate tiRNAs.[9][10] This dual functionality underscores its role as a critical regulator of cellular response to both growth and stress cues.

ANG_Signaling_Pathway cluster_0 Growth Conditions cluster_1 Stress Conditions ANG This compound Receptor Cell Surface Receptor ANG->Receptor Binding Nucleus Nucleus / Nucleolus Receptor->Nucleus Nuclear Translocation rDNA Ribosomal DNA Nucleus->rDNA Activation rRNA rRNA Transcription rDNA->rRNA Proliferation Cell Proliferation rRNA->Proliferation ANG_stress This compound tRNA tRNA ANG_stress->tRNA Cleavage tiRNA tiRNA Production tRNA->tiRNA Translation_Inhibition Translation Inhibition tiRNA->Translation_Inhibition SG Stress Granule Assembly Translation_Inhibition->SG Survival Cell Survival SG->Survival

Figure 1: Dual roles of the this compound signaling pathway.

Validation Target 1: Stimulation of Ribosomal RNA (rRNA) Transcription

A primary function of nuclear ANG is to bind to the promoter region of ribosomal DNA (rDNA) and enhance the transcription of rRNA, which is essential for ribosome production and cell growth.[1][4] Validating this activity involves quantifying changes in rRNA levels following ANG treatment or modulation.

Comparison of Validation Methodologies
Method Principle Data Output Throughput Advantages Limitations
Quantitative RT-PCR (RT-qPCR) Reverse transcription of RNA to cDNA followed by real-time PCR amplification of specific rRNA sequences.Relative quantification (fold change) of rRNA levels.HighHighly sensitive, specific, and quantitative.[11]Indirect measurement; susceptible to RNA quality and primer efficiency issues.[11]
Nuclear Run-On Assay In vitro transcription of nascent RNA from isolated nuclei, followed by hybridization to detect specific transcripts.Rate of transcription.LowProvides a direct measure of transcriptional activity.Technically demanding, requires radiolabeling, low throughput.
Metabolic RNA Labeling (e.g., EU-Click-iT) Incorporation of a labeled uridine (B1682114) analog (e.g., 5-ethynyl uridine) into newly synthesized RNA, followed by detection.Visualization and quantification of nascent RNA.MediumAllows for spatial and temporal analysis of new RNA synthesis.Can be costly; potential for label-induced cellular toxicity.
Featured Experimental Protocol: RT-qPCR for rRNA Quantification

This protocol outlines the key steps for measuring changes in 45S pre-rRNA levels, a direct product of RNA Polymerase I transcription, which reflects ANG's activity in the nucleolus.

1. RNA Isolation and Quality Control:

  • Treat cells with or without recombinant ANG, or use siRNA to knock down endogenous ANG.

  • Isolate total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).[12]

  • Assess RNA integrity and concentration. High-quality RNA should show distinct 18S and 28S rRNA bands on a denaturing agarose (B213101) gel and have an A260/A280 ratio of ~2.0.[12]

  • Perform DNase treatment to remove any contaminating genomic DNA.[12]

2. cDNA Synthesis:

  • Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase kit with random primers.[13][14]

  • Include a "no reverse transcriptase" (-RT) control for each sample to verify the absence of genomic DNA amplification.[13]

3. Quantitative PCR (qPCR):

  • Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers for the 45S pre-rRNA target, and a reference gene (e.g., GAPDH, ACTB).

  • Perform the qPCR reaction on a real-time PCR instrument. A typical cycling program includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[14]

  • Include a no-template control (NTC) to check for contamination.[15]

4. Data Analysis:

  • Determine the cycle threshold (Ct) for the target and reference genes in each sample.

  • Calculate the relative quantification of rRNA expression using the ΔΔCt method. The results are typically expressed as fold change relative to the control condition.

RT_qPCR_Workflow start Cell Treatment (e.g., +/- ANG) rna_extraction 1. Total RNA Extraction & Quality Control start->rna_extraction cdna_synthesis 2. cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr 3. Real-Time PCR Amplification cdna_synthesis->qpcr data_analysis 4. Data Analysis (ΔΔCt Method) qpcr->data_analysis result Relative rRNA Quantification (Fold Change) data_analysis->result

Figure 2: Experimental workflow for RT-qPCR validation of rRNA transcription.

Validation Target 2: Translational Reprogramming via tiRNAs and Stress Granules

Under stress, ANG cleaves tRNAs to produce tiRNAs, which inhibit translation initiation and promote the assembly of stress granules (SGs).[7][16] Validating this arm of the pathway involves detecting tiRNAs, measuring global protein synthesis, and visualizing SGs.

Comparison of Validation Methodologies
Method Principle Data Output Throughput Advantages Limitations
Luciferase Reporter Assay Transfection of a reporter mRNA (e.g., luciferase) and measurement of its protein product via luminescence.[17]Quantitative measure of translation efficiency.HighHighly sensitive for detecting changes in global translation.[18]Indirect; does not identify specific repressed mRNAs.
Metabolic Protein Labeling (e.g., S35 labeling) Incorporation of radiolabeled amino acids (e.g., 35S-methionine/cysteine) into newly synthesized proteins.Autoradiographic signal intensity reflects global protein synthesis rate.LowDirect measurement of de novo protein synthesis.[19]Requires radioactivity, cumbersome, low throughput.
Immunofluorescence (IF) Microscopy Staining for canonical SG marker proteins (e.g., G3BP1, TIA-1) to visualize SG formation.[20]Qualitative and quantitative (number, size, % of cells with SGs) data on SG assembly.Medium-HighProvides spatial information and allows for single-cell analysis.[21]Can be subjective; requires specific antibodies.
Featured Experimental Protocol: Immunofluorescence for Stress Granule Assembly

This protocol details how to visualize and quantify SG formation in response to ANG activity. ANG can potentiate SG assembly in cells under mild stress.[7]

1. Cell Culture and Treatment:

  • Plate cells (e.g., U2OS) on sterile glass coverslips in a multi-well plate.[20]

  • The next day, treat cells with recombinant ANG in the presence or absence of a mild stressor (e.g., a low dose of sodium arsenite, such as 50-100 µM for 45-60 minutes).[7][20] Include appropriate controls (untreated, ANG only, stressor only).

2. Fixation and Permeabilization:

  • Fix the cells by incubating with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[21]

  • Wash three times with phosphate-buffered saline (PBS).

  • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

  • Incubate with a primary antibody against a core SG marker (e.g., rabbit anti-G3BP1) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI or Hoechst) for 1 hour at room temperature, protected from light.[20]

4. Mounting and Imaging:

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.[20]

  • Acquire images using a fluorescence or confocal microscope.

5. Data Analysis:

  • Quantify the results by counting the percentage of cells containing two or more distinct G3BP1-positive foci.[22] Image analysis software (e.g., ImageJ/Fiji) can be used to automate the counting and measurement of SG size and number per cell.[21]

SG_Validation_Logic ANG This compound Activity tiRNA tiRNA Production ANG->tiRNA Stress Cellular Stress (e.g., Oxidative) Stress->tiRNA Translation_Repression Translation Repression tiRNA->Translation_Repression SG_Assembly Stress Granule Assembly Translation_Repression->SG_Assembly G3BP1 Validation: Visualize G3BP1 Foci via Immunofluorescence SG_Assembly->G3BP1 is marked by

Figure 3: Logical flow for validating ANG-induced stress granule formation.

By employing these methodologies, researchers can effectively dissect and validate the specific downstream consequences of this compound signaling. The choice of technique should be guided by the specific research question, available resources, and the desired level of quantitative detail. Combining multiple approaches will provide the most robust and comprehensive validation of ANG's targets in a given biological context.

References

comparative study of angiogenin's role in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Role of Angiogenin in Different Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ANG) is a 14 kDa secreted ribonuclease that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] Its involvement in cancer progression has been a subject of intense research, as tumors require a dedicated blood supply for growth and metastasis.[2] Evidence suggests that ANG is overexpressed in a wide array of human cancers and contributes to key malignant phenotypes, including cell proliferation, migration, and invasion.[2][3] This guide provides a comparative analysis of this compound's role across various cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound's Function in Cancer Cell Lines

This compound's impact on cancer cells is multifaceted, influencing their ability to proliferate, move, and invade surrounding tissues. The following tables summarize the qualitative and, where available, quantitative effects of ANG in different cancer cell lines.

Proliferation

Table 1: Effect of this compound on Cancer Cell Proliferation

Cancer TypeCell Line(s)Effect of ANG on ProliferationQuantitative DataCitation(s)
Bladder CancerT24Promotes proliferationKnockdown of ANG inhibits cell proliferation.[3]
Cervical CancerHeLaPromotes proliferationOverexpression of ANG enhances proliferation.[3]
Lung AdenocarcinomaA549Promotes proliferationsiRNA-mediated knockdown of ANG resulted in marked inhibition of in vitro cell proliferation.[2]
Prostate CancerPC3, LNCaPPromotes proliferationANG is required for androgen-stimulated growth.[4]
Gastric CancerHGCPromotes proliferationANG expression is positively correlated with the proliferation index of cancer cells.[5]
Hepatocellular Carcinoma-Regulates proliferationANG targets HMGA2 to promote proliferation.[2]
Squamous Cell Lung Cancer-Promotes proliferationANG overexpression promotes tumor cell proliferation.[2]
Migration and Invasion

Table 2: Effect of this compound on Cancer Cell Migration and Invasion

Cancer TypeCell Line(s)Effect of ANG on Migration/InvasionQuantitative DataCitation(s)
Bladder CancerT24Promotes migration and invasion-[3]
Cervical CancerHeLaPromotes migration and invasionKnockdown of ANG attenuates cell migration.[3]
Hepatocellular Carcinoma-Regulates migration and EMTANG targets HMGA2 to promote migration and epithelial-mesenchymal transition (EMT).[2]
Squamous Cell Lung Cancer-Promotes migration and invasionOverexpression of ANG enhances migration and invasion.[2]
Breast CancerMDA-MB-231Regulates cell migrationANG knockdown decreases cell migration.[6]

This compound Signaling Pathways in Cancer

This compound exerts its pro-tumoral effects by activating several key signaling pathways. The most prominently implicated are the Akt/mTOR and ERK1/2 pathways, which are central regulators of cell growth, survival, and proliferation.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth and survival. This compound has been shown to activate this pathway in various cancer types.

Akt_mTOR_Pathway ANG This compound Receptor Cell Surface Receptor ANG->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Figure 1: this compound-activated Akt/mTOR signaling pathway.
ERK1/2 Signaling Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival. This compound has been demonstrated to stimulate this pathway, leading to downstream effects that promote cancer progression.[3]

ERK1_2_Pathway ANG This compound Receptor Cell Surface Receptor ANG->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates MMP2 MMP2 Expression ERK->MMP2 Increases Proliferation Cell Proliferation, Migration, Invasion ERK->Proliferation Promotes

Figure 2: this compound-activated ERK1/2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow cluster_steps MTT Assay Protocol step1 1. Seed cells in a 96-well plate step2 2. Treat cells with experimental agent step1->step2 step3 3. Add MTT reagent to each well step2->step3 step4 4. Incubate to allow formazan (B1609692) formation step3->step4 step5 5. Solubilize formazan crystals step4->step5 step6 6. Measure absorbance at 570 nm step5->step6

Figure 3: Workflow for the MTT cell proliferation assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound or ANG inhibitors. Include untreated cells as a control.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

The wound healing assay is a simple and widely used method to study collective cell migration in vitro.

Wound_Healing_Workflow cluster_steps Wound Healing Assay Protocol step1 1. Grow cells to a confluent monolayer step2 2. Create a 'scratch' in the monolayer step1->step2 step3 3. Wash to remove displaced cells step2->step3 step4 4. Add fresh medium with test substance step3->step4 step5 5. Image the scratch at time 0 step4->step5 step6 6. Incubate and image at regular intervals step5->step6 step7 7. Measure the change in scratch area step6->step7 Transwell_Invasion_Workflow cluster_steps Transwell Invasion Assay Protocol step1 1. Coat Transwell insert with Matrigel step2 2. Seed cells in the upper chamber step1->step2 step3 3. Add chemoattractant to the lower chamber step2->step3 step4 4. Incubate to allow cell invasion step3->step4 step5 5. Remove non-invading cells step4->step5 step6 6. Fix and stain invaded cells step5->step6 step7 7. Count invaded cells under a microscope step6->step7

References

Confirming the Anti-Tumor Efficacy of Angiogenin Inhibitors In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiogenin (ANG), a potent inducer of neovascularization, has emerged as a critical target in cancer therapy due to its pivotal role in tumor growth and metastasis. The development of inhibitors targeting ANG has shown significant promise in preclinical studies. This guide provides an objective comparison of the in vivo anti-tumor efficacy of prominent this compound inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Comparative Efficacy of this compound Inhibitors

The following table summarizes the in vivo anti-tumor efficacy of various classes of this compound inhibitors based on published preclinical data. It is important to note that direct head-to-head comparisons are limited, and efficacy can vary based on the tumor model, dosing regimen, and administration route.

Inhibitor ClassSpecific InhibitorCancer Model (Cell Line)Animal ModelKey Efficacy Data
Monoclonal Antibody mAb 26-2FColon Adenocarcinoma (HT-29)Athymic MiceIncreased tumor-free mice from 10-25% to 65% in a modified xenograft model.[1][2]
mAb 36uColon Adenocarcinoma (HT-29)Athymic MicePrevents the appearance of tumors, both alone and in combination with mAb 26-2F.[1][2]
Small Molecule N-65828Prostate Cancer (PC-3)Athymic MiceSignificantly delayed tumor appearance at doses of 40 and 8 µ g/day ; some mice remained tumor-free. Reduced interior blood vessels by 53%.[3]
N-65828Colon Adenocarcinoma (HT-29)Athymic MiceSignificantly delayed the appearance of tumors.[3]
N-65828Bladder Cancer (T24), Cervical Cancer (HeLa)Athymic MiceReduced microvessel density in T24 xenografts by up to 51% and in HeLa xenografts by up to 58% at 8 mg/kg.[4]
Aminoglycoside Derivative Neamine (B104775)Oral Squamous Cell Carcinoma (HSC-2, SAS)Athymic MiceInhibited xenograft growth by 65% (HSC-2) and 62% (SAS). Reduced tumor angiogenesis by 35% in HSC-2 and 54% in SAS xenografts.[5]
NeamineProstate Cancer (PC-3)Athymic MicePrevented tumor establishment in 50% of mice at a dose of 30 mg/kg.[6]
NeamineEpidermoid Carcinoma (A431)Athymic MiceInhibited established tumor growth by 64% at a dose of 20 mg/kg.[7]

Experimental Protocols

The following sections detail the typical methodologies employed in the in vivo studies cited above for evaluating the anti-tumor efficacy of this compound inhibitors.

Subcutaneous Xenograft Model Establishment

A widely used method for assessing in vivo anti-tumor activity involves the subcutaneous injection of human cancer cells into immunocompromised mice.

  • Animal Model: Athymic nude mice (nu/nu), typically 4-6 weeks old, are commonly used due to their deficient T-cell function, which prevents the rejection of human tumor xenografts.

  • Cell Preparation: Cancer cells are cultured in appropriate media until they reach 70-80% confluency. The cells are then harvested, washed with phosphate-buffered saline (PBS), and resuspended in a sterile, serum-free medium or PBS at a specific concentration (e.g., 1 x 107 cells/mL).

  • Injection: A specific volume of the cell suspension (e.g., 100 µL) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. Tumor volume is calculated using the formula: Volume = (width)2 x length/2.

  • Treatment Initiation: Treatment with the this compound inhibitor or a vehicle control typically begins when the tumors reach a palpable size or a predetermined volume (e.g., 50-100 mm³).

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring_treatment Monitoring & Treatment cluster_analysis Analysis Cell_Culture Cancer Cell Culture Harvesting Cell Harvesting & Preparation Cell_Culture->Harvesting Exponential Growth Injection Subcutaneous Injection into Athymic Mice Harvesting->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Treatment Treatment Initiation (Inhibitor vs. Vehicle) Tumor_Growth->Treatment Palpable Tumors Data_Collection Tumor Volume Measurement Treatment->Data_Collection Regular Intervals Endpoint_Analysis Endpoint Analysis (e.g., Tumor Weight, Histology) Data_Collection->Endpoint_Analysis Study Conclusion

In Vivo Xenograft Experimental Workflow
Inhibitor Administration Protocols

The administration of this compound inhibitors in these studies varies depending on the nature of the inhibitor.

  • N-65828 Administration: The small molecule inhibitor N-65828 has been administered both locally and systemically. For local administration, solutions of N-65828 are injected subcutaneously near the tumor site, typically six times per week, with doses ranging from 1.6 to 40 µ g/day .[3] For systemic administration, intraperitoneal injections of 4 and 8 mg/kg have been used.[4]

  • Neamine Administration: Neamine has been administered via subcutaneous or intravenous routes. For example, subcutaneous treatment with 30 mg/kg of neamine twice weekly has been shown to be effective.[6] Daily intravenous administration at doses of 20 mg/kg has also been reported.[7]

  • Monoclonal Antibody Administration: Specific protocols for the in vivo administration of mAb 26-2F and mAb 36u involve microgram doses, though the exact frequency and route are detailed in the primary research articles.

This compound Signaling Pathway in Cancer

This compound exerts its pro-tumorigenic effects through a complex signaling cascade that primarily involves its nuclear translocation and subsequent stimulation of ribosomal RNA (rRNA) transcription. This leads to increased protein synthesis, promoting cell proliferation and survival. Additionally, this compound has been shown to influence other key signaling pathways implicated in cancer progression.

Upon secretion by cancer cells, this compound can bind to receptors on the surface of endothelial cells, initiating its endocytosis. Once inside the cell, this compound translocates to the nucleus, a critical step for its angiogenic activity. In the nucleus, it stimulates the transcription of rRNA, a rate-limiting step for ribosome biogenesis and protein synthesis, which is essential for cell growth and proliferation.

Furthermore, this compound signaling has been linked to the activation of the ERK1/2 and PI3K/Akt pathways. The ERK1/2 pathway is a central regulator of cell proliferation, differentiation, and survival. The PI3K/Akt pathway is also a key player in cell survival, growth, and proliferation. The interplay between this compound and these pathways contributes to the complex process of tumor angiogenesis and growth.

Angiogenin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer/Endothelial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response ANG_secreted Secreted this compound (ANG) Receptor ANG Receptor ANG_secreted->Receptor Binding ANG_internalized Internalized ANG Receptor->ANG_internalized Endocytosis ERK_Pathway ERK1/2 Pathway ANG_internalized->ERK_Pathway PI3K_Pathway PI3K/Akt Pathway ANG_internalized->PI3K_Pathway ANG_nucleus Nuclear ANG ANG_internalized->ANG_nucleus Nuclear Translocation Proliferation Cell Proliferation & Survival ERK_Pathway->Proliferation PI3K_Pathway->Proliferation rRNA_Transcription rRNA Transcription ANG_nucleus->rRNA_Transcription Stimulation rRNA_Transcription->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

This compound Signaling Pathway in Cancer

References

Safety Operating Guide

Navigating the Safe Disposal of Angiogenin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of biological materials like Angiogenin are fundamental to ensuring a safe and compliant laboratory environment. This compound, a member of the ribonuclease A superfamily, is a protein involved in angiogenesis and is widely used in research.[1][2] Although specific disposal protocols for this compound are not extensively documented, its nature as a recombinant protein necessitates adherence to established guidelines for the disposal of biological and recombinant materials.[3][4] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated waste, promoting a secure operational workflow.

Core Safety and Disposal Recommendations

The following table summarizes the key parameters and guidelines for the proper disposal of this compound, based on general best practices for laboratory biological waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local and federal regulations.[5][6]

ParameterGuidelineRationale & Source
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, and a laboratory coat are mandatory when handling this compound and its associated waste.[7]To prevent skin and eye contact with the protein, which should be handled as a potentially hazardous biological substance.[3]
Primary Disposal Route All waste contaminated with this compound should be managed through a licensed hazardous or biological waste disposal service.[3]To ensure proper, contained, and regulated disposal, mitigating any potential environmental or health risks.
Sewer System Disposal Prohibited for untreated this compound solutions. Liquid waste must be decontaminated prior to drain disposal.[4]To prevent the release of biologically active proteins into the environment. Chemical or heat inactivation is required.
Solid Waste (Regular Trash) Disposal Prohibited for all contaminated materials.[5]To prevent accidental exposure and environmental contamination. All solid waste must be treated as biohazardous.
Spill Management Absorb spills with inert material (e.g., vermiculite, sand), collect in a sealed, labeled container for disposal as hazardous waste.To minimize exposure and prevent the spread of the biological material.

Experimental Protocol: Chemical Decontamination of Liquid this compound Waste

This protocol outlines a general procedure for the chemical inactivation of liquid waste containing this compound, such as contaminated buffers and cell culture media. This method is based on standard procedures for decontaminating waste containing recombinant DNA and proteins.[4]

Materials:

  • Liquid waste containing this compound

  • Household bleach (sodium hypochlorite (B82951) solution, typically 5.25-8.25%)

  • Appropriate waste container (leak-proof and chemically resistant)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Preparation: In a well-ventilated area, such as a chemical fume hood, carefully place your labeled, leak-proof container of liquid this compound waste.

  • Addition of Bleach: Add a sufficient volume of fresh household bleach to the liquid waste to achieve a final concentration of at least 10% bleach (a 1:10 dilution of the waste with bleach).

  • Incubation: Securely close the container and gently mix the contents. Allow the mixture to stand for a minimum of 30 minutes to ensure complete decontamination.[4]

  • Disposal: Following the 30-minute incubation period, the decontaminated liquid waste may be permissible for disposal down the sanitary sewer, followed by flushing with copious amounts of water. However, always confirm this disposal method is compliant with your institution's EHS policies. [4]

Procedural Workflow for this compound Disposal

The proper segregation and treatment of waste contaminated with this compound are critical for laboratory safety. The following step-by-step guide provides a comprehensive workflow for managing both solid and liquid waste streams.

1. Waste Segregation at the Point of Generation:

  • Solid Waste: All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and culture flasks, are to be considered biologically contaminated waste.[3] These items must be placed into a designated, puncture-resistant container lined with a biohazard bag.[8] The container should be clearly labeled with the universal biohazard symbol.

  • Liquid Waste: All solutions containing this compound, such as stock solutions, unused dilutions, and contaminated buffers, should be collected in a clearly labeled, leak-proof container.[9] Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Decontamination Procedures:

  • Solid Waste: The primary method for decontaminating solid biohazardous waste is steam autoclaving.[9] Once the biohazard bag is full, it should be loosely sealed to allow for steam penetration and then autoclaved according to your facility's standard operating procedures for biological waste. After autoclaving, the waste is typically considered non-hazardous and can be disposed of in the regular trash, often in a clear or orange bag as per institutional policy.[5]

  • Liquid Waste: As detailed in the experimental protocol above, chemical disinfection with a 10% final concentration of bleach for at least 30 minutes is a common method for liquid waste decontamination.[4] Alternatively, liquid waste can also be decontaminated by autoclaving.[8]

3. Final Disposal:

  • Autoclaved Solid Waste: Once decontaminated, the waste can be disposed of through the appropriate channels for treated biohazardous waste, which may include placing it in designated containers for pickup by a waste management contractor.[5]

  • Treated Liquid Waste: After chemical or heat inactivation, and with approval from your EHS department, the liquid can be poured down the drain with plenty of water.

  • Sharps: Any sharp objects contaminated with this compound, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container.[8] These containers are then typically sealed and sent for incineration.

4. Documentation and Storage:

  • Maintain a log of all hazardous waste generated, including the date and quantity of this compound waste.

  • Store all waste containers in a designated and secure satellite accumulation area while awaiting pickup for final disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Angiogenin_Disposal_Workflow cluster_generation Waste Generation cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway cluster_decontamination Decontamination cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tubes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid collect_solid Collect in Biohazard Bag solid_waste->collect_solid autoclave Autoclave collect_solid->autoclave collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid chemical_treat Chemical Treatment (e.g., 10% Bleach) collect_liquid->chemical_treat trash Dispose in Regulated Trash autoclave->trash sewer Dispose in Sanitary Sewer (with EHS approval) chemical_treat->sewer

References

Personal protective equipment for handling Angiogenin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Angiogenin, a potent stimulator of angiogenesis and a member of the ribonuclease (RNase) superfamily. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

Due to its ribonucleolytic activity and the importance of maintaining an RNase-free environment, as well as its potential biological effects, the following PPE is mandatory when handling this compound, particularly in its lyophilized powder form.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (certified RNase-free)Protects against skin contact and prevents RNase contamination of the sample.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes of solutions or contact with the lyophilized powder.
Respiratory Protection N95-rated dust maskRecommended when handling the lyophilized powder to prevent inhalation.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Biological Safety

This compound is a biologically active protein that stimulates the formation of new blood vessels.[1] Studies have also indicated that in the absence of its natural inhibitor, this compound can be a potent cytotoxin.[2] Therefore, all work should be conducted in a designated laboratory area, and appropriate cell culture practices should be followed to contain the biological material.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from reconstitution to experimental use.

Reconstitution of Lyophilized this compound
  • Preparation : Work in a laminar flow hood or a designated clean area to maintain sterility and an RNase-free environment. Decontaminate all surfaces and pipettes with an RNase decontamination solution.

  • Personal Protective Equipment : Don all required PPE as listed in the table above.

  • Reconstitution : Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute the this compound protein in sterile, RNase-free buffer (e.g., phosphate-buffered saline, PBS) to the desired stock concentration as recommended by the supplier.[3] Gently pipette to dissolve; do not vortex to avoid protein denaturation.

  • Aliquoting and Storage : Aliquot the reconstituted this compound into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[3][4]

Experimental Protocol: In Vitro Angiogenesis Assay (Tube Formation)

This protocol provides a general workflow for assessing the pro-angiogenic activity of this compound using an endothelial cell tube formation assay.

  • Cell Culture Preparation : Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium.

  • Preparation of Extracellular Matrix : Thaw a basement membrane extract (e.g., Matrigel®) on ice. Pipette the cold liquid matrix into the wells of a 96-well plate and allow it to solidify at 37°C.[5]

  • Cell Seeding : Harvest HUVECs and resuspend them in a basal medium containing the desired concentration of this compound or control substances. Seed the cells onto the solidified matrix.[6][7]

  • Incubation : Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[7]

  • Visualization and Analysis : Monitor the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length and the number of branch points using imaging software.[5][6]

Disposal Plan

All materials that have come into contact with this compound must be treated as biohazardous waste. Proper disposal is critical to prevent environmental release and ensure laboratory safety.

Waste Segregation and Collection
  • Solid Waste : All contaminated solid waste, including gloves, pipette tips, tubes, and culture flasks, should be collected in a designated biohazard bag.

  • Liquid Waste : Liquid waste containing this compound, such as cell culture media, should be collected in a labeled, leak-proof container.

  • Sharps : Any sharps, such as needles or serological pipettes, that are contaminated with this compound must be disposed of in a designated sharps container.

Decontamination and Disposal Procedures
  • Chemical Inactivation of Liquid Waste : Before disposal down the drain, liquid waste containing this compound should be inactivated. Add bleach to the liquid waste to a final concentration of 10% and let it sit for at least 30 minutes. After inactivation, the solution can be poured down the sanitary sewer with copious amounts of water, in accordance with local regulations.

  • Autoclaving of Solid Waste : Solid biohazardous waste should be decontaminated by autoclaving. Place the sealed biohazard bags in a secondary, leak-proof container for transport to the autoclave.

  • Final Disposal : Once decontaminated, the waste should be disposed of according to your institution's guidelines for biohazardous or medical waste.

Signaling Pathway and Workflow Diagrams

Angiogenin_Signaling_Pathway This compound Signaling Pathway in Angiogenesis Ang This compound Receptor Cell Surface Receptor Ang->Receptor Binding Endocytosis Endocytosis Ang->Endocytosis PLC Phospholipase C (PLC) Receptor->PLC Akt PI3K/Akt Receptor->Akt ERK ERK1/2 PLC->ERK CellPro Cell Proliferation ERK->CellPro CellMig Cell Migration ERK->CellMig Akt->CellPro Akt->CellMig Nucleus Nucleus Endocytosis->Nucleus rRNA rRNA Transcription Nucleus->rRNA TubeForm Tube Formation CellPro->TubeForm CellMig->TubeForm

Caption: this compound signaling cascade leading to angiogenesis.

Angiogenin_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive Lyophilized this compound Reconstitute Reconstitute in RNase-free buffer Receive->Reconstitute Aliquot Aliquot for single use Reconstitute->Aliquot Store Store at -20°C / -80°C Aliquot->Store Assay Perform In Vitro Assay (e.g., Tube Formation) Store->Assay CollectWaste Collect Contaminated Waste (Solid, Liquid, Sharps) Assay->CollectWaste Decontaminate Decontaminate Waste (Autoclave/Bleach) CollectWaste->Decontaminate Dispose Dispose as Biohazardous Waste Decontaminate->Dispose

Caption: Workflow for handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。